molecular formula C63H78O6S2 B13393941 Driselase CAS No. 85186-71-6

Driselase

货号: B13393941
CAS 编号: 85186-71-6
分子量: 995.4 g/mol
InChI 键: DCOQAGJHKBSTAY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Driselase is a useful research compound. Its molecular formula is C63H78O6S2 and its molecular weight is 995.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

85186-71-6

分子式

C63H78O6S2

分子量

995.4 g/mol

IUPAC 名称

2-[4,16-bis(benzenesulfonyl)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-11-methyltetracyclo[10.2.1.02,11.04,9]pentadeca-4,6,8,13-tetraene-3,10-dione

InChI

InChI=1S/C63H78O6S2/c1-45(2)22-18-23-46(3)24-19-26-48(5)36-40-58(70(66,67)54-30-12-10-13-31-54)50(7)29-21-28-47(4)25-20-27-49(6)37-41-59(71(68,69)55-32-14-11-15-33-55)51(8)42-43-63-53-39-38-52(44-53)62(63,9)60(64)56-34-16-17-35-57(56)61(63)65/h10-17,22,24-25,29-39,42,52-53,58-59H,18-21,23,26-28,40-41,43-44H2,1-9H3

InChI 键

DCOQAGJHKBSTAY-UHFFFAOYSA-N

规范 SMILES

CC(=CCCC(=CCCC(=CCC(C(=CCCC(=CCCC(=CCC(C(=CCC12C3CC(C1(C(=O)C4=CC=CC=C4C2=O)C)C=C3)C)S(=O)(=O)C5=CC=CC=C5)C)C)C)S(=O)(=O)C6=CC=CC=C6)C)C)C

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Driselase® Enzyme Complex Composition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Driselase® is a commercially available enzyme preparation renowned for its efficacy in the enzymatic degradation of plant cell walls, a critical step in protoplast isolation and various biotechnological applications. This technical guide provides a comprehensive overview of the core composition of the this compound enzyme complex, presenting quantitative data on its key enzymatic activities. Detailed experimental protocols for the characterization of these activities are provided, alongside visualizations of the enzymatic workflow and assay methodologies to support researchers in their practical applications.

Introduction

This compound® is a multi-component enzyme mixture derived from fungal sources, most commonly Basidiomycetes sp. or Trichoderma viride.[1][2] Its primary utility lies in its synergistic action on the complex polysaccharide matrix of plant cell walls, facilitating the release of viable protoplasts for use in genetic engineering, cell fusion, and other areas of plant science.[2][3][4] The complex contains a variety of hydrolytic enzymes, with cellulases, hemicellulases (including xylanase), and pectinases being the principal components.[1][5] The exact composition and specific activities of the constituent enzymes can vary depending on the fungal source and the manufacturing process.[1] This guide focuses on a this compound preparation from Basidiomycetes sp., providing available quantitative data and standardized assay protocols.

Core Enzyme Composition and Activities

The efficacy of this compound stems from the concerted action of its primary enzymatic components, which target the main structural polysaccharides of the plant cell wall. The major activities present in this compound are cellulase, xylanase, pectinase, and laminarinase.[3][4]

Data Presentation: Quantitative Analysis of this compound Activities

The following table summarizes the known quantitative data for the enzymatic activities found in a commercial preparation of this compound from Basidiomycetes sp..

Enzyme ActivityReported Specific ActivityUnit DefinitionSource
Cellulase ≥100 U/mg solidOne unit will liberate 1.0 µmol of glucose from cellulose (B213188) in one hour at pH 5.0 at 37°C.[6]
Xylanase Not specified in U/mgOne unit will liberate 1.0 milligram of reducing sugar (measured as glucose) from xylan (B1165943) per minute at pH 4.5 at 37°C.[6][7]
Laminarinase Not specified in U/mgOne unit will liberate 1.0 mg of reducing sugar (as glucose) from laminarin per minute at pH 5.0 at 37°C.[6]
Pectinase Present, but specific activity not provided in readily available documentation.Typically defined as the amount of enzyme that catalyzes the liberation of 1 µmol of galacturonic acid from polygalacturonic acid per minute.[5]

Synergistic Action on Plant Cell Wall

The constituent enzymes of this compound work in synergy to deconstruct the plant cell wall. Pectinases first degrade the pectin-rich middle lamella, which cements adjacent plant cells together. Subsequently, cellulases and hemicellulases (xylanases) hydrolyze the cellulose microfibrils and hemicellulose matrix of the primary and secondary cell walls, respectively. This coordinated enzymatic attack leads to the complete digestion of the cell wall and the release of the protoplast.

G cluster_cell_wall Plant Cell Wall cluster_this compound This compound Enzyme Complex Middle Lamella (Pectin) Middle Lamella (Pectin) Primary Wall (Cellulose, Hemicellulose, Pectin) Primary Wall (Cellulose, Hemicellulose, Pectin) Middle Lamella (Pectin)->Primary Wall (Cellulose, Hemicellulose, Pectin) Secondary Wall (Cellulose, Hemicellulose) Secondary Wall (Cellulose, Hemicellulose) Primary Wall (Cellulose, Hemicellulose, Pectin)->Secondary Wall (Cellulose, Hemicellulose) Protoplast Protoplast Secondary Wall (Cellulose, Hemicellulose)->Protoplast Release Pectinase Pectinase Pectinase->Middle Lamella (Pectin) Cellulase Cellulase Cellulase->Primary Wall (Cellulose, Hemicellulose, Pectin) Cellulase->Secondary Wall (Cellulose, Hemicellulose) Xylanase Xylanase Xylanase->Primary Wall (Cellulose, Hemicellulose, Pectin) Xylanase->Secondary Wall (Cellulose, Hemicellulose) G Prepare Substrate (CMC in buffer) Prepare Substrate (CMC in buffer) Incubate with this compound Incubate with this compound Prepare Substrate (CMC in buffer)->Incubate with this compound Stop Reaction (add DNSA reagent) Stop Reaction (add DNSA reagent) Incubate with this compound->Stop Reaction (add DNSA reagent) Boil Boil Stop Reaction (add DNSA reagent)->Boil Measure Absorbance at 540 nm Measure Absorbance at 540 nm Boil->Measure Absorbance at 540 nm Calculate Activity (vs. Glucose Standard) Calculate Activity (vs. Glucose Standard) Measure Absorbance at 540 nm->Calculate Activity (vs. Glucose Standard) G Prepare Substrate (Xylan in Acetate Buffer) Prepare Substrate (Xylan in Acetate Buffer) Incubate with this compound Incubate with this compound Prepare Substrate (Xylan in Acetate Buffer)->Incubate with this compound Stop Reaction (add PAHBAH reagent) Stop Reaction (add PAHBAH reagent) Incubate with this compound->Stop Reaction (add PAHBAH reagent) Boil Boil Stop Reaction (add PAHBAH reagent)->Boil Measure Absorbance at 410 nm Measure Absorbance at 410 nm Boil->Measure Absorbance at 410 nm Calculate Activity (vs. Glucose Standard) Calculate Activity (vs. Glucose Standard) Measure Absorbance at 410 nm->Calculate Activity (vs. Glucose Standard) G Prepare Substrate (Pectin in buffer) Prepare Substrate (Pectin in buffer) Incubate with this compound Incubate with this compound Prepare Substrate (Pectin in buffer)->Incubate with this compound Stop Reaction (add DNSA reagent) Stop Reaction (add DNSA reagent) Incubate with this compound->Stop Reaction (add DNSA reagent) Boil Boil Stop Reaction (add DNSA reagent)->Boil Measure Absorbance at 540 nm Measure Absorbance at 540 nm Boil->Measure Absorbance at 540 nm Calculate Activity (vs. Galacturonic Acid Standard) Calculate Activity (vs. Galacturonic Acid Standard) Measure Absorbance at 540 nm->Calculate Activity (vs. Galacturonic Acid Standard)

References

A Technical Guide to the Active Enzymes in Driselase for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 19, 2025

Introduction

Driselase is a commercially available enzyme preparation renowned for its potent cell wall-degrading capabilities.[1][2] This complex mixture of hydrolytic enzymes is widely utilized in research and industrial applications, including the generation of plant and fungal protoplasts, biomass conversion, and the extraction of cellular components.[1][2][3] The efficacy of this compound stems from the synergistic action of its various constituent enzymes, which collectively dismantle the complex polysaccharide matrix of cell walls. This technical guide provides an in-depth overview of the primary active enzymes found in this compound, presenting quantitative data on their activities and detailed experimental protocols for their assessment.

This compound is typically derived from fungal sources, most commonly reported as Basidiomycetes sp., Trichoderma viride, or Irpex lacteus.[1][3] The exact composition and enzymatic profile can vary depending on the source organism and the manufacturing process.[1] However, the core enzymatic activities consistently present in this compound preparations include cellulase (B1617823), hemicellulase, pectinase (B1165727), laminarinase, xylanase, and endo-1,3-β-glucanase.[4][5][6][7]

Core Active Enzymes and Quantitative Analysis

The primary enzymatic activities in this compound target the major components of plant and fungal cell walls. The following table summarizes the known active enzymes and their reported quantitative activities. It is important to note that these values can vary between different batches and suppliers of this compound.

Enzyme ActivitySubstrateReported ActivityUnit DefinitionSource
CellulaseCellulose (B213188)≥100 U/mg solidOne unit will liberate 1.0 µmol of glucose from cellulose in 1 hour at pH 5.0 at 37°C.[4]
LaminarinaseLaminarin--[5][6]
XylanaseXylan (B1165943)-One unit will liberate 1.0 milligram of reducing sugar (measured as glucose) from xylan per minute at pH 4.5 at 37°C.[5][6]
HemicellulaseHemicellulose--[1][2]
PectinasePectin (B1162225)--[1][2]
endo-1,3-β-Glucanaseβ-1,3-glucan--[7]

Quantitative data for laminarinase, hemicellulase, pectinase, and endo-1,3-β-glucanase in commercial this compound preparations are not consistently reported in publicly available datasheets. Researchers should perform specific activity assays to quantify these activities in their specific batch of this compound.

Experimental Protocols for Enzyme Activity Assays

Accurate determination of the enzymatic activities within a this compound preparation is crucial for standardizing experiments and ensuring reproducibility. The following sections provide detailed methodologies for assaying the key enzymatic activities.

Xylanase Activity Assay (Colorimetric Method)

This protocol is adapted from the Sigma-Aldrich quality control test procedure for this compound (Product No. D9515).

Principle: Xylanase hydrolyzes xylan to produce reducing sugars. The concentration of reducing sugars is determined colorimetrically using p-hydroxybenzoic acid hydrazide (PAHBAH), with the absorbance measured at 410 nm.

Reagents:

  • A. 100 mM Sodium Acetate Buffer, pH 4.5 at 37°C: Prepare in deionized water and adjust the pH with 5 M HCl.

  • B. 2.5% (w/v) Xylan Substrate Solution: Dissolve xylan (e.g., from oat spelt) in Reagent A.

  • C. This compound (Xylanase) Enzyme Solution: Immediately before use, prepare a solution containing 0.075–0.15 units/mL of xylanase in cold deionized water.

  • D. 500 mM Sodium Hydroxide Solution.

  • E. 0.5% (w/v) p-Hydroxybenzoic Acid Hydrazide (PAHBAH) Solution: Prepare fresh in Reagent D.

  • F. Glucose Standard Solution (0.2 mg/mL): Used to generate a standard curve.

Procedure:

  • Reaction Setup: In suitable tubes, pipette 3.00 mL of Reagent A and 1.00 mL of Reagent B. For the blank, use 1.00 mL of deionized water instead of the enzyme solution.

  • Equilibration: Mix by swirling and equilibrate the tubes to 37°C.

  • Enzyme Addition: Add 1.00 mL of Reagent C (Enzyme Solution) to the test samples.

  • Incubation: Mix by swirling and incubate at 37°C for exactly 60 minutes.

  • Color Development:

    • Prepare a set of tubes for the standards, test samples, and blank.

    • Add appropriate volumes of the reaction mixtures and glucose standards to these tubes.

    • Add 5.0 mL of Reagent E (PAHBAH Solution) to all tubes.

  • Boiling: Immediately mix and place the tubes in a boiling water bath for 5 minutes.

  • Cooling and Measurement: Cool the tubes to room temperature and measure the absorbance at 410 nm.

Calculations:

  • Prepare a standard curve by plotting the absorbance of the glucose standards against their concentration.

  • Determine the amount of reducing sugar (as glucose) liberated in the test samples from the standard curve.

  • Calculate the xylanase activity in units/mg of solid this compound. One unit is defined as the amount of enzyme that liberates 1.0 mg of reducing sugar from xylan per minute at pH 4.5 and 37°C.

General Methodologies for Other Key Enzyme Assays

Principle: Cellulase activity is commonly measured by quantifying the release of reducing sugars (primarily glucose) from a cellulose substrate, such as carboxymethyl cellulose (CMC) or filter paper. The dinitrosalicylic acid (DNS) method is a standard colorimetric assay for reducing sugars.

General Protocol Outline:

  • Substrate Preparation: Prepare a solution of carboxymethyl cellulose (e.g., 1% w/v) in a suitable buffer (e.g., 50 mM sodium citrate, pH 4.8).

  • Enzyme Reaction: Incubate a known amount of this compound solution with the substrate at a specific temperature (e.g., 50°C) for a defined time.

  • Termination and Color Development: Stop the reaction by adding DNS reagent and heat the mixture in a boiling water bath.

  • Measurement: Measure the absorbance at 540 nm and determine the amount of reducing sugar released using a glucose standard curve.

  • Calculation: Express cellulase activity in units, where one unit is typically defined as the amount of enzyme that releases 1 µmol of glucose per minute under the assay conditions.

Principle: Pectinase activity is determined by measuring the release of galacturonic acid from a pectin substrate. The DNS method or other methods for quantifying reducing sugars can be employed.

General Protocol Outline:

  • Substrate Preparation: Prepare a solution of pectin (e.g., 0.5% w/v from citrus peel) in an appropriate buffer (e.g., 100 mM sodium acetate, pH 5.0).

  • Enzyme Reaction: Incubate the this compound solution with the pectin substrate at a controlled temperature (e.g., 40°C) for a specific duration.

  • Quantification of Reducing Sugars: Use the DNS method as described for the cellulase assay to measure the liberated reducing sugars. A galacturonic acid standard curve should be used for accurate quantification.

  • Calculation: Define one unit of pectinase activity as the amount of enzyme that releases 1 µmol of galacturonic acid per minute.

Principle: Laminarinase, a type of endo-β-1,3-glucanase, hydrolyzes laminarin to produce smaller oligosaccharides and glucose. The activity can be determined by measuring the increase in reducing ends.

General Protocol Outline:

  • Substrate Preparation: Prepare a solution of laminarin (e.g., 0.3% w/v) in a suitable buffer (e.g., 50 mM potassium phosphate, pH 6.5).[8]

  • Enzyme Reaction: Incubate the this compound solution with the laminarin substrate at 37°C for a set time (e.g., 180 minutes).[8]

  • Reducing Sugar Determination: Quantify the released reducing sugars using the DNS method, measuring the absorbance at 540 nm.[8]

  • Calculation: One unit of laminarinase activity is typically defined as the amount of enzyme required to produce 1 µmol of reducing sugar (measured as glucose) per minute under the assay conditions.

Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflow for characterizing the enzymatic activities in a this compound preparation and a general experimental workflow for a single enzyme assay.

Enzymatic_Activity_Characterization_Workflow cluster_prep Sample Preparation cluster_assays Enzyme Activity Assays cluster_analysis Data Analysis This compound This compound Powder Solution Prepare this compound Stock Solution This compound->Solution Dilutions Create Serial Dilutions Solution->Dilutions Cellulase Cellulase Assay Dilutions->Cellulase Add to Substrate Hemicellulase Hemicellulase Assay Dilutions->Hemicellulase Add to Substrate Pectinase Pectinase Assay Dilutions->Pectinase Add to Substrate Laminarinase Laminarinase Assay Dilutions->Laminarinase Add to Substrate Xylanase Xylanase Assay Dilutions->Xylanase Add to Substrate StandardCurve Generate Standard Curves Cellulase->StandardCurve Hemicellulase->StandardCurve Pectinase->StandardCurve Laminarinase->StandardCurve Xylanase->StandardCurve CalculateActivity Calculate Specific Activity (U/mg) StandardCurve->CalculateActivity Compare Compare Activities CalculateActivity->Compare

Figure 1: Workflow for characterizing the enzymatic activities in this compound.

Single_Enzyme_Assay_Workflow Start Start PrepSubstrate Prepare Substrate Solution in Buffer Start->PrepSubstrate PrepEnzyme Prepare this compound (Enzyme) Dilutions Start->PrepEnzyme Reaction Incubate Enzyme with Substrate (Controlled Temperature and Time) PrepSubstrate->Reaction PrepEnzyme->Reaction StopReaction Stop Reaction (e.g., add DNS reagent, heat) Reaction->StopReaction Measure Measure Absorbance (Spectrophotometer) StopReaction->Measure Calculate Calculate Activity using Standard Curve Measure->Calculate End End Calculate->End

Figure 2: General experimental workflow for a single enzyme activity assay.

Conclusion

This compound is a powerful enzymatic tool with a complex composition of active enzymes that work in concert to degrade plant and fungal cell walls. For researchers and drug development professionals, a thorough understanding and quantification of these enzymatic activities are paramount for achieving reliable and reproducible results. This guide has provided an overview of the primary active enzymes in this compound, presented available quantitative data, and detailed the experimental protocols necessary for their characterization. By employing these standardized assays, scientists can better control their experimental variables and harness the full potential of this compound in their research endeavors.

References

Driselase: A Technical Guide to its Enzymatic Activities and Applications in Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Driselase is a commercially available, crude enzyme preparation renowned for its potent cell wall-degrading capabilities. While historically associated with the fungus Trichoderma viride due to the similar enzymatic profiles of this genus, the trademarked product this compound is predominantly derived from a species of the phylum Basidiomycetes.[1][2][3][4][5][6][7][8] This technical guide provides an in-depth exploration of the enzymatic composition of this compound, its applications in protoplast isolation, and the underlying signaling pathways in Trichoderma viride that regulate the production of analogous cell wall-degrading enzymes. This document is intended to serve as a comprehensive resource for researchers leveraging cell wall-degrading enzymes in plant and fungal biology, biotechnology, and drug discovery.

This compound is a complex mixture of hydrolytic enzymes, primarily cellulases, hemicellulases (including xylanase and laminarinase), and pectinases.[4][9][10] This enzymatic cocktail acts synergistically to break down the complex polysaccharides that constitute plant and fungal cell walls, making it an invaluable tool for the generation of protoplasts—plant or fungal cells devoid of their cell walls.[9] Protoplasts are essential for a wide range of molecular biology techniques, including genetic transformation, somatic hybridization, and single-cell analysis.

Enzymatic Composition and Activity

The efficacy of this compound lies in its multi-enzyme formulation. The precise quantitative composition can vary between batches and manufacturers, but the core enzymatic activities remain consistent. Below is a summary of the key enzyme classes found in this compound and the enzymes produced by Trichoderma viride.

Key Enzymatic Activities
Enzyme ClassSpecific Enzyme ExamplesSubstrateAction
Cellulases Endoglucanases, Exoglucanases (Cellobiohydrolases), β-GlucosidasesCellulose (B213188)Hydrolyze β-1,4-glycosidic bonds in cellulose
Hemicellulases Xylanases, Mannanases, Laminarinases (β-1,3-glucanase)Hemicellulose (Xylans, Mannans), LaminarinDegrade various hemicellulosic polymers
Pectinases Polygalacturonases, Pectin Lyases, Pectin MethylesterasesPectinBreak down pectic substances in the middle lamella
Comparative Enzyme Activity: this compound (Basidiomycetes sp.) vs. Trichoderma viride

While commercial this compound is sourced from Basidiomycetes, Trichoderma viride is a well-known producer of a similar spectrum of cell wall-degrading enzymes.[11][12] The following table provides a comparative overview of typical specific activities for the key enzymes. Note: Specific activity values for commercial this compound are batch-dependent and should be confirmed with the supplier's certificate of analysis.

EnzymeThis compound (Basidiomycetes sp.) Specific Activity (U/mg protein)Trichoderma viride Specific Activity (U/mg protein)
Total Cellulase (B1617823) VariableUp to 1.25 U/mL (crude extract)
Xylanase 0.075 - 0.15 U/mL (for enzyme solution)[13]Variable
Pectinase VariableUp to 0.59 U/g (crude extract)
Laminarinase Present, activity variablePresent, activity variable

Unit definitions can vary. For xylanase from this compound, one unit is defined as the amount of enzyme that liberates 1.0 mg of reducing sugar (measured as glucose) from xylan (B1165943) per minute at pH 4.5 and 37°C.[13]

Experimental Protocols

Protoplast Isolation from Plant Tissue (e.g., Arabidopsis thaliana leaves)

This protocol is a general guideline and may require optimization for different plant species and tissues.

Materials:

  • Young, healthy leaves

  • Enzyme Solution:

    • 1.0 - 1.5% (w/v) Cellulase (e.g., Onozuka R-10)

    • 0.2 - 0.4% (w/v) Macerozyme R-10

    • 0.5% (w/v) this compound

    • 0.4 M Mannitol

    • 20 mM MES buffer, pH 5.7

    • 20 mM KCl

    • 10 mM CaCl₂

  • W5 Solution:

    • 154 mM NaCl

    • 125 mM CaCl₂

    • 5 mM KCl

    • 2 mM MES buffer, pH 5.7

  • MMg Solution:

    • 0.4 M Mannitol

    • 15 mM MgCl₂

    • 4 mM MES buffer, pH 5.7

  • Sterile water

  • Nylon mesh (e.g., 40-100 µm pore size)

  • Centrifuge tubes

Procedure:

  • Slice young leaves into fine strips (0.5-1 mm) and place them in a petri dish containing the Enzyme Solution.

  • Vacuum infiltrate the leaf strips for 30 minutes to ensure the enzyme solution penetrates the tissue.

  • Incubate in the dark with gentle shaking (40-50 rpm) for 3-6 hours at 25-28°C. Monitor protoplast release periodically under a microscope.

  • Gently filter the protoplast suspension through a nylon mesh to remove undigested debris.

  • Centrifuge the filtrate at 100 x g for 5 minutes to pellet the protoplasts.

  • Carefully remove the supernatant and gently resuspend the protoplast pellet in 20 mL of W5 solution.

  • Incubate on ice for 30 minutes.

  • Centrifuge at 100 x g for 5 minutes and discard the supernatant.

  • Gently resuspend the protoplasts in MMg solution. The protoplasts are now ready for downstream applications.

Protoplast Isolation from Fungal Mycelia (e.g., Trichoderma viride)

This protocol provides a general method for generating protoplasts from fungal mycelia.

Materials:

  • Young fungal mycelia (e.g., grown in liquid culture for 18-24 hours)

  • Enzyme Solution:

    • 10-20 mg/mL this compound

    • 5-10 mg/mL Lysing Enzymes from Trichoderma harzianum (optional, enhances efficiency)

    • 0.6 M KCl or 0.7 M NaCl (as osmotic stabilizer)

    • 50 mM Potassium Citrate buffer, pH 5.8

  • Osmotic stabilizer solution (e.g., 0.6 M KCl or 0.7 M NaCl)

  • Sterile water

  • Nylon mesh or sterile glass wool

  • Centrifuge tubes

Procedure:

  • Harvest young mycelia by filtration and wash with the osmotic stabilizer solution.

  • Resuspend the mycelia in the Enzyme Solution.

  • Incubate at 28-30°C with gentle shaking (80-100 rpm) for 3-6 hours. Monitor protoplast formation under a microscope.

  • Filter the suspension through a nylon mesh or sterile glass wool to remove mycelial debris.

  • Collect the protoplasts by centrifugation at 500-1,000 x g for 5-10 minutes.

  • Wash the protoplast pellet twice by gentle resuspension in the osmotic stabilizer solution and subsequent centrifugation.

  • Resuspend the final protoplast pellet in a suitable buffer for your downstream application.

Regulation of Cell Wall-Degrading Enzyme Production in Trichoderma viride

The production of cellulases, hemicellulases, and other cell wall-degrading enzymes in Trichoderma species is a tightly regulated process, primarily controlled at the transcriptional level. Several interconnected signaling pathways are involved in sensing environmental cues, such as the presence of cellulose and the absence of easily metabolizable carbon sources like glucose, to induce the expression of the necessary enzyme-encoding genes.

Key Signaling Pathways

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling cascade is crucial for transducing extracellular signals to the nucleus to regulate gene expression. In Trichoderma, the Tmk3 MAPK pathway is a positive regulator of cellulase gene expression.[14][15]

cAMP-Dependent Protein Kinase A (PKA) Pathway: The intracellular levels of cyclic AMP (cAMP) play a significant role in modulating cellulase gene expression. The cAMP-PKA pathway is interconnected with light sensing and can have a dampening effect on the light responsiveness of cellulase production.[15][16] This pathway influences the activity of key transcription factors.

Calcium Signaling: Intracellular calcium (Ca²⁺) acts as a second messenger in response to various stimuli. The Ca²⁺/calmodulin-calcineurin signaling pathway has been shown to positively regulate the expression and secretion of cellulases in Trichoderma.[1][2][17][18] This pathway can influence the activity of the transcription factor CRZ1, which in turn can regulate the expression of other key regulators like XYR1.[17]

Key Transcription Factors:

  • XYR1 (Xylanase Regulator 1): A master transcriptional activator essential for the induction of both cellulase and hemicellulase (B13383388) genes.

  • CRE1 (Carbon Catabolite Repressor 1): A repressor that prevents the expression of cellulase and hemicellulase genes in the presence of glucose.

The interplay between these signaling pathways and transcription factors ensures that the energetically expensive process of producing cell wall-degrading enzymes is initiated only when necessary.

Visualizations

Experimental Workflow for Plant Protoplast Isolation

G Figure 1: General workflow for plant protoplast isolation. A Leaf Tissue Collection B Sterilization & Slicing A->B C Enzymatic Digestion (this compound, Cellulase, Macerozyme) B->C D Filtration (Nylon Mesh) C->D E Centrifugation & Washing D->E F Protoplast Purification E->F G Viable Protoplasts F->G

Caption: General workflow for plant protoplast isolation.

Simplified Signaling Pathway for Cellulase Production in Trichoderma

G Figure 2: Simplified signaling for cellulase production in Trichoderma. cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nuclear Regulation Cellulose Cellulose Receptor Sensor/Receptor Cellulose->Receptor Glucose Glucose CRE1 CRE1 (Repressor) Glucose->CRE1 Activates MAPK MAPK Cascade (Tmk3) Receptor->MAPK Induces cAMP_PKA cAMP-PKA Pathway Receptor->cAMP_PKA Ca_Signal Calcium Signaling Receptor->Ca_Signal XYR1 XYR1 (Activator) MAPK->XYR1 Activates cAMP_PKA->XYR1 cAMP_PKA->CRE1 Inhibits Ca_Signal->XYR1 Activates Cellulase_Gene Cellulase Gene Expression XYR1->Cellulase_Gene Promotes CRE1->Cellulase_Gene Represses

Caption: Simplified signaling for cellulase production in Trichoderma.

Conclusion

This compound, a potent enzymatic mixture from Basidiomycetes sp., remains a cornerstone tool for researchers requiring efficient cell wall degradation. Its broad spectrum of cellulolytic, hemicellulolytic, and pectinolytic activities facilitates the reliable isolation of protoplasts from a diverse range of plant and fungal species. Understanding the complex regulatory networks that govern the production of these enzymes in fungi like Trichoderma viride not only provides insight into fungal biology but also opens avenues for the biotechnological improvement of enzyme production for industrial applications. This guide has provided a comprehensive overview of the technical aspects of using this compound and the biological context of its constituent enzyme activities, empowering researchers to optimize their experimental workflows and advance their scientific discoveries.

References

Driselase from Irpex lacteus: A Technical Guide to its Enzymatic Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Driselase, a commercially available enzyme preparation derived from the white-rot fungus Irpex lacteus, is a complex cocktail of hydrolytic enzymes. Its potent ability to degrade a wide array of plant cell wall polysaccharides makes it an invaluable tool in various scientific and industrial applications, including biomass processing, protoplast isolation, and the analysis of plant cell wall structures.[1] This technical guide provides an in-depth overview of the core enzymatic activities of this compound, detailed experimental protocols for their characterization, and a workflow for a key application.

Core Enzymatic Composition and Activities

This compound is renowned for its synergistic blend of cellulases, hemicellulases (primarily xylanases), and pectinases.[1] It is also reported to contain other important activities such as laminarinase, protease, and rhamnogalacturonan hydrolase.[2][3][4] This diverse enzymatic profile allows for the efficient deconstruction of the complex carbohydrate matrix of plant cell walls.[1]

Quantitative Enzymatic Activities

The specific activities of the major enzymes present in commercially available this compound preparations are summarized below. It is important to note that as a crude enzyme preparation, the exact composition and specific activities can vary between suppliers and batches.

Enzyme ActivitySubstrateReported Specific ActivitySource
CellulaseCellulose (B213188)≥100 U/mg solidMedChemExpress HY-126224[5]
XylanaseXylan (B1165943)Varies; see unit definitionSigma-Aldrich D9515[6]
LaminarinaseLaminarinSee unit definitionMedChemExpress HY-126224[5]
Rhamnogalacturonan HydrolaseRhamnogalacturonanSee original research for nkat/mgNormand et al. (2009)[3][7]
ProteaseCaseinActivity present; not typically quantified on product sheetsGeneral knowledge

Unit Definitions:

  • Cellulase: One unit will liberate 1.0 µmol of glucose from cellulose in 1 hour at pH 5.0 at 37°C.[5]

  • Xylanase (Sigma-Aldrich): One unit will liberate 1.0 milligram of reducing sugar (measured as glucose) from xylan per minute at pH 4.5 at 37°C.[6]

  • Laminarinase: One unit will liberate 1.0 mg of reducing sugar (as glucose) from laminarin per minute at pH 5.0 at 37°C.[5]

  • Nanokatal (nkat): The amount of enzyme that catalyzes the conversion of 1 nanomole of substrate per second.

Experimental Protocols

The following are detailed methodologies for the determination of the major enzymatic activities in this compound. These protocols are based on the quantification of reducing sugars released from the respective polysaccharide substrates using the 3,5-dinitrosalicylic acid (DNS) method.

Cellulase Activity Assay

This assay measures the total cellulolytic activity by quantifying the release of reducing sugars from carboxymethyl cellulose (CMC).

Materials:

  • This compound solution (e.g., 1 mg/mL in appropriate buffer)

  • 1% (w/v) Carboxymethyl cellulose (CMC) in 50 mM sodium acetate (B1210297) buffer (pH 5.0)

  • 50 mM Sodium acetate buffer (pH 5.0)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Glucose standard solutions (0.1 - 1.0 mg/mL)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 0.5 mL of the this compound solution and 0.5 mL of the 1% CMC solution.

  • For the blank, prepare a mixture of 0.5 mL of the buffer and 0.5 mL of the 1% CMC solution.

  • Incubate the reaction mixtures at 50°C for 30 minutes.

  • Stop the reaction by adding 1.0 mL of DNS reagent to each tube.

  • Boil the tubes for 10 minutes in a water bath.

  • Cool the tubes to room temperature and add 8.5 mL of deionized water.

  • Measure the absorbance at 540 nm.

  • Determine the concentration of reducing sugars released by comparing the absorbance to a standard curve prepared with glucose solutions.

Xylanase Activity Assay

This protocol is adapted from the Sigma-Aldrich quality control test procedure for this compound (D9515).[6]

Materials:

  • This compound (Xylanase) Enzyme Solution (0.075 – 0.15 units/mL in cold deionized water)[8]

  • 2.5% (w/v) Xylan Substrate solution in 100 mM Sodium Acetate Buffer (pH 4.5 at 37°C)[6]

  • 100 mM Sodium Acetate Buffer, pH 4.5 at 37°C[6]

  • p-Hydroxybenzoic Acid Hydrazide (PAHBAH) solution (0.5% w/v in 500 mM Sodium Hydroxide)[6]

  • Glucose Standard Solution (0.2 mg/mL)[6]

  • Spectrophotometer

Procedure:

  • Equilibrate the buffer and xylan substrate solution to 37°C.[6]

  • In a test tube, mix 3.0 mL of the buffer and 1.0 mL of the xylan substrate solution.[6]

  • Add 1.0 mL of the this compound enzyme solution and mix.[6]

  • Incubate at 37°C for exactly 60 minutes.[6]

  • Prepare a blank by adding the enzyme solution after the stopping reagent in a later step.

  • Take a 0.03 mL aliquot of the reaction mixture and add it to a tube containing 1.0 mL of the PAHBAH solution.

  • Boil for 5 minutes and then cool to room temperature.[6]

  • Measure the absorbance at 410 nm.[6]

  • Quantify the amount of reducing sugar released using a glucose standard curve.[6]

Pectinase Activity Assay

This assay determines the activity of pectin-degrading enzymes by measuring the release of reducing sugars from polygalacturonic acid.

Materials:

  • This compound solution (e.g., 1 mg/mL in appropriate buffer)

  • 1% (w/v) Polygalacturonic acid in 50 mM sodium acetate buffer (pH 5.0)

  • 50 mM Sodium acetate buffer (pH 5.0)

  • DNS reagent

  • Galacturonic acid standard solutions (0.1 - 1.0 mg/mL)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 0.5 mL of the this compound solution and 0.5 mL of the 1% polygalacturonic acid solution.

  • Prepare a blank with 0.5 mL of buffer and 0.5 mL of the substrate solution.

  • Incubate at 40°C for 20 minutes.

  • Stop the reaction by adding 1.0 mL of DNS reagent.

  • Boil for 10 minutes and cool to room temperature.

  • Add 8.5 mL of deionized water and measure the absorbance at 540 nm.

  • Calculate the amount of reducing sugars released using a standard curve prepared with galacturonic acid.

Protease Activity Assay

This qualitative and semi-quantitative assay is based on the clarification of a skim milk agar (B569324) plate.

Materials:

  • This compound solution (e.g., 10 mg/mL in water)

  • Skim milk agar plates (Nutrient agar supplemented with 1% skim milk powder)

  • Trypsin solution (positive control)

  • Water (negative control)

Procedure:

  • Punch wells (e.g., 5 mm diameter) into the skim milk agar plates.

  • Add 50 µL of the this compound solution, trypsin solution, and water to separate wells.

  • Incubate the plates at 37°C for 18-24 hours.

  • Observe the plates for a clear zone (halo) around the wells, indicating the hydrolysis of casein by proteases. The diameter of the halo can be used for semi-quantitative comparison of activity.

Experimental Workflows and Signaling Pathways

This compound is widely used for the enzymatic degradation of plant cell walls to release protoplasts for various downstream applications in molecular biology and plant breeding.

Workflow for Protoplast Isolation from Plant Tissue

The following diagram illustrates a typical workflow for the isolation of protoplasts from plant leaf tissue using this compound.

Protoplast_Isolation_Workflow start Start: Select young, healthy plant leaves sterilize Surface sterilize leaves start->sterilize peel Peel off the lower epidermis sterilize->peel plasmolyze Plasmolyze leaf tissue in mannitol (B672) solution peel->plasmolyze digestion Incubate leaf tissue in enzyme solution (2-4 hours, gentle shaking) plasmolyze->digestion enzyme_prep Prepare enzyme solution: This compound (1-2% w/v) Cellulase (1-2% w/v) Macerozyme (0.1-0.5% w/v) in mannitol solution enzyme_prep->digestion filtration Filter protoplast suspension through nylon mesh (e.g., 70-100 µm) digestion->filtration centrifugation1 Centrifuge at low speed (e.g., 100 x g, 5 min) filtration->centrifugation1 wash1 Resuspend protoplast pellet in wash solution (e.g., mannitol with CaCl2) centrifugation1->wash1 centrifugation2 Repeat centrifugation and wash steps (2-3 times) wash1->centrifugation2 purification Purify protoplasts on a sucrose (B13894) gradient (optional) centrifugation2->purification final_pellet Resuspend purified protoplasts in appropriate medium purification->final_pellet end End: Viable protoplasts ready for use final_pellet->end

A generalized workflow for the isolation of plant protoplasts using this compound.
Biochemical Pathway of Plant Cell Wall Degradation

The enzymatic components of this compound act synergistically to break down the major polysaccharides of the plant cell wall.

Plant_Cell_Wall_Degradation cluster_this compound This compound Enzymes cluster_cellwall Plant Cell Wall Components cluster_products Degradation Products cellulase Cellulases (Endo- & Exo-glucanases, β-Glucosidase) cellulose Cellulose Microfibrils cellulase->cellulose xylanase Xylanases (Endo-xylanase, β-Xylosidase) hemicellulose Hemicellulose (Xylan) xylanase->hemicellulose pectinase Pectinases (Polygalacturonase, Pectin lyase, etc.) pectin Pectin Matrix pectinase->pectin glucose Glucose cellulose->glucose Hydrolysis xylose Xylose hemicellulose->xylose Hydrolysis galacturonic_acid Galacturonic Acid pectin->galacturonic_acid Hydrolysis

Synergistic action of this compound enzymes on plant cell wall components.

Conclusion

This compound from Irpex lacteus is a powerful and versatile enzymatic preparation with broad applications in research and biotechnology. Its complex mixture of cellulases, hemicellulases, pectinases, and other hydrolytic enzymes enables the efficient degradation of plant biomass. Understanding the specific activities of its components and employing standardized assays for their characterization are crucial for achieving reproducible and optimal results in various experimental settings. The provided protocols and workflows serve as a valuable resource for researchers and professionals seeking to harness the full potential of this potent enzyme cocktail.

References

The Disassembly Line: A Technical Guide to the Mechanism of Driselase on Plant Cell Walls

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a detailed technical overview of the enzymatic complex Driselase and its mechanism of action in the degradation of plant cell walls. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the synergistic enzymatic activities within this compound, presents quantitative data on its efficacy, and provides detailed experimental protocols for its application, particularly in the isolation of protoplasts.

Executive Summary

This compound, a commercially available enzyme mixture derived from fungi such as Irpex lacteus or Trichoderma viride, is a powerful tool for the enzymatic digestion of plant cell walls.[1][2] Its efficacy stems from a rich composition of hydrolytic enzymes, primarily cellulases, hemicellulases, and pectinases, that act synergistically to break down the complex polysaccharide network of the plant cell wall.[1][2][3] This comprehensive enzymatic arsenal (B13267) makes this compound a cornerstone in plant biology research, particularly for the isolation of viable protoplasts for genetic transformation, cell culture, and physiological studies. Understanding the specific activities of its constituent enzymes and their interplay is critical for optimizing experimental outcomes.

Core Mechanism of Action: A Synergistic Approach

The degradation of the plant cell wall by this compound is not the result of a single enzymatic activity, but rather a coordinated and synergistic attack on its principal components: cellulose (B213188), hemicellulose, and pectin (B1162225). The enzymes within this compound work in concert to deconstruct this intricate barrier.

  • Pectinase (B1165727) Activity: Pectin, a major component of the middle lamella and primary cell wall, is the initial target. Pectinases in this compound, such as polygalacturonase, hydrolyze the α-1,4-glycosidic bonds in the pectin backbone. This initial degradation loosens the cell wall structure, allowing other enzymes greater access to their substrates.[4]

  • Hemicellulase and Xylanase Activity: Hemicelluloses, such as xylans and xyloglucans, are cross-linked with cellulose microfibrils. Hemicellulases and xylanases in this compound cleave these polysaccharides, further disassembling the cell wall matrix and exposing the cellulose microfibrils.[5]

  • Cellulase Activity: Finally, cellulases act on the crystalline cellulose microfibrils, the primary structural component of the cell wall. This enzymatic activity breaks down the cellulose into smaller oligosaccharides and eventually glucose, completing the digestion of the cell wall.

This synergistic action is crucial for the efficient and complete degradation of the plant cell wall, leading to the release of intact protoplasts.[6]

Driselase_Mechanism Pectin Pectin (Middle Lamella) Hemicellulose Hemicellulose (Xylan, Xyloglucan) Cellulose Cellulose Microfibrils Protoplast Protoplast Released Cellulose->Protoplast Leads to Pectinase Pectinase Pectinase->Pectin Degrades Hemicellulase Hemicellulase & Xylanase Hemicellulase->Hemicellulose Degrades Cellulase Cellulase Cellulase->Cellulose Degrades

Diagram 1: Synergistic action of this compound enzymes on plant cell wall components.

Quantitative Data: Enzymatic Activities and Protoplast Yield

The effectiveness of this compound is quantifiable through the specific activities of its primary enzymes and the resulting yield of protoplasts. The following tables summarize key quantitative data from various sources.

Table 1: Specific Activities of Key Enzymes in this compound
EnzymeSubstrateAssay ConditionsUnit DefinitionSource
Cellulase CellulosepH 5.0, 37°COne unit will liberate 1.0 µmol of glucose from cellulose in 1 hour.[7]
Laminarinase LaminarinpH 5.0, 37°COne unit will liberate 1.0 mg of reducing sugar (as glucose) per minute.[7]
Xylanase Xylan (B1165943)pH 4.5, 37°COne unit will liberate 1.0 mg of reducing sugar (as glucose) per minute.[7][8]
Pectinase Polygalacturonic AcidpH 5.0, 37°COne unit liberates 1 µmole of D-galacturonic acid per minute.[9]
Table 2: Typical Enzyme Concentrations for Protoplast Isolation from Arabidopsis thaliana
Enzyme CombinationConcentration (% w/v)Incubation Time (hours)Protoplast Yield (protoplasts/g FW)Reference
Cellulase R-10, Macerozyme R-10, This compound 1.0%, 0.25%, 0.5% Overnight (approx. 16)~1 x 107[10]
Cellulase "Onozuka" R-10, Macerozyme R-101.5%, 0.3%3Not specified[11]
Cellulase, Macerozyme1.0%, 0.25%2-3Not specified[12]

Note: Protoplast yield can be highly variable depending on plant age, tissue type, and specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the application of this compound in protoplast isolation and for assaying its key enzymatic activities.

Protoplast Isolation from Arabidopsis thaliana Leaves

This protocol is adapted from established methods for efficient protoplast isolation.[10][12][13]

Materials:

  • Arabidopsis thaliana plants (3-4 weeks old)

  • Enzyme Solution:

    • 1.0% (w/v) Cellulase "Onozuka" R-10

    • 0.25% (w/v) Macerozyme R-10

    • 0.5% (w/v) this compound

    • 0.4 M Mannitol

    • 20 mM KCl

    • 20 mM MES, pH 5.7

    • 10 mM CaCl2

    • 5 mM β-mercaptoethanol

    • 0.1% (w/v) BSA

  • W5 Solution: 154 mM NaCl, 125 mM CaCl2, 5 mM KCl, 2 mM MES, pH 5.7

  • MMg Solution: 0.4 M Mannitol, 15 mM MgCl2, 4 mM MES, pH 5.7

  • Sterile water, petri dishes, forceps, scalpels, 100 µm and 40 µm nylon mesh, centrifuge tubes.

Procedure:

  • Finely slice the youngest, fully expanded leaves with a sharp scalpel in a petri dish containing the enzyme solution.

  • Infiltrate the leaf strips with the enzyme solution under a gentle vacuum for 30 minutes.

  • Incubate the leaf strips in the enzyme solution in the dark with gentle shaking (40-50 rpm) for 3-4 hours.

  • Gently swirl the dish to release the protoplasts.

  • Filter the enzyme solution through a 100 µm nylon mesh into a new centrifuge tube.

  • Pellet the protoplasts by centrifuging at 100 x g for 2 minutes.

  • Carefully remove the supernatant and gently resuspend the protoplast pellet in 10 mL of ice-cold W5 solution.

  • Incubate on ice for 30 minutes.

  • Pellet the protoplasts again by centrifuging at 100 x g for 2 minutes.

  • Resuspend the protoplasts in MMg solution for downstream applications.

Protoplast_Isolation_Workflow Start Start: Arabidopsis Leaves Leaf_Slicing 1. Slice Leaves into Enzyme Solution Start->Leaf_Slicing Vacuum_Infiltration 2. Vacuum Infiltrate (30 min) Leaf_Slicing->Vacuum_Infiltration Incubation 3. Incubate with Shaking (3-4 hours, dark) Vacuum_Infiltration->Incubation Protoplast_Release 4. Gently Swirl to Release Protoplasts Incubation->Protoplast_Release Filtering 5. Filter through Nylon Mesh Protoplast_Release->Filtering Centrifugation1 6. Centrifuge (100 x g, 2 min) & Resuspend in W5 Filtering->Centrifugation1 Ice_Incubation 7. Incubate on Ice (30 min) Centrifugation1->Ice_Incubation Centrifugation2 8. Centrifuge (100 x g, 2 min) & Resuspend in MMg Ice_Incubation->Centrifugation2 End End: Viable Protoplasts Centrifugation2->End

Diagram 2: Experimental workflow for protoplast isolation using this compound.
Enzymatic Activity Assays

The following are generalized protocols for determining the activity of the major enzymes present in this compound.

This assay is based on the quantification of reducing sugars released from cellulose.[14][15]

Principle: Cellulase hydrolyzes cellulose to produce reducing sugars, which can be quantified using the dinitrosalicylic acid (DNS) method.

Procedure:

  • Prepare a 1% (w/v) solution of carboxymethyl cellulose (CMC) in 50 mM sodium acetate (B1210297) buffer (pH 5.0).

  • Prepare a solution of this compound in the same buffer.

  • Mix 0.5 mL of the enzyme solution with 0.5 mL of the CMC solution.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding 1.0 mL of DNS reagent.

  • Boil for 5-15 minutes, then cool to room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the amount of reducing sugar released by comparing to a glucose standard curve.

This assay quantifies the release of reducing sugars from xylan.[8]

Principle: Xylanase hydrolyzes xylan to produce reducing sugars, which are quantified using the DNS method.

Procedure:

  • Prepare a 1% (w/v) solution of birchwood xylan in 50 mM sodium acetate buffer (pH 4.5).

  • Follow steps 2-8 of the Cellulase Activity Assay, incubating at 37°C.

This assay measures the release of galacturonic acid from polygalacturonic acid.[9][16]

Principle: Pectinase hydrolyzes polygalacturonic acid, and the resulting reducing ends are quantified.

Procedure:

  • Prepare a 0.5% (w/v) solution of polygalacturonic acid in 50 mM sodium acetate buffer (pH 5.0).

  • Follow steps 2-8 of the Cellulase Activity Assay, incubating at 37°C. A standard curve should be prepared using galacturonic acid.

Conclusion

This compound is a potent and versatile enzymatic mixture essential for the efficient degradation of plant cell walls. Its synergistic combination of cellulases, hemicellulases, and pectinases provides a robust tool for researchers in plant biology and related fields. By understanding the specific activities of its components and optimizing experimental protocols, scientists can effectively harness the power of this compound for a wide range of applications, from fundamental research into cell wall biology to the development of novel plant-based therapeutics and biofuels.

References

An In-depth Technical Guide to the Polysaccharide Substrate Specificity of Driselase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Driselase, a commercially available enzyme preparation derived from Basidiomycetes sp. or Irpex lacteus, is a complex mixture of hydrolytic enzymes potent in the degradation of plant cell wall polysaccharides.[1][2][3] This technical guide provides a comprehensive overview of the substrate specificity of this compound, focusing on its activity towards major polysaccharide components of the plant cell wall, including cellulose (B213188), hemicellulose (xylan), pectin (B1162225), and β-glucans (laminarin). This document is intended for researchers, scientists, and drug development professionals who utilize this compound for applications such as protoplast isolation, biomass conversion, and the analysis of plant-derived materials. The guide details the enzymatic composition of this compound, presents available quantitative data on its substrate specificity, provides in-depth experimental protocols for key activity assays, and includes visualizations of the enzymatic degradation process.

Introduction to this compound

This compound is a crude but highly effective enzymatic cocktail renowned for its ability to efficiently break down the complex carbohydrate structures that constitute plant cell walls.[4] Its multicomponent nature, primarily comprising cellulases, hemicellulases (including xylanases), and pectinases, allows for a synergistic attack on the intricate network of polysaccharides, leading to the release of constituent monosaccharides and oligosaccharides.[1][2][3] This broad-spectrum activity makes this compound an invaluable tool in various scientific and industrial fields, including:

  • Plant Biology and Biotechnology: Widely used for the enzymatic digestion of cell walls to generate protoplasts for genetic transformation, cell fusion, and single-cell studies.[1][5]

  • Biofuel and Bio-based Chemical Production: Employed in the saccharification of lignocellulosic biomass to produce fermentable sugars for the synthesis of biofuels and other valuable biochemicals.[3]

  • Food and Beverage Industry: Utilized for the clarification of fruit juices and wine by degrading pectin, and in the extraction of plant-based compounds.[3]

  • Textile Industry: Used for the bioscouring of natural fibers like cotton to remove non-cellulosic impurities.[3]

The enzymatic composition of this compound includes, but is not limited to, cellulase (B1617823), xylanase, laminarinase, and endo-1,3-β-glucanase.[6] The presence and relative abundance of these enzymes contribute to its potent macerating activity on plant tissues.

Quantitative Substrate Specificity of this compound

The effectiveness of this compound lies in its broad substrate specificity, targeting the primary polysaccharide components of the plant cell wall. While this compound is a complex mixture and the exact composition can vary, quantitative data from commercially available preparations provide insight into its activity on key polysaccharides.

SubstrateEnzyme ActivityUnit DefinitionSource
Cellulose≥100 U/mg solidOne unit will liberate 1.0 µmol of glucose from cellulose in 1 hour at pH 5.0 and 37°C.[6]
Xylan (B1165943)Not specifiedOne unit will liberate 1.0 mg of reducing sugar (as glucose) from xylan per minute at pH 4.5 and 37°C.[4][6]
LaminarinNot specifiedOne unit will liberate 1.0 mg of reducing sugar (as glucose) from laminarin per minute at pH 5.0 and 37°C.[6]
PectinActivity PresentNot specified in a comparable format. This compound is known to contain pectinase (B1165727) activity.[1][2][3]

Note: The quantitative data presented is sourced from a commercially available this compound preparation from Basidiomycetes sp.[6] The absence of a specific value for xylanase and laminarinase activity in the table is due to the source providing the unit definition without a corresponding minimum activity level in the same format as for cellulase. It is important for researchers to perform their own activity assays on the specific lot of this compound being used for precise quantitative studies.

Experimental Protocols for Determining Substrate Specificity

To allow for the precise characterization of this compound activity in a laboratory setting, this section provides detailed protocols for assaying its activity on four major polysaccharide substrates. The majority of these assays are based on the colorimetric detection of reducing sugars released upon enzymatic hydrolysis using the 3,5-dinitrosalicylic acid (DNS) method.

Cellulase Activity Assay

This protocol determines the amount of reducing sugars (measured as glucose) released from a cellulose substrate.

Materials:

  • This compound enzyme solution (prepared in cold deionized water)

  • Carboxymethyl cellulose (CMC) solution (1% w/v in 0.05 M citrate (B86180) buffer, pH 5.0)

  • 0.05 M Citrate buffer, pH 5.0

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Glucose standard solutions (for calibration curve)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 1.0 mL of 1% CMC solution and 1.0 mL of 0.05 M citrate buffer.

  • Equilibrate the reaction mixture to 45°C.

  • Initiate the reaction by adding 100 µL of the this compound enzyme solution.

  • Incubate the reaction mixture at 45°C for 30 minutes.

  • Stop the reaction by adding 3.0 mL of DNS reagent.

  • Boil the mixture for 5-15 minutes to allow for color development.

  • Cool the tubes to room temperature and measure the absorbance at 540 nm.

  • A blank is prepared by adding the DNS reagent before the enzyme solution.

  • A standard curve is generated using known concentrations of glucose to quantify the amount of reducing sugar released.

(Source: Adapted from screening and purification of cellulase from cellulase producing bacteria in molasses[6])

Xylanase Activity Assay

This protocol is based on the official quality control test procedure from Sigma-Aldrich for determining xylanase activity in this compound.

Materials:

  • This compound (Xylanase) Enzyme Solution (0.075 – 0.15 units/mL in cold deionized water)

  • 100 mM Sodium Acetate Buffer, pH 4.5 at 37°C

  • 2.5% (w/v) Xylan Substrate solution (in 100 mM Sodium Acetate Buffer)

  • 500 mM Sodium Hydroxide Solution

  • 0.5% (w/v) p-Hydroxybenzoic Acid Hydrazide (PAHBAH) Solution (prepare fresh)

  • Glucose Standard Solution (0.2 mg/mL)

  • Spectrophotometer

Procedure:

  • In a test tube, mix 3.00 mL of 100 mM Sodium Acetate Buffer and 1.00 mL of 2.5% Xylan Substrate solution.

  • Equilibrate the mixture to 37°C.

  • Add 1.00 mL of the this compound (Xylanase) Enzyme Solution to the test tube. For the blank, add 1.00 mL of deionized water instead of the enzyme solution.

  • Mix by swirling and incubate at 37°C for exactly 60 minutes.

  • Following incubation, prepare tubes for colorimetric analysis by mixing aliquots of the reaction mixture with the PAHBAH solution.

  • Transfer the tubes to a boiling water bath and incubate for 5 minutes.

  • Cool the tubes to room temperature.

  • Measure the absorbance at 410 nm.

  • Quantify the amount of reducing sugar released by comparing the absorbance to a standard curve prepared with the Glucose Standard Solution.

(Source: Adapted from Enzymatic Assay of XYLANASE Activity in this compound (EC 3.2.1.8) - Sigma-Aldrich[4])

Pectinase Activity Assay

This protocol measures the release of reducing sugars from a pectin substrate.

Materials:

  • This compound enzyme solution

  • 0.5% (w/v) Citrus pectin solution (in 0.1 M phosphate (B84403) buffer, pH 7.5)

  • 0.1 M Phosphate buffer, pH 7.5

  • DNS reagent

  • Galacturonic acid standard solutions (for calibration curve)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture by adding 100 µL of the this compound enzyme solution to 900 µL of the 0.5% pectin substrate solution.

  • Incubate the reaction mixture at 50°C for 10 minutes.

  • Stop the reaction by adding 2.0 mL of DNS reagent.

  • Boil the mixture in a water bath at 92°C for 10 minutes.

  • Cool the tubes to room temperature and measure the optical density at 540 nm.

  • An enzyme blank is prepared by adding the DNS reagent before the addition of the enzyme.

  • A standard curve is generated using known concentrations of galacturonic acid to determine the amount of reducing sugar released.

(Source: Adapted from Screening and Molecular Identification of Pectinase Producing Microbes from Coffee Pulp[1])

Laminarinase Activity Assay

This protocol is designed to quantify the release of reducing sugars from laminarin.

Materials:

  • This compound enzyme solution

  • 0.3% (w/v) Laminarin solution (in 50 mM potassium phosphate buffer, pH 6.5)

  • 50 mM Potassium phosphate buffer, pH 6.5

  • DNS reagent

  • D-glucose standard solutions (for calibration curve)

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 0.25 mL of the 0.3% laminarin substrate and 0.25 mL of the this compound enzyme solution.

  • Incubate the reaction mixture at 37°C for 180 minutes.

  • Stop the reaction and quantify the formation of reducing sugars by adding DNS reagent and measuring the color change at 540 nm.

  • A non-incubated reaction mixture serves as the blank.

  • A standard curve is generated using known concentrations of D-glucose to determine the amount of reducing sugar released. One unit of laminarinase activity is defined as the amount of enzyme that catalyzes the liberation of reducing sugar equivalent to 1 µM of D-glucose per minute.

(Source: Adapted from A set of simple methods for detection and extraction of laminarinase - PMC[2])

Visualizing the Enzymatic Workflow and Pathways

The degradation of plant cell wall polysaccharides by this compound is a complex process involving the synergistic action of multiple enzymes. The following diagrams, generated using the DOT language, illustrate the general workflow for assaying enzyme activity and the overall process of plant cell wall hydrolysis.

Enzymatic_Activity_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Enzyme_Solution Prepare this compound Solution Incubation Incubate Enzyme, Substrate, and Buffer Enzyme_Solution->Incubation Substrate_Solution Prepare Polysaccharide Substrate Solution Substrate_Solution->Incubation Buffer_Solution Prepare Buffer Solution Buffer_Solution->Incubation Stop_Reaction Stop Reaction (e.g., add DNS reagent) Incubation->Stop_Reaction Color_Development Heat for Color Development Stop_Reaction->Color_Development Measurement Measure Absorbance (Spectrophotometer) Color_Development->Measurement Calculate_Activity Calculate Enzyme Activity Measurement->Calculate_Activity Standard_Curve Generate Standard Curve Standard_Curve->Calculate_Activity

Caption: General workflow for determining polysaccharide-degrading enzyme activity using a colorimetric assay.

Plant_Cell_Wall_Hydrolysis_by_this compound cluster_components Major Polysaccharide Components cluster_enzymes This compound Enzymatic Activities cluster_products Hydrolysis Products Plant_Cell_Wall Plant Cell Wall (Complex Polysaccharides) Cellulose Cellulose Plant_Cell_Wall->Cellulose Hemicellulose Hemicellulose (Xylan) Plant_Cell_Wall->Hemicellulose Pectin Pectin Plant_Cell_Wall->Pectin This compound This compound Enzyme Complex Cellulase Cellulase This compound->Cellulase Xylanase Xylanase This compound->Xylanase Pectinase Pectinase This compound->Pectinase Monosaccharides Monosaccharides (Glucose, Xylose, etc.) Cellulose->Monosaccharides yields Hemicellulose->Monosaccharides yields Pectin->Monosaccharides yields Cellulase->Cellulose hydrolyzes Xylanase->Hemicellulose hydrolyzes Pectinase->Pectin hydrolyzes

Caption: Synergistic hydrolysis of plant cell wall components by the this compound enzyme complex.

Conclusion

This compound is a powerful and versatile enzymatic preparation with broad specificity for the major polysaccharides found in plant cell walls. Its complex composition of cellulases, hemicellulases, and pectinases allows for the efficient degradation of these complex carbohydrates into simpler, soluble sugars. This technical guide has provided an overview of this compound's substrate specificity, including available quantitative data, and detailed experimental protocols for the characterization of its primary enzymatic activities. The provided workflows and diagrams offer a visual representation of the processes involved in both assaying this compound activity and its mode of action on plant biomass. For researchers and professionals in drug development and related fields, a thorough understanding and the ability to quantify the enzymatic activities of this compound are crucial for its effective and reproducible application in experimental and industrial processes.

References

Optimal Operational Parameters for Driselase: A Technical Guide to pH and Temperature for Enhanced Enzymatic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optimal pH and temperature conditions for the enzymatic activity of Driselase. This compound is a complex enzyme mixture, derived from fungi such as Trichoderma viride or Basidiomycetes sp., containing a consortium of hydrolytic enzymes, primarily cellulase (B1617823), hemicellulase (B13383388) (including xylanase and laminarinase), and pectinase (B1165727).[1] Understanding the specific operational parameters for each of these enzymatic activities is critical for optimizing its use in various applications, including biomass degradation, protoplast formation, and drug development processes.

Core Principles of this compound Activity

The efficacy of this compound is dependent on a range of factors, with pH and temperature being the most critical in influencing reaction rates and enzyme stability. The diverse enzymatic components of this compound exhibit distinct optimal conditions. Therefore, the overall optimal conditions for the this compound complex represent a compromise that allows for the synergistic action of its constituent enzymes. Generally, this compound shows optimal activity in a slightly acidic environment, with a pH range of 5.0 to 6.0, and at temperatures between 40°C and 50°C.[1] However, for specific applications targeting a particular polysaccharide, it is imperative to consider the optimal conditions for the individual enzymes.

Quantitative Data on Optimal pH and Temperature

The following table summarizes the optimal pH and temperature for the major enzymatic activities present in this compound. It is important to note that the specific optimal values can vary depending on the substrate, buffer composition, and the specific strain of the source organism.

Enzymatic ActivitySubstrate ExampleOptimal pHOptimal Temperature (°C)Source
Overall this compound Complex Plant Cell Wall Material5.0 - 6.040 - 50Creative Enzymes[1]
Cellulase Carboxymethyl Cellulose (B213188)4.555Folia Microbiol (Praha)[2]
Cellulase Cellulose5.037MedchemExpress[3]
Xylanase Xylan (B1165943)4.537Sigma-Aldrich, MedchemExpress[3][4]
Laminarinase Laminarin5.037MedchemExpress[3]

Experimental Protocols for Determining Enzyme Activity

Detailed methodologies are crucial for the accurate determination of enzymatic activity. Below are representative protocols for assaying the key enzymatic activities within the this compound complex.

Cellulase Activity Assay

This protocol is adapted for determining the cellulase activity of this compound by measuring the release of reducing sugars from carboxymethyl cellulose (CMC).

  • Reagents:

    • 1% (w/v) Carboxymethyl Cellulose (CMC) in 50 mM Sodium Acetate Buffer (pH 4.5).

    • This compound solution (e.g., 1 mg/mL in deionized water).

    • 3,5-Dinitrosalicylic acid (DNS) reagent.

    • Potassium sodium tartrate solution.

    • Glucose standard solutions (0.1 to 1.0 mg/mL).

  • Procedure:

    • Pre-warm the CMC substrate solution to 55°C.

    • Add 0.5 mL of the this compound solution to 0.5 mL of the pre-warmed CMC substrate.

    • Incubate the reaction mixture at 55°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding 1.0 mL of DNS reagent.

    • Boil the mixture for 5-15 minutes, then cool to room temperature.

    • Add 10 mL of deionized water and measure the absorbance at 540 nm.

    • A blank is prepared by adding the DNS reagent before the enzyme solution.

    • A standard curve is generated using glucose solutions to quantify the amount of reducing sugar released.

Xylanase Activity Assay

This protocol is based on the Sigma-Aldrich quality control test procedure for determining the xylanase activity of this compound.[4]

  • Reagents:

    • 100 mM Sodium Acetate Buffer, pH 4.5 at 37°C.

    • 2.5% (w/v) Xylan Substrate solution in the above buffer.

    • This compound (Xylanase) Enzyme Solution (0.075 – 0.15 units/mL in cold deionized water).

    • 500 mM Sodium Hydroxide Solution.

    • 0.5% (w/v) p-Hydroxybenzoic Acid Hydrazide (PAHBAH) Solution in 500 mM NaOH.

    • 0.2 mg/mL Glucose Standard Solution.

  • Procedure:

    • Equilibrate the buffer and xylan substrate to 37°C.

    • In a test tube, mix 3.00 mL of buffer and 1.00 mL of xylan solution.

    • Add 1.00 mL of the this compound enzyme solution, mix, and incubate at 37°C for exactly 60 minutes.

    • Prepare a blank by adding 1.00 mL of deionized water instead of the enzyme solution.

    • Prepare glucose standards.

    • After incubation, transfer aliquots of the reaction mixture, blank, and standards to new tubes.

    • Add PAHBAH solution to all tubes and incubate in a boiling water bath for 5 minutes.

    • Cool the tubes to room temperature and measure the absorbance at 410 nm.

    • Calculate the amount of reducing sugar released based on the glucose standard curve.

Pectinase Activity Assay

This protocol is a general method for determining pectinase activity by measuring the release of reducing sugars from pectin (B1162225).

  • Reagents:

    • 1% (w/v) Pectin (e.g., from citrus peel) in 50 mM Sodium Acetate Buffer (pH 5.0).

    • This compound solution (e.g., 1 mg/mL in deionized water).

    • DNS reagent.

    • Potassium sodium tartrate solution.

    • Galacturonic acid standard solutions (0.1 to 1.0 mg/mL).

  • Procedure:

    • Pre-warm the pectin substrate solution to 45°C.

    • Add 0.5 mL of the this compound solution to 0.5 mL of the pre-warmed pectin substrate.

    • Incubate the reaction mixture at 45°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding 1.0 mL of DNS reagent.

    • Boil the mixture for 5-15 minutes and then cool to room temperature.

    • Add 10 mL of deionized water and measure the absorbance at 540 nm.

    • A blank is prepared by adding the DNS reagent before the enzyme solution.

    • A standard curve is generated using galacturonic acid solutions to quantify the amount of reducing sugar released.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the optimal pH and temperature for a specific enzymatic activity within the this compound complex.

G cluster_prep Preparation cluster_ph_opt pH Optimization cluster_temp_opt Temperature Optimization prep_enzyme Prepare this compound Stock Solution setup_ph_assay Set up Reactions at Fixed Temperature with Varying pH Buffers prep_enzyme->setup_ph_assay setup_temp_assay Set up Reactions at Optimal pH with Varying Temperatures prep_enzyme->setup_temp_assay prep_substrate Prepare Substrate Solution (e.g., CMC, Xylan, Pectin) prep_substrate->setup_ph_assay prep_substrate->setup_temp_assay prep_buffers Prepare Buffers at Various pH Values prep_buffers->setup_ph_assay incubate_ph Incubate at Constant Temperature setup_ph_assay->incubate_ph measure_ph_activity Measure Enzymatic Activity (e.g., DNS Assay) incubate_ph->measure_ph_activity plot_ph Plot Activity vs. pH measure_ph_activity->plot_ph determine_opt_ph Determine Optimal pH plot_ph->determine_opt_ph determine_opt_ph->setup_temp_assay Use Optimal pH incubate_temp Incubate at Different Temperatures setup_temp_assay->incubate_temp measure_temp_activity Measure Enzymatic Activity (e.g., DNS Assay) incubate_temp->measure_temp_activity plot_temp Plot Activity vs. Temperature measure_temp_activity->plot_temp determine_opt_temp Determine Optimal Temperature plot_temp->determine_opt_temp final_result Final Optimized Protocol determine_opt_temp->final_result Optimal Conditions Identified

Caption: Workflow for determining optimal pH and temperature.

This technical guide provides essential information for the effective utilization of this compound. By understanding and applying the optimal pH and temperature conditions for its various enzymatic activities, researchers can enhance the efficiency and reproducibility of their experimental and developmental processes.

References

Driselase (CAS Number 85186-71-6): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Driselase is a commercially available enzyme preparation renowned for its efficacy in the degradation of complex plant and fungal cell walls.[1][2] This multi-component system, derived from the fungus Basidiomycetes sp., offers a synergistic blend of hydrolytic enzymes, making it an indispensable tool in various research and biotechnological applications, most notably in the generation of protoplasts for genetic manipulation, single-cell analysis, and cell culture.[3][4] This technical guide provides a comprehensive overview of this compound, including its enzymatic composition, activity, and detailed protocols for its application.

Core Composition and Enzymatic Activities

This compound is a crude lytic enzyme mixture containing a spectrum of activities that work in concert to break down the primary components of plant and fungal cell walls.[4] The exact composition can vary between batches and manufacturers, but the principal enzymatic activities are consistently reported as:

  • Cellulase: Degrades cellulose (B213188), the primary structural polysaccharide in plant cell walls.

  • Hemicellulase (including Xylanase and Laminarinase): Breaks down hemicellulose, a diverse group of polysaccharides that cross-link cellulose microfibrils.

  • Pectinase: Hydrolyzes pectin, a major component of the middle lamella that holds plant cells together.

The combined action of these enzymes ensures the efficient digestion of the cell wall, leading to the release of viable protoplasts.

Quantitative Data on Enzymatic Activities

The following table summarizes the typical enzymatic activities found in commercially available this compound preparations. It is important to note that these values can vary, and it is recommended to consult the certificate of analysis for the specific lot being used.

Enzyme ActivityTypical Specific ActivityUnit Definition
Cellulase≥ 1.0 unit/mgOne unit will liberate 1.0 µmole of glucose from cellulose in one hour at pH 5.0 at 37°C.
Laminarinase≥ 2.5 units/mgOne unit will liberate 1.0 µmole of glucose from laminarin in one hour at pH 5.0 at 37°C.
Xylanase≥ 0.5 unit/mgOne unit will liberate 1.0 µmole of reducing sugar (measured as xylose) from xylan (B1165943) in one hour at pH 5.0 at 37°C.
Pectinase≥ 0.3 unit/mgOne unit will liberate 1.0 µmole of galacturonic acid from polygalacturonic acid in one hour at pH 4.0 at 25°C.

Experimental Protocols

The primary application of this compound is the isolation of protoplasts. The following are detailed methodologies for protoplast isolation from plant and fungal sources.

Protoplast Isolation from Plant Tissue (e.g., Arabidopsis thaliana leaves)

This protocol is adapted from established methods for isolating protoplasts from mesophyll cells.

Materials:

  • Young, healthy plant leaves

  • This compound

  • Cellulase R-10

  • Macerozyme R-10

  • Mannitol

  • MES buffer

  • KCl

  • CaCl₂

  • Bovine Serum Albumin (BSA)

  • W5 solution (154 mM NaCl, 125 mM CaCl₂, 5 mM KCl, 2 mM MES, pH 5.7)

  • Nylon mesh (e.g., 75 µm and 40 µm)

  • Centrifuge

Enzyme Solution (10 mL):

ComponentConcentrationAmount
This compound1.0 - 1.5% (w/v)100 - 150 mg
Cellulase R-100.5 - 1.0% (w/v)50 - 100 mg
Macerozyme R-100.25% (w/v)25 mg
Mannitol0.4 M728 mg
MES20 mM39 mg
KCl20 mM15 mg
BSA0.1% (w/v)10 mg
pH5.7

Procedure:

  • Leaf Preparation: Select young, fully expanded leaves. Finely slice the leaves into thin strips (0.5-1 mm) using a sharp razor blade.

  • Plasmolysis: Immediately transfer the leaf strips into a petri dish containing the prepared enzyme solution. Ensure the tissue is fully submerged.

  • Digestion: Vacuum infiltrate the leaf strips for 10-15 minutes to ensure the enzyme solution penetrates the tissue. Incubate in the dark with gentle shaking (30-50 rpm) for 3-6 hours at room temperature.

  • Protoplast Release: Gently swirl the petri dish to release the protoplasts from the digested tissue.

  • Filtration: Filter the protoplast suspension through a 75 µm nylon mesh to remove undigested debris, followed by filtration through a 40 µm nylon mesh to further purify the protoplasts.

  • Washing: Transfer the filtered protoplast suspension to a centrifuge tube. Gently overlay the suspension with an equal volume of W5 solution.

  • Centrifugation: Centrifuge at 100 x g for 5-7 minutes. The viable protoplasts will form a band at the interface.

  • Collection: Carefully collect the protoplast band using a Pasteur pipette.

  • Final Wash: Resuspend the protoplasts in W5 solution and centrifuge again at 100 x g for 5 minutes.

  • Resuspension: Discard the supernatant and resuspend the protoplast pellet in a suitable medium for downstream applications.

Protoplast Isolation from Fungal Mycelia (e.g., Fusarium verticillioides)

This protocol is effective for isolating protoplasts from germinated conidia or young mycelia.[4]

Materials:

  • Fungal mycelia or germinated conidia

  • This compound

  • Lysing Enzymes from Trichoderma harzianum (optional, but can improve efficiency)

  • Osmotic stabilizer (e.g., 1 M KCl or 1.2 M MgSO₄)

  • Phosphate buffer (e.g., 0.1 M, pH 5.8)

  • Nylon mesh (e.g., 40 µm)

  • Centrifuge

Enzyme Solution (10 mL):

ComponentConcentrationAmount
This compound12.5 mg/mL125 mg
Lysing Enzymes10 mg/mL (optional)100 mg
Osmotic Stabilizer1 M KCl745 mg
BufferAs required to dissolve

Procedure:

  • Mycelia Collection: Harvest young, actively growing mycelia from liquid or solid culture.

  • Enzyme Digestion: Resuspend the mycelia in the prepared enzyme solution in a centrifuge tube.

  • Incubation: Incubate at 30°C with gentle shaking (80-100 rpm) for 2-4 hours. Monitor the release of protoplasts periodically using a microscope.

  • Filtration: Filter the suspension through a 40 µm nylon mesh to remove mycelial debris.

  • Washing: Transfer the filtrate to a clean centrifuge tube and pellet the protoplasts by centrifugation at 500-800 x g for 5-10 minutes.

  • Purification: Gently resuspend the protoplast pellet in the osmotic stabilizer solution and centrifuge again. Repeat this washing step twice.

  • Resuspension: After the final wash, resuspend the protoplast pellet in a suitable regeneration medium or buffer for further experiments.

Mandatory Visualizations

Experimental Workflow for Plant Protoplast Isolation

plant_protoplast_isolation start Start: Young Plant Leaves slicing Leaf Slicing (0.5-1 mm strips) start->slicing enzyme Enzyme Digestion (this compound, Cellulase, Macerozyme) 3-6 hours slicing->enzyme release Protoplast Release (Gentle Swirling) enzyme->release filter1 Filtration (75 µm mesh) release->filter1 filter2 Filtration (40 µm mesh) filter1->filter2 wash Washing with W5 Solution filter2->wash centrifuge Centrifugation (100 x g) wash->centrifuge collect Collect Protoplast Band centrifuge->collect final_wash Final Wash & Resuspension collect->final_wash end End: Purified Protoplasts final_wash->end

Caption: Workflow for isolating protoplasts from plant tissue using this compound.

Experimental Workflow for Fungal Protoplast Isolation

fungal_protoplast_isolation start Start: Fungal Mycelia digestion Enzyme Digestion (this compound in Osmotic Stabilizer) 2-4 hours start->digestion filtration Filtration (40 µm mesh) digestion->filtration centrifuge1 Centrifugation (500-800 x g) Pellet Protoplasts filtration->centrifuge1 wash1 Wash 1 (Resuspend & Centrifuge) centrifuge1->wash1 wash2 Wash 2 (Resuspend & Centrifuge) wash1->wash2 resuspend Final Resuspension wash2->resuspend end End: Purified Protoplasts resuspend->end

Caption: Workflow for isolating protoplasts from fungal mycelia using this compound.

Logical Relationships in Protoplast Isolation

The successful isolation of protoplasts is dependent on the interplay of several key factors. The following diagram illustrates the logical relationships between these factors.

logical_relationships protoplast_yield High Protoplast Yield & Viability enzyme_activity Optimal Enzyme Activity enzyme_activity->protoplast_yield osmotic_stability Osmotic Stability osmotic_stability->protoplast_yield tissue_quality High-Quality Starting Tissue tissue_quality->protoplast_yield purification Effective Purification purification->protoplast_yield driselase_conc This compound Concentration driselase_conc->enzyme_activity incubation_time Incubation Time & Temp incubation_time->enzyme_activity ph pH ph->enzyme_activity stabilizer_conc Osmotic Stabilizer Conc. stabilizer_conc->osmotic_stability young_tissue Young & Healthy Tissue young_tissue->tissue_quality filtration_steps Filtration & Washing filtration_steps->purification

Caption: Key factors influencing the success of protoplast isolation.

Conclusion

This compound, with its potent mix of cell wall degrading enzymes, is a valuable and versatile tool for researchers in plant biology, mycology, and biotechnology. By understanding its enzymatic properties and optimizing isolation protocols, scientists can efficiently generate high yields of viable protoplasts for a wide range of downstream applications, from fundamental research into cellular processes to the development of genetically modified organisms. The methodologies and data presented in this guide serve as a comprehensive resource for the effective utilization of this compound in the laboratory.

References

Driselase for Fungal Cell Wall Degradation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fungal cell wall, a complex and dynamic structure essential for fungal viability and pathogenesis, presents a key target for antifungal drug development and a barrier to genetic manipulation. Driselase, a commercially available enzyme mixture derived from the basidiomycete Irpex lacteus (previously reported as being from Trichoderma viride), has emerged as a powerful tool for the enzymatic degradation of fungal cell walls.[1][2] This technical guide provides a comprehensive overview of this compound, its enzymatic composition, mechanism of action, and its application in fungal research, with a focus on the generation of protoplasts. Detailed experimental protocols, quantitative data on its efficacy, and visual representations of the degradation process are presented to assist researchers in leveraging this potent enzyme cocktail.

Introduction to the Fungal Cell Wall

The fungal cell wall is a multi-layered structure primarily composed of a scaffold of polysaccharides, which accounts for approximately 90% of its dry weight.[3] This intricate matrix provides structural integrity, protects the cell from osmotic stress, and mediates interactions with the environment. The primary components of the fungal cell wall include:

  • β-Glucans: These are the most abundant structural polysaccharides, forming the core of the cell wall.[4] They are primarily composed of β-1,3-glucan chains with β-1,6-glucan branches.[5]

  • Chitin (B13524): A long-chain polymer of N-acetylglucosamine, chitin is another crucial structural component, often found cross-linked to β-glucans.[6]

  • Glycoproteins: These proteins are heavily glycosylated with mannose (mannoproteins) and are located on the outer surface of the cell wall, playing roles in adhesion and immunogenicity.

The unique composition of the fungal cell wall, absent in mammalian cells, makes it an attractive target for the development of antifungal therapies.

This compound: A Multi-Enzymatic Complex

This compound is a crude enzyme preparation containing a mixture of hydrolytic enzymes that act synergistically to break down the complex polymers of the fungal cell wall.[7] While initially developed for the degradation of plant cell walls, its efficacy in generating fungal protoplasts has been widely demonstrated.

Enzymatic Composition and Activities

The power of this compound lies in its diverse enzymatic cocktail. The primary activities relevant to fungal cell wall degradation include:

  • Laminarinase (β-1,3-glucanase): This is a key enzyme that hydrolyzes the β-1,3-glucosidic bonds in the β-glucan backbone of the fungal cell wall.[8]

  • Cellulase: While more commonly associated with plant cell walls, some fungal cell walls may contain cellulose-like components, and this enzyme contributes to the overall degradation.[1][8]

  • Xylanase: This enzyme targets xylans, which can also be present in the fungal cell wall matrix.[8]

  • Hemicellulase and Pectinase: These enzymes, primarily active on plant cell wall components, may have secondary effects on the complex carbohydrate structures in fungal walls.[1][7]

It is important to note that the exact composition and specific activity of this compound can vary between batches and manufacturers.

Mechanism of Fungal Cell Wall Degradation by this compound

The degradation of the fungal cell wall by this compound is a multi-step process involving the coordinated action of its constituent enzymes. The primary mechanism involves the hydrolysis of the main structural components, leading to the release of protoplasts—fungal cells devoid of their cell walls.

Fungal_Cell_Wall_Degradation This compound This compound Enzyme Complex Laminarinase Laminarinase (β-1,3-glucanase) This compound->Laminarinase contains FungalCellWall Intact Fungal Cell Wall (β-Glucan, Chitin, Glycoproteins) Laminarinase->FungalCellWall Hydrolyzes β-1,3-glucan Chitinase_Aux Auxiliary Enzymes (e.g., from other sources) Chitinase_Aux->FungalCellWall Hydrolyzes Chitin (often used in combination) WeakenedWall Weakened Cell Wall Matrix FungalCellWall->WeakenedWall Enzymatic Digestion Protoplast Protoplast Release WeakenedWall->Protoplast

Caption: Enzymatic degradation of the fungal cell wall by this compound.

Quantitative Data on this compound Efficacy

The efficiency of this compound in generating fungal protoplasts is influenced by several factors, including enzyme concentration, incubation time, temperature, the specific fungal species, and the presence of osmotic stabilizers. The following tables summarize quantitative data from various studies.

Table 1: this compound Concentration and Protoplast Yield
Fungal SpeciesThis compound Concentration (mg/mL)Osmotic StabilizerProtoplast Yield (protoplasts/mL)Reference
Fusarium verticillioides12.51 M KClMaximum yield (not specified numerically)[9]
Eutypella sp. D-120 (in combination with 20 mg/mL lysing enzyme)0.75 M NaCl6.15 x 10⁶[10]
Botrytis cinerea2 (0.2%) (in combination with other enzymes)0.6 M Mannitol2.6 - 5.8 x 10⁶ (per gram of mycelium)[11]
Lyophyllum decastes20 (2%)MgSO₄5.475 x 10⁶[12]
Table 2: Optimal Conditions for Protoplast Formation with this compound
Fungal SpeciesEnzyme CombinationIncubation Time (hours)Incubation Temperature (°C)Reference
Fusarium verticillioidesThis compound (12.5 mg/mL) + Lysing enzyme (10 mg/mL)Not specifiedNot specified[9]
Eutypella sp. D-1This compound (20 g/L) + Lysing enzyme (20 g/L)628[10]
Botrytis cinereaThis compound (0.2%) + Glucuronidase (0.4%) + Cellulase RIO (0.4%)4 - 625[11]
Lyophyllum decastesEnzyme mix (2%)2.2528[12]
Colletotrichum scovillei KC05This compound (0.8%) + Lysing enzyme (2%)3Not specified[13]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for fungal protoplast isolation using this compound.

General Workflow for Fungal Protoplast Isolation

The overall process for generating fungal protoplasts using this compound follows a general workflow, which can be adapted for specific fungal species.

Protoplast_Isolation_Workflow Start Start: Fungal Culture Harvest Harvest Mycelia/ Germinated Spores Start->Harvest Wash Wash with Osmotic Stabilizer Harvest->Wash Enzyme Incubate with this compound Solution (with osmotic stabilizer) Wash->Enzyme Filter Filter to Remove Debris Enzyme->Filter Centrifuge Centrifuge to Pellet Protoplasts Filter->Centrifuge WashProtoplasts Wash Protoplasts with Stabilizer Centrifuge->WashProtoplasts End End: Purified Protoplasts WashProtoplasts->End

References

An In-Depth Technical Guide to the Enzymatic Cocktail of Driselase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Driselase is a widely utilized commercial enzyme preparation derived from fungi, primarily of the Basidiomycetes class, such as Irpex lacteus.[1][2] It is a crude, complex mixture of cell wall-degrading enzymes, making it highly effective for the comprehensive digestion of plant and fungal cell walls.[3][4][5] The primary application of this compound is the generation of protoplasts for genetic transformation, cell culture, and single-cell analysis.[4][6] Its utility also extends to biomass conversion for biofuel production, clarification of fruit juices and wines in the food industry, and bioscouring in textile manufacturing.[1][3] This guide provides a detailed technical overview of the core enzymatic components of this compound, quantitative activity data, standard experimental protocols, and the biochemical pathways it influences.

Core Enzymatic Components of this compound

This compound's efficacy stems from its synergistic blend of various hydrolytic enzymes. While the exact composition can vary by preparation, the core activities are consistently attributed to four main classes of enzymes that target the primary polysaccharides in plant and fungal cell walls.[3][5][6] These include cellulases, hemicellulases (predominantly xylanase), pectinases, and laminarinases.[1][5][7] Some preparations may also contain proteases.[2][3]

G Hemicellulase (Xylanase) Hemicellulase (Xylanase) Pectinase Pectinase Laminarinase (β-1,3-glucanase) Laminarinase (β-1,3-glucanase) This compound This compound This compound->Hemicellulase (Xylanase) This compound->Pectinase This compound->Laminarinase (β-1,3-glucanase)

Caption: Core enzymatic activities present in the this compound cocktail.

Quantitative Analysis of Enzymatic Activities

The potency of a this compound preparation is determined by the specific activity of its constituent enzymes. These activities are typically measured in units (U), where one unit defines a specific amount of substrate converted or product liberated per unit of time under defined conditions (e.g., pH, temperature).

Table 1: Specified Activities of this compound Components

EnzymeSpecified ActivityUnit DefinitionSource
Cellulase ≥100 U/mg solidOne unit liberates 1.0 µmol of glucose from cellulose (B213188) in 1 hour at pH 5.0 and 37°C.[7]
Xylanase ≥3 U/gOne unit liberates 1.0 mg of reducing sugar (as glucose) from xylan (B1165943) per minute at pH 4.5 and 37°C.[7][8]
Laminarinase Not specifiedOne unit liberates 1.0 mg of reducing sugar (as glucose) from laminarin per minute at pH 5.0 and 37°C.[7]

Biochemical Pathways and Mechanism of Action

This compound functions by systematically deconstructing the complex polymeric network of the plant cell wall. Each enzyme targets a specific component, leading to the complete digestion of the wall and the release of protoplasts.

G cluster_0 Plant Cell Wall Components cluster_1 This compound Enzymes Cellulose Cellulose Hemicellulose Hemicellulose Pectin Pectin Cellulase Cellulase Cellulase->Cellulose degrades Xylanase Xylanase Xylanase->Hemicellulose degrades Pectinase Pectinase Pectinase->Pectin degrades G A Mix Buffer and Xylan Substrate B Equilibrate to 37°C A->B C Add this compound Solution B->C D Incubate at 37°C for 60 min C->D E Add PAHBAH Reagent D->E F Boil for 5 min E->F G Cool to Room Temperature F->G H Measure Absorbance at 410 nm G->H I Calculate Activity H->I G A Harvest & Wash Fungal Mycelia B Resuspend in this compound + Osmoticum A->B C Incubate (e.g., 3h at 30°C) B->C D Filter to Remove Debris C->D E Pellet Protoplasts by Centrifugation D->E F Wash Protoplast Pellet E->F G Purified Protoplasts Ready for Use F->G

References

An In-depth Technical Guide to the Factors Affecting Driselase Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Driselase, a complex enzyme mixture derived from sources such as Basidiomycetes sp., Irpex lacteus, or Trichoderma viride, is widely utilized for its potent cell wall-degrading capabilities.[1][2][3] Its efficacy, primarily attributed to a synergistic blend of cellulases, hemicellulases (including xylanase), and pectinases, makes it an invaluable tool in protoplast preparation, biomass conversion, and various biotechnological applications.[1][2][3][4] However, the stability of this multi-enzyme system is paramount for reproducible experimental outcomes and industrial process efficiency. The activity and shelf-life of this compound are profoundly influenced by a range of physicochemical factors including temperature, pH, moisture, and the presence of various chemical agents. This guide provides a comprehensive overview of these factors, supported by quantitative data, detailed experimental protocols for stability assessment, and visual workflows to ensure the optimal storage and handling of this compound.

Core Components and Mechanism of Action

This compound is not a single enzyme but a crude preparation containing a spectrum of hydrolytic enzymes.[5] The principal activities responsible for its function are:

  • Cellulase (B1617823): Hydrolyzes cellulose (B213188), the primary component of plant cell walls, into glucose.

  • Hemicellulase (e.g., Xylanase): Breaks down hemicellulose, another major polysaccharide in the plant cell wall.

  • Pectinase (B1165727): Degrades pectin, the gelatinous matrix that binds cellulose and hemicellulose together.[1][2][3]

The synergistic action of these enzymes effectively dismantles the complex polysaccharide structure of plant and fungal cell walls, leading to the release of protoplasts or the saccharification of biomass.

Diagram: Mechanism of this compound Action on Plant Cell Wall

G Mechanism of this compound Action on Plant Cell Wall This compound This compound Enzyme Complex Cellulase Cellulase This compound->Cellulase contains Hemicellulase Hemicellulase (Xylanase) This compound->Hemicellulase contains Pectinase Pectinase This compound->Pectinase contains Cellulose Cellulose Fibrils Cellulase->Cellulose Degrades Hemicellulose Hemicellulose Hemicellulase->Hemicellulose Degrades Pectin Pectin Matrix Pectinase->Pectin Degrades PlantCellWall Plant Cell Wall (Complex Polysaccharide Matrix) PlantCellWall->Cellulose PlantCellWall->Hemicellulose PlantCellWall->Pectin Protoplast Protoplast Release PlantCellWall->Protoplast Leads to BreakdownProducts Soluble Sugars (Glucose, Xylose, etc.) Cellulose->BreakdownProducts Yields Hemicellulose->PlantCellWall Cross-links fibrils Hemicellulose->BreakdownProducts Yields Pectin->PlantCellWall Binds components Pectin->BreakdownProducts Yields

Caption: Synergistic degradation of plant cell wall components by the this compound enzyme complex.

Factors Affecting this compound Stability and Activity

The stability of an enzyme is its ability to retain its native conformation and catalytic activity over time. Inactivation can occur through denaturation (loss of tertiary structure) or other mechanisms like covalent modification.[6][7]

Temperature

Temperature is a critical factor governing both enzyme activity and stability.

  • Optimal Temperature for Activity: this compound generally exhibits optimal activity in a temperature range of 40°C to 50°C.[2][3] Specifically, cellulase from Trichoderma viride, a known source of this compound components, has a temperature optimum of 55°C.[8]

  • Storage Temperature (Stability): For long-term storage, maintaining low temperatures is essential to minimize the rate of enzyme degradation. High temperatures lead to denaturation by disrupting the weak bonds that maintain the protein's three-dimensional structure.[9]

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration
Powder -20°C Up to 3 years
Powder 4°C Up to 2 years
In Solvent -80°C Up to 6 months
In Solvent -20°C Up to 1 month
During Shipping Room Temperature Stable for a few days

(Data compiled from product information sheets)

pH

The pH of the environment affects the ionization state of amino acid residues in the enzyme, which is crucial for maintaining its structure and the charge of the active site.

  • Optimal pH for Activity: The optimal pH for this compound activity is typically in the neutral to slightly acidic range, approximately pH 5.0 to 6.0.[2][3] Specific assays for its constituent enzymes are often performed at pH 4.5 to 5.0.[8][10]

  • Stability: Deviations from the optimal pH range can lead to irreversible denaturation.[1][9] Fungal cellulases generally exhibit high activity over a broad pH range of 3.0 to 6.0.[11]

Table 2: Optimal pH for this compound and Component Enzyme Activities

Enzyme/Complex Optimal pH Source/Reference
This compound (overall) 5.0 - 6.0 Creative Enzymes[2][3]
Cellulase (from T. viride) 4.5 PubMed[8]
Pectinase Assay 4.0 - 5.0 Sigma-Aldrich, Worthington[2]

| Xylanase Assay | 4.5 | Sigma-Aldrich |

Moisture

For this compound supplied as a lyophilized powder, moisture content is a critical stability parameter.

  • Effects of Excess Moisture: Unwanted moisture can act as a plasticizer, increasing molecular mobility and leading to chemical degradation. It promotes caking, clumping, and poor flowability.[12][13] Crucially, it can also support microbial growth, which can degrade the enzyme.[12][13]

  • Storage Recommendations: this compound powder should be stored in a tightly sealed container in a dry environment, preferably with a desiccant, to protect it from ambient humidity.

Light

While specific photostability studies on this compound are not widely published, enzymes, in general, can be susceptible to photodegradation. High-energy light can generate reactive oxygen species that modify amino acid residues and lead to loss of activity. It is advisable to store this compound, both in powdered and solution form, protected from light, for instance, in amber vials or in the dark.

Activators and Inhibitors

The activity of this compound can be modulated by the presence of various ions and chemical compounds.

  • Activators: Certain divalent cations, such as Calcium (Ca²⁺) and Magnesium (Mg²⁺), can act as cofactors or allosteric activators, enhancing the activity of some enzymes within the complex.[2][3]

  • Inhibitors: Heavy metal ions (e.g., Ag⁺, Hg²⁺, Zn²⁺, Cu²⁺) are known to be potent inhibitors of cellulase activity, likely by binding to sulfhydryl groups of cysteine residues or other critical amino acids.[8] Ferrous (Fe²⁺), ferric (Fe³⁺), and cupric (Cu²⁺) ions, in particular, can inhibit cellulases through redox-mediated mechanisms.[14][15] Detergents and organic solvents can also disrupt protein structure and inhibit activity.[2][3]

Table 3: Common Modulators of this compound Activity

Class Examples Effect
Activators Ca²⁺, Mg²⁺ Enhance activity
Inhibitors Ag⁺, Hg²⁺, Zn²⁺, Cu²⁺, Fe²⁺, Fe³⁺ Inhibit activity
Detergents (e.g., SDS) Inhibit activity
Organic Solvents Inhibit activity
Strong Chelators (e.g., desferrioxamine) Can mitigate metal-ion inhibition

(Data compiled from various sources)[2][3][8][14][15]

Cryoprotectants

For long-term storage at ultra-low temperatures or for applications involving freeze-drying, cryoprotectants are essential to prevent damage from ice crystal formation.[16] While specific data for this compound is sparse, common cryoprotectants used for fungi and enzymes include glycerol, DMSO, trehalose, and skim milk.[17][18] These substances protect proteins by forming hydrogen bonds and promoting vitrification (a glass-like state) instead of crystallization.[16]

Experimental Protocols for Stability and Activity Assessment

Assessing the stability of this compound involves measuring its enzymatic activity over time under various storage conditions.

Diagram: General Workflow for Enzyme Stability Testing

G General Workflow for Enzyme Stability Testing cluster_conditions Expose to Stress Conditions start Start: Prepare this compound Stock Solution aliquot Aliquot into multiple samples start->aliquot temp Temperature (-20°C, 4°C, 25°C, 50°C) aliquot->temp ph pH (e.g., 3.0, 5.0, 7.0, 9.0) aliquot->ph humidity Humidity (for powder) (e.g., 10% RH, 50% RH, 80% RH) aliquot->humidity sampling Sample at Time Points (T=0, 1wk, 1mo, 3mo, etc.) temp->sampling ph->sampling humidity->sampling assay Perform Activity Assay (e.g., Cellulase, Pectinase) sampling->assay data Analyze Data: Calculate % Residual Activity assay->data end End: Determine Shelf-Life / Optimal Conditions data->end

Caption: A typical experimental workflow for assessing the stability of this compound under various conditions.

Protocol: Pectinase Activity Assay (Colorimetric)

This protocol is adapted from standard methods for measuring the release of reducing sugars from pectin.

Objective: To quantify the pectinase activity in a this compound sample.

Principle: Pectinase hydrolyzes polygalacturonic acid to release D-galacturonic acid, a reducing sugar. The amount of reducing sugar is quantified colorimetrically using a reagent like 3,5-Dinitrosalicylic acid (DNS) or by methods involving neocuproine.[2]

Materials:

  • 0.1 M Citrate (B86180)/Phosphate Buffer, pH 5.0

  • Substrate: 0.5% (w/v) Polygalacturonic Acid in Assay Buffer[2]

  • This compound solution (prepare fresh in cold buffer)

  • Color Reagent (e.g., DNS reagent or Neocuproine-based reagents)[2]

  • D-galacturonic acid standard solution (for standard curve)

  • Spectrophotometer

  • Water bath set to 37°C or 50°C

Procedure:

  • Standard Curve: Prepare a series of dilutions of the D-galacturonic acid standard. React with the color reagent according to its specific protocol and measure the absorbance (e.g., 540 nm for DNS, 450 nm for neocuproine) to generate a standard curve.[2]

  • Enzyme Reaction: a. Prepare triplicate tubes for "Test", "Sample Blank", and "Reagent Blank". b. To "Test" tubes, add substrate and this compound solution. c. To "Sample Blank" tubes, add buffer instead of substrate. d. To "Reagent Blank" tubes, add buffer instead of the enzyme solution.

  • Incubation: Incubate all tubes at the optimal temperature (e.g., 37°C or 50°C) for a defined period (e.g., 30 or 60 minutes).[19]

  • Stop Reaction: Terminate the reaction by adding the color reagent (which is often alkaline) or by placing the tubes in a boiling water bath.[2]

  • Color Development: Follow the protocol for your chosen color reagent, which typically involves a heating step.

  • Measurement: After cooling, measure the absorbance of all tubes at the appropriate wavelength.

  • Calculation: a. Subtract the blank absorbances from the test absorbance. b. Use the standard curve to determine the amount of galacturonic acid released in µmoles. c. Calculate the activity in units (U), where one unit is often defined as the amount of enzyme that liberates 1 µmole of product per minute under the specified conditions.

Protocol: Cellulase (Total) Activity Assay - Filter Paper Assay (FPA)

This is a standard method for measuring total cellulase activity.

Objective: To determine the Filter Paper Units (FPU) of a this compound sample.

Principle: The complete cellulase complex works synergistically to hydrolyze crystalline cellulose (filter paper) into soluble reducing sugars, primarily glucose. The amount of reducing sugar produced is measured.

Materials:

  • 0.05 M Sodium Citrate Buffer, pH 4.8

  • Substrate: Whatman No. 1 filter paper strip (1.0 x 6.0 cm, ~50 mg)

  • This compound solution, serially diluted in citrate buffer

  • DNS Reagent

  • Glucose standard solution

  • Spectrophotometer

  • Water bath set to 50°C

Procedure:

  • Setup: Place one rolled filter paper strip into each test tube. Add 1.0 mL of citrate buffer.

  • Enzyme Addition: Equilibrate tubes to 50°C. Add 0.5 mL of the appropriately diluted this compound solution to the tubes. At least two dilutions should be made, with one expected to yield slightly more and one slightly less than 2.0 mg of glucose.

  • Incubation: Incubate the reaction mixture at 50°C for exactly 60 minutes.

  • Stop Reaction & Color Development: Add 3.0 mL of DNS reagent to stop the reaction. Transfer tubes to a boiling water bath for exactly 5 minutes.

  • Measurement: Cool the tubes in a cold water bath. Add 20 mL of deionized water, mix, and allow the pulp to settle. Measure the absorbance of the supernatant at 540 nm.

  • Standard Curve: Prepare a glucose standard curve (0.5 to 2.0 mg) and react with DNS in the same manner.

  • Calculation: a. Determine the concentration of glucose produced from the standard curve. b. The dilution of enzyme that releases exactly 2.0 mg of glucose from 50 mg of filter paper in 60 minutes contains 1.0 FPU of activity. c. Calculate the FPU/mL of the original, undiluted enzyme solution based on the dilution factor that yields 2.0 mg of glucose.

Protocol: Accelerated Stability Study

Objective: To predict the long-term stability and shelf-life of this compound without conducting real-time studies.

Principle: The enzyme is subjected to stress conditions (elevated temperatures) to accelerate its degradation. The rate of activity loss at several high temperatures is measured and extrapolated to predict the stability at recommended storage temperatures using the Arrhenius equation.[13][20]

Procedure:

  • Sample Preparation: Prepare a homogenous batch of this compound (either powder or a stabilized liquid formulation).

  • Storage: Distribute aliquots into stability chambers set at a minimum of four elevated temperatures (e.g., 40°C, 50°C, 60°C, 70°C). Also include a control set at the recommended storage temperature (e.g., 4°C or -20°C).

  • Time Points: At defined intervals (e.g., 0, 1, 3, 7, 14, 30 days), remove samples from each temperature.

  • Activity Measurement: Measure the residual enzymatic activity of each sample using a validated assay (e.g., Pectinase or Cellulase assay as described above).

  • Data Analysis: a. For each temperature, plot the natural logarithm of the residual activity versus time. The slope of this line represents the degradation rate constant (k). b. Plot the natural logarithm of the calculated degradation rate constants (ln(k)) against the inverse of the absolute temperature (1/T in Kelvin). c. This plot, known as an Arrhenius plot, should be linear. Extrapolate the line to the recommended storage temperature to determine the degradation rate constant at that temperature. d. Use this rate constant to predict the time it will take for the activity to drop to a specified limit (e.g., 90%), thus estimating the shelf-life.

Diagram: Accelerated Stability Study Workflow

G Accelerated Stability Study Workflow cluster_storage Store at Elevated Temperatures cluster_analysis Data Analysis start Prepare Homogenous This compound Batch aliquot Aliquot Samples start->aliquot T1 Temp 1 (e.g., 40°C) aliquot->T1 T2 Temp 2 (e.g., 50°C) aliquot->T2 T3 Temp 3 (e.g., 60°C) aliquot->T3 sampling Sample at Time Intervals T1->sampling T2->sampling T3->sampling assay Measure Residual Activity sampling->assay plot1 Plot ln(Activity) vs. Time (for each Temp) assay->plot1 calc_k Calculate Degradation Rate (k) plot1->calc_k plot2 Plot ln(k) vs. 1/T (Kelvin) (Arrhenius Plot) calc_k->plot2 extrapolate Extrapolate to Storage Temperature plot2->extrapolate end Predict Shelf-Life extrapolate->end

Caption: Workflow for predicting long-term enzyme stability using accelerated testing methods.

Conclusion and Best Practices

The stability of this compound is a multifaceted issue that requires careful control of storage and handling conditions. As a complex mixture of enzymes, its overall activity is dependent on the stability of its least stable components. Based on the available data, the following best practices are recommended to maximize the shelf-life and performance of this compound:

  • Storage: Store this compound powder at -20°C for long-term storage in a tightly sealed container with a desiccant to prevent moisture absorption. For routine use, storage at 4°C is acceptable for shorter periods. Once reconstituted in a solvent, store aliquots at -80°C to avoid repeated freeze-thaw cycles.

  • Handling: Always use cold buffers to prepare this compound solutions and keep them on ice during use. Protect both powder and solutions from direct light.

  • Buffer Conditions: For optimal activity, use a buffer within the pH range of 4.5-6.0. Verify the optimal conditions for your specific application.

  • Avoid Contaminants: Be mindful of potential inhibitors, particularly heavy metal ions that may leach from equipment or be present in substrates. The use of chelating agents may be considered if metal ion contamination is a concern.

By adhering to these guidelines and employing the outlined experimental protocols to validate stability under specific process conditions, researchers and drug development professionals can ensure the consistent and effective performance of this compound in their applications.

References

In-Depth Technical Guide: Driselase for the Degradation of Lignocellulosic Biomass

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Driselase, a commercially available enzyme mixture derived from the fungus Irpex lacteus or Trichoderma viride, is a powerful tool for the enzymatic hydrolysis of lignocellulosic biomass.[1] Its multicomponent nature, primarily consisting of cellulases, hemicellulases, and pectinases, allows for the effective breakdown of the complex polysaccharide matrix of plant cell walls into fermentable sugars.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative performance on various biomass types, and detailed experimental protocols for its application in research and development.

Core Components and Mechanism of Action

This compound is not a single enzyme but a complex cocktail of hydrolytic enzymes that act synergistically to deconstruct lignocellulose. The primary enzymatic activities found in this compound include:

  • Cellulases: This group of enzymes is responsible for the breakdown of cellulose (B213188), the main structural component of plant cell walls. It comprises:

    • Endoglucanases: Randomly cleave internal β-1,4-glucosidic bonds in the amorphous regions of cellulose, creating new chain ends.

    • Exoglucanases (Cellobiohydrolases): Act on the reducing and non-reducing ends of cellulose chains to release cellobiose (B7769950) (a glucose dimer).

    • β-Glucosidases: Hydrolyze cellobiose and other short-chain cello-oligosaccharides into glucose.

  • Hemicellulases: These enzymes degrade hemicellulose, a heterogeneous polymer of various sugars. The most prominent hemicellulase (B13383388) activity in this compound is:

    • Xylanases: Break down xylan (B1165943), the major component of hemicellulose in hardwoods and agricultural residues, into xylose monomers.

  • Pectinases: These enzymes target pectin (B1162225), a complex polysaccharide found in the primary cell wall and middle lamella of plants. Pectinase (B1165727) activity helps to break down the overall cell wall structure, increasing the accessibility of cellulose and hemicellulose to other enzymes.[2]

The synergistic action of these enzymes is crucial for the efficient degradation of lignocellulosic biomass. Pectinases and hemicellulases first disrupt the outer layers of the plant cell wall, exposing the cellulose microfibrils. Endoglucanases then create entry points for exoglucanases, which processively release cellobiose. Finally, β-glucosidases convert cellobiose to glucose, which is a readily fermentable sugar. This coordinated enzymatic attack is essential to overcome the recalcitrance of lignocellulosic materials.

Optimal Reaction Conditions

The catalytic activity of this compound is influenced by several factors, with pH and temperature being the most critical.

ParameterOptimal RangeSource(s)
pH 4.5 - 6.0[1]
Temperature 40°C - 50°C[1]

Table 1: Optimal reaction conditions for this compound activity.

Maintaining the reaction within these optimal ranges is crucial for maximizing the efficiency of biomass degradation.

Quantitative Performance on Lignocellulosic Biomass

The efficiency of this compound in breaking down lignocellulosic biomass varies depending on the substrate's composition and any pretreatment methods applied. While comprehensive comparative data for this compound across multiple feedstocks in a single study is limited, the following tables summarize available data on sugar yields from common lignocellulosic materials. It is important to note that direct comparisons between different studies can be challenging due to variations in pretreatment methods, enzyme loading, and reaction conditions.

Corn Stover

Pretreatment MethodEnzyme LoadingReaction Time (h)Glucose Yield (%)Xylose Yield (%)Source(s)
Alkaline (2% NaOH, 150°C, 5 min)Not Specified (Trichoderma viride cellulase)Not Specified52% (total saccharification)Not Reported[3]
MgO-Ethanol (30%) + Tween 801 mL enzyme/g treated biomassNot Specified67%68%[4]
Biological (Bacillus sp. P3, 20 days)20 U/g commercial cellulase (B1617823)7256% increase in reducing sugar vs. untreatedNot Reported[5]

Table 2: Sugar yields from the enzymatic hydrolysis of corn stover using various enzyme preparations and pretreatments. Note that not all studies specified the use of this compound.

Switchgrass

Pretreatment MethodEnzyme LoadingReaction Time (h)Glucose Yield (%)Xylose Yield (%)Source(s)
Ionic Liquid50 mg/mL T. reesei cellulase30~100%Not Reported[6]
Sulfonic Acid-Impregnated Activated CarbonCtec2Not Specifiedup to 57.13%Not Reported[7]
Electron Beam (1000 kGy) + Hot Water ExtractionCellulases and β-glucosidaseNot Specified>4-fold increase vs. controlNot Reported[8]

Table 3: Sugar yields from the enzymatic hydrolysis of switchgrass using various enzyme preparations and pretreatments. Note that not all studies specified the use of this compound.

Wood Pulp

Wood TypePretreatmentEnzyme LoadingReaction Time (h)Sugar Production (g/L)Source(s)
Mixed Hardwoods (Maple, Birch, Aspen, Beech)Kraft Process15 mg/g CMax + 15 mg/g AF100L4879.9[8][9]
Mixed Hardwoods (Maple, Birch, Aspen, Beech)Kraft Process5 mg/g CMax + 5 mg/g AF100LNot SpecifiedNot Specified[10]
Wood Waste ResiduesMild Bisulfite5% w/w CTec2 + 0.5% w/w HTec2Not Specified49-60% (yield)[11][12]

Table 4: Sugar production from the enzymatic hydrolysis of wood pulp. Note that these studies used other commercial enzyme preparations, not this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the use of this compound for lignocellulosic biomass degradation.

Xylanase Activity Assay (Adapted from Sigma-Aldrich)[13]

This colorimetric assay determines the xylanase activity of this compound by measuring the release of reducing sugars from xylan.

Reagents:

  • A. 100 mM Sodium Acetate Buffer, pH 4.5 at 37°C: Prepare in deionized water and adjust pH with 5 M HCl.[13]

  • B. 2.5% (w/v) Xylan Substrate Solution: Dissolve xylan in Reagent A.[13]

  • C. This compound (Xylanase) Enzyme Solution: Immediately before use, prepare a solution containing 0.075–0.15 units/mL of xylanase in cold deionized water.[13]

  • D. 500 mM Sodium Hydroxide Solution. [13]

  • E. 0.5% (w/v) p-Hydroxybenzoic Acid Hydrazide (PAHBAH) Solution: Prepare fresh in Reagent D.[13]

  • F. Glucose Standard Solution (0.2 mg/mL). [13]

Procedure:

  • Pipette the following into suitable containers:

    • Test: 3.00 mL Reagent A, 1.00 mL Reagent B.

    • Blank: 3.00 mL Reagent A, 1.00 mL Reagent B, 1.00 mL deionized water.

  • Mix by swirling and equilibrate to 37°C.

  • Add 1.00 mL of Reagent C to the Test sample, mix, and incubate at 37°C for exactly 60 minutes.

  • Prepare a standard curve using the Glucose Standard Solution.

  • After incubation, take aliquots from the Test and Blank solutions and add to tubes containing PAHBAH solution.

  • Immediately mix and transfer the tubes to a boiling water bath for 5 minutes.[13]

  • Cool to room temperature and measure the absorbance at 410 nm.[13]

  • Calculate the amount of reducing sugar released using the glucose standard curve.

Unit Definition: One unit of xylanase will liberate 1.0 milligram of reducing sugar (measured as glucose) from xylan per minute at pH 4.5 at 37°C.[13]

Cellulase Activity Assay (DNS Method)[6][14][15][16]

This assay measures the total cellulase activity by quantifying the reducing sugars produced from a cellulose substrate, such as carboxymethyl cellulose (CMC) or filter paper, using the dinitrosalicylic acid (DNS) method.

Reagents:

  • 0.05 M Citrate (B86180) Buffer, pH 4.8. [14]

  • 1% (w/v) Carboxymethyl Cellulose (CMC) Solution in citrate buffer or Whatman No. 1 filter paper strips (1.0 x 6.0 cm).[15][14]

  • This compound Solution: Prepare a suitable dilution in citrate buffer.

  • 3,5-Dinitrosalicylic Acid (DNS) Reagent. [16]

  • Glucose Standard Solution.

Procedure:

  • Add 1.0 mL of the substrate (CMC solution or a filter paper strip saturated with 1.0 mL of buffer) to a test tube.[14]

  • Equilibrate to the desired reaction temperature (e.g., 50°C).[14]

  • Add 0.5 mL of the this compound solution and incubate for a defined period (e.g., 60 minutes).[14]

  • Stop the reaction by adding 3.0 mL of DNS reagent.[14]

  • Boil the mixture for 5-15 minutes to allow for color development.[16]

  • Cool to room temperature and measure the absorbance at 540 nm.[15]

  • Determine the amount of reducing sugars released by comparing with a glucose standard curve.

Pectinase Activity Assay (DNS Method)[10][17][18]

This method quantifies pectinase activity by measuring the release of reducing sugars from pectin using the DNS reagent.

Reagents:

  • 0.1 M Phosphate Buffer, pH 7.5 (or other suitable buffer). [17]

  • 0.5% (w/v) Citrus Pectin Solution in the chosen buffer.[17]

  • This compound Solution: Prepare a suitable dilution.

  • 3,5-Dinitrosalicylic Acid (DNS) Reagent.

  • Galacturonic Acid Standard Solution.

Procedure:

  • Add 900 µL of the pectin solution to a test tube.[17]

  • Add 100 µL of the this compound solution and incubate at a specific temperature (e.g., 37°C) for a set time (e.g., 30 minutes).[17][18]

  • Stop the reaction by adding 2.0 mL of DNS reagent.[17]

  • Boil the mixture in a water bath for 10 minutes.[17]

  • Cool the tubes and measure the absorbance at 540 nm.[17][18]

  • Calculate the amount of reducing sugars released using a galacturonic acid standard curve.

Visualizations

Enzymatic Cascade of Lignocellulose Degradation by this compound

Lignocellulose_Degradation cluster_lignocellulose Lignocellulosic Biomass Lignin Lignin Hemicellulose Hemicellulose Xylose Xylose Hemicellulose->Xylose Hemicellulase Cellulose Cellulose Oligosaccharides Oligosaccharides Cellulose->Oligosaccharides Endoglucanase Pectin Pectin Pectin->Oligosaccharides Pectinase Pectinase Pectinase Hemicellulase Hemicellulase (Xylanase) Endoglucanase Endoglucanase Exoglucanase Exoglucanase BetaGlucosidase β-Glucosidase Cellobiose Cellobiose Oligosaccharides->Cellobiose Exoglucanase Glucose Glucose Cellobiose->Glucose β-Glucosidase

Figure 1: Synergistic action of this compound enzymes on lignocellulose.

General Experimental Workflow for Lignocellulosic Biomass Hydrolysis

Experimental_Workflow cluster_0 Biomass Preparation cluster_1 Enzymatic Hydrolysis cluster_2 Analysis cluster_3 Downstream Processing Biomass Lignocellulosic Biomass (e.g., Corn Stover, Switchgrass) Pretreatment Pretreatment (Optional: e.g., Alkaline, Acidic) Biomass->Pretreatment Hydrolysis Enzymatic Hydrolysis with this compound (pH 4.5-6.0, 40-50°C) Pretreatment->Hydrolysis Sampling Periodic Sampling Hydrolysis->Sampling Sugar_Analysis Sugar Analysis (e.g., DNS Assay, HPLC) Sampling->Sugar_Analysis Fermentation Fermentation to Biofuels/ Biochemicals Sugar_Analysis->Fermentation

Figure 2: General workflow for biomass hydrolysis using this compound.

Conclusion

This compound is a versatile and effective enzyme mixture for the degradation of a wide range of lignocellulosic biomass. Its complex composition of cellulases, hemicellulases, and pectinases allows for the synergistic breakdown of plant cell walls into valuable fermentable sugars. This guide has provided a comprehensive overview of this compound, including its mechanism, optimal conditions, and detailed experimental protocols. The provided data and workflows serve as a valuable resource for researchers and professionals in the fields of biofuel production, biorefining, and drug development, enabling the effective utilization of this potent enzymatic tool. Further research focusing on direct comparative studies of this compound's performance on various pretreated feedstocks will be invaluable for optimizing industrial-scale applications.

References

The Core Enzymatic Duo: Unraveling the Roles of Cellulase and Hemicellulase in Driselase

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the synergistic roles of cellulase (B1617823) and hemicellulase (B13383388) within the enzyme complex Driselase. Tailored for researchers, scientists, and drug development professionals, this document elucidates the fundamental mechanisms by which these enzymes contribute to the degradation of plant cell walls, a critical process in various biotechnological applications, including protoplast isolation and biofuel production.

Introduction to this compound

This compound is a commercially available enzyme preparation derived from fungi such as Trichoderma viride or Irpex lacteus. It is a complex mixture of hydrolytic enzymes, with cellulases, hemicellulases, and pectinases being the primary components.[1] This unique enzymatic cocktail is highly effective in breaking down the complex carbohydrate structures that form the plant cell wall, making it an invaluable tool in various scientific and industrial fields.[1] The coordinated action of its constituent enzymes allows for the efficient deconstruction of plant biomass.

The Synergistic Action of Cellulase and Hemicellulase

The efficacy of this compound in plant cell wall degradation stems from the synergistic activity of its core components, cellulase and hemicellulase. The plant cell wall is a complex matrix primarily composed of cellulose (B213188) microfibrils embedded in a network of hemicellulose and pectin.

Cellulase acts on the primary structural component, cellulose, which is a linear polymer of β-(1,4)-linked D-glucose units. The cellulase complex in this compound typically includes:

  • Endoglucanases , which randomly cleave internal β-1,4-glycosidic bonds in the cellulose chain.

  • Exoglucanases (Cellobiohydrolases) , which cleave cellobiose (B7769950) units from the ends of the cellulose chains.

  • β-Glucosidases , which hydrolyze cellobiose into glucose monomers.

Hemicellulase , on the other hand, targets hemicellulose, a heterogeneous group of polysaccharides that cross-link cellulose microfibrils. Xylan (B1165943) is a major component of hemicellulose, and thus xylanases are a key type of hemicellulase found in this compound.[2][3] Xylanases hydrolyze the β-1,4-xylosidic linkages in the xylan backbone.

The concerted action of these enzymes is essential for the complete breakdown of the plant cell wall. Hemicellulases first degrade the hemicellulose network, which increases the accessibility of the cellulose microfibrils to the cellulase enzymes. The cellulases then break down the exposed cellulose into soluble sugars.

Quantitative Analysis of Enzymatic Activities in this compound

The enzymatic activities of cellulase and hemicellulase in this compound are critical for its performance. The following table summarizes the specific activities of these key enzymes as reported for a commercial this compound preparation.

Enzyme ComponentSpecific ActivityUnit Definition
Cellulase≥100 U/mg solidOne unit will liberate 1.0 µmol of glucose from cellulose in one hour at pH 5.0 at 37°C.[4]
Xylanase (Hemicellulase)Not specifiedOne unit will liberate 1.0 mg of reducing sugar (as glucose) from xylan per minute at pH 4.5 at 37°C.[4]

Experimental Protocols

Detailed methodologies for the determination of cellulase and hemicellulase activities are crucial for the standardization and application of this compound.

Cellulase Activity Assay: Filter Paper Assay (FPA)

This assay measures the total cellulase activity based on the hydrolysis of filter paper.

Materials:

  • Whatman No. 1 filter paper strips (1.0 x 6.0 cm)

  • 0.05 M Sodium Citrate (B86180) buffer, pH 4.8

  • This compound solution (appropriately diluted in citrate buffer)

  • Dinitrosalicylic acid (DNS) reagent

  • Glucose standard solutions

  • Spectrophotometer

Procedure:

  • Place a rolled filter paper strip into a test tube.

  • Add 1.0 mL of 0.05 M sodium citrate buffer (pH 4.8).

  • Equilibrate the tubes to 50°C in a water bath.

  • Add 0.5 mL of the diluted this compound solution to the test tube.

  • Incubate the reaction mixture at 50°C for exactly 60 minutes.

  • Stop the reaction by adding 3.0 mL of DNS reagent.

  • Boil the tubes for 5 minutes to allow for color development.

  • Cool the tubes to room temperature and add 20 mL of deionized water.

  • Measure the absorbance at 540 nm using a spectrophotometer.

  • A glucose standard curve is used to determine the amount of reducing sugar produced.

Unit Calculation: One Filter Paper Unit (FPU) is defined as the amount of enzyme that releases 2.0 mg of glucose from 50 mg of filter paper in 1 hour.[5]

Hemicellulase (Xylanase) Activity Assay: DNS Method

This assay determines the xylanase activity by measuring the release of reducing sugars from xylan.

Materials:

  • Xylan from birchwood or beechwood

  • 100 mM Sodium Acetate (B1210297) Buffer, pH 4.5

  • This compound solution (appropriately diluted)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Xylose standard solutions

  • Spectrophotometer

Procedure:

  • Prepare a 1% (w/v) xylan solution in 100 mM sodium acetate buffer (pH 4.5).

  • Add 1.8 mL of the xylan substrate solution to a test tube and pre-incubate at 40°C for 5 minutes.

  • Initiate the reaction by adding 0.2 mL of the diluted this compound solution.

  • Incubate the mixture at 40°C for a defined period (e.g., 10-30 minutes).

  • Terminate the reaction by adding 3.0 mL of DNS reagent.

  • Boil the tubes for 5-15 minutes for color development.

  • After cooling, measure the absorbance at 540 nm.

  • A xylose standard curve is used to quantify the amount of reducing sugars released.

Unit Calculation: One unit of xylanase activity is typically defined as the amount of enzyme that liberates 1 µmol of reducing sugar (equivalent to xylose) per minute under the specified assay conditions.[6]

Visualizing the Molecular Processes

To better understand the complex interactions and workflows involving this compound, the following diagrams have been generated using the DOT language.

Plant_Cell_Wall_Degradation cluster_plant_cell_wall Plant Cell Wall cluster_this compound This compound Enzymes cluster_products Degradation Products Cellulose Cellulose Microfibrils Hemicellulose Hemicellulose Oligosaccharides Oligosaccharides Cellulose->Oligosaccharides Pectin Pectin Matrix Hemicellulose->Oligosaccharides Pectin->Oligosaccharides Cellulase Cellulase Cellulase->Cellulose Hydrolysis Hemicellulase Hemicellulase Hemicellulase->Hemicellulose Hydrolysis Pectinase Pectinase Pectinase->Pectin Hydrolysis Monosaccharides Monosaccharides (e.g., Glucose, Xylose) Oligosaccharides->Monosaccharides Further Hydrolysis

Fig. 1: Enzymatic degradation of plant cell wall components by this compound.

Protoplast_Isolation_Workflow Start Plant Tissue (e.g., Leaf Mesophyll) Pretreatment Pre-treatment (e.g., Slicing, Plasmolysis) Start->Pretreatment Enzymatic_Digestion Enzymatic Digestion with this compound (Cellulase + Hemicellulase) Pretreatment->Enzymatic_Digestion Filtration Filtration to Remove Debris Enzymatic_Digestion->Filtration Centrifugation Centrifugation to Pellet Protoplasts Filtration->Centrifugation Washing Washing and Purification Centrifugation->Washing Final_Product Viable Protoplasts Washing->Final_Product

Fig. 2: A generalized workflow for the isolation of plant protoplasts using this compound.

Biofuel_Production_Process Biomass Lignocellulosic Biomass Pretreatment Pretreatment Biomass->Pretreatment Hydrolysis Enzymatic Hydrolysis (Cellulase & Hemicellulase) Pretreatment->Hydrolysis Sugars Fermentable Sugars (Glucose, Xylose) Hydrolysis->Sugars Fermentation Fermentation Sugars->Fermentation Distillation Distillation & Purification Fermentation->Distillation Ethanol Bioethanol Distillation->Ethanol

Fig. 3: Role of cellulase and hemicellulase in the biofuel production process.

Conclusion

The cellulase and hemicellulase components of this compound are fundamental to its utility as a potent tool for plant cell wall degradation. Their synergistic action allows for the efficient breakdown of the complex lignocellulosic matrix into its constituent sugars. A thorough understanding of their specific roles, activities, and the methodologies for their assessment is paramount for optimizing protocols in diverse applications, from fundamental plant biology research to the development of sustainable biofuels and novel therapeutics. This guide provides the core technical information required by professionals in these fields to effectively harness the power of this compound.

References

Pectinase Activity in the Driselase Enzyme Mixture: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Driselase

This compound™ is a complex and potent mixture of cell wall-degrading enzymes derived from fungi, such as Basidiomycetes sp., Trichoderma viride, or Irpex lacteus.[1][2][3] This crude enzymatic preparation is widely utilized in research and biotechnology for the generation of protoplasts from plant and fungal cells.[1][2] Its efficacy stems from a synergistic combination of various hydrolytic enzymes, primarily cellulases, hemicellulases, and pectinases, which collectively dismantle the complex polysaccharide network of the cell wall.[1][2][3] While this compound is recognized for its broad-spectrum activity, this guide will focus specifically on the pectinase (B1165727) component, providing an in-depth overview of its activity, measurement protocols, and its role within the broader enzymatic cocktail.

Core Enzymatic Components of this compound

This compound is not a single enzyme but a multi-component system. The principal activities found in this compound preparations are summarized below.

Table 1: Key Enzymatic Activities in this compound from Basidiomycetes sp.
Enzyme ActivityTypical Specific ActivityUnit Definition
Cellulase≥100 U/mg solidOne unit will liberate 1.0 µmol of glucose from cellulose (B213188) in 1 hour at pH 5.0 and 37°C.[4]
Laminarinase≥200 U/mg solidOne unit will liberate 1.0 mg of reducing sugar (as glucose) from laminarin per minute at pH 5.0 and 37°C.[4]
Xylanase≥600 U/mg solidOne unit will liberate 1.0 mg of reducing sugar (as glucose) from xylan (B1165943) per minute at pH 4.5 at 37°C.[4]
PectinasePresent; activity variesOne unit is typically defined as the amount of enzyme that liberates 1.0 µmole of galacturonic acid from polygalacturonic acid per hour at a specified pH and temperature (e.g., pH 4.0 at 25°C).[5]

Note: The specific activity of each enzyme component, including pectinase, can vary between batches and manufacturers. It is recommended to perform an activity assay for precise quantification.

The logical relationship and synergistic action of these enzymes in degrading the plant cell wall are illustrated in the following diagram.

Driselase_Action Synergistic Action of this compound Enzymes on Plant Cell Wall This compound This compound Enzyme Mixture Pectinase Pectinase This compound->Pectinase Cellulase Cellulase This compound->Cellulase Hemicellulase Hemicellulase/Xylanase This compound->Hemicellulase Pectin (B1162225) Pectin (Middle Lamella) Pectinase->Pectin degrades Cellulose Cellulose Microfibrils Cellulase->Cellulose degrades Hemicellulose Hemicellulose Hemicellulase->Hemicellulose degrades Plant_Cell_Wall Plant Cell Wall (Complex Polysaccharide Matrix) Plant_Cell_Wall->Pectin Plant_Cell_Wall->Cellulose Plant_Cell_Wall->Hemicellulose Protoplast Protoplast Release Pectin->Protoplast Cellulose->Protoplast Hemicellulose->Protoplast

A diagram illustrating the synergistic degradation of plant cell wall components by the enzymes in this compound.

Experimental Protocols for Pectinase Activity Determination

The quantification of pectinase activity is crucial for standardizing experiments and ensuring reproducible results. Two common methods for determining pectinase activity are the dinitrosalicylic acid (DNS) assay and the titrimetric method.

Dinitrosalicylic Acid (DNS) Assay

This colorimetric method measures the amount of reducing sugars, such as galacturonic acid, released from the enzymatic hydrolysis of pectin.

3.1.1 Materials

  • This compound solution (prepared in an appropriate buffer)

  • 1% (w/v) Pectin solution (e.g., from citrus peel) in 0.1 M citrate (B86180) buffer (pH 5.0)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Rochelle salt (potassium sodium tartrate) solution

  • D-galacturonic acid standard solutions

  • Spectrophotometer

3.1.2 Protocol

  • Reaction Setup: In a test tube, mix 0.5 mL of the this compound solution with 0.5 mL of the 1% pectin solution. Prepare a blank by adding 0.5 mL of the buffer instead of the enzyme solution.

  • Incubation: Incubate the reaction mixture at a specified temperature (e.g., 50°C) for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the enzymatic reaction by adding 1.0 mL of the DNS reagent.

  • Color Development: Heat the mixture in a boiling water bath for 5-15 minutes.

  • Stabilization: Add 0.5 mL of Rochelle salt solution to stabilize the color.

  • Measurement: After cooling to room temperature, measure the absorbance at 540 nm.

  • Quantification: Determine the amount of reducing sugar released by comparing the absorbance to a standard curve prepared with D-galacturonic acid.

DNS_Assay_Workflow start Start step1 Reaction Setup Mix this compound solution with 1% Pectin solution start->step1 step2 Incubation e.g., 50°C for 30 min step1->step2 step3 Reaction Termination Add DNS reagent step2->step3 step4 Color Development Boil for 5-15 min step3->step4 step5 Stabilization Add Rochelle salt solution step4->step5 step6 Measurement Read absorbance at 540 nm step5->step6 step7 Quantification Compare to D-galacturonic acid standard curve step6->step7 end End step7->end

A workflow diagram for the DNS assay to determine pectinase activity.
Titrimetric Method

This method quantifies the release of carboxyl groups from the de-esterification of pectin by pectin methylesterase, a type of pectinase. The activity is determined by titrating the liberated acid with a standardized base.

3.2.1 Materials

  • This compound solution

  • 1% (w/v) Pectin solution (high degree of esterification)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 M)

  • pH meter and titrator

  • Thermostated reaction vessel

3.2.2 Protocol

  • Substrate Preparation: Dissolve pectin in deionized water and adjust the pH to a specific value (e.g., 7.5).

  • Reaction Initiation: Place the pectin solution in the thermostated vessel at the desired temperature (e.g., 30°C) and add the this compound solution to start the reaction.

  • Titration: Maintain a constant pH by the controlled addition of the standardized NaOH solution.

  • Data Recording: Record the volume of NaOH consumed over time.

  • Activity Calculation: The rate of NaOH consumption is proportional to the pectin methylesterase activity. One unit of activity is typically defined as the amount of enzyme that releases 1 µmole of carboxyl groups per minute under the specified conditions.

Titrimetric_Method_Workflow start Start step1 Substrate Preparation 1% Pectin solution at a set pH and temperature start->step1 step2 Reaction Initiation Add this compound solution to the pectin substrate step1->step2 step3 Titration Maintain constant pH with standardized NaOH step2->step3 step4 Data Recording Record volume of NaOH consumed over time step3->step4 step5 Activity Calculation Determine the rate of NaOH consumption step4->step5 end End step5->end

A workflow diagram for the titrimetric method to determine pectinase activity.

Factors Influencing Pectinase Activity in this compound

The enzymatic activity of pectinase within the this compound mixture is influenced by several factors that should be optimized for specific applications.

Table 2: Key Parameters Affecting Pectinase Activity
ParameterGeneral Optimal RangeSignificance
pH 4.0 - 6.0Pectinase activity is highly dependent on pH, with the optimum often falling in the acidic to slightly acidic range.[2]
Temperature 40°C - 50°CEnzyme activity generally increases with temperature up to an optimum, beyond which denaturation occurs.[2]
Substrate Concentration VariesThe rate of reaction increases with substrate concentration until the enzyme becomes saturated.
Presence of Ions VariesCertain metal ions can act as cofactors or inhibitors of pectinase activity.

Conclusion

This compound is a powerful enzymatic tool for cell wall degradation due to its complex mixture of cellulases, hemicellulases, and pectinases.[1] Understanding the pectinase activity within this mixture is essential for applications requiring the breakdown of pectic substances. While specific activity values for pectinase in commercial this compound preparations may not always be readily available from suppliers, the detailed experimental protocols provided in this guide enable researchers to accurately quantify this activity in their own laboratories. By carefully controlling experimental conditions, scientists and drug development professionals can effectively harness the full potential of this compound for their research needs.

References

Driselase in Plant Biology Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of Driselase in plant biology research. This compound, a multi-enzyme preparation derived from the fungus Basidiomycetes sp. or Irpex lacteus, is a powerful tool for the enzymatic degradation of plant cell walls.[1][2] Its complex mixture of cellulases, hemicellulases, pectinases, and xylanases makes it highly effective for a range of applications, from the isolation of viable protoplasts to the study of plant-pathogen interactions.[1] This guide details the core principles of this compound activity, provides quantitative data on its efficacy, outlines detailed experimental protocols, and illustrates key biological pathways and workflows.

Core Principles of this compound Activity

This compound is a crude enzymatic mixture containing a spectrum of hydrolytic enzymes that act synergistically to break down the complex polysaccharides of the plant cell wall.[1] The primary components and their functions are:

  • Cellulase: Degrades cellulose (B213188), the primary structural component of the plant cell wall.

  • Hemicellulase and Xylanase: Break down hemicellulose and xylan, which cross-link cellulose microfibrils.

  • Pectinase: Degrades pectin, a major component of the middle lamella that holds plant cells together.

  • Laminarinase: Hydrolyzes laminarin (β-1,3-glucan), another component of the cell wall.

This broad-spectrum activity allows for the efficient digestion of the cell wall, leading to the release of individual plant cells or protoplasts.[1]

Applications of this compound in Plant Biology

Protoplast Isolation

The most common application of this compound in plant biology is the isolation of protoplasts—plant cells devoid of their cell walls. Protoplasts are invaluable for a variety of research applications, including transient gene expression studies, somatic hybridization, and single-cell analyses. The efficiency of protoplast isolation is highly dependent on the plant species, tissue type, and the composition of the enzyme solution.

The following tables summarize quantitative data on protoplast yields obtained using this compound, often in combination with other enzymes, from various plant and fungal species.

Table 1: Effect of this compound Concentration on Protoplast Yield in Fusarium verticillioides

This compound Concentration (mg/mL)Protoplast Yield (x 10⁵ protoplasts/mL)
526
10Not specified
12.5120
>12.5No significant increase

Data adapted from Ramamoorthy et al., 2015.[3][4][5]

Table 2: Protoplast Yield with Different Enzyme Combinations

Plant/Fungal SpeciesEnzyme CombinationProtoplast YieldReference
Fusarium verticillioides12.5 mg/mL this compound + 10 mg/mL Lysing Enzyme in 1 M KClAdditive effect on protoplast formationRamamoorthy et al., 2015[4]
Spathiphyllum wallisii (leaves)1.5% Cellulase + 0.5% Macerase + 0.5% this compoundHigh yieldDuquenne et al., 2007
Anthurium scherzerianum0.5% Cellulase + 0.3% Macerase + 0.5% this compoundHigh yieldDuquenne et al., 2007
Eutypella sp. D-120 g/L Lysing enzyme + 20 g/L this compound in 0.75 M NaCl6.15 x 10⁶ cells/mLOptimization study, 2022

This protocol is a generalized procedure based on common practices and may require optimization for specific ecotypes or growth conditions.

Materials:

  • Arabidopsis thaliana plants (3-4 weeks old)

  • Enzyme Solution:

    • 1.0-1.5% (w/v) Cellulase R-10

    • 0.25-0.5% (w/v) Macerozyme R-10

    • 0.5% (w/v) this compound

    • 0.4 M Mannitol

    • 20 mM MES (pH 5.7)

    • 20 mM KCl

    • 10 mM CaCl₂

    • 0.1% (w/v) BSA

  • W5 Solution:

    • 154 mM NaCl

    • 125 mM CaCl₂

    • 5 mM KCl

    • 2 mM MES (pH 5.7)

  • MMg Solution:

    • 0.4 M Mannitol

    • 15 mM MgCl₂

    • 4 mM MES (pH 5.7)

  • Sterile water

  • Petri dishes

  • Forceps and scalpels

  • Nylon mesh (e.g., 70 µm)

  • Centrifuge tubes (e.g., 15 mL or 50 mL)

  • Swinging bucket centrifuge

Procedure:

  • Leaf Harvest and Preparation:

    • Select healthy, fully expanded leaves from 3-4 week old Arabidopsis plants.

    • Using a sharp scalpel, gently slice the leaves into thin strips (approximately 0.5-1 mm wide). Perform this in a petri dish containing a small amount of sterile water to keep the tissue moist.

  • Enzymatic Digestion:

    • Carefully transfer the leaf strips into a petri dish containing the freshly prepared Enzyme Solution.

    • Ensure the leaf strips are fully submerged.

    • Incubate in the dark at room temperature (or up to 28°C) for 3-4 hours with gentle shaking (e.g., 40-50 rpm).

  • Protoplast Release and Filtration:

    • After incubation, gently swirl the petri dish to release the protoplasts.

    • Filter the enzyme solution containing the protoplasts through a nylon mesh into a clean centrifuge tube to remove undigested tissue.

  • Washing and Purification:

    • Centrifuge the protoplast suspension at 100 x g for 2-3 minutes in a swinging bucket centrifuge. A pellet of protoplasts should form at the bottom.

    • Carefully remove the supernatant.

    • Gently resuspend the protoplast pellet in W5 solution.

    • Repeat the centrifugation and washing steps two more times with W5 solution.

  • Final Resuspension and Quantification:

    • After the final wash, resuspend the protoplasts in MMg solution.

    • The protoplasts are now ready for downstream applications. The concentration can be determined using a hemocytometer.

Cell Wall Analysis

This compound is a valuable tool for the structural analysis of plant cell walls. By enzymatically digesting the cell wall, researchers can release and subsequently analyze its constituent oligosaccharides. This approach has been used to characterize feruloylated oligosaccharides from spinach and sugar-beet pulp.

The following diagram illustrates a general workflow for the analysis of cell wall components using this compound.

cell_wall_analysis_workflow plant_material Plant Material cell_wall_isolation Cell Wall Isolation plant_material->cell_wall_isolation driselase_digestion This compound Digestion cell_wall_isolation->driselase_digestion oligosaccharide_separation Oligosaccharide Separation (e.g., Chromatography) driselase_digestion->oligosaccharide_separation structural_analysis Structural Analysis (e.g., MS, NMR) oligosaccharide_separation->structural_analysis

A general workflow for the analysis of plant cell wall components using this compound.
Plant-Pathogen Interaction Studies

The plant cell wall is the first line of defense against invading pathogens. Many pathogens secrete cell wall-degrading enzymes to breach this barrier. The fragments of the cell wall released during this process, known as Damage-Associated Molecular Patterns (DAMPs), can be recognized by the plant's immune system, triggering a defense response.[6]

This compound, by virtue of its cell wall-degrading activity, can be used to mimic the effect of pathogen-derived enzymes and to study the resulting plant defense responses. The oligosaccharides released by this compound can act as elicitors, activating signaling pathways that lead to the production of antimicrobial compounds, reinforcement of the cell wall, and the expression of defense-related genes.

This protocol outlines a general method for treating plant tissue with this compound to study the induction of defense responses, such as the production of Reactive Oxygen Species (ROS) and the expression of defense-related genes.

Materials:

  • Plant material (e.g., leaf discs, cell suspension cultures)

  • This compound solution (concentration to be optimized, e.g., 0.1 - 1 mg/mL in a suitable buffer)

  • Control buffer (without this compound)

  • Reagents for downstream analysis (e.g., luminol (B1675438) for ROS detection, RNA extraction kits and qRT-PCR reagents for gene expression analysis)

Procedure:

  • Plant Material Preparation:

    • Prepare uniform plant material (e.g., leaf discs of a specific diameter).

    • Float leaf discs on sterile water in a petri dish for several hours to overnight to allow recovery from wounding stress.

  • Elicitor Treatment:

    • Replace the water with the this compound solution or the control buffer.

    • Incubate for the desired time period (this can range from minutes for rapid responses like ROS production to several hours for gene expression changes).

  • Downstream Analysis:

    • ROS Measurement: For luminol-based ROS detection, the leaf discs can be transferred to a 96-well plate containing luminol and horseradish peroxidase, and luminescence is measured over time using a plate reader.[7][8]

    • Gene Expression Analysis: Harvest the treated tissue at different time points, freeze it in liquid nitrogen, and store at -80°C. Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of known defense-related genes (e.g., PR1, PDF1.2).[9][10][11]

Signaling Pathways and Workflows

Plant Cell Wall Integrity (CWI) Signaling Pathway

Plants possess a sophisticated surveillance system to monitor the integrity of their cell walls. When the cell wall is damaged, for instance by pathogen-derived enzymes or by treatment with this compound, a signaling cascade is initiated to mount a compensatory and defense response. This is known as the Cell Wall Integrity (CWI) signaling pathway. In Arabidopsis, key components of this pathway include receptor-like kinases (RLKs) such as THESEUS1 (THE1) and FERONIA (FER), which are thought to act as sensors of cell wall status.

The following diagram illustrates a simplified model of the plant CWI signaling pathway.

cwi_signaling_pathway cluster_cell_wall Cell Wall cluster_plasma_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell Wall Damage Cell Wall Damage THE1 THE1 Cell Wall Damage->THE1 sensed by FER FER Cell Wall Damage->FER sensed by ROS ROS Production THE1->ROS Ca2 Ca2+ Influx THE1->Ca2 MAPK_Cascade MAPK Cascade THE1->MAPK_Cascade FER->ROS FER->Ca2 FER->MAPK_Cascade Transcription_Factors Transcription Factors (e.g., WRKYs) ROS->Transcription_Factors activate Ca2->Transcription_Factors activate MAPK_Cascade->Transcription_Factors activate Defense_Gene_Expression Defense Gene Expression (e.g., PR genes) Transcription_Factors->Defense_Gene_Expression induce

A simplified model of the plant Cell Wall Integrity (CWI) signaling pathway.
Experimental Workflow for Studying this compound-Induced Plant Defense

The following diagram outlines a typical experimental workflow for investigating the effects of this compound as an elicitor of plant defense responses.

driselase_defense_workflow start Start: Plant Material (e.g., Leaf Discs) treatment This compound Treatment (and Control) start->treatment ros_measurement ROS Measurement (e.g., Luminol Assay) treatment->ros_measurement gene_expression Gene Expression Analysis (RNAseq or qRT-PCR) treatment->gene_expression data_analysis Data Analysis and Interpretation ros_measurement->data_analysis gene_expression->data_analysis conclusion Conclusion data_analysis->conclusion

References

Methodological & Application

Application Notes and Protocols for Driselase-Mediated Protoplast Isolation from Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of viable protoplasts, plant cells devoid of their rigid cell wall, is a fundamental technique in plant biology and biotechnology. It provides a versatile platform for a myriad of applications, including transient gene expression studies, single-cell transcriptomics, genome editing, and subcellular localization of proteins. Arabidopsis thaliana serves as a model organism for many of these studies due to its well-characterized genome and rapid life cycle.

Driselase, a commercially available enzyme mixture derived from the fungus Irpex lacteus or Basidiomycetes sp., is a potent tool for the enzymatic digestion of plant cell walls.[1] It contains a complex cocktail of hydrolytic enzymes, primarily cellulases, hemicellulases, and pectinases, which work synergistically to break down the main components of the plant cell wall.[2][3] This application note provides a detailed protocol for the isolation of protoplasts from Arabidopsis thaliana using a this compound-based enzyme solution, along with quantitative data and visual guides to facilitate successful implementation.

Data Presentation

Table 1: Composition of Enzyme Solutions for Arabidopsis thaliana Protoplast Isolation

ComponentConcentration (Leaf Protoplasts)Concentration (Root Protoplasts)Purpose
Cellulase R101.0% - 1.5% (w/v)0.9% (w/v)Digests cellulose (B213188) microfibrils in the cell wall.
Macerozyme R100.25% - 0.4% (w/v)0.4% (w/v)Contains pectinases that break down the middle lamella, separating cells.
This compound Not specified in these leaf protocols0.6% (w/v) A complex mixture of cellulases, hemicellulases, and pectinases for broad-spectrum cell wall degradation.[2][3]
PectinaseNot always included0.5% (w/v)Specifically targets and degrades pectin.
Mannitol0.4 M - 0.8 M-Osmotic stabilizer to prevent protoplast lysis.
MES Buffer10 mM - 20 mM5 mMMaintains a stable pH (typically 5.7) optimal for enzyme activity.
KCl1 mM - 20 mM-Salt to maintain osmotic balance.
CaCl₂0.5 mM - 10 mM-Salt to maintain membrane integrity.
BSA0.1% (w/v)-Bovine Serum Albumin, acts as a protein stabilizer.
W5m salts-As osmotic adjustmentA salt solution containing Ca(NO₃)₂, NaCl, KCl, glucose, and MES.
Sucrose-1 g/LOsmotic stabilizer and carbon source.

Table 2: Reported Protoplast Yields from Arabidopsis thaliana

Tissue SourceEnzyme CombinationProtoplast Yield (protoplasts/g fresh weight)ViabilityReference
LeavesCellulase R-10, Macerozyme R-101-2 x 10⁷>90%[4]
RootsCellulase, Macerozyme, Pectinase, This compound 1.5 x 10⁶ ± 0.2 x 10⁶ from 250 mg of shootHigh[5]
Leaves (Tape-Arabidopsis Sandwich)Cellulase R-10, Macerozyme R-102.5 - 4.5 x 10⁶85-95%[6]

Experimental Protocols

This section provides a detailed methodology for the isolation of protoplasts from Arabidopsis thaliana leaves. The protocol is a synthesis of established methods and should be optimized for specific experimental needs.

Materials and Reagents
  • Arabidopsis thaliana plants (3-4 weeks old, grown under low light conditions)

  • Enzyme Solution (see Table 1 for a typical leaf protocol, prepare fresh)

  • W5 Solution (154 mM NaCl, 125 mM CaCl₂, 5 mM KCl, 2 mM MES, pH 5.7)

  • MMg Solution (0.4 M Mannitol, 15 mM MgCl₂, 4 mM MES, pH 5.7)

  • Sterile razor blades or scalpels

  • Petri dishes

  • 50 mL conical tubes

  • Nylon mesh filters (e.g., 70-100 µm)

  • Swinging bucket centrifuge

  • Hemocytometer or cell counter

  • Microscope

Step-by-Step Protocol
  • Plant Material Preparation:

    • Select healthy, fully expanded leaves from 3-4 week old Arabidopsis thaliana plants.

    • Using a sharp, sterile razor blade, gently slice the leaves into thin strips (approximately 0.5-1 mm wide). This increases the surface area for enzyme digestion.[7]

  • Enzymatic Digestion:

    • Immediately transfer the leaf strips into a petri dish containing freshly prepared Enzyme Solution. Ensure the leaf strips are fully submerged.

    • Vacuum infiltrate the leaf strips for 10-30 minutes to facilitate enzyme penetration into the tissue.

    • Incubate the petri dish in the dark at room temperature (23-25°C) for 3-16 hours with gentle shaking (40-50 rpm). The optimal digestion time may vary depending on the age of the plants and specific enzyme activities, and should be determined empirically.[5][7]

  • Protoplast Release and Filtration:

    • After incubation, gently swirl the petri dish to release the protoplasts from the digested tissue.

    • To aid in release, you can gently pipette the solution up and down with a wide-bore pipette tip.

    • Filter the protoplast suspension through a nylon mesh filter into a sterile 50 mL conical tube to remove undigested debris.

  • Protoplast Purification:

    • Centrifuge the filtered protoplast suspension at 100 x g for 2-5 minutes in a swinging bucket centrifuge. A green pellet of protoplasts should be visible at the bottom of the tube.

    • Carefully remove the supernatant.

    • Gently resuspend the protoplast pellet in 10 mL of W5 solution.

    • Repeat the centrifugation and washing step with W5 solution two more times to remove residual enzymes.

    • For some applications, a final wash and resuspension in MMg solution is recommended.

  • Quantification and Viability Assessment:

    • Resuspend the final protoplast pellet in a known volume of MMg or W5 solution.

    • Use a hemocytometer to count the number of protoplasts and calculate the yield (protoplasts per gram of fresh weight).

    • Protoplast viability can be assessed using fluorescein (B123965) diacetate (FDA) staining, where viable cells fluoresce green under a fluorescence microscope.

Mandatory Visualizations

Signaling Pathway of this compound Action

Driselase_Action Cellulose Cellulose Microfibrils Protoplast Released Protoplast Hemicellulose Hemicellulose (Xyloglucan) Pectin Pectin (Homogalacturonan) Cellulase Cellulase Cellulase->Cellulose hydrolyzes Hemicellulase Hemicellulase Pectinase Pectinase Pectinase->Pectin hydrolyzes This compound This compound Enzyme Complex This compound->Cellulase contains This compound->Hemicellulase contains This compound->Pectinase contains Hemicellululose Hemicellululose Hemicellululose->Hemicellulose hydrolyzes Protoplast_Workflow start Start: Select Arabidopsis Leaves slicing Slice leaves into 0.5-1 mm strips start->slicing digestion Incubate in this compound enzyme solution (3-16h) slicing->digestion filtration Filter through nylon mesh digestion->filtration centrifugation1 Centrifuge (100 x g, 2-5 min) to pellet protoplasts filtration->centrifugation1 wash1 Wash with W5 solution centrifugation1->wash1 centrifugation2 Centrifuge (100 x g, 2-5 min) wash1->centrifugation2 wash2 Wash with W5 solution centrifugation2->wash2 centrifugation3 Centrifuge (100 x g, 2-5 min) wash2->centrifugation3 resuspend Resuspend in MMg or W5 solution centrifugation3->resuspend quantify Quantify yield and assess viability resuspend->quantify end Protoplasts ready for downstream applications quantify->end

References

Application Notes and Protocols for Fungal Protoplast Isolation using Driselase and Lysing Enzyme

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of fungal protoplasts, cells devoid of their rigid cell wall, is a fundamental technique in fungal biology, genetics, and biotechnology. Protoplasts are essential for a variety of applications, including genetic transformation, somatic hybridization, and the screening of bioactive compounds.[1][2][3][4][5] The enzymatic digestion of the fungal cell wall is the most critical step in protoplast isolation, and a combination of lytic enzymes is often employed for optimal results. This document provides detailed application notes and protocols for the isolation of fungal protoplasts using a combination of Driselase and a general "lysing enzyme," often derived from Trichoderma harzianum.[1][6]

This compound is a complex enzyme mixture containing cellulase, hemicellulase, and pectinase (B1165727) activities, making it effective at degrading the complex polysaccharides of the fungal cell wall.[7] Lysing enzymes, frequently sourced from Trichoderma harzianum, provide a complementary mix of activities, including β-1,3-glucanase, chitinase, and protease, which further aids in the complete digestion of the cell wall.[6] The synergistic action of these enzymes allows for efficient protoplast release from a wide range of fungal species.[8][9]

Key Considerations for Optimal Protoplast Yield

The success of fungal protoplast isolation is dependent on several critical factors that must be optimized for each fungal species and even for different strains.[10]

  • Fungal Species and Growth Stage: The composition and thickness of the fungal cell wall vary significantly between species and are also influenced by the age of the culture. Younger, actively growing mycelia are generally more susceptible to enzymatic digestion.[1]

  • Enzyme Combination and Concentration: While this compound and lysing enzyme are a potent combination, the optimal concentration of each needs to be determined empirically. Excessive enzyme concentrations can lead to premature lysis of the released protoplasts, while insufficient concentrations result in low yields.[1] The combination of these enzymes has shown an additive effect in protoplast formation for some fungi.[8]

  • Osmotic Stabilizer: Protoplasts are osmotically fragile and will readily lyse in a hypotonic solution. Therefore, it is crucial to maintain an isotonic environment using osmotic stabilizers such as KCl, NaCl, MgSO₄, or sucrose (B13894) at concentrations typically ranging from 0.6 M to 1.2 M.[1][8]

  • Incubation Time and Temperature: The optimal incubation time and temperature for enzymatic digestion can vary from a few hours to overnight, with temperatures generally between 28°C and 32°C.[1] Prolonged incubation can lead to a decrease in protoplast viability.[9]

  • pH of the Digestion Buffer: The pH of the enzymatic digestion buffer should be optimized to ensure the maximum activity of the lytic enzymes, typically within the range of 5.5 to 6.0.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the isolation of fungal protoplasts using this compound and lysing enzymes.

Table 1: Protoplast Yields from Various Fungal Species

Fungal SpeciesEnzyme CombinationOsmotic StabilizerIncubation ConditionsProtoplast Yield (protoplasts/mL)Reference
Fusarium verticillioides12.5 mg/mL this compound + 10 mg/mL Lysing enzyme1 M KClNot SpecifiedAdditive effect on protoplast formation[8]
Eutypella sp. D-120 g/L this compound + 20 g/L Lysing enzyme0.75 M NaCl28°C for 6 h6.15 x 10⁶[11][12]
Colletotrichum scovillei KC050.8% this compound + 2% Lysing enzyme1 M NH₄Cl3 hOptimal for protoplast release[9]
Ganoderma boninense0.02% this compound + 1% Lysing enzyme0.6 M Mannitol (pH 5.8)30°C for 2 h8.95 x 10⁹ to 3.12 x 10¹⁰ per 5g mycelia[10]

Experimental Workflows and Protocols

General Experimental Workflow

The general workflow for fungal protoplast isolation involves several key steps, from mycelial growth to protoplast purification and quantification.

Fungal_Protoplast_Isolation_Workflow cluster_prep Mycelial Preparation cluster_digestion Enzymatic Digestion cluster_purification Protoplast Purification cluster_quant Quantification and Use A Fungal Culture Growth B Harvesting of Young Mycelia A->B C Resuspend Mycelia in Enzyme Solution with Osmotic Stabilizer B->C D Incubation with Shaking C->D E Filtration to Remove Undigested Mycelia D->E F Centrifugation to Pellet Protoplasts E->F G Washing with Osmotic Stabilizer F->G H Resuspend in Appropriate Buffer G->H I Quantification using Hemocytometer H->I J Downstream Applications (e.g., Transformation) H->J

Caption: General workflow for fungal protoplast isolation.

Detailed Experimental Protocols

Protocol 1: Protoplast Isolation from Fusarium verticillioides (Adapted from Ramamoorthy et al., 2015)

This protocol is optimized for producing a high yield of protoplasts from the germinated conidia of Fusarium verticillioides.[8]

Materials:

  • Germinated conidia of F. verticillioides

  • This compound

  • Lysing enzyme

  • 1 M KCl (osmotic stabilizer)

  • 1.2 M Sucrose (for regeneration)

  • Centrifuge

  • Hemocytometer

Procedure:

  • Prepare Digestion Mixture: Prepare a digestion mixture containing 12.5 mg/mL of this compound and 10 mg/mL of lysing enzyme in 1 M KCl.[8]

  • Enzymatic Digestion: Resuspend the germinated conidia in the digestion mixture.

  • Incubation: Incubate the suspension under appropriate conditions (e.g., 28-30°C with gentle shaking) for a predetermined optimal time.

  • Protoplast Purification:

    • Filter the reaction mixture through sterile cheesecloth or Miracloth to remove undigested mycelia.

    • Centrifuge the filtrate at a low speed (e.g., 1,500 x g) for 5-10 minutes to pellet the protoplasts.

    • Gently wash the protoplast pellet twice with 1 M KCl.

  • Quantification: Resuspend the purified protoplasts in a known volume of 1 M KCl and count them using a hemocytometer.

  • Regeneration (Optional): To regenerate the protoplasts, plate them on a regeneration medium containing 1.2 M sucrose as the osmoticum.[8]

Protocol 2: Protoplast Isolation from Eutypella sp. D-1 (Adapted from Chen et al., 2022)

This protocol was optimized for the arctic-derived fungus Eutypella sp. D-1.[11][12]

Materials:

  • Mycelia of Eutypella sp. D-1

  • This compound

  • Lysing enzyme

  • 0.75 M NaCl (osmotic stabilizer)

  • Sterile filter paper

  • Centrifuge

  • Hemocytometer

Procedure:

  • Prepare Enzymatic Hydrolysate: Prepare a solution containing 20 g/L of lysing enzyme and 20 g/L of this compound in 0.75 M NaCl.[1][11][12]

  • Enzymatic Digestion: Add the enzymatic hydrolysate to the mycelium and incubate in a flask at 28°C with shaking at 120 rpm for 6 hours.[1][11][12]

  • Protoplast Purification:

    • Filter the reaction solution through four layers of sterile filter paper.[1]

    • Centrifuge the filtrate at 2,500 rpm for 10 minutes to pellet the protoplasts.[1]

    • Wash the protoplast pellet twice with the 0.75 M NaCl osmotic stabilizer.[1]

  • Quantification: Resuspend the protoplasts in an appropriate volume of 0.75 M NaCl and count them using a hemocytometer.[1]

Protocol 3: Protoplast Isolation from Sclerotium rolfsii (General Protocol)

This protocol is a general guideline for the isolation of protoplasts from the phytopathogenic fungus Sclerotium rolfsii.[1]

Materials:

  • 3-day old mycelia of Sclerotium rolfsii

  • Lysis Buffer: 1 M Sucrose, pH 5.8-6.0

  • Lysing Enzyme (from Trichoderma harzianum)

  • Sterile cheesecloth

  • Centrifuge

  • Hemocytometer

Procedure:

  • Mycelia Pre-treatment: Incubate one gram of 3-day old mycelia in 20 ml of 0.9 M NaCl (pH 5.8) for 20 minutes.[1]

  • Prepare Digestion Mixture: Prepare a digestion mixture containing 15 mg/mL of lysing enzyme in 10 mL of 1 M sucrose.[1]

  • Enzymatic Digestion: Add the pre-treated mycelia to the digestion mixture and incubate on a rotary shaker at 75 rpm and 30°C for up to 24 hours. Monitor for protoplast release periodically under a microscope.[1]

  • Protoplast Purification:

    • Filter the reaction mixture through sterile cheesecloth to remove undigested mycelia.[1]

    • Centrifuge the filtrate at 3000 rpm for 15 minutes at 15°C to pellet the protoplasts.[1]

    • Wash the protoplast pellet with 1 M sucrose to remove residual enzymes.[1]

  • Quantification: Resuspend the purified protoplasts in the osmotic buffer and determine the number and size of the protoplasts using a hemocytometer.[1]

Applications of Fungal Protoplasts

The successful isolation of viable fungal protoplasts opens the door to a wide array of downstream applications that are crucial for both fundamental research and industrial biotechnology.

Protoplast_Applications cluster_genetics Genetic Manipulation cluster_biotech Biotechnology & Drug Discovery cluster_research Fundamental Research Protoplasts Fungal Protoplasts Transformation Genetic Transformation (e.g., CRISPR/Cas9) Protoplasts->Transformation Fusion Somatic Hybridization (Protoplast Fusion) Protoplasts->Fusion Screening Screening for Bioactive Compounds Protoplasts->Screening StrainImp Strain Improvement Protoplasts->StrainImp Biochem Biochemical and Physiological Studies Protoplasts->Biochem CellWall Cell Wall Regeneration Studies Protoplasts->CellWall

Caption: Key applications of fungal protoplasts.

  • Genetic Transformation: Protoplasts are readily transformed with exogenous DNA, making them invaluable for gene knockout studies, functional genomics, and the introduction of novel biosynthetic pathways.[5][13] The use of CRISPR/Cas9 technology in protoplasts has further revolutionized fungal genetics.[14]

  • Somatic Hybridization: Protoplast fusion allows for the creation of hybrid strains between different fungal species or strains, which can be used to combine desirable traits for industrial applications, such as enhanced enzyme production or antibiotic synthesis.[4]

  • Drug Discovery and Screening: Protoplasts can be used in high-throughput screening assays to identify novel antifungal compounds or to study the mechanism of action of existing drugs.[1]

  • Biochemical and Physiological Studies: The absence of a cell wall allows for direct access to the plasma membrane and intracellular components, facilitating studies on membrane transport, signal transduction, and metabolic pathways.[2][3]

  • Strain Improvement: Protoplast fusion is a powerful tool for industrial strain improvement, enabling the development of new fungal strains with enhanced productivity for use in fermentation and other biotechnological processes.[4]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Protoplast Yield - Inappropriate age of mycelia- Suboptimal enzyme concentrations- Incorrect osmotic stabilizer concentration- Insufficient incubation time- Use young, actively growing mycelia.- Perform a titration of this compound and lysing enzyme concentrations.- Test a range of osmotic stabilizer concentrations (e.g., 0.6 M to 1.2 M).- Optimize the incubation time by taking samples at different time points.
Protoplast Lysis - Hypotonic solution- Mechanical stress during handling- Excessive enzyme concentration or incubation time- Ensure the correct concentration of the osmotic stabilizer in all solutions.- Handle protoplasts gently; use wide-bore pipette tips.- Reduce enzyme concentrations or shorten the incubation period.
Low Protoplast Viability/Regeneration - Damage during isolation process- Inappropriate regeneration medium- Minimize mechanical stress.- Ensure the sterility of all solutions and materials.- Optimize the composition of the regeneration medium, including the osmotic stabilizer and nutrient sources.

References

Application Notes and Protocols for Fusarium Protoplast Preparation using Driselase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The generation of viable protoplasts from filamentous fungi, such as Fusarium species, is a fundamental technique for a variety of molecular and cellular applications. These include genetic transformation, gene editing (e.g., CRISPR/Cas9), and studies of cell wall regeneration and pathogenesis. The fungal cell wall, a rigid structure primarily composed of chitin, glucans, and other polysaccharides, presents a significant barrier that must be enzymatically removed to release the protoplast. Driselase, a crude enzyme preparation from Basidiomycetes sp., is a potent mixture of cellulase, hemicellulase, and pectinase (B1165727) activities, making it highly effective for degrading the complex fungal cell wall.[1][2][3]

This document provides detailed protocols and application notes on the optimal use of this compound for preparing protoplasts from Fusarium species, with a focus on concentration, enzyme combinations, and critical procedural steps.

Data Presentation: this compound Concentration and Enzyme Cocktails

The optimal concentration of this compound and the composition of the enzyme cocktail can vary depending on the Fusarium species and the starting fungal material (e.g., mycelia or germinated conidia). The following tables summarize quantitative data from various studies.

Table 1: this compound Concentration for Fusarium Protoplast Preparation

Fusarium SpeciesThis compound Concentration (mg/mL)Osmotic StabilizerStarting MaterialProtoplast YieldReference
F. verticillioides12.51 M KClGerminated conidiaMaximum yield observed at this concentration[1][4]
F. verticillioides101 M KClGerminated conidiaSub-optimal yield compared to 12.5 mg/mL[5][6]
F. oxysporum200.7 M NaClMyceliaNot specified[7]
F. boninense0.2 (0.02%)0.6 M MannitolMycelia8.95 × 10⁹ to 3.12 × 10¹⁰ cells/mL per 5 g of mycelia[7]

Table 2: Enzyme Cocktails for Fusarium Protoplast Preparation

Fusarium SpeciesEnzyme CombinationOsmotic StabilizerStarting MaterialProtoplast YieldReference
F. verticillioidesThis compound (12.5 mg/mL) + Lysing Enzyme (10 mg/mL)1 M KClGerminated conidiaAdditive effect on protoplast formation[4]
F. virguliforme & F. brasilienseThis compound (25 mg/mL) + Chitinase (0.05 mg/mL) + Lysing Enzymes (5 mg/mL)1.2 M KClMyceliaSufficient for transformation[8][9]
C. scovillei (related fungus)Lysing Enzyme (2%) + this compound (0.8%)1 M NH₄ClMyceliaOptimal for this species[5]
Arctic Eutypella sp.Lysing Enzyme (20 mg/mL) + this compound (20 mg/mL)0.75 M NaClMycelia6.15 × 10⁶ cells/mL[10]

Experimental Protocols

This section provides detailed methodologies for preparing protoplasts from Fusarium species using this compound.

Protocol 1: Protoplast Preparation from Fusarium verticillioides Germinated Conidia

This protocol is adapted from a study that optimized this compound concentration for F. verticillioides.[4]

Materials:

  • Fusarium verticillioides culture

  • Potato Dextrose Broth (PDB)

  • This compound

  • Lysing Enzyme (optional)

  • Potassium Chloride (KCl)

  • Sterile distilled water

  • Miracloth or several layers of sterile cheesecloth

  • Hemocytometer

  • Centrifuge

  • Incubator shaker

Procedure:

  • Spore Suspension and Germination:

    • Harvest conidia from a 7-10 day old culture of F. verticillioides grown on Potato Dextrose Agar (PDA).

    • Prepare a spore suspension in sterile distilled water and filter through Miracloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10⁶ spores/mL in PDB.

    • Incubate the spore suspension at 28°C with shaking (150 rpm) for 12-16 hours to allow for conidial germination.

  • Harvesting Germinated Conidia:

    • Harvest the germinated conidia by centrifugation at 5,000 x g for 10 minutes.

    • Wash the pellet twice with sterile distilled water and once with the osmotic stabilizer (1 M KCl).

  • Enzymatic Digestion:

    • Prepare the enzyme solution by dissolving this compound (12.5 mg/mL) and optionally Lysing Enzyme (10 mg/mL) in 1 M KCl.

    • Resuspend the washed germinated conidia in the enzyme solution.

    • Incubate the mixture at 30°C with gentle shaking (50-80 rpm) for 3-4 hours. Monitor protoplast release periodically using a microscope.

  • Protoplast Purification:

    • Separate the protoplasts from undigested mycelia and cell debris by filtering the suspension through a layer of Miracloth.

    • Pellet the protoplasts by centrifugation at 3,000 x g for 5 minutes.

    • Carefully discard the supernatant and wash the protoplast pellet twice with 1 M KCl.

  • Quantification and Viability:

    • Resuspend the final protoplast pellet in a known volume of 1 M KCl.

    • Count the protoplasts using a hemocytometer.

    • Assess viability using fluorescein (B123965) diacetate (FDA) staining or by plating on regeneration medium.

Protocol 2: Protoplast Preparation from Fusarium Mycelia

This protocol is a general method adaptable for various Fusarium species, based on principles from several cited sources.[8][9][10]

Materials:

  • Fusarium sp. culture

  • Potato Dextrose Broth (PDB)

  • This compound

  • Chitinase (optional)

  • Lysing Enzymes (optional)

  • Potassium Chloride (KCl) or Sodium Chloride (NaCl)

  • Sterile distilled water

  • Miracloth or sterile nylon mesh

  • Hemocytometer

  • Centrifuge

  • Incubator shaker

Procedure:

  • Mycelial Culture:

    • Inoculate Fusarium sp. into PDB and grow for 2-3 days at 25-28°C with shaking (150 rpm) to obtain young, actively growing mycelia.

  • Harvesting Mycelia:

    • Harvest the mycelia by filtration through Miracloth.

    • Wash the mycelial mat extensively with sterile distilled water and then with the chosen osmotic stabilizer (e.g., 1.2 M KCl or 0.7 M NaCl).

  • Enzymatic Digestion:

    • Prepare the enzyme cocktail. For example, for F. virguliforme, dissolve this compound (25 mg/mL), Chitinase (0.05 mg/mL), and Lysing Enzymes (5 mg/mL) in 1.2 M KCl.[8][9]

    • Immerse the washed mycelia in the enzyme solution.

    • Incubate at 30°C with gentle shaking (75 rpm) for 3-5 hours.

  • Protoplast Purification:

    • Filter the suspension through Miracloth to remove mycelial debris.

    • Collect the protoplasts from the filtrate by centrifugation at 3,000-4,000 x g for 5-10 minutes.

    • Gently wash the protoplast pellet two to three times with the osmotic stabilizer.

  • Quantification:

    • Resuspend the final pellet in a suitable buffer (e.g., STC buffer: 1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl₂) and count using a hemocytometer.

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the protoplast preparation protocols.

Protoplast_Preparation_Workflow Workflow for Fusarium Protoplast Preparation cluster_culture Fungal Culture Preparation cluster_harvest Harvesting Fungal Material cluster_digestion Enzymatic Digestion cluster_purification Protoplast Purification cluster_analysis Analysis and Application start Start with Fusarium Culture (PDA plate or liquid culture) inoculate Inoculate into Liquid Medium (e.g., PDB) start->inoculate incubate Incubate with Shaking (e.g., 25-28°C, 150 rpm) inoculate->incubate harvest Harvest Mycelia or Germinated Conidia incubate->harvest wash1 Wash with Sterile Water harvest->wash1 wash2 Wash with Osmotic Stabilizer (e.g., 1M KCl) wash1->wash2 digest Incubate Fungal Material with Enzyme Solution (e.g., 30°C, 3-5h, gentle shaking) wash2->digest prepare_enzyme Prepare Enzyme Solution (this compound +/- other enzymes in osmotic stabilizer) prepare_enzyme->digest filter Filter to Remove Debris digest->filter centrifuge1 Centrifuge to Pellet Protoplasts filter->centrifuge1 wash3 Wash Protoplast Pellet centrifuge1->wash3 centrifuge2 Resuspend in Buffer wash3->centrifuge2 count Quantify Protoplasts (Hemocytometer) centrifuge2->count applications Downstream Applications (Transformation, Gene Editing, etc.) count->applications

Caption: Experimental workflow for Fusarium protoplast preparation.

Logical Relationship Diagram

Protoplast_Formation_Logic Logical Steps in Protoplast Formation Start Intact Fungal Cell (Mycelium or Germinated Conidium) Cell_Wall_Degradation Enzymatic Degradation of Fungal Cell Wall Start->Cell_Wall_Degradation Enzyme_Mix Enzyme Cocktail (this compound, etc.) Enzyme_Mix->Cell_Wall_Degradation acts on Osmotic_Stabilizer Osmotic Stabilizer (e.g., KCl, NaCl, Sorbitol) Stabilization Osmotic Stabilization of Protoplast Osmotic_Stabilizer->Stabilization maintains Protoplast_Release Release of Protoplast Cell_Wall_Degradation->Protoplast_Release Protoplast_Release->Stabilization End_Product Viable Protoplast Stabilization->End_Product

Caption: Logical relationship of components in protoplast formation.

References

Protoplast Isolation from Physcomitrella patens with Driselase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the isolation of protoplasts from the model moss organism, Physcomitrella patens, utilizing the enzyme Driselase. The protocols detailed herein are foundational for a variety of downstream applications, including genetic transformation, somatic hybridization, and single-cell analyses, which are pivotal in fundamental research and drug development.

Application Notes

The isolation of high-quality, viable protoplasts is a critical first step for many cellular and molecular studies in Physcomitrella patens. This compound, a multi-component enzyme mixture derived from Basidiomycetes, is highly effective at digesting the cell walls of P. patens protonemal tissue. The successful application of this protocol enables a wide range of research avenues:

  • Genetic Engineering : Protoplasts are amenable to various transformation techniques, including polyethylene (B3416737) glycol (PEG)-mediated DNA uptake and electroporation, facilitating gene knockout and overexpression studies to elucidate gene function.[1][2]

  • Somatic Hybridization : Protoplasts can be fused to create hybrid cells, allowing for the study of genetic complementation and the creation of novel genetic combinations.

  • Drug Discovery and Development : Genetically modified P. patens, generated from transformed protoplasts, can be used as bioreactors for the production of recombinant proteins and other valuable metabolites.[1]

  • Cell Biology Studies : Isolated protoplasts provide a synchronized population of single cells for studying cellular processes such as cell wall regeneration, cell division, and differentiation.

The efficiency of protoplast isolation and subsequent regeneration can be influenced by several factors, including the age and growth conditions of the protonemal tissue, the concentration and batch of this compound, incubation time, and the composition of the osmotic stabilizer.[3][4][5] It is recommended to use young, actively growing protonemal tissue for optimal results.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the protoplast isolation and regeneration process from Physcomitrella patens using this compound.

Table 1: Protoplast Isolation Parameters

ParameterValueReference
Starting Material7-day-old protonemal tissue[3][6]
This compound Concentration0.5% (w/v)[3][6]
Alternative this compound Concentration1% (w/v)[5]
Incubation Time30-60 minutes[3][4][6]
Extended Incubation TimeUp to 2 hours (viability may decrease)[3][4]
Osmotic Stabilizer8.5% D-mannitol or 8% mannitol[2][5][6]
Centrifugation Speed100-200 x g[3][4][6]
Expected Protoplast Yield~1 x 10⁶ protoplasts per 90-mm plate[2][3]

Table 2: Protoplast Regeneration and Transformation

ParameterValueReference
Regeneration Plating Density~1.5 x 10⁴ protoplasts per mL[3]
Regeneration Incubation3-4 days at 25°C with constant light[3]
Transformation Frequency (PEG-mediated)1 to 22 transformants per 10⁵ regenerated plants[2]
Transformation Frequency (Agrobacterium-mediated)~10⁻⁴[7]

Experimental Protocols

I. Preparation of Physcomitrella patens Protonemal Tissue
  • Culture Physcomitrella patens on BCD medium overlaid with cellophane for 7 days. Use young, vibrant green protonemal tissue for optimal protoplast yield.[3][6]

  • Harvest the protonemal tissue from the cellophane using a sterile spatula.

II. Protoplast Isolation Protocol
  • Weigh the harvested protonemal tissue. For every 40 mg of fresh weight tissue, plan to use 1 mL of this compound solution.[3]

  • Prepare a 0.5% (w/v) this compound solution in 8.5% D-mannitol. Sterilize the solution by passing it through a 0.22 µm filter.

  • Transfer the weighed tissue to a sterile petri dish or a small flask.

  • Add the appropriate volume of the sterile this compound solution to the tissue.

  • Incubate the mixture at room temperature for 30-60 minutes with occasional gentle shaking.[3][4][6] Monitor the digestion process microscopically until a high yield of spherical protoplasts is observed.

  • Filter the protoplast-Driselase mixture through a 100 µm nylon mesh to remove undigested tissue.[3][4]

  • Collect the filtrate and pass it through a 50 µm nylon mesh to further separate protoplasts from smaller debris.[3][4]

  • Transfer the filtrate to a sterile centrifuge tube and centrifuge at 100-200 x g for 4 minutes to pellet the protoplasts.[3][4][6]

  • Carefully discard the supernatant.

  • Gently resuspend the protoplast pellet in an equal volume of protoplast wash solution (e.g., 8.5% D-mannitol).

  • Repeat the centrifugation and washing steps (8-10) one more time.

  • After the final wash, resuspend the protoplast pellet in a known volume of 8.5% D-mannitol.

III. Protoplast Quantification and Viability Assessment
  • Use a hemocytometer to determine the concentration of the isolated protoplasts.

  • Assess protoplast viability using a method such as Fluorescein Diacetate (FDA) staining.

IV. Protoplast Regeneration
  • Adjust the protoplast density to approximately 1.5 x 10⁴ protoplasts per mL using protoplast regeneration medium (PRM).[3]

  • Plate the protoplast suspension on PRM solidified with agar.

  • Incubate the plates at 25°C under constant illumination for 3-4 days.[3]

  • Monitor for cell wall regeneration and the initiation of cell division.

Visualized Experimental Workflow

Protoplast_Isolation_Workflow cluster_preparation Tissue Preparation cluster_isolation Protoplast Isolation cluster_quantification Quantification & Viability cluster_regeneration Regeneration & Downstream Applications A 1. Culture P. patens on cellophane-overlaid BCD medium (7 days) B 2. Harvest young protonemal tissue A->B C 3. Weigh tissue and add 0.5% this compound in 8.5% Mannitol B->C D 4. Incubate at RT for 30-60 min with gentle shaking C->D E 5. Filter through 100 µm mesh D->E F 6. Filter through 50 µm mesh E->F G 7. Centrifuge at 100-200 x g for 4 min F->G H 8. Wash protoplast pellet with 8.5% Mannitol G->H I 9. Repeat wash step H->I J 10. Resuspend in known volume of Mannitol I->J K 11. Count protoplasts using a hemocytometer J->K L 12. Assess viability (e.g., FDA staining) K->L M 13. Adjust density and plate on regeneration medium L->M N 14. Incubate at 25°C with constant light (3-4 days) M->N O Downstream Applications: - Genetic Transformation - Somatic Hybridization - Cell Biology Studies N->O

Caption: Workflow for Physcomitrella patens protoplast isolation.

References

Application Notes and Protocols for Driselase Treatment in Cell Wall Pol polysaccharide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Driselase is a complex enzyme mixture derived from the fungus Trichoderma viride that is highly effective in degrading plant and fungal cell walls.[1] Its broad spectrum of hydrolytic activities, including cellulase (B1617823), hemicellulase (B13383388), and pectinase (B1165727), makes it an invaluable tool for the analysis of cell wall polysaccharides.[1] These application notes provide detailed protocols for the use of this compound in the preparation of protoplasts and the analysis of cell wall monosaccharide and oligosaccharide composition.

Principle of Action

This compound operates by enzymatically hydrolyzing the major polysaccharide components of the cell wall. Its cellulase activity breaks down cellulose (B213188), the primary structural component of plant cell walls, into smaller glucose units. The hemicellulase and pectinase components of this compound act on the complex hemicellulose and pectin (B1162225) matrices that surround the cellulose microfibrils. This comprehensive enzymatic digestion releases the constituent monosaccharides and oligosaccharides, which can then be quantified and analyzed to determine the composition of the original cell wall.

Data Presentation

The following tables summarize quantitative data on the efficacy of this compound treatment for protoplast isolation and monosaccharide analysis.

Table 1: Effect of this compound Concentration on Fungal Protoplast Yield

This compound Concentration (mg/mL)Protoplast Yield (x 10^5 protoplasts/mL)
5.026
7.565
10.098
12.5120
15.0122

Data adapted from a study on Fusarium verticillioides.[2]

Table 2: Monosaccharide Composition of Collenchyma Cell Walls from Celery Petioles

MonosaccharideUpper Segment (mol%)Middle Segment (mol%)Lower Segment (mol%)
Rhamnose4.13.93.5
Fucose0.50.50.4
Arabinose16.214.813.1
Xylose6.87.27.9
Mannose1.92.12.3
Galactose18.717.516.3
Glucose (non-cellulosic)5.35.96.5
Uronic Acids46.548.150.0

This table presents the relative molar percentages of different monosaccharides found in the cell walls of celery collenchyma, which can be analyzed after enzymatic digestion.[3][4]

Experimental Protocols

Protocol 1: Protoplast Isolation from Fungal Mycelia

This protocol is optimized for the generation of protoplasts from fungal mycelia for various downstream applications, including genetic transformation and cell wall analysis.

Materials:

  • Fresh fungal mycelia

  • This compound

  • Lysing enzyme (optional, but recommended for some fungal species)

  • Osmotic stabilizer (e.g., 1 M KCl, 0.75 M NaCl, or 1.2 M MgSO4)[5][6]

  • Protoplasting Buffer (e.g., 50 mM KH2PO4, pH 5.8, with osmotic stabilizer)

  • Centrifuge

  • Microscope and hemocytometer

Procedure:

  • Mycelia Preparation: Harvest young, actively growing fungal mycelia by filtration or centrifugation. Wash the mycelia twice with sterile distilled water.

  • Enzyme Solution Preparation: Prepare the enzyme solution by dissolving this compound (e.g., 12.5 mg/mL) and, if necessary, a lysing enzyme in the protoplasting buffer.[5] The optimal concentration of this compound may need to be determined empirically for each fungal species.[2]

  • Digestion: Resuspend the washed mycelia in the enzyme solution. Incubate the mixture at 28-30°C with gentle shaking (e.g., 80 rpm) for 3 to 6 hours.[6] The optimal incubation time will vary depending on the fungal species and the age of the mycelia.

  • Protoplast Filtration: Separate the protoplasts from the mycelial debris by filtering the suspension through sterile glass wool or a nylon mesh (e.g., 40 µm).

  • Protoplast Collection and Washing: Pellet the protoplasts by centrifugation at a low speed (e.g., 1,000 x g) for 5-10 minutes. Carefully remove the supernatant and gently resuspend the protoplasts in the protoplasting buffer. Repeat this washing step twice.

  • Protoplast Counting: Resuspend the final protoplast pellet in a known volume of protoplasting buffer. Count the number of protoplasts using a hemocytometer under a microscope.

Protocol 2: Analysis of Cell Wall Monosaccharides by GC-MS

This protocol describes the enzymatic hydrolysis of plant or fungal cell walls followed by derivatization and analysis of the resulting monosaccharides by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

Procedure:

  • Cell Wall Preparation: Prepare Alcohol Insoluble Residue (AIR) from the plant or fungal tissue to obtain purified cell wall material.

  • Enzymatic Hydrolysis: Suspend a known amount of AIR (e.g., 5-10 mg) in a suitable buffer (e.g., 50 mM sodium acetate (B1210297), pH 5.0). Add this compound to a final concentration of 1-2% (w/v). Incubate at 37-40°C for 16-24 hours with gentle agitation.

  • Acid Hydrolysis (Optional): For a more complete hydrolysis of remaining oligosaccharides, the enzyme-treated sample can be subjected to a mild acid hydrolysis. After enzymatic digestion, centrifuge the sample and collect the supernatant. The remaining pellet can be hydrolyzed with 2 M TFA at 121°C for 1 hour. Neutralize the sample with ammonia solution.

  • Reduction: To the hydrolyzed sample, add sodium borohydride in DMSO to reduce the monosaccharides to their corresponding alditols.

  • Acetylation: Acetylate the alditols by adding acetic anhydride and pyridine.

  • Extraction: Extract the resulting alditol acetates with dichloromethane.

  • GC-MS Analysis: Analyze the alditol acetate derivatives by GC-MS. The separation and identification of the different monosaccharides can be achieved based on their retention times and mass spectra.[7][8]

Visualizations

Experimental Workflow for Cell Wall Polysaccharide Analysis

G cluster_0 Sample Preparation cluster_1 Enzymatic Digestion cluster_2 Downstream Analysis Plant/Fungal Tissue Plant/Fungal Tissue Homogenization Homogenization Plant/Fungal Tissue->Homogenization Alcohol Insoluble Residue (AIR) Preparation Alcohol Insoluble Residue (AIR) Preparation Homogenization->Alcohol Insoluble Residue (AIR) Preparation This compound Treatment This compound Treatment Alcohol Insoluble Residue (AIR) Preparation->this compound Treatment Incubation Incubation This compound Treatment->Incubation Separation of Soluble and Insoluble Fractions Separation of Soluble and Insoluble Fractions Incubation->Separation of Soluble and Insoluble Fractions Oligosaccharide Analysis (HPLC) Oligosaccharide Analysis (HPLC) Separation of Soluble and Insoluble Fractions->Oligosaccharide Analysis (HPLC) Monosaccharide Analysis (GC-MS) Monosaccharide Analysis (GC-MS) Separation of Soluble and Insoluble Fractions->Monosaccharide Analysis (GC-MS) Data Analysis Data Analysis Oligosaccharide Analysis (HPLC)->Data Analysis Monosaccharide Analysis (GC-MS)->Data Analysis

Caption: Experimental workflow for cell wall polysaccharide analysis using this compound.

Cell Wall Integrity (CWI) Signaling Pathway in Fungi

G cluster_0 Cell Wall Stress cluster_1 Plasma Membrane cluster_2 MAPK Cascade cluster_3 Nuclear Response This compound Digestion This compound Digestion Cell Surface Sensors Cell Surface Sensors This compound Digestion->Cell Surface Sensors Rho GTPase Rho GTPase Cell Surface Sensors->Rho GTPase PKC PKC Rho GTPase->PKC MAPKKK MAPKKK PKC->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Transcription Factors Transcription Factors MAPK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Wall Repair Cell Wall Repair Gene Expression->Cell Wall Repair

Caption: Generalized fungal Cell Wall Integrity (CWI) signaling pathway.

Cell Wall Integrity (CWI) Signaling Pathway in Plants

G cluster_0 Cell Wall Perturbation cluster_1 Plasma Membrane cluster_2 Cytoplasmic Signaling cluster_3 Downstream Responses This compound Digestion This compound Digestion Receptor-Like Kinases (RLKs) Receptor-Like Kinases (RLKs) This compound Digestion->Receptor-Like Kinases (RLKs) Ion Channels Ion Channels This compound Digestion->Ion Channels MAPK Cascade MAPK Cascade Receptor-Like Kinases (RLKs)->MAPK Cascade ROS Production ROS Production Receptor-Like Kinases (RLKs)->ROS Production Calcium Signaling Calcium Signaling Ion Channels->Calcium Signaling Transcriptional Reprogramming Transcriptional Reprogramming MAPK Cascade->Transcriptional Reprogramming Calcium Signaling->Transcriptional Reprogramming Hormone Signaling Hormone Signaling ROS Production->Hormone Signaling Cell Wall Reinforcement Cell Wall Reinforcement Transcriptional Reprogramming->Cell Wall Reinforcement Hormone Signaling->Cell Wall Reinforcement

Caption: Generalized plant Cell Wall Integrity (CWI) signaling pathway.

References

Application Notes and Protocols for Driselase in Biofuel Production from Agricultural Waste

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for utilizing Driselase, a complex enzyme mixture, in the production of biofuels from common agricultural waste streams. This compound, rich in cellulases, hemicellulases, and pectinases, is a potent tool for the enzymatic hydrolysis of lignocellulosic biomass into fermentable sugars.[1][2]

Introduction to this compound

This compound is a commercially available enzyme preparation derived from fungi such as Irpex lacteus or Trichoderma viride. Its multicomponent nature allows for the synergistic degradation of the complex polysaccharides that constitute plant cell walls, namely cellulose (B213188), hemicellulose, and pectin.[1][2] This broad activity makes it highly effective for breaking down the structural components of agricultural residues like wheat straw, rice straw, and corn stover into simple sugars that can be fermented into biofuels, such as bioethanol.

Data Presentation

The following tables summarize quantitative data on the yield of sugars and ethanol (B145695) from the enzymatic hydrolysis of various agricultural wastes. While direct data for this compound is limited in the reviewed literature, the tables include data from studies using enzyme cocktails with similar activities to provide a comparative overview.

Table 1: Sugar Yields from Enzymatic Hydrolysis of Agricultural Waste

Agricultural WastePretreatmentEnzyme(s) UsedKey Hydrolysis ConditionsSugar YieldReference
Wheat StrawDeep eutectic solvents (Na:EG)Not specified90°C, 5 h81.6% reducing sugar[3]
Wheat StrawSteam explosionTrichoderma reesei cellulasesNot specified74% reducing sugars[1]
Rice Straw4% NaOH, 4 h soaking, autoclaved 30 minEnzyme cocktail (2:1:1 ratio)45°C, 96 h0.62 g/L reducing sugar[4]
Corn StoverDilute acid and alkaline sodium sulfiteCommercial cellulase (B1617823)72 h85.4% cellulose conversion[5][6]
Corn StoverBiological (Bacillus sp. P3)Commercial cellulase (20 U/g)50°C, 72 h203.97 mg/g reducing sugar[7]

Table 2: Bioethanol Yields from Fermentation of Hydrolyzed Agricultural Waste

Agricultural WastePretreatmentEnzyme(s) UsedFermentation OrganismEthanol YieldReference
Rice Straw4% NaOHEnzyme cocktailSaccharomyces cerevisiae21.45%[4]
Rice StrawAlkali treatedCommercial cellulaseSaccharomyces cerevisiae HAU-120.46 g/L
Rice StrawAcid and ultrasoundTrichoderma reesei cellulaseSaccharomyces cerevisiae11 g/L[8]
Corn StoverDilute acid and alkaline sodium sulfiteCommercial cellulaseAngel S. cerevisiae48.5 g/L[5]
Corn StoverAmmonium sulfiteCommercial cellulaseAngel S. cerevisiae50 g/L[5]

Experimental Protocols

General Protocol for Enzymatic Hydrolysis of Lignocellulosic Biomass using this compound

This protocol provides a general framework for the enzymatic saccharification of pretreated agricultural waste. Optimal conditions may vary depending on the specific substrate and pretreatment method used.

Materials:

  • Pretreated agricultural waste (e.g., wheat straw, rice straw, corn stover)

  • This compound (from Basidiomycetes sp. or equivalent)

  • Citrate buffer (0.05 M, pH 4.8) or Sodium Acetate Buffer (100 mM, pH 4.5)[9]

  • Shaking incubator or water bath

  • Centrifuge

  • DNS (3,5-Dinitrosalicylic acid) reagent for reducing sugar analysis

  • Spectrophotometer

Procedure:

  • Substrate Preparation: Prepare a slurry of the pretreated agricultural waste in the buffer. A typical substrate concentration is 1-10% (w/v).

  • Enzyme Addition: Add this compound to the slurry. The optimal enzyme concentration should be determined empirically, but a starting point of 10-20 mg of this compound per gram of substrate is common.[10]

  • Incubation: Incubate the mixture at a controlled temperature, typically between 45°C and 55°C, with continuous agitation (e.g., 150 rpm) for 24 to 72 hours.[4][7] The optimal pH is generally between 4.5 and 5.5.[11][12]

  • Reaction Termination: Stop the enzymatic reaction by heating the mixture to 100°C for 10 minutes to denature the enzymes.

  • Sample Collection and Analysis: Centrifuge the mixture to separate the solid residue from the liquid hydrolysate.

  • Sugar Quantification: Determine the concentration of reducing sugars in the supernatant using the DNS method or High-Performance Liquid Chromatography (HPLC).

Protocol for Bioethanol Production via Fermentation

This protocol outlines the fermentation of the sugar-rich hydrolysate to produce bioethanol.

Materials:

  • Hydrolysate from enzymatic hydrolysis

  • Saccharomyces cerevisiae (or other suitable fermenting microorganism)

  • Yeast extract

  • Peptone

  • Fermentation vessel (e.g., Erlenmeyer flask with an airlock)

  • Shaking incubator

Procedure:

  • Medium Preparation: Supplement the hydrolysate with nutrients required for yeast growth, such as yeast extract (1% w/v) and peptone (2% w/v). Adjust the pH to between 4.5 and 5.5.

  • Inoculation: Inoculate the sterile fermentation medium with an overnight culture of Saccharomyces cerevisiae.

  • Fermentation: Incubate the culture at 30-37°C with gentle agitation for 48 to 96 hours.

  • Ethanol Quantification: After fermentation, centrifuge the culture to remove the yeast cells. Determine the ethanol concentration in the supernatant using HPLC or gas chromatography (GC).

Visualizations

Biofuel_Production_Workflow cluster_pretreatment Step 1: Pretreatment cluster_hydrolysis Step 2: Enzymatic Hydrolysis cluster_fermentation Step 3: Fermentation cluster_downstream Step 4: Downstream Processing A Agricultural Waste (e.g., Rice Straw, Wheat Straw, Corn Stover) B Physical/Chemical Pretreatment (e.g., Milling, Steam Explosion, Dilute Acid/Alkali) A->B Reduces recalcitrance C Pretreated Biomass Slurry B->C D Addition of this compound C->D E Incubation (45-55°C, pH 4.5-5.5) D->E Synergistic action of cellulases, hemicellulases, and pectinases F Hydrolysate (Fermentable Sugars) E->F G Inoculation with Saccharomyces cerevisiae F->G H Fermentation (30-37°C) G->H I Bioethanol H->I J Distillation & Purification I->J

Biofuel production workflow from agricultural waste.

Driselase_Mechanism cluster_biomass Lignocellulosic Biomass cluster_this compound This compound Enzyme Complex cluster_products Hydrolysis Products Biomass Plant Cell Wall (Cellulose, Hemicellulose, Pectin, Lignin) This compound This compound Cellulase Cellulases This compound->Cellulase Hemicellulase Hemicellulases This compound->Hemicellulase Pectinase Pectinases This compound->Pectinase Glucose Glucose Cellulase->Glucose Breaks down Cellulose Xylose Xylose Hemicellulase->Xylose Breaks down Hemicellulose OtherSugars Other Monosaccharides Pectinase->OtherSugars Breaks down Pectin

Mechanism of this compound action on lignocellulosic biomass.

References

Application Notes and Protocols: Driselase for Fungal Transformation and CRISPR/Cas9 Gene Editing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Driselase, a commercially available enzyme mixture derived from the fungus Irpex lacteus or Trichoderma viride, is a powerful tool for the enzymatic degradation of fungal cell walls.[1][2] Its potent combination of cellulase, hemicellulase, and pectinase (B1165727) activities makes it highly effective in generating protoplasts—fungal cells stripped of their rigid cell wall.[2][3][4] The generation of viable protoplasts is a critical prerequisite for various genetic manipulation techniques in fungi, including polyethylene (B3416737) glycol (PEG)-mediated transformation and the revolutionary CRISPR/Cas9 gene editing system.[5][6] This document provides detailed application notes and protocols for the use of this compound in fungal transformation and CRISPR/Cas9-mediated gene editing.

Mechanism of Action

The fungal cell wall is a complex matrix primarily composed of chitin, glucans, and glycoproteins. This compound works by synergistically breaking down the polysaccharide components of this wall. The cellulases and hemicellulases in the mixture hydrolyze the β-glucan and other hemicellulose polymers, while the pectinases degrade pectic substances. This concerted enzymatic action efficiently releases the protoplast, which is then maintained in an osmotically stable solution.

Application: Fungal Protoplast Preparation for Transformation

The preparation of high-quality protoplasts is crucial for achieving high transformation efficiency. The optimal conditions for protoplast generation can vary significantly between different fungal species. Therefore, optimization of enzyme concentration, incubation time, temperature, and the choice of osmotic stabilizer is essential.[6][7]

Quantitative Data for Protoplast Preparation

The following tables summarize quantitative data from various studies on the use of this compound for fungal protoplast preparation.

Table 1: this compound Concentration and Protoplast Yield in Various Fungi

Fungal SpeciesThis compound ConcentrationOther EnzymesOsmotic StabilizerProtoplast Yield (protoplasts/mL)Reference
Fusarium verticillioides12.5 mg/mLLysing enzyme (10 mg/mL)1 M KClNot specified, but combination showed additive effect[8]
Fusarium verticillioides12.5 mg/mL-1 M KCl1.2 x 107[9]
Eutypella sp. D-120 mg/mLLysing enzyme (20 mg/mL)0.75 M NaCl6.15 x 106[10][11]
Botrytis cinerea0.2% (w/v)Glucuronidase (0.4%), Cellulase RIO (0.4%)0.6 M Mannitol2.6 - 5.8 x 106 (per gram of mycelium)[6][7]
Colletotrichum scovillei KC050.8% (w/v)Lysing enzyme (2%)1 M NH4ClOptimal protoplast release[12]
Aspergillus nidulans20 mg/mL-0.55 M KClStrain dependent, up to 80% conversion of swollen conidia[13]
Fusarium oxysporum FO-120 mg/mL-0.7 M NaCl1.44 x 108 (after optimization)[14]

Table 2: Optimal Conditions for Protoplasting with this compound

ParameterRecommended RangeNotes
This compound Concentration 10 - 25 mg/mLSpecies and strain dependent. Higher concentrations do not always lead to higher yields and can increase costs.[9]
Incubation Temperature 25 - 37 °COptimal temperature depends on the fungal species and the specific enzyme cocktail used.[15]
Incubation Time 2 - 6 hoursProlonged incubation can lead to decreased protoplast viability.[12] Monitor protoplast release microscopically.
pH of Digestion Buffer 5.0 - 6.0This compound generally exhibits optimal activity in a slightly acidic pH range.[2]
Osmotic Stabilizer 0.6 - 1.2 MCommon stabilizers include KCl, MgSO4, NaCl, sucrose, and mannitol. The optimal stabilizer and concentration are species-specific.[7][8]

Experimental Protocol: Fungal Protoplast Preparation

This protocol provides a general framework for generating fungal protoplasts using this compound. Optimization of specific steps is highly recommended for each fungal species and strain.

Materials:

  • Young fungal mycelium or germinated conidia

  • This compound powder

  • Lysing enzyme (optional)

  • Osmotic stabilizer (e.g., KCl, MgSO4, NaCl, sucrose)

  • Digestion Buffer (e.g., 50 mM Citrate buffer, pH 5.8)

  • Sterile water

  • Microscope

  • Hemocytometer

  • Centrifuge

Procedure:

  • Harvest Fungal Material: Inoculate a suitable liquid medium with fungal spores or mycelial plugs and incubate until the early to mid-logarithmic growth phase is reached. Harvest the young mycelia by filtration or centrifugation. For conidia, germinate them in a suitable medium until germ tubes emerge.[13]

  • Prepare Digestion Solution: Prepare the enzyme solution by dissolving this compound (and other enzymes, if used) in the digestion buffer containing the appropriate osmotic stabilizer. For example, 12.5 mg/mL this compound in 1 M KCl.[8] Filter-sterilize the solution.

  • Enzymatic Digestion: Resuspend the harvested fungal material in the prepared digestion solution. Incubate the mixture at the optimal temperature (e.g., 30°C) with gentle agitation (e.g., 50-100 rpm) for 2-4 hours.

  • Monitor Protoplast Release: Periodically, take a small aliquot of the suspension and observe it under a microscope to monitor the release of protoplasts. Protoplasts will appear as spherical, osmotically sensitive bodies.

  • Harvest Protoplasts: Once a sufficient number of protoplasts are released, separate them from the mycelial debris by filtering the suspension through sterile glass wool or a nylon mesh.

  • Wash and Count Protoplasts: Pellet the protoplasts by gentle centrifugation (e.g., 500-1000 x g for 5-10 minutes). Carefully discard the supernatant and wash the protoplasts twice with the osmotic stabilizer solution.

  • Resuspend and Quantify: Resuspend the final protoplast pellet in a known volume of the osmotic stabilizer solution. Count the number of protoplasts using a hemocytometer. The protoplasts are now ready for transformation.

Application: CRISPR/Cas9 Gene Editing in Fungi

The CRISPR/Cas9 system has revolutionized fungal genetics by enabling precise and efficient genome editing.[5] A common method for introducing the CRISPR/Cas9 machinery into fungal cells is through the transformation of protoplasts.[5][16] The Cas9 nuclease and guide RNA (gRNA) can be delivered as plasmid DNA, or more efficiently, as a pre-assembled ribonucleoprotein (RNP) complex.[17][18]

Experimental Workflow for CRISPR/Cas9 Gene Editing

The following diagram illustrates the general workflow for CRISPR/Cas9-mediated gene editing in fungi using this compound-prepared protoplasts.

CRISPR_Workflow cluster_prep Protoplast Preparation cluster_transform Transformation cluster_edit Gene Editing & Selection FungalCulture Fungal Culture (Mycelia/Spores) EnzymeDigestion This compound Digestion FungalCulture->EnzymeDigestion Protoplasts Isolated Protoplasts EnzymeDigestion->Protoplasts Transformation PEG-Mediated Transformation Protoplasts->Transformation RNP_Prep Cas9/sgRNA RNP Assembly (in vitro) RNP_Prep->Transformation Regeneration Protoplast Regeneration Transformation->Regeneration Screening Mutant Screening (e.g., PCR, Sequencing) Regeneration->Screening EditedFungus Genetically Edited Fungus Screening->EditedFungus Signaling_Pathway Extracellular_Signal Extracellular Signal Receptor Membrane Receptor Extracellular_Signal->Receptor Kinase_Cascade_1 Kinase 1 Receptor->Kinase_Cascade_1 Kinase_Cascade_2 Kinase 2 Kinase_Cascade_1->Kinase_Cascade_2 Transcription_Factor Transcription Factor Kinase_Cascade_2->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

References

Protocol for Regeneration of Protoplasts Isolated with Driselase

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protoplasts, plant or fungal cells devoid of their cell walls, are invaluable tools in modern biological research and biotechnology. Their applications range from genetic transformation and somatic hybridization to studies of cell wall synthesis and drug discovery. Driselase, a multi-component enzyme mixture with cellulase, hemicellulase, and pectinase (B1165727) activities, is a widely used and effective enzyme for the isolation of protoplasts from a variety of organisms.[1][2] The successful regeneration of these protoplasts into viable cells capable of division and, in the case of plants, differentiation into whole organisms, is a critical step for many downstream applications.

This document provides a detailed protocol for the regeneration of protoplasts isolated using this compound. It covers the essential steps from protoplast culture to the monitoring of cell wall regeneration and initial cell divisions. The protocol is designed to be a comprehensive guide for researchers, scientists, and drug development professionals.

Experimental Protocols

I. Preparation of Regeneration Media

Successful protoplast regeneration is highly dependent on the composition of the culture medium. The medium must provide osmotic support to the fragile protoplasts, supply essential nutrients, and contain appropriate growth regulators to induce cell wall synthesis and cell division. Below are representative media compositions for plant and fungal protoplast regeneration.

Table 1: Composition of Protoplast Regeneration Media

ComponentPlant Protoplast Regeneration Medium (Modified MS Medium)Fungal Protoplast Regeneration Medium (YEPS Medium)[3]
Basal Salt Mixture Murashige and Skoog (MS) Medium-
Carbon Source Sucrose (10-30 g/L), Glucose (10 g/L)Sucrose (0.6 M)
Osmotic Stabilizer Mannitol (0.4 - 0.6 M) or Sucrose (0.4 - 0.6 M)NaCl (0.75 M)[3] or KCl (1 M)[1]
Plant Growth Regulators 2,4-D (0.5 mg/L), NAA (0.5 mg/L), TDZ (1.1 mg/L)[4]Not applicable
Organic Acids Casein Hydrolysate (100 mg/L)[4]-
Vitamins B5 Vitamins-
Gelling Agent (for solid/semi-solid culture) Agar (0.6-0.8%) or Alginate (1.2-2.8%)[5][6]Agar (0.8-1.5%)
pH 5.7 - 5.85.8 - 6.5
Other Components -Yeast Extract (10 g/L), Peptone (20 g/L)[3]

Note: The optimal concentrations of media components, especially plant growth regulators and osmotic stabilizers, can be species- and even cultivar-dependent and may require optimization.[7]

II. Protoplast Culture and Regeneration

A. Liquid Culture

  • After isolation and purification, resuspend the protoplasts gently in the appropriate liquid regeneration medium at a density of 1 x 10^4 to 1 x 10^6 protoplasts/mL.[8]

  • Dispense the protoplast suspension into sterile petri dishes or multi-well plates.

  • Seal the plates with parafilm and incubate in the dark or under low light conditions at 22-28°C.

  • Monitor the protoplasts daily for signs of cell wall regeneration, which is indicated by a change from a spherical to an oval or irregular shape.[9]

B. Embedding in Alginate

Embedding protoplasts in a semi-solid matrix like alginate can improve survival and division rates for some species.[5][8]

  • Resuspend the purified protoplasts in a calcium-free regeneration medium containing sodium alginate (1.2-2.8%).[5][6] The final protoplast density should be between 0.5–1 × 10^6 protoplasts/mL.[5]

  • Dispense the protoplast-alginate mixture as droplets onto a petri dish containing the same regeneration medium supplemented with 50-100 mM CaCl2.

  • Allow the droplets to solidify for 30-60 minutes to form beads or a thin layer.

  • Add liquid regeneration medium to the plate, seal, and incubate as described for liquid culture.

III. Monitoring Protoplast Viability and Regeneration

A. Viability Staining

Fluorescein diacetate (FDA) staining is a common method to assess protoplast viability.

  • Prepare a stock solution of FDA in acetone (B3395972) (5 mg/mL).

  • Dilute the stock solution 1:100 in the protoplast culture medium.

  • Add the diluted FDA solution to a small aliquot of the protoplast suspension.

  • Incubate for 5-10 minutes in the dark.

  • Observe under a fluorescence microscope. Viable protoplasts will exhibit bright green fluorescence.

B. Cell Wall Staining

Calcofluor White M2R is a fluorescent stain that binds to cellulose (B213188) and chitin, allowing for the visualization of newly synthesized cell walls.[1]

  • Prepare a 0.1% (w/v) stock solution of Calcofluor White in distilled water.

  • Add a small drop of the Calcofluor White solution to the protoplast culture.

  • Incubate for 5-10 minutes.

  • Observe under a fluorescence microscope with a UV filter. A bright blue fluorescence around the periphery of the protoplast indicates cell wall regeneration. The initial signs of cell wall formation can be observed within a few hours to a few days of culture.[10][11]

Table 2: Quantitative Data on Protoplast Regeneration

OrganismSource TissueProtoplast Yield (protoplasts/g FW)Regeneration Frequency (%)Time to First DivisionReference
Arabidopsis thalianaSeedlings2 x 10^6Ws-2 ecotype showed highest potential~4-7 days[5][8]
Nicotiana tabacum (Tobacco)MesophyllNot specified>90% regenerate cell walls2-3 days[10]
Brassica oleracea (Cabbage)Mesophyll2.38 to 4.63 × 10^6Up to 23.5% shoot regenerationNot specified
Eutypella sp. (Fungus)Mycelia6.15 × 10^6 cells/mLUp to 36%Not specified[3]
Fusarium verticillioides (Fungus)Germinated conidia120 × 10^5 protoplast/mLNot specifiedNot specified

Visualizations

Experimental Workflow for Protoplast Regeneration

ProtoplastRegenerationWorkflow Figure 1. Experimental Workflow for Protoplast Regeneration cluster_isolation Protoplast Isolation cluster_culture Protoplast Culture & Regeneration cluster_monitoring Monitoring & Analysis cluster_outcome Outcome start Source Tissue (e.g., Leaf, Mycelia) enzyme Enzymatic Digestion (this compound) start->enzyme purification Protoplast Purification (Filtration & Centrifugation) enzyme->purification culture Culture in Regeneration Medium (Liquid or Alginate) purification->culture incubation Incubation (Dark/Low Light, 22-28°C) culture->incubation viability Viability Assessment (FDA Staining) incubation->viability cellwall Cell Wall Regeneration (Calcofluor White Staining) incubation->cellwall division First Cell Division cellwall->division microcallus Microcallus Formation division->microcallus mycelium Mycelial Regeneration division->mycelium plantlet Plantlet Regeneration microcallus->plantlet

Caption: Figure 1. A flowchart illustrating the key steps involved in the regeneration of protoplasts isolated using this compound.

Signaling in Protoplast Regeneration

The regeneration of protoplasts is a complex process involving the coordinated action of various signaling molecules. Plant hormones, particularly auxins and cytokinins, play a pivotal role in inducing cell division and differentiation.[6][10] The ratio of auxin to cytokinin is critical in determining whether the regenerating cells will form callus, roots, or shoots.[10] Additionally, calcium signaling has been implicated in the regulation of protoplast fusion and regeneration processes.[7]

ProtoplastSignaling Figure 2. Conceptual Signaling in Protoplast Regeneration cluster_stimuli External Stimuli cluster_cellular_response Cellular Response cluster_regeneration_events Regeneration Events Hormones Hormones (Auxin, Cytokinin) Ca_Signaling Calcium Signaling (CaM-IQM Module) Hormones->Ca_Signaling influences Gene_Expression Altered Gene Expression Hormones->Gene_Expression Nutrients Nutrients & Osmoticum Nutrients->Ca_Signaling Ca_Signaling->Gene_Expression regulates Protein_Synthesis Protein Synthesis Gene_Expression->Protein_Synthesis Cell_Wall Cell Wall Synthesis Protein_Synthesis->Cell_Wall Cell_Cycle Cell Cycle Re-entry Protein_Synthesis->Cell_Cycle Cell_Division Cell Division Cell_Cycle->Cell_Division

Caption: Figure 2. A conceptual diagram illustrating the interplay of key signaling components during protoplast regeneration.

References

Driselase in Plant-Pathogen Interaction Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Driselase is a commercially available enzyme preparation renowned for its potent cell wall-degrading capabilities.[1][2] Derived from fungi such as Trichoderma viride or Basidiomycetes sp., it is a complex mixture of carbohydrolases, including cellulase, hemicellulase, pectinase, xylanase, and laminarinase.[1][2] This broad spectrum of enzymatic activities makes this compound an invaluable tool in the study of plant-pathogen interactions, enabling researchers to dissect the intricate molecular dialogues that occur at the plant-fungal interface.

These application notes provide a comprehensive overview of the key applications of this compound in this field, complete with detailed experimental protocols, quantitative data, and visual representations of relevant pathways and workflows.

Core Applications of this compound

The multifaceted enzymatic nature of this compound allows for its application in several key areas of plant pathology research:

  • Protoplast Isolation from Fungal Pathogens: The removal of the fungal cell wall to generate protoplasts is a fundamental technique for studying fungal biology, genetics, and pathogenesis. This compound, often in combination with other lytic enzymes, is highly effective in producing high yields of viable protoplasts from a variety of fungal species.[3][4] This is a prerequisite for downstream applications such as genetic transformation (e.g., using CRISPR/Cas9), single-cell analyses, and studying the effects of antifungal compounds.

  • Protoplast Isolation from Plant Tissues: Understanding the host's response to pathogens at a cellular level is crucial. This compound is widely used to isolate protoplasts from plant tissues, such as leaves and roots.[1] Plant protoplasts are an excellent system for transient gene expression studies, allowing for the rapid characterization of plant defense-related genes, the study of protein subcellular localization, and the investigation of signal transduction pathways.

  • Release of Fungal Elicitors: The fungal cell wall contains various molecules, such as chitin (B13524) and β-glucans, that can be recognized by the plant immune system as Pathogen-Associated Molecular Patterns (PAMPs).[5][6] this compound can be employed to digest fungal cell walls and release these elicitor-active fragments. These fragments can then be used to study the plant's defense responses, including the activation of signaling cascades, production of reactive oxygen species (ROS), and induction of defense gene expression.

  • Analysis of Plant Cell Wall Modifications during Infection: The plant cell wall is a dynamic barrier that is often reinforced and modified during a pathogen attack. This compound, with its ability to degrade various cell wall components, can be used as a tool to analyze these changes. By comparing the enzymatic digestibility of cell walls from healthy and infected plants, researchers can gain insights into the structural and compositional modifications that contribute to disease resistance or susceptibility.

Experimental Protocols

Protoplast Isolation from Fungal Pathogens

This protocol is a general guideline for the isolation of protoplasts from fungal mycelia and can be adapted for various species. Optimization of enzyme concentrations, osmotic stabilizers, and incubation times is recommended for each specific fungus.

Materials:

  • Fungal mycelia (e.g., from a liquid culture of Fusarium verticillioides)

  • This compound

  • Lysing Enzymes from Trichoderma harzianum (optional, but recommended for some species)

  • Osmotic stabilizer solution (e.g., 1 M KCl, 1.2 M MgSO₄, or 1 M NH₄Cl)

  • Sterile water

  • Centrifuge and sterile centrifuge tubes

  • Hemocytometer or microscope for counting

Procedure:

  • Grow the fungal pathogen in a suitable liquid medium to obtain a sufficient amount of mycelia.

  • Harvest the mycelia by filtration and wash thoroughly with sterile osmotic stabilizer solution.

  • Prepare the enzyme solution by dissolving this compound (and lysing enzyme, if used) in the osmotic stabilizer solution. (See Table 1 for recommended concentrations).

  • Resuspend the washed mycelia in the enzyme solution.

  • Incubate the suspension at an appropriate temperature (e.g., 25-30°C) with gentle shaking (e.g., 70-85 rpm) for 2-4 hours.

  • Monitor the release of protoplasts periodically using a light microscope.

  • Once a sufficient number of protoplasts are released, filter the suspension through sterile miracloth or a nylon mesh to remove undigested mycelia.

  • Pellet the protoplasts by centrifugation at a low speed (e.g., 200 x g) for 5-10 minutes.

  • Carefully remove the supernatant and gently resuspend the protoplast pellet in the osmotic stabilizer solution.

  • Wash the protoplasts two more times by repeating steps 8 and 9.

  • Resuspend the final protoplast pellet in a known volume of osmotic stabilizer and determine the yield using a hemocytometer.

  • The protoplasts are now ready for downstream applications.

Quantitative Data for Fungal Protoplast Isolation:

Fungal SpeciesThis compound ConcentrationOther EnzymesOsmotic StabilizerIncubation Time (hours)Protoplast Yield (protoplasts/mL)Reference
Fusarium verticillioides12.5 mg/mL10 mg/mL Lysing Enzyme1 M KClNot SpecifiedHigh[3]
Colletotrichum scovillei0.8% (8 mg/mL)2% Lysing Enzyme1 M NH₄Cl3Optimal[7]
Botrytis cinerea0.2% (2 mg/mL)0.4% Glucuronidase, 0.4% Cellulase R100.6 M Mannitol4-62.6 x 10⁶ - 5.8 x 10⁶[4]
Protoplast Isolation from Arabidopsis thaliana Leaves

This protocol is adapted for the isolation of protoplasts from the leaves of the model plant Arabidopsis thaliana.

Materials:

  • Leaves from 3-4 week old Arabidopsis thaliana plants

  • Enzyme solution (see below)

  • W5 solution (154 mM NaCl, 125 mM CaCl₂, 5 mM KCl, 2 mM MES, pH 5.7)

  • MMg solution (0.4 M mannitol, 15 mM MgCl₂, 4 mM MES, pH 5.7)

  • Scalpel or razor blades

  • Petri dishes

  • Nylon mesh (50-75 µm)

  • Centrifuge and sterile centrifuge tubes

Enzyme Solution Preparation (for 50 mL):

  • Cellulase R-10: 0.5 g

  • Macerozyme R-10: 0.1 g

  • This compound: 0.3 g (0.6%)

  • Mannitol: 20 g (0.8 M)

  • KCl: 37.5 mg (10 mM)

  • MES: 97.5 mg (10 mM)

  • BSA (Bovine Serum Albumin): 50 mg

  • CaCl₂: 55.5 mg (1 mM)

  • Adjust pH to 5.7 and bring the final volume to 50 mL with sterile water.

  • Warm the solution at 55°C for 10 minutes to inactivate proteases, then cool to room temperature before use.

Procedure:

  • Cut the Arabidopsis leaves into fine strips (approximately 1 mm wide) using a sharp scalpel.

  • Transfer the leaf strips into a petri dish containing the enzyme solution, ensuring they are fully submerged.

  • Vacuum infiltrate the leaf strips for 15-30 minutes to facilitate enzyme penetration.

  • Incubate the petri dish in the dark with gentle shaking (e.g., 40-50 rpm) for 3-4 hours.

  • Gently swirl the dish to release the protoplasts.

  • Filter the protoplast suspension through a nylon mesh into a sterile centrifuge tube.

  • Centrifuge at 100 x g for 2 minutes to pellet the protoplasts.

  • Carefully remove the supernatant and gently resuspend the protoplasts in 10 mL of cold W5 solution.

  • Incubate on ice for 30 minutes.

  • Centrifuge at 100 x g for 2 minutes, remove the supernatant, and resuspend in MMg solution.

  • The protoplasts are now ready for use in transient expression assays or other applications.

Preparation of Fungal Cell Wall Elicitors (Generalized Protocol)

This generalized protocol describes the preparation of elicitor-active carbohydrate fragments from fungal cell walls using this compound.

Materials:

  • Fungal mycelia

  • This compound

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.0)

  • Centrifuge and sterile centrifuge tubes

  • Boiling water bath

  • Dialysis tubing (with an appropriate molecular weight cutoff, e.g., 1 kDa)

  • Lyophilizer

Procedure:

  • Grow and harvest fungal mycelia as described in the fungal protoplast isolation protocol.

  • Wash the mycelia extensively with sterile water to remove any media components.

  • Resuspend the mycelia in phosphate buffer.

  • Homogenize the mycelia using a blender or a mortar and pestle to break the cells and obtain a crude cell wall preparation.

  • Wash the cell wall preparation several times with the buffer by repeated centrifugation and resuspension to remove cytoplasmic contents.

  • Resuspend the purified cell wall fraction in the phosphate buffer.

  • Add this compound to the cell wall suspension (e.g., 1-5 mg/mL, requires optimization).

  • Incubate at 37°C with shaking for 24-48 hours.

  • Terminate the enzymatic digestion by boiling the mixture for 10 minutes.

  • Centrifuge at high speed (e.g., 10,000 x g) for 20 minutes to pellet any undigested material.

  • Collect the supernatant containing the solubilized cell wall fragments.

  • Dialyze the supernatant extensively against deionized water to remove small molecules and salts.

  • Lyophilize the dialyzed solution to obtain a dry powder of fungal elicitors.

  • The elicitor preparation can be quantified by weight and used to treat plant cells or tissues to study defense responses.

Analysis of Plant Cell Wall Modifications (Generalized Protocol)

This protocol provides a general framework for using this compound to assess changes in plant cell wall composition during pathogen infection.

Materials:

  • Healthy and pathogen-infected plant tissue

  • This compound

  • Buffer solution (e.g., 50 mM acetate (B1210297) buffer, pH 5.0)

  • Reagents for sugar analysis (e.g., for a colorimetric assay or for derivatization for GC-MS)

  • Spectrophotometer or Gas Chromatography-Mass Spectrometry (GC-MS) instrument

Procedure:

  • Harvest healthy (control) and infected plant tissues at different time points post-inoculation.

  • Isolate the cell walls from both sets of tissues as described in the elicitor preparation protocol (steps 2-5).

  • Dry the cell wall preparations to a constant weight.

  • Resuspend a known amount of dried cell wall material from both healthy and infected tissues in the buffer solution.

  • Treat the cell wall suspensions with a defined concentration of this compound (e.g., 1 mg/mL).

  • Incubate the reactions at an optimal temperature and time for this compound activity.

  • Stop the reaction (e.g., by boiling).

  • Centrifuge to pellet the undigested cell wall material.

  • Analyze the supernatant for the amount of released sugars using a suitable method (e.g., the DNSA assay for reducing sugars or GC-MS for monosaccharide composition).

  • Compare the amount and composition of sugars released from the cell walls of healthy versus infected plants. An increase or decrease in the release of certain sugars can indicate modifications to the cell wall structure and composition as a result of the infection.

Visualizations

Signaling Pathway of Fungal Elicitor-Triggered Plant Immunity

Fungal_Elicitor_Signaling cluster_fungus Fungal Pathogen cluster_plant Plant Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm FungalCellWall Fungal Cell Wall (Chitin, β-Glucans) Elicitors Elicitors (Cell Wall Fragments) FungalCellWall->Elicitors Digestion PRR Pattern Recognition Receptor (PRR) ROS_Burst ROS Burst PRR->ROS_Burst MAPK_Cascade MAPK Cascade PRR->MAPK_Cascade Ca_Influx Ca²⁺ Influx PRR->Ca_Influx Defense_Genes Defense Gene Expression ROS_Burst->Defense_Genes MAPK_Cascade->Defense_Genes Ca_Influx->Defense_Genes Phytoalexins Phytoalexin Production Defense_Genes->Phytoalexins CellWall_Reinforcement Cell Wall Reinforcement Defense_Genes->CellWall_Reinforcement This compound This compound (or plant hydrolases) This compound->FungalCellWall This compound->Elicitors Elicitors->PRR Recognition

Caption: Fungal elicitor signaling pathway.

Experimental Workflow for Fungal Protoplast Isolation

Protoplast_Isolation_Workflow Start Fungal Mycelia (from liquid culture) Harvest Harvest and Wash with Osmotic Stabilizer Start->Harvest Enzyme_Digestion Enzymatic Digestion (this compound +/- Lysing Enzyme) Harvest->Enzyme_Digestion Incubation Incubation (Gentle Shaking) Enzyme_Digestion->Incubation Filtration Filtration (Remove Mycelia) Incubation->Filtration Centrifugation1 Centrifugation (Pellet Protoplasts) Filtration->Centrifugation1 Washing Wash Protoplasts (Repeat 2-3x) Centrifugation1->Washing Final_Pellet Final Protoplast Pellet Washing->Final_Pellet End Downstream Applications (Transformation, etc.) Final_Pellet->End

Caption: Fungal protoplast isolation workflow.

Conclusion

This compound is a powerful and versatile enzymatic tool for researchers in plant pathology and related fields. Its broad substrate specificity allows for the efficient degradation of both plant and fungal cell walls, enabling a wide range of applications from protoplast isolation to the study of host-pathogen recognition and defense responses. The protocols and data presented in these application notes serve as a valuable resource for designing and conducting experiments to further our understanding of the complex interactions between plants and their fungal pathogens. As with any enzymatic application, optimization of the reaction conditions is crucial to achieve the desired outcomes for specific plant-pathogen systems.

References

Application Notes and Protocols for Cell Wall Digestion of Botrytis cinerea using Driselase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Botrytis cinerea, a necrotrophic fungus, is a significant pathogen causing gray mold disease in a wide range of plants, leading to substantial economic losses in agriculture.[1][2][3][4][5] Understanding its biology and developing effective antifungal strategies often requires genetic manipulation, which is greatly facilitated by the efficient generation of protoplasts—fungal cells with their cell walls removed. Driselase, a multi-enzyme complex derived from Basidiomycetes sp., is a potent tool for this purpose.[6] It contains a mixture of cellulase, hemicellulase, and pectinase (B1165727) activities, enabling the effective degradation of the complex fungal cell wall.[7][8][9] This document provides detailed application notes and protocols for the enzymatic digestion of the Botrytis cinerea cell wall using this compound to produce viable protoplasts for downstream applications such as genetic transformation.

Data Presentation: Quantitative Parameters for Protoplast Isolation

The successful isolation of protoplasts from Botrytis cinerea is dependent on several key factors, including enzyme concentration, incubation time, temperature, and the composition of the osmotic stabilizer. The following tables summarize quantitative data from various published protocols.

Table 1: this compound Concentration and Protoplast Yield

This compound ConcentrationCo-EnzymesOsmotic StabilizerIncubation Time (hours)Incubation Temperature (°C)Protoplast Yield (protoplasts/g mycelium)Reference
0.2%0.4% Glucuronidase, 0.4% Cellulase RIO0.6 M Mannitol4 - 6252.6 x 10⁶ - 5.8 x 10⁶[1]
0.8%2% Lysing Enzyme1 M NH₄Cl3Not SpecifiedOptimal for C. scovillei[10][11]
10 mg/mL (1%)None specifiedProtoplasting Medium2 - 4Not SpecifiedEvaluated for F. verticillioides[10]
10 mg/mL (1%)30 mg/mL Cellulase, 30 mg/mL Lysozyme0.7 M NaCl2.5 - 432Not Specified[2][3]
20 mg/mL (2%)20 mg/mL Lysing Enzyme0.75 M NaCl6286.15 x 10⁶ cells/mL (Eutypella sp.)[12]

Table 2: General Parameters for Enzymatic Digestion

ParameterRecommended RangeNotes
Mycelium Age 2-3 daysYoung, actively growing mycelium is more susceptible to enzymatic digestion.
Osmotic Stabilizer 0.6 M - 1.0 MMannitol, KCl, NaCl, or NH₄Cl are commonly used to prevent protoplast lysis.[1][2][3][11][12]
pH of Digestion Buffer 5.5 - 6.0Optimal for this compound activity.
Agitation 40 - 100 rpmGentle shaking promotes enzyme access to the cell wall.[1][2][3]

Experimental Protocols

This section details a generalized protocol for the generation of Botrytis cinerea protoplasts using this compound. This protocol is a synthesis of methodologies reported in the literature and should be optimized for specific fungal strains and laboratory conditions.

Protocol 1: Protoplast Isolation from B. cinerea Mycelium

1. Fungal Culture Preparation: a. Inoculate 50 mL of Potato Dextrose Broth (PDB) or a similar rich liquid medium with B. cinerea mycelial plugs or spores. b. Incubate at 21-25°C for 2-3 days with gentle agitation (e.g., 120 rpm). c. Harvest the young mycelium by filtration through sterile cheesecloth or a nylon mesh. d. Wash the mycelium twice with a sterile osmotic stabilizer solution (e.g., 0.7 M NaCl).

2. Enzymatic Digestion: a. Prepare the enzyme solution. For 1 gram of harvested mycelium, prepare 10 mL of digestion buffer. An example buffer is:

  • 0.7 M NaCl
  • 10 mM Sodium Phosphate Buffer, pH 5.8
  • 1% (w/v) this compound
  • 2% (w/v) Lysing Enzymes from Trichoderma harzianum (optional, but recommended for higher yield) b. Filter-sterilize the enzyme solution using a 0.22 µm syringe filter. c. Resuspend the washed mycelium in the sterile enzyme solution. d. Incubate at 28-32°C for 2.5 to 4 hours with gentle agitation (60-80 rpm).[1][2][3] Monitor protoplast release periodically using a microscope.

3. Protoplast Purification: a. Separate the protoplasts from the mycelial debris by filtering the suspension through sterile glass wool or a nylon mesh (e.g., 40-100 µm pore size). b. Pellet the protoplasts by centrifugation at 500-1,000 x g for 5-10 minutes at 4°C. c. Gently discard the supernatant. d. Wash the protoplasts twice by gently resuspending the pellet in an osmotic stabilizer solution and repeating the centrifugation step. e. Resuspend the final protoplast pellet in a suitable buffer for downstream applications (e.g., STC buffer: 1 M Sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl₂).

4. Protoplast Quantification: a. Dilute an aliquot of the protoplast suspension. b. Count the protoplasts using a hemocytometer under a light microscope. c. Calculate the protoplast yield per gram of starting mycelium.

Visualizations

Experimental Workflow for Protoplast Isolation

Protoplast_Isolation_Workflow cluster_culture Mycelium Preparation cluster_digestion Cell Wall Digestion cluster_purification Protoplast Purification cluster_final Final Steps Culture Inoculate B. cinerea in Liquid Medium Incubate Incubate (2-3 days, 21-25°C) Culture->Incubate Harvest Harvest & Wash Mycelium Incubate->Harvest Enzyme_Prep Prepare this compound Enzyme Solution (with Osmotic Stabilizer) Digestion Incubate Mycelium with Enzymes (2.5-4h, 28-32°C, gentle agitation) Harvest->Digestion Enzyme_Prep->Digestion Filter Filter to Remove Debris Digestion->Filter Centrifuge1 Centrifuge to Pellet Protoplasts Filter->Centrifuge1 Wash Wash Protoplasts with Stabilizer Centrifuge1->Wash Centrifuge2 Final Centrifugation Wash->Centrifuge2 Quantify Quantify with Hemocytometer Centrifuge2->Quantify Downstream Use for Downstream Applications (e.g., Transformation) Quantify->Downstream

Caption: Workflow for the isolation of Botrytis cinerea protoplasts.

Logical Relationship of Key Digestion Parameters

Digestion_Parameters Protoplast_Yield Protoplast Yield & Viability This compound This compound Concentration This compound->Protoplast_Yield Incubation_Time Incubation Time Incubation_Time->Protoplast_Yield Temperature Temperature Temperature->Protoplast_Yield Stabilizer Osmotic Stabilizer Stabilizer->Protoplast_Yield Mycelium_Age Mycelium Age Mycelium_Age->Protoplast_Yield

Caption: Key parameters influencing protoplast yield and viability.

References

Application Notes and Protocols for Plant Tissue Digestion using Driselase and Macerozyme

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enzymatic digestion of plant tissues using a combination of Driselase and Macerozyme. This enzyme cocktail is particularly effective for the isolation of protoplasts, which are plant cells devoid of their cell walls. Protoplasts are a versatile tool in plant biology and biotechnology, crucial for studies in gene function, cellular processes, and the development of new plant varieties.

Introduction to this compound and Macerozyme

This compound is a complex enzyme mixture derived from Basidiomycetes that contains a broad spectrum of cell wall-degrading activities, including cellulase, hemicellulase, and pectinase.[1] This makes it highly effective in breaking down the complex polysaccharide network of the plant cell wall.[1] Macerozyme, derived from Rhizopus sp., is rich in pectinases and is instrumental in macerating plant tissue by degrading the middle lamella that holds plant cells together. The synergistic action of this compound and Macerozyme ensures efficient and gentle digestion of plant tissue to yield a high number of viable protoplasts.[2]

Applications

The primary application of a this compound and Macerozyme combination is the isolation of plant protoplasts for various downstream applications, including:

  • Transient gene expression studies: Protoplasts are readily amenable to transformation, making them an excellent system for rapid gene function analysis.

  • Plant regeneration: Under appropriate culture conditions, protoplasts can regenerate their cell walls, divide, and form callus, which can then be induced to regenerate into whole plants.[3]

  • Somatic hybridization: Protoplasts from different species can be fused to create somatic hybrids, enabling the combination of desirable traits from sexually incompatible plants.

  • Subcellular localization studies: The absence of the cell wall allows for easy observation and isolation of subcellular organelles.

  • Drug discovery and development: Plant cell cultures, initiated from protoplasts, can be used for the production of secondary metabolites with pharmaceutical value.

Quantitative Data Summary

The optimal concentrations of this compound and Macerozyme, as well as the resulting protoplast yield, can vary significantly depending on the plant species, tissue type, and age. The following table summarizes typical enzyme concentrations and protoplast yields reported in the literature.

Plant SpeciesTissue TypeThis compound (%)Macerozyme (%)Other Enzymes (%)Protoplast Yield (protoplasts/g FW)Reference
AlstroemeriaEmbryogenic callus2.00.2-Not specified[3]
Solanum surattenseMesophyll-1.02.0 CellulaseNot specified[4]
Solanum surattenseCallus-0.51.0 CellulaseNot specified[4]
Physcomitrium patensProtonemal tissue-0.51.5 Cellulase ONOZUKA R-101.8 x 10^6 (total)[5]
Rhizoctonia solaniMycelium1.00.52.0 Cellulase "onozuka" R-106.6 x 10^7[2]
Brassica oleracea var. capitataLeaf mesophyll-0.10.5 Cellulase Onozuka RS2.38 - 4.63 x 10^6[6]
Lilium ledebeouriiLeaf explants--4.0 Cellulase, 1.0 Pectinase6.65 x 10^5[7]
Hypericum perforatumNot specified0.51.014.0 Cellulase, 1.5 PectinaseNot specified[7]
Fusarium verticillioidesGerminated conidia1.25-1.0 Lysing enzymeNot specified[8]

Experimental Protocols

General Considerations
  • Plant Material: Young, healthy, and actively growing tissues, such as leaves from in vitro-grown plantlets or rapidly proliferating cell suspension cultures, are the best source materials for protoplast isolation.

  • Sterility: All procedures should be carried out under aseptic conditions in a laminar flow hood to prevent microbial contamination.

  • Osmoticum: The enzyme solution must contain an osmotic stabilizer (e.g., mannitol (B672) or sorbitol) to prevent the protoplasts from lysing due to osmotic shock. The concentration of the osmoticum needs to be optimized for each plant species and tissue type.

  • Enzyme Quality: The activity of enzyme preparations can vary between batches. It is advisable to test each new batch of enzymes for its optimal concentration and incubation time.

Protocol 1: Protoplast Isolation from Leaf Mesophyll

This protocol is a general guideline and may require optimization for specific plant species.

Materials:

  • Young, fully expanded leaves

  • Enzyme Solution (see below)

  • Washing Solution (e.g., CPW salts with 0.5 M mannitol, pH 5.8)

  • 20% (w/v) Sucrose (B13894) Solution (sterile)

  • Protoplast Culture Medium

  • Sterile petri dishes, scalpels, forceps, and nylon filters (40-100 µm mesh size)

  • Clinical centrifuge

Enzyme Solution (prepare fresh):

  • 1.0 - 2.0% (w/v) this compound

  • 0.5 - 1.0% (w/v) Macerozyme R-10

  • 0.4 - 0.6 M Mannitol

  • 20 mM MES buffer

  • pH 5.6 - 5.8

Procedure:

  • Preparation of Plant Material: Surface sterilize the leaves and gently slice them into thin strips (0.5-1 mm).

  • Plasmolysis: Incubate the leaf strips in a plasmolysis solution (e.g., 0.5 M mannitol) for 30-60 minutes.

  • Enzymatic Digestion: Remove the plasmolysis solution and add the freshly prepared enzyme solution. Incubate for 4-16 hours at 25-28°C in the dark with gentle agitation (e.g., 40-50 rpm).

  • Protoplast Release: Gently swirl the petri dish to release the protoplasts.

  • Filtration: Pass the enzyme-protoplast mixture through a series of nylon filters to remove undigested debris.

  • Washing: Pellet the protoplasts by centrifugation (100 x g for 5 minutes). Carefully remove the supernatant and resuspend the protoplasts in the washing solution. Repeat this step twice.

  • Purification (optional): For higher purity, resuspend the protoplast pellet in the washing solution and carefully layer it on top of a 20% sucrose solution. Centrifuge at 200 x g for 10 minutes. Intact protoplasts will form a band at the interface.

  • Final Wash: Collect the protoplast band, dilute it with washing solution, and pellet by centrifugation.

  • Quantification and Viability Check: Resuspend the protoplasts in a known volume of culture medium. Determine the yield using a hemocytometer and assess viability using a staining method like fluorescein (B123965) diacetate (FDA).

Visualizations

Experimental_Workflow cluster_prep Plant Material Preparation cluster_digestion Enzymatic Digestion cluster_purification Protoplast Purification cluster_analysis Analysis & Culture Start Select Young, Healthy Leaves Sterilize Surface Sterilization Start->Sterilize Slice Slice into Thin Strips Sterilize->Slice Plasmolyze Pre-plasmolysis in Mannitol Slice->Plasmolyze Incubate Incubate in this compound + Macerozyme Solution Plasmolyze->Incubate Transfer to enzyme mix Filter Filter through Nylon Mesh Incubate->Filter Release protoplasts Wash1 Centrifuge and Wash Filter->Wash1 Purify Sucrose Gradient Centrifugation Wash1->Purify Optional for high purity Wash2 Final Wash and Resuspend Wash1->Wash2 Purify->Wash2 Quantify Quantify Yield Wash2->Quantify Viability Assess Viability (FDA) Quantify->Viability Culture Protoplast Culture Viability->Culture

Caption: Experimental workflow for plant protoplast isolation.

Enzyme_Action_on_Cell_Wall cluster_enzymes Enzyme Cocktail cluster_components Primary Enzymatic Activities cluster_wall Plant Cell Wall Targets This compound This compound Cellulase Cellulase & Hemicellulase This compound->Cellulase Pectinase Pectinase This compound->Pectinase Macerozyme Macerozyme Macerozyme->Pectinase Cellulose Cellulose & Hemicellulose Fibers Cellulase->Cellulose degrades Pectin Pectin (Middle Lamella) Pectinase->Pectin degrades Protoplast Released Protoplast

Caption: Enzyme action on the plant cell wall.

References

Preparing High-Quality Spheroplasts from Yeast Using Driselase

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the enzymatic preparation of spheroplasts from Saccharomyces cerevisiae using Driselase. It includes information on the mechanism of action, a summary of relevant quantitative data, and a step-by-step experimental procedure. Additionally, it features diagrams illustrating the experimental workflow and the yeast cell wall integrity signaling pathway.

Introduction

Yeast spheroplasts, cells devoid of their rigid cell wall, are invaluable tools in various biological research areas, including genetics, biochemistry, and molecular biology. They are essential for procedures such as DNA transformation, organelle isolation, and protein extraction.[1] The enzymatic removal of the yeast cell wall is a critical step in producing viable spheroplasts. This compound, a multi-enzyme preparation derived from the fungus Irpex lacteus (formerly classified as Basidiomycetes sp.), is an effective agent for this purpose.[2][3] It contains a mixture of cellulases, hemicellulases, and pectinases that work synergistically to degrade the complex polysaccharides of the yeast cell wall.[4][5]

Mechanism of Action

This compound acts by hydrolyzing the primary structural components of the yeast cell wall, which is mainly composed of β-glucans and mannoproteins. The cellulase (B1617823) and β-glucanase activities in this compound are responsible for breaking down the β-1,3- and β-1,6-glucan polymers that form the structural backbone of the wall.[2] The other enzymatic activities present in this crude preparation likely contribute to the digestion of other cell wall components, leading to the efficient release of spheroplasts.

The process of cell wall removal triggers the Cell Wall Integrity (CWI) signaling pathway in yeast. This pathway is a crucial cellular stress response mechanism that helps maintain cell integrity.[6][7][8] The CWI pathway is activated by cell surface sensors that detect cell wall stress, leading to the activation of the Rho1 GTPase.[6][7] Rho1, in turn, activates Protein Kinase C (Pkc1), which initiates a MAP kinase cascade (Bck1, Mkk1/2, and Slt2/Mpk1) that ultimately leads to the transcriptional regulation of genes involved in cell wall synthesis and remodeling.[9][10] Understanding this pathway is important, as its activation can influence the physiological state of the resulting spheroplasts.

Quantitative Data Summary

The efficiency of spheroplast formation can be influenced by several factors, including the yeast strain, growth phase, enzyme concentration, and incubation conditions. The following table summarizes quantitative data on the use of this compound for protoplast (spheroplast) production from fungi.

EnzymeOrganismEnzyme Concentration (mg/mL)Osmotic StabilizerProtoplast Yield (protoplasts/mL)Reference
This compoundFusarium verticillioides12.51 M KCl1.20 x 107[4]
This compound & Lysing EnzymeEutypella sp.20 (each)0.75 M NaCl6.15 x 106[11]

Experimental Protocol

This protocol is a general guideline for the preparation of yeast spheroplasts using this compound. Optimization may be required for different yeast strains and specific downstream applications.

Materials:

  • Yeast culture (Saccharomyces cerevisiae)

  • This compound

  • Sorbitol (for osmotic support)

  • Dithiothreitol (DTT)

  • HEPES or Tris buffer

  • Sterile water

  • Microscope

  • Hemocytometer

  • Centrifuge

Buffers and Solutions:

  • Pre-treatment Buffer (100 mM HEPES-KOH, pH 9.4, 10 mM DTT): Prepare fresh before use.

  • Spheroplasting Buffer (50 mM HEPES-KOH, pH 7.2, 1 M Sorbitol): Can be prepared in advance and stored at 4°C.

  • This compound Stock Solution (10 mg/mL in Spheroplasting Buffer): Prepare fresh before use.

Procedure:

  • Cell Culture and Harvest:

    • Inoculate a single yeast colony into 50 mL of appropriate liquid medium and grow overnight at 30°C with shaking to mid-log phase (OD600 of 0.5-1.0).

    • Harvest the cells by centrifugation at 3,000 x g for 5 minutes at room temperature.

    • Discard the supernatant and wash the cell pellet with 25 mL of sterile water. Centrifuge again as above.

  • Pre-treatment with DTT:

    • Resuspend the cell pellet in 5 mL of freshly prepared Pre-treatment Buffer.

    • Incubate for 15 minutes at room temperature with gentle shaking. This step helps to reduce disulfide bonds in the cell wall mannoproteins, making the cell wall more accessible to the enzymes.

    • Pellet the cells by centrifugation at 3,000 x g for 5 minutes and discard the supernatant.

  • Enzymatic Digestion:

    • Gently resuspend the cell pellet in 5 mL of Spheroplasting Buffer.

    • Add the freshly prepared this compound stock solution to a final concentration of 0.5-2.0 mg/mL. The optimal concentration should be determined empirically.

    • Incubate at 30°C with gentle agitation (e.g., 50 rpm) for 15-60 minutes.

  • Monitoring Spheroplast Formation:

    • Periodically, take a small aliquot of the cell suspension and mix it with an equal volume of 1% SDS on a microscope slide.

    • Observe under a phase-contrast microscope. Spheroplasts will lyse in the presence of SDS ("ghosts"), while intact cells will not.

    • The reaction is complete when >90% of the cells are converted to spheroplasts.

  • Harvesting Spheroplasts:

    • Once the desired level of spheroplasting is achieved, gently pellet the spheroplasts by centrifugation at 1,000 x g for 5 minutes at 4°C.

    • Carefully remove the supernatant.

    • Gently wash the spheroplast pellet twice with 5 mL of cold Spheroplasting Buffer (without enzyme).

  • Downstream Applications:

    • The resulting spheroplasts can be resuspended in an appropriate buffer for downstream applications such as lysis for organelle or protein isolation, or for transformation protocols.

Visualizations

Experimental Workflow for Yeast Spheroplast Preparation

G Experimental Workflow for Yeast Spheroplast Preparation cluster_0 Cell Preparation cluster_1 Pre-treatment cluster_2 Spheroplasting cluster_3 Harvesting cluster_4 Downstream Harvest Harvest Yeast Cells Wash1 Wash with Sterile Water Harvest->Wash1 DTT Incubate with DTT Wash1->DTT This compound Digest with this compound DTT->this compound Monitor Monitor Spheroplast Formation This compound->Monitor Pellet Pellet Spheroplasts Monitor->Pellet >90% Spheroplasts Wash2 Wash with Spheroplasting Buffer Pellet->Wash2 Downstream Proceed to Downstream Application Wash2->Downstream

Caption: A flowchart of the key steps in preparing yeast spheroplasts.

Yeast Cell Wall Integrity (CWI) Signaling Pathway

CWI_Pathway Yeast Cell Wall Integrity (CWI) Signaling Pathway Cell Wall Stress Cell Wall Stress Cell Surface Sensors Cell Surface Sensors Cell Wall Stress->Cell Surface Sensors Rho1 Rho1 Cell Surface Sensors->Rho1 Pkc1 Pkc1 Rho1->Pkc1 Bck1 Bck1 Pkc1->Bck1 Mkk1/2 Mkk1/2 Bck1->Mkk1/2 Slt2/Mpk1 Slt2/Mpk1 Mkk1/2->Slt2/Mpk1 Transcription Factors Transcription Factors Slt2/Mpk1->Transcription Factors Cell Wall Gene Expression Cell Wall Gene Expression Transcription Factors->Cell Wall Gene Expression

Caption: A simplified diagram of the CWI signaling cascade in yeast.

References

Driselase in Plant Cell Wall Research: A Comparative Guide for Monocots and Dicots

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Driselase, a potent enzyme mixture derived from the fungus Irpex lacteus, is a valuable tool for the enzymatic degradation of plant cell walls.[1] Its rich composition of cellulases, hemicellulases, and pectinases makes it highly effective in producing protoplasts—plant cells devoid of their cell walls—for various downstream applications in research and biotechnology.[2][3] Understanding the structural distinctions between monocot and dicot cell walls is paramount for optimizing this compound-based protocols and achieving high yields of viable protoplasts. This document provides detailed application notes, comparative data, and experimental protocols for the use of this compound in studying the cell wall structures of both monocotyledonous and dicotyledonous plants.

Key Differences in Monocot and Dicot Cell Walls

The primary cell walls of dicots are typically rich in pectin (B1162225) and xyloglucans. In contrast, monocot cell walls, particularly those of grasses, have a lower pectin content and a higher proportion of glucuronoarabinoxylans as the primary hemicellulose. These structural variations necessitate adjustments in the enzymatic cocktail and digestion conditions for efficient protoplast isolation.

Application Notes

This compound is effective for releasing protoplasts from a wide range of plant tissues. However, its efficiency can be significantly enhanced by combining it with other enzymes that target specific components of the cell wall.

  • For Dicotyledonous Plants (e.g., Arabidopsis thaliana): Due to the higher pectin content in dicot cell walls, the addition of pectinases like Macerozyme and Pectolyase to the this compound-based enzyme mixture is often beneficial. A common approach involves a cocktail of Cellulase (B1617823), Macerozyme, and this compound.

  • For Monocotyledonous Plants (e.g., Maize, Rice): While this compound contains hemicellulases that can degrade the arabinoxylans found in monocot cell walls, its efficiency can be improved. For some monocots, a higher concentration of cellulase in combination with a moderate concentration of this compound has proven effective. For example, a protocol for Alstroemeria, a monocot, utilizes a combination of 4% cellulase, 0.5% this compound, and 0.2% Macerozyme.

Comparative Data on Protoplast Isolation

The following tables summarize typical enzyme concentrations, incubation times, and protoplast yields obtained with this compound-containing enzyme cocktails for representative monocot and dicot species. It is important to note that protoplast yields can vary significantly based on plant age, tissue type, and growth conditions.

Plant TypeSpeciesEnzyme Cocktail CompositionIncubation Time (hours)Protoplast Yield (protoplasts/g FW)Reference(s)
Dicot Arabidopsis thaliana (root)0.9% Cellulase R10, 0.4% Macerozyme R10, 0.5% Pectinase, 0.6% this compoundNot SpecifiedNot Specified[4]
Dicot Stevia rebaudiana (leaf)2% Cellulase R-10, 1.5% Macerozyme Onozuka R-10, 0.2% this compound, 0.1% Pectolyase Y-23Not SpecifiedNot Specified[5]
Monocot Alstroemeria spp. (friable embryogenic callus)4% Cellulase, 0.5% this compound, 0.2% Macerozyme12-16Not Specified

FW: Fresh Weight

Experimental Protocols

The following are detailed protocols for protoplast isolation from a representative dicot (Arabidopsis thaliana) and a general protocol framework for monocots, which can be adapted for specific species like maize or rice.

Protocol 1: Protoplast Isolation from Arabidopsis thaliana Roots (Dicot)

This protocol is adapted from established methods for Arabidopsis root protoplast isolation.[4]

Materials:

  • Arabidopsis thaliana seedlings (2-3 weeks old)

  • Enzyme Solution:

    • 0.9% (w/v) Cellulase R10

    • 0.4% (w/v) Macerozyme R10

    • 0.5% (w/v) Pectinase

    • 0.6% (w/v) this compound

    • Modified W5m salts (as osmoticum)

    • 1 g/L Sucrose

    • 5 mM MES buffer

  • W5 Solution

  • MMg Solution

  • Sterile petri dishes, scalpels, forceps, and nylon mesh filters (40-100 µm)

  • Centrifuge

Procedure:

  • Gently harvest Arabidopsis roots and place them in a sterile petri dish containing wash buffer.

  • Carefully chop the roots into fine segments (approximately 0.5-1 mm).

  • Transfer the root segments into a petri dish containing the freshly prepared enzyme solution.

  • Incubate the tissue in the enzyme solution in the dark with gentle shaking (40-50 rpm) for 4-6 hours at room temperature.

  • After incubation, gently swirl the dish to release the protoplasts.

  • Filter the protoplast suspension through a nylon mesh filter (40-100 µm) into a new sterile centrifuge tube.

  • Centrifuge the suspension at 100 × g for 5 minutes to pellet the protoplasts.

  • Carefully remove the supernatant and gently resuspend the protoplast pellet in 10 mL of W5 solution.

  • Repeat the washing step (centrifugation and resuspension in W5 solution) twice.

  • After the final wash, resuspend the protoplasts in an appropriate volume of MMg solution for downstream applications.

  • Determine the protoplast yield and viability using a hemocytometer and a viability stain (e.g., fluorescein (B123965) diacetate).

Protocol 2: General Framework for Protoplast Isolation from Monocots (e.g., Maize, Rice)

This protocol provides a general framework that can be optimized for specific monocot species.

Materials:

  • Young leaf tissue from monocot seedlings (e.g., 7-10 day old maize or rice)

  • Enzyme Solution (example for Alstroemeria):

    • 4% (w/v) Cellulase

    • 0.5% (w/v) this compound

    • 0.2% (w/v) Macerozyme

    • Mannitol or Sorbitol (0.4 - 0.6 M as osmotic stabilizer)

    • MES buffer (pH 5.6-5.8)

  • Washing Solution (e.g., W5 solution)

  • Suspension Solution (e.g., MMg solution)

  • Sterile petri dishes, razor blades, forceps, and nylon mesh filters (40-100 µm)

  • Centrifuge

Procedure:

  • Harvest young, healthy leaves and surface sterilize them.

  • Gently slice the leaf tissue into thin strips (0.5-1 mm).

  • Transfer the leaf strips into a petri dish containing the enzyme solution. Ensure the tissue is fully submerged.

  • Incubate in the dark with gentle agitation (40-50 rpm) for 4-16 hours. The optimal time will vary depending on the species and tissue age.

  • After digestion, gently agitate the mixture to release the protoplasts.

  • Filter the suspension through a nylon mesh to remove undigested tissue.

  • Collect the protoplasts by centrifugation at 100 × g for 5-7 minutes.

  • Wash the protoplast pellet twice with a suitable washing solution.

  • Resuspend the final protoplast pellet in a desired volume of suspension solution.

  • Quantify the yield and assess the viability of the isolated protoplasts.

Visualizing the Workflow and a Key Structural Difference

To aid in understanding the experimental process and the underlying biological differences, the following diagrams have been generated.

Monocot_vs_Dicot_Cell_Wall cluster_Dicot Dicot Cell Wall cluster_Monocot Monocot Cell Wall Dicot_Pectin High Pectin Content Dicot_Xyloglucan Xyloglucan (Hemicellulose) Dicot_Pectin->Dicot_Xyloglucan interacts with Dicot_Cellulose Cellulose Microfibrils Dicot_Xyloglucan->Dicot_Cellulose coats Monocot_Pectin Low Pectin Content Monocot_GAX Glucuronoarabinoxylan (Hemicellulose) Monocot_Cellulose Cellulose Microfibrils Monocot_GAX->Monocot_Cellulose cross-links

Caption: Key structural differences in dicot vs. monocot cell walls.

Protoplast_Isolation_Workflow Start Plant Tissue (Monocot or Dicot) Preparation Tissue Preparation (Slicing/Chopping) Start->Preparation Digestion Enzymatic Digestion with this compound Cocktail Preparation->Digestion Filtration Filtration (Remove Debris) Digestion->Filtration Centrifugation1 Centrifugation (Pellet Protoplasts) Filtration->Centrifugation1 Washing Washing Steps (x2) Centrifugation1->Washing Centrifugation2 Final Centrifugation Washing->Centrifugation2 End Viable Protoplasts Centrifugation2->End

Caption: General workflow for protoplast isolation using this compound.

References

Application of Driselase in Single-Cell Sequencing Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The successful isolation of high-quality single cells is a critical first step for single-cell sequencing workflows. For organisms with cell walls, such as plants and fungi, enzymatic digestion is required to release individual protoplasts. Driselase, a complex mixture of enzymes including cellulases, hemicellulases, and pectinases, has proven to be a highly effective reagent for this purpose. Its broad substrate specificity makes it suitable for digesting the complex cell walls of various plant and fungal species, enabling the generation of viable single-cell suspensions for downstream applications like single-cell RNA sequencing (scRNA-seq).

The efficiency of this compound treatment is influenced by several factors, including enzyme concentration, incubation time, and the specific organism and tissue type. Optimization of these parameters is crucial to maximize protoplast yield and viability while preserving RNA integrity. Over-digestion can lead to cell lysis and RNA degradation, whereas under-digestion results in low cell recovery. This document provides a summary of established protocols and quantitative data to guide researchers in the application of this compound for single-cell sequencing sample preparation.

Key Considerations for Using this compound:
  • Enzyme Purity and Lot-to-Lot Variability: Commercial preparations of this compound can vary in their enzymatic activity. It is recommended to test each new lot to determine the optimal concentration and incubation time.

  • Osmotic Stabilizer: The digestion buffer must contain an osmotic stabilizer, such as mannitol (B672) or sorbitol, to prevent protoplasts from lysing due to osmotic shock.

  • Temperature: Digestion is typically carried out at room temperature or slightly elevated temperatures (e.g., 28-30°C), depending on the organism.

  • Gentle Handling: Protoplasts are fragile and should be handled with care. Use wide-bore pipette tips and minimize centrifugation speeds to avoid mechanical damage.

  • RNA Integrity: While specific data on RNA integrity (RIN values) following this compound treatment is limited in publicly available literature, it is a critical parameter for scRNA-seq. Generally, a RIN value > 7 is recommended for reliable sequencing results. Researchers should perform quality control checks on RNA extracted from a representative sample of protoplasts before proceeding with library preparation. Enzymatic digestion, in general, can impact RNA quality, and it is crucial to minimize incubation times to mitigate this effect.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the use of this compound and other enzyme cocktails for protoplast isolation.

OrganismEnzyme CocktailIncubation TimeProtoplast YieldCell ViabilityReference
Moss (Physcomitrella patens)2% this compound in 8% Mannitol1 hourNot specified~90%10x Genomics Demonstrated Protocol
Fungus (Fusarium verticillioides)12.5 mg/ml this compound in 1M KClNot specifiedHighNot specified(Ramamoorthy et al., 2015)
Arctic Fungus (Eutypella sp.)20 g/L this compound + 20 g/L Lysing Enzyme in 0.75 M NaCl6 hours6.15 x 10⁶ cells/mlGood(Wang et al., 2022)
Fungus (Botrytis cinerea)0.2% this compound + 0.4% Cellulase R10 + 0.4% Glucuronidase4-6 hours2.6 x 10⁶ - 5.8 x 10⁶ protoplasts/g myceliumNot specified(Braun and Heisler, unpublished, cited in a 2024 study)

Comparative Analysis of Enzyme Cocktails:

OrganismEnzyme CocktailIncubation TimeProtoplast YieldReference
Moss (Physcomitrium patens)1.5% Cellulase ONOZUKA R-10 + 0.5% Macerozyme R-103 hours1.8 x 10⁶ protoplasts(Perroud et al., 2018)
Moss (Physcomitrella patens)2% this compound1 hourNot specified10x Genomics Demonstrated Protocol

Experimental Protocols

Protocol 1: Protoplast Isolation from Moss (Physcomitrella patens) for scRNA-seq

Adapted from the 10x Genomics Demonstrated Protocol: "Moss Protoplast Suspension for Single Cell RNA Sequencing"

Materials:

  • Physcomitrella patens tissue

  • This compound (Sigma-Aldrich, D9515)

  • Mannitol

  • Sterile water

  • 50 ml centrifuge tubes

  • Cell scraper

  • Orbital shaker

  • 40 µm cell strainer

  • Hemocytometer

  • Microscope

Solutions:

  • Wash Solution: 8% (w/v) Mannitol in sterile water.

  • Dissociation Solution: 2% (w/v) this compound in Wash Solution. Prepare fresh.

Procedure:

  • Gently scrape the moss tissue from the culture plate and transfer it to a 50 ml centrifuge tube.

  • Add 10 ml of Wash Solution, gently invert the tube 5 times to wash the tissue, and then carefully pour off the Wash Solution.

  • Add 10 ml of freshly prepared Dissociation Solution to the moss tissue.

  • Incubate on an orbital shaker at a gentle speed (e.g., setting 3) at room temperature for 1 hour.

  • Filter the suspension through a 40 µm cell strainer into a fresh 50 ml centrifuge tube.

  • Centrifuge the filtered suspension at 300 x g for 5 minutes.

  • Carefully remove the supernatant, leaving a small amount to cover the protoplast pellet.

  • Gently resuspend the pellet in 10 ml of Wash Solution.

  • Centrifuge at 300 x g for 5 minutes.

  • Repeat the wash step (steps 8-9) one more time.

  • Resuspend the final protoplast pellet in an appropriate volume of Wash Solution for cell counting.

  • Determine the protoplast concentration and viability using a hemocytometer and a viability stain (e.g., Trypan Blue). An expected viability of ~90% should be achieved.[1]

  • Adjust the protoplast concentration as required for your single-cell sequencing platform.

  • Keep the protoplasts on ice and proceed immediately to the single-cell library preparation protocol.

Protocol 2: Protoplast Isolation from an Arctic-Derived Fungus (Eutypella sp.)

Adapted from Wang et al., 2022, "Optimization of Protoplast Preparation and Establishment of Genetic Transformation System of an Arctic-Derived Fungus Eutypella sp."

Materials:

  • Eutypella sp. mycelium

  • This compound

  • Lysing Enzymes from Trichoderma harzianum

  • Sodium Chloride (NaCl)

  • Sterile water

  • Flasks for incubation

  • Shaking incubator

  • Miracloth or similar filter

  • Centrifuge

  • Hemocytometer

  • Microscope

Solutions:

  • Osmotic Stabilizer: 0.75 M NaCl in sterile water.

  • Enzyme Solution: 20 g/L this compound and 20 g/L Lysing Enzyme in 0.75 M NaCl.

Procedure:

  • Inoculate the fungal mycelium in a suitable liquid medium and culture until a sufficient amount of fresh, tender mycelium is obtained.

  • Harvest the mycelium by filtration.

  • Resuspend the mycelium in the freshly prepared Enzyme Solution.

  • Incubate at 28°C for 6 hours with gentle shaking.

  • Filter the suspension through Miracloth to remove undigested mycelial debris.

  • Collect the filtrate containing the protoplasts and centrifuge at a low speed (e.g., 500-800 x g) for 10 minutes.

  • Discard the supernatant and gently wash the protoplast pellet twice with the 0.75 M NaCl solution.

  • Resuspend the final pellet in the osmotic stabilizer.

  • Determine the protoplast yield and viability. This protocol has been shown to yield up to 6.15 × 10⁶ cells/ml.

  • Proceed with the single-cell sequencing workflow.

Visualizations

experimental_workflow General Workflow for Single-Cell Sample Preparation using this compound cluster_reagents Key Reagents start Start: Plant/Fungal Tissue tissue_prep Tissue Preparation (e.g., chopping, slicing) start->tissue_prep digestion Enzymatic Digestion (this compound Cocktail) tissue_prep->digestion filtration Filtration (e.g., 40-100 µm strainer) digestion->filtration washing Washing & Centrifugation (Removal of enzymes and debris) filtration->washing qc Quality Control (Viability & Counting) washing->qc sc_prep Single-Cell Library Preparation (e.g., 10x Genomics) qc->sc_prep sequencing Sequencing sc_prep->sequencing This compound This compound osmoticum Osmotic Stabilizer (e.g., Mannitol) buffer Buffer (e.g., MES)

Caption: General experimental workflow for protoplast isolation using this compound for single-cell sequencing.

signaling_pathway_placeholder Conceptual Pathway: Impact of Enzymatic Digestion on Cell State cell_wall Intact Cell Wall This compound This compound Treatment cell_wall->this compound protoplast Protoplast Formation This compound->protoplast stress Cellular Stress Response (Potential for altered gene expression) protoplast->stress viability High Cell Viability protoplast->viability Optimal Conditions rna_degradation RNA Degradation (Risk with prolonged incubation) stress->rna_degradation low_viability Low Cell Viability / Lysis stress->low_viability Suboptimal Conditions rna_degradation->low_viability

Caption: Conceptual diagram of the effects of this compound treatment on plant/fungal cells.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Protoplast Yield with Driselase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address low protoplast yields when using Driselase.

Troubleshooting Guide

This guide addresses specific issues encountered during protoplast isolation experiments using this compound.

Q1: Why is my protoplast yield consistently low when using this compound?

A low protoplast yield can stem from several factors throughout the experimental process. The most common issues include suboptimal enzyme concentration, inadequate incubation conditions, poor quality of the starting biological material, incorrect osmotic stabilization causing premature lysis, or an enzyme mixture that is not suitable for the specific cell wall composition of your target organism.[1]

Q2: How can I optimize the this compound concentration and overall enzyme solution?

The optimal concentration of this compound is highly dependent on the species and tissue type and must be determined empirically.[2] Furthermore, the enzymatic activity can vary between different batches of this compound, requiring optimization for each new lot.[3]

  • Concentration Range: Successful protocols have used this compound concentrations ranging from 0.5% in moss to 2% in certain fungi.[4][5] For the fungus Fusarium verticillioides, a concentration of 12.5 mg/ml (1.25%) was found to be optimal.[6]

  • Enzyme Cocktails: this compound is a crude enzyme mixture containing cellulase, hemicellulase, and pectinase.[7] Its efficacy can often be significantly improved by combining it with other enzymes.[6] For fungi, combining this compound with a lysing enzyme can enhance the degradation of complex cell walls.[5][6] For plant tissues, cocktails including cellulase, macerozyme, and this compound are common.[8][9]

Q3: What are the optimal incubation time and temperature for digestion?

Incubation parameters are critical and species-specific. There is a fine balance between ensuring complete cell wall digestion and maintaining protoplast viability.

  • Incubation Time: Optimal times can range from as short as 2-3 hours to as long as 12 hours.[4][10][11] For the moss Physcomitrella patens, viability decreases with incubations longer than 2 hours.[4] In contrast, some protocols for fungi and plants require 6 to 8 hours for maximal yield.[5][11][12] It is highly recommended to monitor the digestion process periodically under a microscope.[4]

  • Temperature: Most protocols recommend temperatures between 25°C and 30°C.[5][11] For example, a study on Eutypella sp. found optimal digestion at 28°C for 6 hours.[5]

Q4: My protoplasts are lysing after release. How can I improve their stability?

Protoplast lysis is typically due to inadequate osmotic pressure in the enzyme and washing solutions. Without the cell wall, protoplasts are fragile and require an isotonic environment.

  • Common Stabilizers: Mannitol (B672), sorbitol, sucrose (B13894), KCl, and NaCl are frequently used osmotic stabilizers.[5][6][13]

  • Optimal Concentration: The ideal concentration usually falls between 0.3 M and 0.8 M.[8] The most important factor for protoplast yield in Eutypella sp. was found to be the concentration of the osmotic stabilizer, with 0.75 M NaCl being optimal.[5] Other successful examples include 0.6 M mannitol for celery and 1 M KCl for Fusarium.[6][11]

Q5: The starting material (e.g., leaves, mycelia) is not digesting completely. What can I do?

Incomplete digestion often points to issues with the starting material itself or insufficient enzyme access.

  • Material Quality: Use young, healthy tissue, as older material may have more resilient cell walls and can lead to clumping of undigested tissue.[4][14]

  • Mechanical Preparation: To improve enzyme infiltration, physically disrupt the tissue before digestion.[15] Slicing leaves into thin strips (1-2 mm) significantly increases the surface area available for enzymatic action.[15][16]

  • Vacuum Infiltration: Applying a vacuum for a short period after submerging the tissue in the enzyme solution can help the enzymes penetrate the tissue more effectively.[15]

Data Summary: this compound Protoplast Isolation Parameters

The following table summarizes optimized parameters from various studies to provide a starting point for protocol development.

OrganismThis compound ConcentrationOther EnzymesOsmotic StabilizerIncubation Time & Temp.Reference
Physcomitrella patens (moss)0.5% (w/v)None specified8.5% D-mannitol< 2 hours[4]
Fusarium verticillioides (fungus)1.25% (w/v)Lysing enzyme (1%)1 M KClNot specified[6]
Eutypella sp. D-1 (fungus)2.0% (w/v)Lysing enzyme (2%)0.75 M NaCl6 hours @ 28°C[5]
Spathiphyllum wallisii (plant)0.5% (w/v)Cellulase (1.5%), Macerase (0.5%)Not specifiedNot specified[8]
Colletotrichum scovillei (fungus)0.8% (w/v)Lysing enzyme (2%)1 M NH4Cl3 hours[6]
Apium graveolens (celery)Not used in final protocolCellulase (2.0%), Pectolase (0.1%)0.6 M Mannitol8 hours @ 25°C[11]
Petunia hybridaNot used in final protocolCellulase (2.0%)0.6 M Mannitol6 hours[12]

Visualized Workflows and Protocols

Troubleshooting Low Protoplast Yield

TroubleshootingWorkflow cluster_causes Potential Causes & Solutions start Low Protoplast Yield cause1 Suboptimal Enzyme Mix? start->cause1 cause2 Incorrect Incubation? start->cause2 cause3 Poor Starting Material? start->cause3 cause4 Protoplast Lysis? start->cause4 sol1 Vary this compound concentration (0.5% - 2.0% w/v). Add other enzymes (e.g., Lysing Enzyme, Cellulase). cause1->sol1 end_node Improved Yield sol1->end_node sol2 Optimize time (2-12 hrs) & temp (25-30°C). Monitor digestion microscopically. cause2->sol2 sol2->end_node sol3 Use young, healthy tissue. Slice material into thin strips. cause3->sol3 sol3->end_node sol4 Test different osmotic stabilizers (Mannitol, Sorbitol, NaCl, KCl). Optimize concentration (0.3M - 0.8M). cause4->sol4 sol4->end_node

Caption: A troubleshooting flowchart for diagnosing and resolving common causes of low protoplast yield.

General Experimental Workflow for Protoplast Isolation

ExperimentalWorkflow prep 1. Material Preparation (Use young tissue, slice thinly) digest 2. Enzymatic Digestion (this compound +/- other enzymes in osmotic buffer) prep->digest filter 3. Filtration (Remove debris with nylon mesh) digest->filter purify 4. Purification (Centrifugation +/- sucrose gradient) filter->purify assess 5. Viability Assessment (FDA Staining, Microscopy) purify->assess

Caption: A streamlined workflow illustrating the key stages of protoplast isolation.

Detailed Experimental Protocol

This general protocol can be adapted for various plant and fungal tissues. Optimization of each step is crucial for success.

1. Preparation of Starting Material

  • Select young, healthy tissue (e.g., fully expanded leaves, 7-10 day old fungal mycelia).[4][14]

  • Surface sterilize the material if necessary.

  • For leaves, peel away the lower epidermis if possible or slice the leaves into fine, parallel strips of 1-2 mm width.[16] For mycelia, harvest and wash with osmotic buffer.

2. Preparation of Enzyme Solution

  • Prepare the enzyme solution immediately before use. A typical solution contains:

    • This compound: 0.5% - 2.0% (w/v)

    • Additional Enzymes (Optional): 1% - 2% Cellulase, 0.5% Macerozyme, or 1% Lysing Enzyme.

    • Osmotic Stabilizer: 0.4 M - 0.8 M Mannitol, Sorbitol, or NaCl.[5][8]

    • Buffer: 5 mM MES buffer, pH adjusted to 5.2 - 5.8.[2]

  • Sterilize the solution by passing it through a 0.22 µm filter.

3. Enzymatic Digestion

  • Immerse the prepared tissue in the enzyme solution in a sterile petri dish (a common ratio is 1g of tissue to 10-15 mL of solution).[17]

  • Optionally, apply a vacuum for 10-15 minutes to aid infiltration.[15]

  • Incubate in the dark at 25-28°C with very gentle agitation (e.g., 40-50 rpm) for 3-8 hours.[5][11]

  • Monitor the release of protoplasts every hour using an inverted microscope.[4]

4. Harvesting and Filtration

  • Gently swirl the dish to release the protoplasts from the digested tissue.

  • Filter the suspension through a series of sterile nylon meshes (e.g., 100 µm followed by 50 µm) to remove large cellular debris.[4]

5. Purification

  • Transfer the filtered protoplast suspension to a sterile centrifuge tube.

  • Pellet the protoplasts by centrifuging at a low speed (50-100 x g) for 3-5 minutes.[16]

  • Carefully remove the supernatant and gently resuspend the protoplast pellet in a washing buffer (e.g., W5 solution or the osmotic stabilizer solution without enzymes).[16][17]

  • For higher purity, resuspend the pellet in a 20% sucrose solution and overlay with the washing buffer, then centrifuge. Viable protoplasts will form a band at the interface.[16]

  • Wash the purified protoplasts one final time to remove the sucrose.

6. Viability Assessment

  • Assess protoplast viability using methods such as Fluorescein Diacetate (FDA) staining, where viable protoplasts fluoresce green under UV light.[5][18]

  • Count the protoplasts using a hemocytometer to determine the final yield.[4]

Frequently Asked Questions (FAQs)

Q: What is this compound? A: this compound is a crude, lytic enzyme preparation derived from the fungus Basidiomycetes sp.. It contains a broad spectrum of cell wall-degrading activities, including cellulase, hemicellulase, and pectinase, making it effective for producing protoplasts from various plant and fungal sources.[7]

Q: Can I reuse the this compound enzyme solution? A: It is not recommended. The enzyme solution may become contaminated with cellular components and substances released from broken cells, which can inhibit enzyme activity and reduce protoplast viability.[16] It is best to use a freshly prepared solution for each experiment.

Q: How can I check if the cell wall has been completely removed? A: A simple method is to observe the protoplasts under a microscope. Protoplasts should be perfectly spherical. To confirm the absence of a cell wall, you can use a stain like Calcofluor White, which specifically binds to cellulose (B213188) in the cell wall and fluoresces under UV light.[18] Alternatively, you can place a small sample in distilled water; protoplasts without a cell wall will quickly swell and burst due to the osmotic shock.[2]

References

Driselase Activity Enhancement: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Driselase enzyme activity in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary enzymatic components?

A1: this compound is a complex enzyme mixture derived from fungi such as Trichoderma viride or Basidiomycetes sp.[1][2][3] It is not a single enzyme but a preparation containing a variety of hydrolytic enzymes.[4] Its main components are cellulases, hemicellulases (like xylanase), pectinases, and laminarinase, which work synergistically to degrade the complex polysaccharides found in plant and fungal cell walls.[1][3][5] This makes it highly effective for applications like the generation of protoplasts.[1][2]

Q2: What are the optimal pH and temperature conditions for this compound activity?

A2: The optimal activity for this compound is generally observed in a slightly acidic to neutral pH range of 5.0 to 6.0 and at temperatures between 40°C and 50°C.[1] However, specific activities within the mixture may have different optima. For instance, the xylanase component is often assayed at a pH of 4.5 and a temperature of 37°C.[6] It is crucial to consult the specific assay protocol or technical datasheet for the enzyme lot you are using.

Q3: How does substrate concentration impact this compound activity?

A3: The relationship between this compound activity and substrate concentration follows the principles of Michaelis-Menten kinetics.[7]

  • At low substrate concentrations , the reaction rate is limited by the availability of the substrate. Increasing the substrate concentration will lead to a steep increase in the reaction rate.[7]

  • At high substrate concentrations , the enzyme's active sites become saturated. At this point, the reaction reaches its maximum velocity (Vmax), and adding more substrate will not significantly increase the reaction rate.[7]

Q4: Are there known activators or inhibitors for this compound?

A4: Yes, the activity of the this compound complex can be influenced by various molecules.

  • Activators: Certain divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), can stimulate the activity of some enzymes within the this compound complex.[1]

  • Inhibitors: this compound activity can be significantly reduced or completely inhibited by the presence of heavy metals, detergents, and organic solvents.[1] Care should be taken to avoid these substances in the reaction buffer.

Q5: What are the recommended storage conditions for this compound to maintain its activity?

A5: To maintain long-term stability and activity, this compound powder is typically stored at -20°C.[3] For short-term storage, 2-8°C is also acceptable.[2] Once in solution, it is best to prepare the enzyme solution fresh before use.[6] If storage in solution is necessary, it should be for a short period at 2-8°C, though this may lead to a gradual loss of activity.

Troubleshooting Guide

Problem: Low or no enzyme activity detected.

This is a common issue that can arise from several factors related to the experimental setup and reagents. Use the following guide to diagnose and resolve the problem.

Possible Cause Recommended Solution
Incorrect pH or Temperature This compound activity is highly dependent on pH and temperature. The optimal range is typically pH 5.0-6.0 and 40-50°C.[1] Verify the pH of your buffer at the reaction temperature and ensure your incubator or water bath is calibrated correctly.
Enzyme Degradation Improper storage can lead to a loss of activity. Store the enzyme powder at -20°C.[3] Avoid repeated freeze-thaw cycles. Always prepare enzyme solutions fresh for best results.[6]
Presence of Inhibitors Heavy metals, detergents, or organic solvents in your substrate preparation or buffer can inhibit this compound.[1] Use high-purity water and reagents. If contamination is suspected, dialysis of the substrate or using a fresh buffer may be necessary.
Suboptimal Enzyme Concentration The concentration of this compound must be optimized for your specific application. For protoplast isolation from Fusarium verticillioides, a concentration of 12.5 mg/mL was found to be optimal, with higher concentrations not significantly increasing the yield.[8] Perform a concentration-response experiment to find the ideal concentration for your system.
Inadequate Substrate Availability If the substrate is not properly solubilized or accessible, the enzyme cannot act upon it. Ensure your substrate (e.g., plant tissue, fungal mycelia) is adequately prepared (e.g., sliced, homogenized) to increase surface area.[9]

Data Summary Tables

Table 1: General Optimal Conditions for this compound Activity

ParameterOptimal RangeSource(s)
pH 5.0 - 6.0[1]
Temperature 40°C - 50°C[1]

Table 2: Example Enzyme Concentrations for Fungal Protoplast Production

OrganismThis compound Conc.Co-Enzyme / OsmoticumResultSource(s)
Fusarium verticillioides12.5 mg/mL1 M KClMaximum protoplast yield[8][10]
Fusarium verticillioides12.5 mg/mLLysing Enzyme (10 mg/mL) in 1 M KClAdditive effect on protoplast formation[10]
Colletotrichum scovillei0.8% (8 mg/mL)Lysing Enzyme (2%) in 1 M NH₄ClOptimal for protoplast release[8][11]
Eutypella sp. (Arctic)20 mg/mLLysing Enzyme (20 mg/mL) in 0.75 M NaClOptimal for protoplast yield[12]

Experimental Protocols

Protocol 1: Protoplast Isolation from Fungal Mycelia (Adapted from Fusarium verticillioides model)

This protocol provides a general framework for generating protoplasts from fungal cell walls using this compound.

Materials:

  • Young fungal mycelia

  • This compound powder

  • Lysing enzyme (optional)

  • Osmotic Stabilizer Solution: 1 M Potassium Chloride (KCl), filter-sterilized

  • Regeneration medium (e.g., Potato Dextrose Agar with 1.2 M Sucrose)

  • Hemocytometer

  • Microscope

Procedure:

  • Harvest Mycelia: Grow the fungus in a suitable liquid medium until it reaches the early-to-mid logarithmic growth phase. Harvest the young mycelia by centrifugation or filtration.

  • Prepare Enzyme Solution: Immediately before use, dissolve this compound in the 1 M KCl Osmotic Stabilizer Solution to a final concentration of 12.5 mg/mL.[10] If using a co-enzyme, add it at its optimized concentration (e.g., 10 mg/mL Lysing Enzyme).[10]

  • Enzymatic Digestion: Resuspend the harvested mycelia in the prepared enzyme solution. Incubate at the optimal temperature (e.g., 30°C) with gentle agitation (e.g., 85 rpm) for 3-4 hours.[11] Monitor the release of protoplasts periodically under a microscope.

  • Harvest Protoplasts: Separate the protoplasts from the mycelial debris by filtering the suspension through sterile glass wool or a nylon mesh.

  • Wash Protoplasts: Pellet the protoplasts by gentle centrifugation (e.g., 1,000 x g for 5 minutes). Carefully discard the supernatant and wash the protoplasts two to three times with the Osmotic Stabilizer Solution to remove residual enzymes.

  • Quantify and Use: Resuspend the final protoplast pellet in a known volume of the stabilizer solution. Count the protoplasts using a hemocytometer. The viable protoplasts can now be used for downstream applications like genetic transformation or cell fusion.

Protocol 2: Assay of Xylanase Activity in this compound (Colorimetric Method)

This protocol measures one of the key hemicellulase (B13383388) activities in this compound.

Materials:

  • This compound Enzyme Solution: Prepare a solution of 0.075–0.15 units/mL in cold deionized water immediately before use.[6]

  • Substrate: 2.5% (w/v) Xylan (B1165943) from birchwood dissolved in Reagent A.[6]

  • Reagent A: 100 mM Sodium Acetate Buffer, pH 4.5 (at 37°C).[6]

  • Reagent E: 0.5% (w/v) p-Hydroxybenzoic Acid Hydrazide (PAHBAH) in 500 mM NaOH. Prepare fresh.[6]

  • Glucose Standard Solution (0.2 mg/mL).[6]

  • Spectrophotometer (410 nm).

Procedure:

  • Reaction Setup: In separate tubes, prepare a "Test" and a "Blank".

    • Add 3.00 mL of Reagent A and 1.00 mL of Reagent B (Xylan solution) to each tube.

    • Equilibrate the tubes to 37°C.[6]

  • Initiate Reaction:

    • To the "Test" tube, add 1.00 mL of the this compound Enzyme Solution.

    • To the "Blank" tube, add 1.00 mL of deionized water.

    • Mix by swirling and incubate both tubes at 37°C for exactly 60 minutes.[6]

  • Color Development:

    • Prepare a set of glucose standards.

    • At the end of the incubation, take a 0.5 mL aliquot from the "Test" and "Blank" reactions and place them in new tubes.

    • Add 5.0 mL of Reagent E (PAHBAH solution) to the aliquots and the glucose standard tubes.

  • Measurement:

    • Incubate all tubes in a boiling water bath for 5 minutes.[6]

    • Cool the tubes to room temperature.

    • Measure the absorbance at 410 nm for all samples.

  • Calculation: Subtract the blank absorbance from the test absorbance. Calculate the amount of reducing sugar (as glucose equivalents) released using the glucose standard curve. One unit of xylanase activity is defined as the amount of enzyme that liberates 1.0 mg of reducing sugar from xylan per minute at pH 4.5 and 37°C.[6]

Visual Guides

Troubleshooting_Workflow start Low / No this compound Activity q1 Is the reaction buffer pH between 5.0-6.0? start->q1 q2 Is the reaction temperature between 40-50°C? q1->q2 Yes sol1 Adjust buffer pH to 5.0-6.0 q1->sol1 No q3 Was the enzyme solution prepared fresh? q2->q3 Yes sol2 Adjust temperature to 40-50°C q2->sol2 No q4 Are inhibitors (heavy metals, detergents) absent? q3->q4 Yes sol3 Use freshly prepared enzyme and check storage (-20°C) q3->sol3 No q5 Is the enzyme concentration optimized? q4->q5 Yes sol4 Use high-purity reagents or dialysis q4->sol4 No sol5 Perform a concentration- response experiment q5->sol5 No end Activity Improved q5->end Yes sol1->q2 sol2->q3 sol3->q4 sol4->q5 sol5->end

Caption: Troubleshooting workflow for low this compound activity.

Factors_Affecting_Activity cluster_0 Key Factors cluster_1 Chemical Modulators pH pH (Optimal: 5.0-6.0) Enz_Conc Enzyme Concentration Activity This compound Activity pH->Activity Temp Temperature (Optimal: 40-50°C) Sub_Conc Substrate Concentration Temp->Activity Enz_Conc->Activity Sub_Conc->Activity Activators Activators (e.g., Ca²⁺, Mg²⁺) Activators->Activity Inhibitors Inhibitors (e.g., Heavy Metals) Inhibitors->Activity

Caption: Factors influencing this compound enzyme activity.

Protoplast_Isolation_Workflow A 1. Harvest Young Mycelia/ Prepare Plant Tissue B 2. Prepare Enzyme Solution (this compound in Osmoticum) A->B C 3. Enzymatic Digestion (3-4h with gentle shaking) B->C D 4. Filter to Remove Debris C->D E 5. Wash Protoplasts (Centrifugation) D->E F 6. Resuspend & Quantify E->F G Ready for Downstream Applications F->G

Caption: General workflow for protoplast isolation using this compound.

References

Troubleshooting low protoplast viability after Driselase treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers experiencing low protoplast viability following enzymatic digestion with Driselase.

Troubleshooting Guide

This guide addresses specific issues that can lead to poor protoplast health and yield.

Question: Why is my protoplast viability drastically low after this compound treatment?

Answer: Low viability can stem from several factors related to the enzymatic digestion process. The primary culprits are often over-digestion, suboptimal enzyme concentration, or harsh purification steps.

  • Potential Cause 1: Over-digestion. Prolonged exposure to the enzyme solution can damage protoplast membranes, leading to lysis and decreased viability.[1][2] Incubation times that are too long can cause the protoplast mass to break and become dysfunctional.[1]

  • Solution: Optimize the incubation time. Start with a shorter duration (e.g., 2-3 hours) and incrementally increase it, monitoring viability at each step. For some species, the optimal time can be as short as 3 hours, with longer periods leading to a decline in both yield and viability.[1][3]

  • Potential Cause 2: Suboptimal Enzyme Concentration. While a sufficient concentration of this compound is needed to break down the cell wall, excessively high concentrations can be toxic to the protoplasts.[4] This can lead to reduced viability even if the yield appears high.[4] Conversely, a concentration that is too low will result in incomplete digestion and poor release of protoplasts.

  • Solution: Titrate the this compound concentration. It is crucial to test a range of concentrations to find the optimal balance between efficient cell wall degradation and protoplast health.[5] Different batches of this compound can also have varying levels of activity, requiring re-optimization for each new lot.[6]

  • Potential Cause 3: Inadequate Osmotic Stabilization. Protoplasts lack a cell wall and are extremely sensitive to osmotic shock.[7] If the osmolarity of the enzyme and washing solutions is not correctly balanced, protoplasts can swell and burst (hypotonic solution) or shrink and dehydrate (hypertonic solution).[8]

  • Solution: Optimize the type and concentration of the osmotic stabilizer. Mannitol and sorbitol are commonly used.[9] Test a range of concentrations (e.g., 0.4 M to 0.8 M) to find the ideal osmolarity for your specific plant or fungal species.[8][10][11] The correct concentration is critical for maintaining protoplast integrity.[7]

  • Potential Cause 4: Mechanical Stress during Purification. Protoplasts are fragile.[12] Harsh centrifugation speeds or excessive vortexing during washing and purification steps can easily cause lysis.

  • Solution: Handle protoplasts gently. Use wide-bore pipette tips to reduce shear stress. Optimize centrifugation speed and duration; start with low speeds (e.g., 100 x g) for a short time (3-5 minutes) to pellet the protoplasts without causing damage.[11] Purification using a sucrose (B13894) or Percoll density gradient can also gently separate viable protoplasts from debris.[13]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for protoplast isolation?

This compound is a complex enzyme mixture derived from Basidiomycetes that contains cellulase, pectinase, laminarinase, and xylanase activities.[13][14] This broad spectrum of cell wall-degrading enzymes makes it effective for isolating protoplasts from a variety of plant and fungal tissues.[14][15]

Q2: How do I assess the viability of my protoplasts?

Several methods can be used to determine protoplast viability:

  • Fluorescein Diacetate (FDA) Staining: This is a common and reliable method. FDA, a non-fluorescent compound, passes through the membrane of viable cells and is cleaved by intracellular esterases to produce fluorescein, which emits a green fluorescence under a fluorescence microscope.[12][16][17]

  • Calcofluor White Staining: This stain binds to the beta-linked glucosides in a newly forming cell wall.[16] It can be used to identify regenerating protoplasts.[16]

  • Exclusion Dyes (e.g., Evans Blue, Trypan Blue): These dyes can only penetrate cells with compromised membranes, staining non-viable cells blue.

  • Impedance Flow Cytometry: This label-free, high-throughput method can rapidly assess viability, cell size, and division in large protoplast populations.[12]

Q3: Can the source tissue affect protoplast viability?

Yes, the condition of the starting material is critical. Using young, healthy tissue, such as leaves from in vitro-grown plantlets or young fungal mycelia, generally results in higher yields of more viable protoplasts.[1][15] The age and developmental stage of the tissue significantly influence the success of the isolation.[1][17]

Q4: My protoplasts look fine after digestion but die in culture. What could be the problem?

This often points to issues with the culture medium or environment.

  • Osmotic Pressure: The culture medium must have the correct osmotic potential, which may need to be gradually reduced over several days as the protoplasts regenerate their cell walls.[16]

  • Nutrient Composition: The culture medium formulation is crucial. It may require different levels of plant growth regulators (auxins and cytokinins), a specific carbon source (glucose is often preferred over sucrose initially), and an appropriate calcium concentration to ensure membrane stability.[18]

  • Plating Density: An optimal cell density is required for successful culture initiation.

Q5: Are there alternatives to this compound?

Yes. While this compound is effective, other enzyme combinations can be used. Often, a mix of more purified enzymes like Cellulase 'Onozuka' R-10, Macerozyme R-10, and Pectolyase Y-23 is employed.[4][19] For some fungal species, lysing enzymes from Trichoderma harzianum or other sources can be effective alternatives or complementary enzymes.[3][20] The ideal enzyme cocktail is species-dependent and often requires empirical optimization.[5][21]

Data Presentation

Table 1: Examples of Optimized Conditions for Protoplast Isolation

This table summarizes optimized parameters from various studies to illustrate the range of conditions that can be successful.

OrganismKey EnzymesOsmotic StabilizerIncubation Time & Temp.Viability / YieldReference
Anubias nana2% Cellulase Onozuka RS, 0.2% Pectolyase Y-230.6 M Mannitol4 hours (Dark)82.9% Viability[1][2]
Eutypella sp. (Fungus)2% Lysing Enzyme, 2% this compound0.75 M NaCl6 hours at 28°C6.15 x 10⁶ cells/mL[14][22]
Stevia rebaudiana2% Cellulase R-10, 1.5% Macerozyme R-10, 0.2% this compound, 0.1% Pectolyase Y-23Not specifiedNot specifiedHigh Viability[19][23]
Apium graveolens2.0% Cellulase, 0.1% Pectolase0.6 M Mannitol8 hours93% Viability[11]
Physcomitrella patens (Moss)0.5% this compound8.5% Mannitol (in wash)30-60 minHigh Viability[15]

Experimental Protocols

Protocol 1: General Protoplast Isolation from Plant Leaves using this compound

This protocol provides a general framework. Concentrations and times must be optimized for your specific plant species.

  • Material Preparation: Select young, fully expanded leaves from healthy, in vitro-grown plants.

  • Sterilization: Briefly rinse leaves in 70% ethanol, followed by surface sterilization in a 10% bleach solution for 10 minutes, and then rinse 3-5 times with sterile distilled water.

  • Tissue Slicing: Aseptically slice the leaves into thin strips (0.5-1 mm) and place them in a petri dish containing the enzyme solution with the lower epidermis in contact with the solution.

  • Enzyme Digestion:

    • Prepare a sterile-filtered enzyme solution. A starting point could be: 0.5-2.0% (w/v) this compound, 0.6 M Mannitol, 5 mM MES buffer, pH 5.6-5.8.

    • Incubate the leaf strips in the enzyme solution for 3-6 hours in the dark at 25-28°C with gentle agitation (40-50 rpm).[23]

  • Protoplast Release: Gently swirl the petri dish to release the protoplasts from the digested tissue.

  • Filtration: Filter the protoplast suspension through a sterile nylon mesh (40-100 µm pore size) to remove undigested debris.[15]

  • Purification and Washing:

    • Transfer the filtrate to a sterile centrifuge tube.

    • Pellet the protoplasts by centrifuging at a low speed (e.g., 100 x g) for 5 minutes.[11]

    • Carefully remove the supernatant.

    • Gently resuspend the protoplast pellet in a wash solution (e.g., 0.6 M Mannitol or a W5 solution).

    • Repeat the centrifugation and washing steps two more times.

  • Quantification and Viability Check: Resuspend the final pellet in a known volume of wash solution. Use a hemocytometer to count the protoplasts and assess their viability using Protocol 2.

Protocol 2: Protoplast Viability Assessment with FDA Staining
  • Stock Solution: Prepare a 0.2% (w/v) stock solution of Fluorescein Diacetate (FDA) in acetone. Store in small aliquots at -20°C.

  • Staining:

    • Place a 50-100 µL aliquot of your purified protoplast suspension in a microfuge tube.

    • Add 1-2 µL of the FDA stock solution to the protoplasts and mix gently.

    • Incubate at room temperature for 5-10 minutes in the dark.[16]

  • Microscopy:

    • Place a drop of the stained suspension on a clean microscope slide and cover with a coverslip.

    • Observe under a fluorescence microscope using a blue light excitation filter (around 490 nm).

  • Analysis: Viable protoplasts will exhibit bright green fluorescence, while non-viable ones will not fluoresce.[12][17] Viability is calculated as: (Number of fluorescent protoplasts / Total number of protoplasts) x 100%.

Visualizations

TroubleshootingWorkflow Start Start: Low Protoplast Viability Check_Lysis Observe Protoplasts: Are they lysing/bursting? Start->Check_Lysis Check_Formation Is there significant undigested tissue? Check_Lysis->Check_Formation No Sol_Osmoticum Solution: 1. Verify/optimize osmotic stabilizer (e.g., 0.4-0.8 M Mannitol). 2. Ensure isotonic wash solutions. Check_Lysis->Sol_Osmoticum Yes Check_Handling Review Purification Steps: Harsh centrifugation or mixing? Check_Formation->Check_Handling No Sol_Enzyme Solution: 1. Titrate this compound concentration (0.5-2.0%). 2. Optimize incubation time (2-6 hours). 3. Check enzyme solution pH (5.6-5.8). Check_Formation->Sol_Enzyme Yes Sol_Handling Solution: 1. Reduce centrifugation speed (<100 x g). 2. Use wide-bore pipette tips. 3. Handle suspension gently. Check_Handling->Sol_Handling Yes End Improved Viability Check_Handling->End No, all steps optimized Sol_Osmoticum->End Sol_Enzyme->End Sol_Handling->End ExperimentalWorkflow arrow arrow Start 1. Select & Sterilize Source Tissue Digestion 2. Enzymatic Digestion (this compound + Osmoticum) Start->Digestion Filter 3. Filtration (Remove Debris) Digestion->Filter Purify 4. Centrifugation & Washing (Gentle Handling) Filter->Purify Assess 5. Viability Assessment (FDA Staining) Purify->Assess Analyze 6. Microscopic Analysis & Quantification Assess->Analyze

References

Technical Support Center: Optimizing Driselase for Delicate Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Driselase concentration in delicate plant tissues. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving efficient protoplast isolation.

Troubleshooting Guide

This section addresses common issues encountered during the enzymatic digestion of delicate plant tissues with this compound.

Issue 1: Low Protoplast Yield

  • Question: I am getting a very low yield of protoplasts from my delicate leaf tissue. What could be the cause?

  • Answer: Low protoplast yield from delicate tissues can stem from several factors. Firstly, the this compound concentration may be suboptimal. For delicate tissues, a lower concentration and a shorter incubation time are often required to prevent damage.[1][2] It is also crucial to ensure the enzyme solution has properly infiltrated the tissue; gentle vacuum infiltration can aid this process.[3][4] The age and condition of the plant material are also critical; young, healthy tissues generally yield more protoplasts.[5] Finally, the lot-to-lot variability of this compound means that the optimal concentration may need to be determined empirically for each new batch of the enzyme.[1]

Issue 2: Protoplasts are Bursting (Low Viability)

  • Question: My protoplasts appear to be bursting shortly after isolation. How can I improve their viability?

  • Answer: Protoplast lysis is often due to osmotic stress. The concentration of the osmotic stabilizer (e.g., mannitol, sorbitol) in your enzyme and washing solutions is critical and may need to be adjusted.[6][7] Over-digestion due to high this compound concentration or prolonged incubation can also weaken the protoplast membrane, leading to bursting.[1][2] Reducing the enzyme concentration and incubation time is recommended for delicate tissues. Additionally, minimizing mechanical stress during filtration and centrifugation steps is crucial for maintaining protoplast integrity.

Issue 3: Incomplete Tissue Digestion

  • Question: The plant tissue is not being fully digested, leaving clumps of cells. Should I increase the this compound concentration?

  • Answer: While increasing the enzyme concentration is a possible solution, it should be done cautiously with delicate tissues to avoid damaging the released protoplasts. Before increasing the this compound concentration, ensure other factors are optimized. The pH of the enzyme solution should be within the optimal range for this compound activity (typically slightly acidic, around 5.0-6.0).[8] The incubation temperature should also be appropriate, generally between 25-30°C, as higher temperatures can be detrimental to the cells.[9] You could also consider gently agitating the tissue during incubation to improve enzyme access.[9] Combining this compound with other enzymes like Macerozyme or Pectinase can also enhance the digestion of specific cell wall components.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for protoplast isolation?

A1: this compound is a crude enzyme preparation derived from fungi, containing a mixture of cell wall-degrading enzymes such as cellulase (B1617823), hemicellulase, and pectinase.[8][12][13][14] This complex mixture is effective at breaking down the various components of plant cell walls, leading to the release of protoplasts (plant cells without a cell wall).[8][13]

Q2: What is a typical starting concentration range for this compound with delicate tissues?

A2: For delicate plant tissues, it is advisable to start with a lower concentration of this compound, typically in the range of 0.5% to 1.5% (w/v).[5][15] The optimal concentration is highly dependent on the specific plant species and tissue type and should be determined empirically.

Q3: How long should I incubate my tissue in the this compound solution?

A3: Incubation times for delicate tissues can range from 30 minutes to a few hours.[5][9] It is recommended to monitor the digestion process microscopically every 30-60 minutes to determine the optimal time for protoplast release without causing excessive damage.[5] Prolonged incubation can negatively impact protoplast viability.[2][5]

Q4: Can I combine this compound with other enzymes?

A4: Yes, this compound is often used in combination with other enzymes to improve digestion efficiency. For example, Macerozyme, which is rich in pectinase, can help separate cells, while cellulase can be added to enhance cellulose (B213188) breakdown.[10][11] Combining enzymes can sometimes allow for lower overall enzyme concentrations, which is beneficial for delicate tissues.[16][17][18]

Q5: How can I test the viability of my isolated protoplasts?

A5: Protoplast viability can be assessed using several staining methods. A common method is Fluorescein Diacetate (FDA) staining, where viable protoplasts with intact membranes will fluoresce green under a fluorescence microscope.[19][20] Other methods include Evan's blue staining or observing cytoplasmic streaming under a light microscope.

Experimental Protocols

General Protocol for Protoplast Isolation from Delicate Leaf Tissue

This protocol provides a general framework. Optimization of enzyme concentrations and incubation times is essential for each specific plant tissue.

  • Plant Material Preparation:

    • Select young, fully expanded leaves from healthy, well-watered plants.

    • Surface sterilize the leaves by washing with a mild detergent, followed by a rinse in 70% ethanol (B145695) for 30-60 seconds, and then a 10-15 minute wash in a dilute bleach solution (e.g., 10% commercial bleach) with a drop of Tween-20.

    • Rinse the leaves 3-4 times with sterile distilled water.

    • Gently remove the lower epidermis of the leaves with fine-tipped forceps or make fine slices (0.5-1 mm) with a sterile scalpel blade.[7]

  • Enzyme Solution Preparation:

    • Prepare the enzyme solution containing:

      • This compound: 0.5% - 1.5% (w/v)

      • Cellulase R-10: 1.0% - 1.5% (w/v) (Optional, can enhance digestion)

      • Macerozyme R-10: 0.1% - 0.5% (w/v) (Optional, aids in cell separation)

      • Mannitol: 0.4 M - 0.6 M (as an osmotic stabilizer)

      • MES buffer: 10 mM, pH 5.7

      • CaCl₂: 10 mM

    • Warm the solution to dissolve the enzymes, then filter-sterilize it through a 0.22 µm filter.

  • Digestion:

    • Place the prepared leaf tissue in a petri dish containing the enzyme solution, ensuring the tissue is fully submerged.

    • Consider a brief vacuum infiltration (5-10 minutes) to enhance enzyme penetration.[4]

    • Incubate in the dark at 25-28°C with gentle agitation (e.g., 40-50 rpm) for 1-4 hours.[7]

    • Monitor the release of protoplasts periodically using an inverted microscope.

  • Protoplast Purification:

    • Gently swirl the petri dish to release the protoplasts from the digested tissue.

    • Filter the enzyme solution through a nylon mesh (e.g., 40-100 µm) to remove undigested debris.[21]

    • Transfer the filtrate to a centrifuge tube and pellet the protoplasts by centrifuging at a low speed (e.g., 100 x g) for 5 minutes.[21]

    • Carefully remove the supernatant and gently resuspend the protoplast pellet in a washing solution (e.g., W5 solution).

    • Repeat the washing step 2-3 times.

    • For further purification, a sucrose (B13894) gradient or a floating method can be used where protoplasts are overlaid on a denser solution (e.g., 20% sucrose) and centrifuged, causing the viable protoplasts to form a band at the interface.[22]

  • Viability and Yield Assessment:

    • Resuspend the final protoplast pellet in a known volume of appropriate medium.

    • Determine the protoplast yield using a hemocytometer.

    • Assess viability using FDA staining.[19]

Data Presentation

Table 1: Recommended Starting Concentrations of this compound and Other Enzymes for Protoplast Isolation from Various Plant Tissues.

Plant/Tissue TypeThis compound Conc. (w/v)Other Enzymes (w/v)Osmoticum (M)Incubation Time (h)Reference
Physcomitrella patens (moss)0.5%--0.5 - 1[5]
Fusarium verticillioides (fungus)1.25%Lysing Enzyme (1.0%)1 M KCl-[16][18]
Alstroemeria (callus)0.5%Cellulase (4%), Macerozyme (0.2%)-12 - 16[23]
Eutypella sp. (fungus)2.0%Lysing Enzyme (2.0%)0.75 M NaCl6[20]
General Delicate Leaf Tissue0.5% - 1.5%Cellulase (1.0-1.5%), Macerozyme (0.1-0.5%)0.4 - 0.6 M Mannitol1 - 4General Protocol

Visualizations

Troubleshooting_Driselase_Optimization start Start: Protoplast Isolation with this compound issue Problem Encountered? start->issue low_yield Low Protoplast Yield issue->low_yield Yes bursting Bursting Protoplasts / Low Viability issue->bursting Yes incomplete Incomplete Digestion issue->incomplete Yes success Successful Isolation issue->success No check_tissue Check Plant Material: - Young and healthy? - Correct preparation? low_yield->check_tissue check_osmoticum Check Osmoticum: - Adjust mannitol/sorbitol concentration? bursting->check_osmoticum check_conditions Check Digestion Conditions: - pH optimal (5.0-6.0)? - Temperature optimal (25-30°C)? incomplete->check_conditions check_infiltration Ensure Enzyme Infiltration: - Use gentle vacuum? check_tissue->check_infiltration Material OK adjust_enzyme_low Adjust Enzyme Mix: - Slightly increase this compound? - Add Macerozyme/Pectinase? check_infiltration->adjust_enzyme_low Infiltration OK adjust_enzyme_low->issue Re-evaluate reduce_stress Reduce Stress: - Decrease incubation time? - Lower enzyme concentration? - Gentle handling? check_osmoticum->reduce_stress Osmoticum OK reduce_stress->issue Re-evaluate adjust_enzyme_high Cautiously Increase Enzyme Conc. or Incubation Time check_conditions->adjust_enzyme_high Conditions OK adjust_enzyme_high->issue Re-evaluate

Caption: Troubleshooting workflow for optimizing this compound digestion.

Protoplast_Isolation_Workflow start Start: Select Healthy, Young Plant Tissue sterilize Surface Sterilize Tissue start->sterilize prepare_tissue Mechanically Prepare Tissue (e.g., peel epidermis, slice thinly) sterilize->prepare_tissue incubate Incubate Tissue in Enzyme Solution (Dark, gentle agitation) prepare_tissue->incubate prepare_enzyme Prepare Sterile Enzyme Solution (this compound, Osmoticum, Buffer) prepare_enzyme->incubate monitor Microscopically Monitor Protoplast Release incubate->monitor filter Filter to Remove Debris monitor->filter wash Wash & Centrifuge Protoplasts (x3) filter->wash purify Purify via Sucrose Gradient (Optional) wash->purify assess Assess Yield & Viability purify->assess end End: Purified, Viable Protoplasts assess->end

Caption: General experimental workflow for protoplast isolation.

References

Reducing cell lysis during Driselase incubation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Protoplast Isolation

Welcome to the technical support center for protoplast isolation. This guide provides troubleshooting advice and answers to frequently asked questions regarding cell lysis during enzymatic digestion with Driselase.

Frequently Asked Questions (FAQs)

Q1: Why are my cells lysing during this compound incubation?

Cell lysis during this compound incubation is a common issue primarily caused by the removal of the protective cell wall, which exposes the fragile protoplast to osmotic stress. Key factors contributing to lysis include:

  • Inadequate Osmotic Support: The most frequent cause is an improperly balanced digestion buffer. Without an osmotic stabilizer, the protoplast will rapidly take up water and burst.

  • Over-digestion: Prolonged exposure to this compound or using an excessively high enzyme concentration can damage the plasma membrane, leading to lysis.[1][2]

  • Suboptimal pH: this compound activity is pH-dependent. An incorrect pH in the enzyme solution can lead to inefficient digestion or damage to the cells.[3]

  • Mechanical Stress: Rough handling, vigorous shaking, or harsh centrifugation can physically rupture the delicate protoplasts.

  • Poor Quality of Source Material: Using old or unhealthy tissue can result in weaker cells that are more susceptible to lysis during the isolation process.[2][4]

Q2: How can I optimize the this compound concentration to prevent cell lysis?

Optimizing the this compound concentration is critical. A concentration that is too high can damage the protoplast membrane, while one that is too low will result in incomplete cell wall digestion.[5]

  • Start with a Titration: Begin by testing a range of this compound concentrations based on literature recommendations for your specific cell type. Since different batches of this compound can have varying activities, it is essential to optimize for each new lot.[1]

  • Combine with Other Enzymes: this compound is a crude enzyme mixture containing cellulase, hemicellulase, and pectinase.[6][7] Combining it with other lytic enzymes, such as Lysing Enzyme or Macerozyme, can create a more effective digestion cocktail, potentially allowing for a lower overall concentration of each enzyme and reducing cytotoxicity.[8][9]

Q3: What is the role of an osmotic stabilizer, and how do I choose the right one?

An osmotic stabilizer is a crucial component of the digestion buffer that prevents protoplasts from bursting due to osmotic pressure after the cell wall is removed.[10] It creates an isotonic or slightly hypertonic environment.

  • Common Stabilizers: Commonly used osmotic stabilizers include salts (KCl, NaCl, MgSO₄) and sugar alcohols (mannitol, sorbitol, sucrose).[10]

  • Selection and Optimization: The ideal stabilizer and its concentration are species-dependent.[5][10] For fungi, KCl and NaCl are frequently used, while mannitol (B672) and sorbitol are common for plant cells.[9][11] It is recommended to test a range of concentrations (e.g., 0.4 M to 1.2 M) to find the optimal condition for your experiment.[12]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues related to cell lysis during this compound incubation.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting cell lysis.

TroubleshootingWorkflow start Start: High Cell Lysis Observed check_osmoticum Step 1: Verify Osmotic Stabilizer start->check_osmoticum osmoticum_ok Is concentration optimal for your cell type (e.g., 0.4M - 1.2M)? check_osmoticum->osmoticum_ok adjust_osmoticum Action: Test a range of stabilizer concentrations and types (e.g., Sorbitol, Mannitol, KCl) osmoticum_ok->adjust_osmoticum No check_enzyme Step 2: Evaluate Enzyme Conditions osmoticum_ok->check_enzyme Yes adjust_osmoticum->check_osmoticum enzyme_ok Are enzyme concentration and incubation time optimized? check_enzyme->enzyme_ok adjust_enzyme Action: Perform a time-course and concentration titration. Consider enzyme cocktails. enzyme_ok->adjust_enzyme No check_handling Step 3: Review Handling & Purification enzyme_ok->check_handling Yes adjust_enzyme->check_enzyme handling_ok Is mechanical stress minimized (gentle shaking, soft centrifugation)? check_handling->handling_ok adjust_handling Action: Reduce agitation speed. Use wide-bore pipettes. Apply gentle centrifugation. handling_ok->adjust_handling No check_source Step 4: Assess Source Material handling_ok->check_source Yes adjust_handling->check_handling source_ok Is the tissue young, healthy, and actively growing? check_source->source_ok adjust_source Action: Use fresh, actively growing cultures or young leaf tissue. source_ok->adjust_source No end_success Success: Cell Lysis Reduced source_ok->end_success Yes adjust_source->check_source

Caption: A step-by-step workflow for troubleshooting cell lysis.

Quantitative Data Summary

The optimal conditions for this compound incubation vary significantly between organisms. The following tables summarize conditions reported in various studies.

Table 1: Recommended this compound Conditions for Fungal Protoplasting

Fungal SpeciesThis compound Concentration (mg/mL)Co-EnzymesOsmotic StabilizerIncubation Time (hours)Reference
Fusarium verticillioides12.510 mg/mL Lysing Enzyme1 M KCl3[6][12]
Eutypella sp.2020 mg/mL Lysing Enzyme0.75 M NaCl6[9][13]
Colletotrichum scovillei8 (0.8%)20 mg/mL (2%) Lysing Enzyme1 M NH₄Cl3[8]
Cordyceps cicadae15 (1.5%)None specifiedNot specified for enzyme mix5[14]

Table 2: Recommended this compound Conditions for Plant Protoplasting

| Plant Species | this compound Concentration | Co-Enzymes | Osmotic Stabilizer | Incubation Time (hours) | Reference | | :--- | :--- | :--- | :--- | :--- | | Spathiphyllum wallisii | 0.5% | 1.5% Cellulase, 0.5% Macerase | Not specified | Not specified |[11] | | Fagopyrum esculentum | Not specified | Cellulase, Pectolyase | Not specified | Not specified |[11] | | Dendrobium crumenatum | Not specified | 2% Cellulase, 2% Pectinase | 0.5 M Sorbitol | 4 | | | Physcomitrella patens | 0.5% | None | 8.5% D-mannitol (wash) | 1-2 |[4] |

Experimental Protocols

General Protocol for Fungal Protoplast Isolation

This protocol provides a general framework. Optimization of each step is crucial for success.

ExperimentalWorkflow start 1. Mycelia Culture & Harvest harvest Harvest young, actively growing mycelia from liquid culture via filtration. start->harvest enzyme_prep 2. Prepare Digestion Buffer harvest->enzyme_prep buffer_details Dissolve this compound and any co-enzymes in an appropriate osmotic stabilizer solution (e.g., 1 M KCl). Adjust pH (e.g., 5.8). enzyme_prep->buffer_details incubation 3. Enzymatic Digestion buffer_details->incubation incubation_details Resuspend mycelia in digestion buffer. Incubate at optimal temperature (e.g., 28-30°C) with gentle agitation (e.g., 70-85 rpm) for 2-6 hours. incubation->incubation_details filtration 4. Protoplast Filtration incubation_details->filtration filtration_details Separate protoplasts from undigested mycelia by filtering through sterile mesh (e.g., 50-100 µm). filtration->filtration_details purification 5. Washing & Purification filtration_details->purification purification_details Pellet protoplasts by gentle centrifugation. Wash 2-3 times with osmotic stabilizer solution to remove residual enzymes. purification->purification_details end 6. Resuspend for Downstream Use purification_details->end

Caption: General experimental workflow for fungal protoplast isolation.

Methodology:

  • Mycelia Culture and Harvest:

    • Inoculate a suitable liquid medium with the fungus of interest.

    • Culture until the early-to-mid log phase of growth. Actively growing mycelia yield more viable protoplasts.[2]

    • Harvest the mycelia by filtering through sterile cheesecloth or a nylon mesh. Wash with a sterile osmotic stabilizer solution.

  • Enzyme Digestion:

    • Prepare the enzyme digestion buffer by dissolving this compound and any other required enzymes (e.g., Lysing Enzyme) in the optimized osmotic stabilizer solution (e.g., 1 M KCl, 0.75 M NaCl).

    • Adjust the pH of the solution to the optimal range for the enzymes, typically between 5.0 and 6.0.[3]

    • Resuspend the harvested mycelia in the enzyme solution.

    • Incubate at the determined optimal temperature (e.g., 28-30°C) with gentle shaking for the optimized duration (e.g., 2-6 hours).[9][15] Monitor protoplast release periodically under a microscope.

  • Purification:

    • Separate the released protoplasts from the remaining mycelial debris by filtering the suspension through a sterile nylon mesh (e.g., 100 µm pore size).[4]

    • Collect the filtrate containing the protoplasts in a sterile tube.

    • Pellet the protoplasts by gentle centrifugation (e.g., 1,000-2,500 rpm for 5-10 minutes).

    • Carefully discard the supernatant and gently resuspend the protoplast pellet in fresh osmotic stabilizer solution. Repeat this washing step 2-3 times to remove all traces of the digestive enzymes.

  • Final Preparation:

    • After the final wash, resuspend the protoplast pellet in a suitable buffer or medium for your downstream application (e.g., transformation, fusion, or regeneration).

    • Determine the protoplast yield and viability using a hemocytometer and a viability stain (e.g., Fluorescein Diacetate - FDA).

References

Technical Support Center: Troubleshooting Cell Wall Digestion with Driselase

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals encountering challenges with cell wall digestion using Driselase. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for cell wall digestion?

This compound is a commercially available enzyme preparation derived from the fungus Trichoderma viride or Basidiomycetes sp.[1][2] It is not a single enzyme but a complex mixture of various hydrolytic enzymes, including cellulases, hemicellulases, pectinases, and xylanases.[1][2][3][4] This broad spectrum of activity makes it highly effective at degrading the complex polysaccharide networks that constitute plant and fungal cell walls, making it a valuable tool for protoplast isolation.[2][3][4]

Q2: My this compound digestion is incomplete, resulting in low protoplast yield. What are the common causes?

Several factors can contribute to incomplete cell wall digestion and low protoplast yields. These include suboptimal enzyme concentration, inappropriate incubation time or temperature, issues with the osmotic stabilizer, and the inherent composition of the cell wall of your target organism.[5][6][7] It is also important to consider that different batches of this compound can have varying enzyme activities, necessitating optimization for each new lot.[8]

Q3: How can I optimize the this compound concentration for my specific application?

The optimal concentration of this compound is species- and tissue-dependent. It is crucial to perform a concentration curve to determine the ideal amount of enzyme for your experiment. Starting with a range of concentrations is recommended. For instance, in Fusarium verticillioides, increasing the this compound concentration from 5 mg/ml to 12.5 mg/ml significantly increased protoplast yield, with no further significant increase at higher concentrations.[9] For some plant tissues, a combination with other enzymes might be necessary for efficient protoplast release.[10][11]

Q4: What is the recommended incubation time and temperature for this compound digestion?

Optimal incubation time and temperature are critical for successful cell wall digestion. Generally, this compound exhibits optimal activity at a temperature range of 40°C to 50°C and a slightly acidic pH of 5.0-6.0.[1] However, specific protocols may require different conditions. For example, in the fungus Eutypella sp., optimal protoplast preparation was achieved after 6 hours of enzymatic hydrolysis at 28°C.[5] Prolonged incubation does not always lead to higher yields and can sometimes decrease protoplast viability.[12] It is advisable to monitor the digestion process microscopically over time.

Q5: The protoplasts are lysing after digestion. What could be the problem?

Protoplast lysis is often due to an inappropriate osmotic stabilizer in the digestion buffer. Protoplasts lack a cell wall and are therefore sensitive to osmotic shock.[7] The concentration of the osmoticum, such as mannitol, sorbitol, or potassium chloride (KCl), needs to be carefully optimized to maintain the integrity of the protoplasts.[7][13] For example, a study on Fusarium verticillioides found 1 M KCl to be an effective osmotic stabilizer in the protoplasting medium.[14]

Q6: Can I combine this compound with other enzymes for better results?

Yes, combining this compound with other cell wall degrading enzymes can be highly effective, especially for recalcitrant tissues.[6] A common combination is this compound with lysing enzymes, which has shown an additive effect on protoplast formation in fungi like Fusarium verticillioides.[14] For plant tissues, co-digestion with macerozyme or pectinase (B1165727) can improve the separation of cells by degrading the middle lamella.[11][15]

Troubleshooting Guides

Issue 1: Low Protoplast Yield
Potential Cause Troubleshooting Step
Suboptimal Enzyme Concentration Perform a titration experiment with a range of this compound concentrations to find the optimal level for your specific tissue or organism.[9]
Incorrect Incubation Time Monitor the digestion process at different time points under a microscope. Over- or under-incubation can significantly impact yield.[12]
Inappropriate Temperature or pH Ensure the digestion buffer is at the optimal pH (typically 5.0-6.0) and the incubation is carried out within the optimal temperature range (40-50°C) for this compound activity.[1]
Recalcitrant Cell Wall Consider adding other enzymes like cellulase (B1617823), macerozyme, or lysing enzyme to the digestion cocktail to target different components of the cell wall.[14][15]
Poor Enzyme Infiltration For plant tissues, ensure proper infiltration of the enzyme solution. This can be facilitated by finely chopping the tissue or using a gentle vacuum.[15]
Inactive Enzyme Check the expiration date of the this compound and ensure it has been stored correctly. Enzyme activity can decrease over time.
Issue 2: Protoplast Lysis
Potential Cause Troubleshooting Step
Incorrect Osmotic Stabilizer Concentration Optimize the concentration of the osmotic stabilizer (e.g., mannitol, sorbitol, KCl) in the digestion and washing buffers.[13]
Mechanical Stress Handle the protoplasts gently during washing and centrifugation steps. Use wide-bore pipette tips to minimize shear stress.
Presence of Detergents or Heavy Metals Ensure all glassware and solutions are free from contaminants like detergents or heavy metals, which can inhibit enzyme activity and damage protoplasts.[1]

Quantitative Data Summary

Table 1: Optimized this compound Concentrations for Protoplast Isolation in Fungi

Organism This compound Concentration (mg/mL) Co-enzyme(s) Osmotic Stabilizer Reference
Fusarium verticillioides12.5Lysing enzyme (10 mg/mL)1 M KCl[14]
Eutypella sp.20Lysing enzyme (20 mg/mL)0.75 M NaCl[5]
Colletotrichum scovillei8Lysing enzyme (20 mg/mL)1 M NH4Cl[9]

Table 2: Optimized Incubation Conditions for Protoplast Isolation

Organism/Tissue Incubation Time (hours) Temperature (°C) Reference
Eutypella sp.628[5]
Colletotrichum scovillei3Not specified[9]
Physcomitrella patensUp to 2Not specified[12]
Tea Plant (Tender Leaves)10Not specified[13]

Experimental Protocols

Protocol 1: Protoplast Isolation from Fungal Mycelia

This protocol is a general guideline and may require optimization for specific fungal species.

  • Mycelia Preparation: Grow the fungus in a suitable liquid medium to the desired growth phase. Harvest the young mycelia by filtration.

  • Enzyme Solution Preparation: Prepare the enzyme solution containing this compound (e.g., 12.5 mg/mL) and potentially a co-enzyme like lysing enzyme (e.g., 10 mg/mL) in a buffer with an optimized osmotic stabilizer (e.g., 1 M KCl).[14] Adjust the pH to 5.0-6.0.

  • Digestion: Resuspend the harvested mycelia in the enzyme solution and incubate at the optimal temperature (e.g., 28-37°C) with gentle shaking for a predetermined time (e.g., 3-6 hours).[5][9]

  • Protoplast Filtration: Separate the protoplasts from the undigested mycelia by filtering the suspension through a sterile mesh (e.g., 50-100 µm pore size).[12]

  • Protoplast Washing: Pellet the protoplasts by gentle centrifugation and wash them two to three times with a washing buffer containing the same osmotic stabilizer to remove residual enzymes.

  • Quantification and Viability Check: Resuspend the final protoplast pellet in a suitable buffer and determine the yield using a hemocytometer. Assess viability using a method like fluorescein (B123965) diacetate (FDA) staining.[5]

Protocol 2: Protoplast Isolation from Plant Leaf Tissue

This protocol is a general guideline and requires optimization for different plant species.

  • Leaf Sterilization and Preparation: Surface sterilize young, healthy leaves. Finely slice the leaf tissue into thin strips (e.g., 0.5-1 mm) to maximize the surface area for enzyme penetration.

  • Pre-plasmolysis (Optional): Incubate the leaf strips in a solution containing the osmotic stabilizer (e.g., 0.4 M mannitol) for 30-60 minutes. This can help protect the protoplasts during digestion.

  • Enzyme Solution Preparation: Prepare the enzyme solution containing this compound (e.g., 0.5-2.0% w/v), cellulase (e.g., 1.5% w/v), and macerozyme (e.g., 0.4-0.6% w/v) in a buffer with the optimized osmotic stabilizer.[13]

  • Digestion: Immerse the leaf strips in the enzyme solution. A gentle vacuum infiltration for a few minutes can aid enzyme penetration.[15] Incubate in the dark with gentle agitation for the optimized duration (e.g., 10 hours).[13]

  • Protoplast Release and Filtration: Gently agitate the mixture to release the protoplasts. Filter the suspension through a series of nylon meshes (e.g., 100 µm followed by 50 µm) to remove debris.[12]

  • Protoplast Washing: Pellet the protoplasts by centrifugation at a low speed and wash them with a washing buffer containing the osmotic stabilizer.

  • Purification (Optional): For a purer protoplast suspension, a density gradient centrifugation step using a substance like iodixanol (B1672021) can be employed.[13]

  • Quantification and Viability Check: Resuspend the purified protoplasts and determine the yield and viability as described in the fungal protocol.

Visualizations

Protoplast_Isolation_Workflow cluster_start Starting Material cluster_prep Preparation cluster_digestion Enzymatic Digestion cluster_purification Purification cluster_end Final Product Start_Plant Plant Tissue (e.g., Leaf) Prep_Plant Sterilization & Slicing Start_Plant->Prep_Plant Start_Fungus Fungal Mycelia Prep_Fungus Harvest Mycelia Start_Fungus->Prep_Fungus Digestion Incubate with This compound Cocktail Prep_Plant->Digestion Prep_Fungus->Digestion Filtration Filter through Mesh Digestion->Filtration Washing Wash Protoplasts Filtration->Washing End Purified Protoplasts Washing->End

Caption: General workflow for protoplast isolation using this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Incomplete Digestion Cause_Enzyme Suboptimal Enzyme Concentration/Activity Start->Cause_Enzyme Cause_Conditions Incorrect Incubation Time/Temperature/pH Start->Cause_Conditions Cause_Tissue Recalcitrant Cell Wall Start->Cause_Tissue Sol_Optimize_Enzyme Titrate this compound Concentration Cause_Enzyme->Sol_Optimize_Enzyme Sol_Optimize_Conditions Optimize Incubation Parameters Cause_Conditions->Sol_Optimize_Conditions Sol_CoEnzyme Add Co-enzymes (e.g., Macerozyme) Cause_Tissue->Sol_CoEnzyme

Caption: Troubleshooting logic for incomplete cell wall digestion.

References

Technical Support Center: Optimizing Driselase Efficiency for Fungal Protoplast Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of mycelial age on the efficiency of Driselase for fungal protoplast isolation. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for protoplast isolation?

This compound is a commercially available enzyme preparation derived from the fungus Trichoderma viride.[1] It is a complex mixture of enzymes, including cellulase, hemicellulase, and pectinase, that work together to degrade the complex polysaccharides found in fungal cell walls.[1][2][3] This enzymatic digestion removes the cell wall, releasing the cellular contents as a protoplast, which is essential for various molecular biology techniques such as genetic transformation.

Q2: How does mycelial age affect the efficiency of this compound?

Mycelial age is a critical factor influencing the success of protoplast isolation.[4][5][6][7] Younger, actively growing mycelia are generally more susceptible to enzymatic digestion by this compound, resulting in a higher yield of viable protoplasts.[6] As mycelia age, their cell walls can become thicker and more complex, making them more resistant to enzymatic degradation and leading to lower protoplast yields.[6][7]

Q3: What is the optimal mycelial age for protoplast isolation using this compound?

The optimal mycelial age varies significantly between different fungal species. It is crucial to determine the optimal age for your specific organism empirically. However, literature suggests that the exponential growth phase is often ideal. For example, studies have found optimal protoplast yields from 12-hour-old mycelia of Fusarium oxysporum[4], 24-hour-old mycelia of Eutypella sp. D-1[7], and 3 to 4-day-old mycelia of Ganoderma boninense[5].

Q4: Besides mycelial age, what other factors can influence this compound efficiency?

Several other factors can impact the effectiveness of this compound, including:

  • Enzyme Concentration: The concentration of this compound needs to be optimized for each fungal species.

  • Digestion Time: The incubation time with the enzyme solution is critical; insufficient time will result in incomplete digestion, while excessive time can lead to protoplast lysis.

  • Temperature and pH: this compound has an optimal temperature and pH range for its activity.[1]

  • Osmotic Stabilizer: The use of an appropriate osmotic stabilizer (e.g., mannitol, sorbitol, KCl, MgSO4) in the digestion buffer is essential to prevent protoplast lysis.[4][8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no protoplast yield Mycelial age is not optimal. Harvest mycelia at different time points (e.g., early, mid, and late exponential phase) to determine the optimal age for your fungus. Younger mycelia are often more susceptible to enzymatic digestion.[6]
This compound concentration is too low. Increase the concentration of this compound in the digestion buffer. A typical starting point is 10-20 mg/mL, but this may need to be adjusted.[4][7]
Ineffective osmotic stabilizer. The type and concentration of the osmotic stabilizer are crucial for protoplast integrity.[8] Test different stabilizers (e.g., 0.6 M Mannitol, 1 M Sorbitol, 0.7 M NaCl) to find the best one for your fungus.
Incorrect digestion time or temperature. Optimize the incubation time and temperature. Shorter times may be sufficient for young mycelia, while older mycelia may require longer incubation. Ensure the temperature is within the optimal range for this compound activity.[1]
Protoplasts are lysing Inappropriate osmotic stabilizer concentration. The osmotic pressure of the digestion buffer may be too low. Increase the concentration of the osmotic stabilizer to prevent premature lysis.
Excessive mechanical stress. Handle the mycelia and protoplasts gently. Avoid vigorous shaking or pipetting.
Prolonged enzyme treatment. Reduce the incubation time with this compound. Monitor protoplast release microscopically and stop the reaction once a sufficient number of protoplasts have been released.
Low protoplast viability or regeneration rate Mycelia are too old. Older mycelia may yield protoplasts with reduced viability. Use younger, actively growing mycelia for the best results.[5]
Suboptimal recovery medium. Ensure the regeneration medium contains the appropriate osmotic stabilizer and nutrients to support cell wall regeneration and growth.

Quantitative Data Summary

The following table summarizes the reported optimal mycelial ages and corresponding protoplast yields for various fungal species when using this compound or a similar enzyme cocktail.

Fungal SpeciesOptimal Mycelial AgeProtoplast Yield (protoplasts/mL)Reference
Fusarium oxysporum12 hours1.44 x 10⁸[4]
Eutypella sp. D-124 hours1.17 x 10⁶[7]
Ozonium sp.48 hours7.17 x 10⁷[5]
Ganoderma boninense3-4 days8.95 x 10⁹ - 3.12 x 10¹⁰[5]
Cordyceps cicadae2 days5.1 x 10⁷[9]

Experimental Protocols

General Protocol for Fungal Protoplast Isolation using this compound

This protocol provides a general framework. Optimization of specific parameters such as mycelial age, enzyme concentration, and incubation time is essential for each fungal species.

1. Mycelial Culture and Harvest:

  • Inoculate a suitable liquid medium with the fungal strain of interest.
  • Incubate the culture under optimal growth conditions (temperature, shaking speed) for a predetermined period to achieve the desired mycelial age.
  • Harvest the mycelia by filtration or centrifugation.
  • Wash the mycelia with a suitable osmotic stabilizer solution (e.g., 0.6 M Mannitol).

2. Enzymatic Digestion:

  • Resuspend the washed mycelia in an enzyme solution containing this compound (e.g., 10-20 mg/mL) dissolved in an osmotic stabilizer solution with a suitable buffer (e.g., citrate (B86180) buffer, pH 5.5-6.0).
  • Incubate the mixture at the optimal temperature (e.g., 28-30°C) with gentle shaking.
  • Monitor the release of protoplasts periodically using a light microscope.

3. Protoplast Purification:

  • Separate the protoplasts from the mycelial debris by filtering the suspension through sterile glass wool or a nylon mesh.
  • Pellet the protoplasts by gentle centrifugation.
  • Wash the protoplast pellet with the osmotic stabilizer solution to remove residual enzymes.

4. Protoplast Quantification and Viability Assessment:

  • Resuspend the final protoplast pellet in a known volume of the osmotic stabilizer solution.
  • Count the number of protoplasts using a hemocytometer.
  • Assess protoplast viability using a suitable staining method (e.g., Fluorescein Diacetate).

Visualizations

Mycelial_Age_Impact Young Mycelia Young Mycelia Optimal Age Optimal Age Young Mycelia->Optimal Age Low Efficiency Low Efficiency Young Mycelia->Low Efficiency Thin cell walls, low biomass Old Mycelia Old Mycelia Optimal Age->Old Mycelia High Efficiency High Efficiency Optimal Age->High Efficiency Susceptible cell walls, high biomass Old Mycelia->Low Efficiency Thick, resistant cell walls

Caption: Impact of Mycelial Age on this compound Efficiency.

Experimental_Workflow A Mycelial Culture (Varying Age) B Harvest & Wash Mycelia A->B C Enzymatic Digestion (this compound) B->C D Filter to Remove Debris C->D E Centrifuge to Pellet Protoplasts D->E F Wash Protoplasts E->F G Quantify & Assess Viability F->G

Caption: Protoplast Isolation Workflow.

References

Driselase lot-to-lot variability affecting experiment reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals who use Driselase for applications such as protoplast isolation from plant and fungal cells. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the lot-to-lot variability of this compound and its impact on experimental reproducibility.

Understanding this compound and its Variability

This compound is a complex enzyme mixture derived from fungi, such as Basidiomycetes sp. or Irpex lacteus, and is rich in hydrolytic enzymes that break down plant cell wall components.[1] The primary enzymatic activities found in this compound are cellulase, hemicellulase (B13383388) (including xylanase and laminarinase), and pectinase (B1165727).[2] This unique composition makes it highly effective for degrading the complex carbohydrate structures of plant and fungal cell walls to generate protoplasts.[3][4]

The main challenge researchers face with this compound is its inherent lot-to-lot variability. Since it is a crude enzymatic preparation, the exact ratio and specific activity of its constituent enzymes can differ from one batch to another.[5] This variability can lead to significant inconsistencies in experimental outcomes, particularly in protoplast yield and viability.

Frequently Asked Questions (FAQs)

Q1: What are the main enzymes in this compound and what do they do?

A1: this compound contains a mixture of enzymes that work synergistically to degrade cell walls. The primary components are:

  • Cellulase: Breaks down cellulose, the main structural component of plant cell walls.

  • Hemicellulase (Xylanase, Laminarinase): Degrades hemicellulose, another major polysaccharide in plant cell walls.[2]

  • Pectinase: Breaks down pectin, a substance that helps to bind plant cells together.[1]

Q2: Why am I seeing different results with a new lot of this compound?

A2: Lot-to-lot variability is a known issue with this compound.[5] The specific activity of the cellulase, hemicellulase, and pectinase components can vary between batches. This can lead to differences in the efficiency of cell wall digestion, resulting in inconsistent protoplast yields or even cell lysis if the enzymatic activity is too high.

Q3: How can I test the activity of my this compound lot?

A3: It is highly recommended to perform an activity assay on each new lot of this compound before use in critical experiments. A standardized method for testing xylanase activity, a key component of this compound, is available and can serve as a good indicator of overall hemicellulase activity. You can adapt published protocols for this purpose. A basic protocol is provided in the "Experimental Protocols" section below.

Q4: My protoplast yield is very low. What could be the cause?

A4: Low protoplast yield can be due to several factors related to this compound:

  • Suboptimal Enzyme Concentration: The optimal concentration of this compound varies depending on the plant or fungal species and the specific tissue being used.[6][7] It is crucial to optimize the concentration for each new lot.

  • Insufficient Incubation Time: The digestion time may need to be adjusted based on the activity of the specific this compound lot.

  • Incorrect Enzyme-to-Substrate Ratio: The amount of tissue being digested should be appropriate for the amount of enzyme used.

  • Presence of Inhibitors: Some tissues may contain endogenous enzyme inhibitors.

Q5: My cells are lysing after treatment with this compound. What should I do?

A5: Cell lysis is often a sign of excessive enzymatic activity. To address this, you can:

  • Reduce the this compound Concentration: Try a lower concentration of the enzyme in your digestion buffer.

  • Decrease the Incubation Time: A shorter digestion period may be sufficient to degrade the cell walls without damaging the protoplasts.

  • Optimize the Osmotic Stabilizer: Ensure that the osmotic potential of your digestion buffer is correctly balanced to prevent protoplast rupture.

Q6: How should I store this compound to maintain its activity?

A6: this compound is typically supplied as a powder and should be stored at -20°C for long-term stability.[3][8] Once reconstituted in a buffer, it is recommended to use it fresh or store it in aliquots at -20°C or -80°C for a limited time to avoid repeated freeze-thaw cycles, which can lead to a loss of enzymatic activity. Always refer to the manufacturer's product information sheet for specific storage recommendations.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common problems encountered when using this compound for protoplast isolation.

Problem 1: Low or No Protoplast Yield
Possible Cause Recommended Solution
Insufficient this compound Activity Test the enzymatic activity of the current lot (see Experimental Protocols). Compare with a previous lot if possible. Increase the this compound concentration in your digestion buffer incrementally.
Suboptimal Incubation Time Increase the incubation time. Monitor the release of protoplasts periodically under a microscope to determine the optimal duration.
Incorrect Digestion Buffer pH Ensure the pH of your digestion buffer is within the optimal range for this compound activity (typically between 5.0 and 6.0).
Inadequate Tissue Preparation Ensure the plant or fungal tissue is finely minced or sliced to maximize the surface area exposed to the enzymes.
Problem 2: High Protoplast Lysis
Possible Cause Recommended Solution
Excessive this compound Activity Decrease the this compound concentration. Perform a dose-response experiment to find the optimal concentration.
Prolonged Incubation Time Reduce the incubation time. Over-digestion can damage the protoplast membrane.
Improper Osmotic Stabilizer Concentration Verify the molarity of the osmotic stabilizer (e.g., mannitol, sorbitol) in your digestion buffer. The optimal concentration is tissue-dependent.
Mechanical Stress Handle the protoplasts gently during and after digestion. Avoid vigorous shaking or centrifugation.
Problem 3: Inconsistent Results Between Experiments
Possible Cause Recommended Solution
This compound Lot-to-Lot Variability Standardize each new lot of this compound by performing an activity assay. Adjust the enzyme concentration and/or incubation time to achieve consistent results.
Inconsistent Starting Material Use plant or fungal material of the same age and grown under identical conditions for all experiments.
Variations in Protocol Execution Adhere strictly to the established protocol, paying close attention to incubation times, temperatures, and centrifugation speeds.

Data Presentation: Enzyme Activity Comparison (Template)

Since manufacturers' Certificates of Analysis for this compound often do not provide detailed quantitative data on the specific activities of its constituent enzymes, it is recommended that researchers perform their own comparative analysis for each new lot. Below is a template table to record and compare the key enzymatic activities.

This compound Lot Number Cellulase Activity (U/mg) Xylanase Activity (U/mg) Pectinase Activity (U/mg) Protoplast Yield (protoplasts/g tissue)
Lot A[User-determined value][User-determined value][User-determined value][User-determined value]
Lot B[User-determined value][User-determined value][User-determined value][User-determined value]
Lot C[User-determined value][User-determined value][User-determined value][User-determined value]

Note: "U" represents an enzyme unit, typically defined as the amount of enzyme that catalyzes the conversion of 1 micromole of substrate per minute under specified conditions.

Experimental Protocols

Protocol 1: Standardized Xylanase Activity Assay

This protocol is adapted from established methods for determining xylanase activity and can be used to assess the hemicellulase activity of your this compound lot.

Principle: The assay measures the release of reducing sugars from a xylan (B1165943) substrate. The amount of reducing sugar is quantified using the dinitrosalicylic acid (DNS) method.

Materials:

  • This compound powder

  • Birchwood xylan

  • Sodium acetate (B1210297) buffer (100 mM, pH 5.0)

  • DNS reagent

  • D-xylose (for standard curve)

  • Spectrophotometer

Procedure:

  • Prepare Substrate Solution: Dissolve 1% (w/v) birchwood xylan in 100 mM sodium acetate buffer (pH 5.0).

  • Prepare this compound Solution: Prepare a stock solution of this compound in cold sodium acetate buffer. The exact concentration will need to be optimized to ensure the final absorbance reading falls within the linear range of the standard curve.

  • Enzyme Reaction:

    • Add 0.5 mL of the this compound solution to 0.5 mL of the xylan substrate solution.

    • Incubate at 50°C for 10 minutes.

  • Stop Reaction and Color Development:

    • Stop the reaction by adding 1.0 mL of DNS reagent.

    • Boil for 10 minutes.

    • Cool the tubes to room temperature.

  • Measure Absorbance:

    • Add 8.0 mL of distilled water to each tube and mix.

    • Measure the absorbance at 540 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of D-xylose.

  • Calculate Activity: Determine the amount of reducing sugar released using the standard curve. One unit (U) of xylanase activity is typically defined as the amount of enzyme that releases 1 µmol of xylose equivalent per minute under the assay conditions.

Visualizations

Diagram 1: Protoplast Isolation Workflow

This diagram illustrates the general workflow for isolating protoplasts from plant tissue using this compound.

Protoplast_Isolation_Workflow Start Plant Tissue Selection (e.g., Leaf Mesophyll) Tissue_Prep Tissue Preparation (Slicing, Mincing) Start->Tissue_Prep Enzyme_Digestion Enzymatic Digestion (this compound Solution) Tissue_Prep->Enzyme_Digestion Protoplast_Release Protoplast Release Enzyme_Digestion->Protoplast_Release Purification Protoplast Purification (Filtration, Centrifugation) Protoplast_Release->Purification Viability_Check Viability Assessment (e.g., FDA Staining) Purification->Viability_Check Culture Protoplast Culture Viability_Check->Culture

A simplified workflow for plant protoplast isolation.
Diagram 2: this compound Action on Plant Cell Wall

This diagram shows the primary components of a plant cell wall and the corresponding enzymes in this compound that act upon them.

Driselase_Action cluster_this compound This compound Enzymes cluster_CellWall Plant Cell Wall Components Cellulase Cellulase Cellulose Cellulose Cellulase->Cellulose degrades Hemicellulase Hemicellulase (Xylanase) Hemicellulose Hemicellulose Hemicellulase->Hemicellulose degrades Pectinase Pectinase Pectin Pectin Pectinase->Pectin degrades

Enzymatic action of this compound on the plant cell wall.
Diagram 3: Troubleshooting Logic for Low Protoplast Yield

This diagram provides a logical flow for troubleshooting low protoplast yield when using this compound.

Troubleshooting_Low_Yield Start Low Protoplast Yield Check_Lot New this compound Lot? Start->Check_Lot Test_Activity Perform Enzyme Activity Assay Check_Lot->Test_Activity Yes Check_Tissue Review Tissue Quality and Preparation Check_Lot->Check_Tissue No Yes_New_Lot Yes No_New_Lot No Optimize_Conc Optimize this compound Concentration Test_Activity->Optimize_Conc Optimize_Time Optimize Incubation Time Optimize_Conc->Optimize_Time Success Improved Yield Optimize_Time->Success Check_Buffer Verify Digestion Buffer Composition Check_Tissue->Check_Buffer Check_Buffer->Optimize_Conc

A troubleshooting flowchart for low protoplast yield.

References

Technical Support Center: Driselase Inactivation Post-Protoplasting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the inactivation of Driselase following plant and fungal protoplasting experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for stopping the this compound reaction after protoplast formation?

The most common and recommended method to halt the enzymatic activity of this compound is not direct inactivation, but rather the physical removal of the enzyme solution from the protoplast suspension. This is achieved through a series of washing and centrifugation steps. This process is critical to prevent over-digestion and maintain protoplast viability.[1][2][3]

Q2: Is it possible to inactivate this compound using heat?

While heat can denature and inactivate enzymes, this method is generally not recommended for protoplasting procedures. This compound has an optimal temperature range of 40°C to 50°C.[4] Applying temperatures high enough to cause rapid inactivation (e.g., 65°C or higher) would likely cause irreversible damage to the fragile protoplasts, leading to low viability.[5]

Q3: Are there chemical inhibitors that can be used to inactivate this compound?

This compound activity can be inhibited by substances such as heavy metals, detergents, and organic solvents.[4] However, these are generally not used to stop the reaction in standard protoplasting protocols because they can be toxic to the protoplasts and interfere with downstream applications. The preferred method is to wash the enzymes away using a suitable buffer.

Q4: What is a suitable wash solution for removing this compound?

An effective wash solution should be isotonic to the protoplasts to prevent them from bursting or shrinking. A commonly used solution is the W5 solution, which contains CaCl₂, NaCl, KCl, and MES buffer.[6] Commercially available "Plant Protoplast Digest/Wash Solutions" are also formulated for this purpose.[3][7] The key is to maintain the correct osmotic pressure, often using mannitol (B672) or sorbitol as an osmotic stabilizer.[1][8]

Q5: How many times should I wash the protoplasts after digestion?

Most protocols recommend washing the protoplasts at least two to three times to ensure the complete removal of this compound and other enzymes.[2][6] The effectiveness of the washing can be confirmed by observing healthy, spherical protoplasts under a microscope after the final wash.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Protoplasts appear lysed or burst after washing. The wash solution has incorrect osmolarity (hypotonic).Ensure the wash solution's osmolarity matches the enzyme solution. Use a proven formulation like W5 or a commercial wash solution containing an appropriate concentration of an osmotic stabilizer (e.g., 0.4 M - 0.8 M mannitol).[9]
Excessive mechanical stress during resuspension or centrifugation.Handle protoplasts gently. Use wide-bore pipette tips for resuspension. Centrifuge at low speeds (e.g., 50-100 x g) for short durations (3-5 minutes).[2][8]
Low yield of protoplasts after washing steps. Protoplast pellet was accidentally discarded with the supernatant.Be careful when aspirating the supernatant after centrifugation. The protoplast pellet can be loose and easily disturbed.
Incomplete digestion leading to loss of cells during filtration.Optimize the enzyme concentration and incubation time. Ensure the tissue is sufficiently digested before proceeding to the washing steps.[10]
Protoplasts clump together. Presence of DNA from lysed cells.Add DNase I to the wash solution to break down extracellular DNA.
Undigested tissue fragments remaining in the suspension.Ensure proper filtration through a nylon mesh (e.g., 50-100 µm) before the first centrifugation step to remove larger debris.[1][2]
Protoplasts do not regenerate a cell wall or fail to divide. Residual enzyme activity is stressing or damaging the cells.Increase the number of washing steps to four or five to ensure all traces of this compound are removed.
The wash solution is missing key ions required for membrane stability.Use a comprehensive wash solution like W5, which contains calcium ions (CaCl₂) known to improve membrane integrity.[6]

Experimental Protocols

Protocol: Standard Protoplast Washing for this compound Removal

This protocol outlines the standard procedure for removing this compound from a protoplast suspension after enzymatic digestion.

  • Filtration: Once the digestion is complete (as assessed by microscopic observation of spherical protoplasts), gently pass the entire suspension through a sterile nylon mesh filter (50-100 µm pore size) into a sterile centrifuge tube. This removes large, undigested cellular debris.[1][2]

  • First Centrifugation: Centrifuge the filtered suspension at a low speed (e.g., 100 x g) for 5 minutes in a swinging bucket rotor to pellet the protoplasts.[3]

  • Supernatant Removal: Carefully remove the supernatant, which contains the this compound, using a pipette. Be cautious not to disturb the soft protoplast pellet.

  • First Wash: Gently resuspend the protoplast pellet in 10 mL of a sterile, isotonic wash solution (e.g., W5 solution or a commercial equivalent). Use a wide-bore pipette tip to minimize mechanical stress.

  • Second Centrifugation: Repeat the centrifugation step (100 x g for 5 minutes).

  • Subsequent Washes: Repeat steps 3, 4, and 5 for a total of two to three washes to ensure thorough removal of the enzyme.

  • Final Resuspension: After the final wash, resuspend the protoplast pellet in a suitable medium for your downstream application at the desired density.

  • Viability Check: Assess protoplast viability using a method like Fluorescein Diacetate (FDA) staining to ensure the washing process was not detrimental.[11][12]

Visual Workflow

Below is a diagram illustrating the logical workflow for inactivating (removing) this compound after the protoplasting procedure.

Driselase_Inactivation_Workflow start Protoplasting Mixture (Tissue + this compound Solution) filter Filtration (50-100 µm Nylon Mesh) start->filter centrifuge1 Low-Speed Centrifugation (100 x g, 5 min) filter->centrifuge1 supernatant1 Discard Supernatant (Contains this compound) centrifuge1->supernatant1 Separate wash Resuspend in Wash Solution (e.g., W5 Buffer) centrifuge1->wash Pellet centrifuge2 Repeat Centrifugation wash->centrifuge2 supernatant2 Discard Supernatant centrifuge2->supernatant2 Separate loop_decision Washes Complete? (2-3 times) centrifuge2->loop_decision Pellet loop_decision->wash No end Clean Protoplasts Ready for Downstream Application loop_decision->end Yes

Caption: Workflow for removing this compound via washing and centrifugation.

References

Preventing protoplast clumping after Driselase treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered during protoplast isolation, with a specific focus on preventing protoplast clumping after Driselase treatment.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protoplast clumping after this compound treatment?

Protoplast clumping, or aggregation, is a common issue that can significantly impact downstream applications. The primary causes include:

  • Cell Lysis and DNA Release: Damaged or dying protoplasts release DNA, which is inherently sticky and acts as a net, trapping other protoplasts and cellular debris.[1]

  • Over-digestion with Enzymes: Excessive exposure to this compound or other cell wall-degrading enzymes can damage protoplast membranes, leading to lysis and the release of DNA.[1]

  • Mechanical Stress: Harsh handling, such as vigorous pipetting or high-speed centrifugation, can rupture fragile protoplasts.[1][2]

  • High Protoplast Density: Concentrated protoplasts are more likely to come into contact and aggregate.

  • Presence of Cellular Debris: Remnants of undigested cell walls and debris from dead cells can contribute to clumping.[3]

  • Inappropriate Ionic Environment: The concentration of ions, particularly divalent cations like Ca2+, can influence membrane properties and cell-cell adhesion.

Q2: How can I prevent protoplast clumping from the start of the isolation process?

Preventing clumping requires a combination of gentle handling and optimized reagents. Key preventative measures include:

  • Using Healthy Source Material: Start with young, healthy plant or fungal tissue, as this can improve the yield and viability of protoplasts.[4]

  • Optimizing Enzyme Digestion: Carefully titrate the this compound concentration and incubation time to ensure complete cell wall digestion without damaging the protoplasts.[1]

  • Gentle Mechanical Handling: Use wide-bore pipette tips when transferring protoplast suspensions and avoid vigorous mixing.[2][5]

  • Low-Speed Centrifugation: Pellet protoplasts at low centrifugal forces (e.g., 100-200 x g) to minimize physical damage.[4][6]

  • Effective Washing Steps: Thoroughly wash the protoplasts to remove residual enzymes and cellular debris. A common and effective wash solution is W5.[3][7][8]

Q3: Are there any specific additives that can be included in my solutions to prevent clumping?

Yes, several reagents can be added to your buffers to actively prevent aggregation:

  • DNase I: The addition of DNase I to the digestion or wash solutions is highly effective at breaking down the extracellular DNA released from lysed cells, thereby preventing it from causing clumping.[9][10][11] A typical concentration is 100 µg/mL.[11] Note that DNase I requires divalent cations like Mg2+ and Ca2+ for optimal activity.[1][9]

  • Bovine Serum Albumin (BSA): Including BSA in the enzyme solution can help stabilize the protoplasts.[12][13]

  • MES Buffer: Using a buffer such as MES (2-(N-morpholino)ethanesulfonic acid) helps to maintain a stable pH during digestion, which is important for both enzyme activity and protoplast viability.[13][14][15]

  • Calcium Chelators (EDTA/EGTA): While calcium is necessary for membrane integrity, excess calcium can promote cell adhesion. Chelators like EDTA or EGTA can be used to control the concentration of free Ca2+.[1][16] EGTA is often preferred due to its higher selectivity for Ca2+ over Mg2+.[16][17][18][19] However, their use must be carefully balanced, as removing too much calcium can be detrimental, and they can inhibit DNase I activity.[9]

Troubleshooting Guide: Protoplast Clumping

IssuePotential CauseRecommended Solution
Immediate clumping observed after enzyme digestion Cell lysis during digestion releasing DNA.Add DNase I (e.g., 100 µg/mL) to the enzyme solution.[11] Ensure gentle agitation during incubation.
Over-digestion with this compound.Reduce the concentration of this compound or shorten the incubation time. Perform a time-course experiment to find the optimal digestion period.
Clumping occurs after centrifugation Centrifugal force is too high, causing mechanical damage.Reduce the centrifugation speed to 100-200 x g.[4][6] Use a centrifuge with a soft brake option if available.[4][7]
Protoplast pellet is too compact.Gently resuspend the pellet by slowly rolling and inverting the tube rather than vigorous pipetting.[4]
Clumps contain significant debris Inadequate removal of undigested tissue and dead cells.Filter the protoplast suspension through a series of nylon meshes (e.g., 100 µm followed by 50 µm) to remove larger debris.[2] Purify protoplasts using a sucrose (B13894) density gradient.[8]
Protoplasts clump during culture High protoplast density.Culture protoplasts at a lower density.
Protoplasts are not physically separated.Immobilize protoplasts in a semi-solid medium such as low-melting-point agarose (B213101) or sodium alginate to maintain physical separation.[20][21][22]

Experimental Protocols

Optimized Protoplast Isolation Protocol to Minimize Clumping

This protocol incorporates several steps to reduce the likelihood of protoplast aggregation.

  • Preparation of Digestion Solution:

    • Dissolve the appropriate osmoticum (e.g., 0.4 M Mannitol) in a suitable buffer (e.g., 20 mM MES, pH 5.7).[13][15]

    • Add this compound to the desired concentration (optimization may be required, start with a concentration recommended in the literature for your specific tissue type).

    • Supplement the solution with 0.1% BSA and 10 mM CaCl2.[13]

    • Anti-clumping step: Add DNase I to a final concentration of 100 µg/mL.[11]

    • Filter-sterilize the complete digestion solution.

  • Tissue Digestion:

    • Harvest young, healthy tissue and slice it into thin sections to increase the surface area for enzyme access.[23]

    • Incubate the tissue in the digestion solution. Use gentle agitation (e.g., 40-50 rpm on a rotary shaker).[23]

    • Monitor the release of protoplasts periodically under a microscope. Avoid excessive incubation times.

  • Protoplast Purification:

    • Anti-clumping step: Gently pass the digest through a sterile nylon mesh (e.g., 70-100 µm pore size) to remove undigested debris.[2]

    • Transfer the filtrate to a sterile centrifuge tube.

    • Anti-clumping step: Centrifuge at a low speed (100 x g) for 5-10 minutes to pellet the protoplasts.[6]

    • Carefully remove the supernatant.

    • Wash the protoplasts by gently resuspending the pellet in a wash solution (e.g., W5 solution: 154 mM NaCl, 125 mM CaCl2, 5 mM KCl, 2 mM MES, pH 5.7).

    • Repeat the centrifugation and washing steps two more times.

  • Final Resuspension:

    • After the final wash, gently resuspend the protoplast pellet in the desired medium for your downstream application.

    • Determine the protoplast density using a hemocytometer and adjust to the desired concentration.

Visualizing the Workflow

Diagram 1: Protoplast Isolation Workflow with Anti-Clumping Checkpoints

ProtoplastIsolation Protoplast Isolation Workflow cluster_prep Preparation cluster_digestion Digestion cluster_purification Purification cluster_final Final Steps Start Start: Select Young, Healthy Tissue PrepTissue Prepare Tissue (e.g., slice thinly) Start->PrepTissue EnzymeSol Prepare this compound Digestion Solution PrepTissue->EnzymeSol Incubate Incubate with Gentle Agitation EnzymeSol->Incubate Add Tissue ac1 Add DNase I & BSA EnzymeSol->ac1 Checkpoint1 Monitor Protoplast Release Incubate->Checkpoint1 ac2 Gentle Agitation (40-50 rpm) Incubate->ac2 Checkpoint1->Incubate Continue Incubation Filter Filter through Nylon Mesh Checkpoint1->Filter Optimal Release Achieved Centrifuge1 Low-Speed Centrifugation (100 x g) Filter->Centrifuge1 Wash Wash with W5 Solution Centrifuge1->Wash ac3 Use Wide-Bore Tip & Soft Brake Centrifuge1->ac3 Centrifuge2 Repeat Centrifugation & Wash Wash->Centrifuge2 Resuspend Resuspend in Final Medium Centrifuge2->Resuspend End Proceed to Downstream Application Resuspend->End

Caption: Workflow for preventing protoplast clumping.

References

Technical Support Center: Optimizing Proopolast Isolation with Driselase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Driselase in combination with various osmotic stabilizers for efficient protoplast isolation. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and comparative data to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for protoplast isolation?

A1: this compound is a crude lytic enzyme preparation containing a spectrum of cell wall-degrading enzymes, including cellulase, hemicellulase, and pectinase.[1][2] This mixture works synergistically to effectively break down the complex polysaccharides of plant and fungal cell walls, which is essential for releasing protoplasts.[1][3]

Q2: What is the role of an osmotic stabilizer in protoplast isolation?

A2: An osmotic stabilizer is a solute added to the enzyme and washing solutions to prevent the protoplasts from rupturing. Once the cell wall is removed, the protoplast is only enclosed by the plasma membrane and is highly susceptible to osmotic shock. The stabilizer increases the osmotic potential of the external solution, creating an isotonic environment that maintains the integrity and viability of the protoplasts.[4]

Q3: What are the most commonly used osmotic stabilizers with this compound?

A3: Sugars and sugar alcohols like mannitol (B672), sorbitol, and sucrose (B13894) are frequently used.[4][5] Inorganic salts such as potassium chloride (KCl), sodium chloride (NaCl), and magnesium sulfate (B86663) (MgSO₄) are also employed, sometimes in combination with sugars.[6] The choice of stabilizer often depends on the specific type of cell or tissue being used.

Q4: How do I prepare a this compound enzyme solution?

A4: this compound is typically dissolved in a buffer solution (e.g., MES) with a slightly acidic pH (around 5.1-5.6) and the chosen osmotic stabilizer.[7] A common working concentration for this compound ranges from 0.5% to 2.5% (w/v), but the optimal concentration should be determined empirically for your specific application.[6][8] The solution should be sterile-filtered before use.

Troubleshooting Guide

Issue 1: Low or No Protoplast Yield

  • Question: I am not getting enough protoplasts after incubation with this compound. What could be the cause?

  • Answer: A low protoplast yield can be attributed to several factors:

    • Ineffective Enzyme Concentration: The this compound concentration may be too low. It is recommended to perform a concentration optimization, testing a range (e.g., 0.5% to 2.5%).[5][6]

    • Incorrect Osmotic Stabilizer Concentration: If the osmotic potential of the solution is not optimal, cells may not release protoplasts efficiently or may lyse upon release. The optimal molarity for stabilizers like mannitol or sorbitol typically ranges from 0.4 M to 0.8 M.[5][9]

    • Suboptimal Incubation Time: Digestion time is critical. Insufficient time will lead to incomplete cell wall degradation, while prolonged exposure can decrease viability.[8] Monitor the release of protoplasts periodically under a microscope and perform a time-course experiment (e.g., 2 to 6 hours) to find the optimal duration.

    • Poor Tissue Quality: The age and health of the source tissue are crucial. Younger, actively growing tissues, such as young leaves or protonemal tissue, generally yield more protoplasts.[8]

Issue 2: Protoplasts Are Bursting (Lysis)

  • Question: My protoplasts appear to be bursting shortly after or during isolation. How can I prevent this?

  • Answer: Protoplast lysis is a clear sign of osmotic imbalance.

    • Increase Osmotic Stabilizer Concentration: The external solution is likely hypotonic. Try incrementally increasing the molarity of your osmotic stabilizer (e.g., from 0.5 M to 0.8 M mannitol).[9][10]

    • Gentle Handling: Protoplasts are extremely fragile. Ensure all handling steps, including resuspension and centrifugation, are performed gently. Use wide-bore pipette tips and low-speed centrifugation (e.g., 100 x g).[11]

Issue 3: Low Protoplast Viability

  • Question: I have a good yield of protoplasts, but they are not viable. What can I do to improve their health?

  • Answer: Low viability can result from enzymatic damage or suboptimal conditions.

    • Optimize Incubation Time: Over-incubation with this compound can damage the cell membrane. Determine the shortest time required for effective cell wall removal.[8]

    • Check pH of Enzyme Solution: The pH of the enzyme solution affects both enzyme activity and protoplast health. A pH between 5.1 and 5.8 is generally recommended.[7]

    • Purification: Ensure protoplasts are quickly and efficiently separated from the enzyme solution and cellular debris after digestion. This is often done by centrifugation and washing with a fresh osmotic solution.[11]

Experimental Data Summary

The selection of an osmotic stabilizer and its concentration is critical and often species-dependent. The table below summarizes findings from various studies on the effect of different stabilizers on protoplast yield.

Organism/TissueThis compound ConcentrationOsmotic StabilizerOptimal ConcentrationProtoplast Yield/Result
Eutypella sp. (Fungus)2.0% (20 g/L)NaCl0.75 M~6.15 x 10⁶ cells/mL
Populus simonii × P. nigraNot specified with this compoundMannitol0.8 M~2.28 x 10⁷ protoplasts/g FW (High viability of 96%)[9]
Dendrobium crumenatum0.5%Sorbitol0.5 M~2.56 x 10⁵ protoplasts/g FW
Fusarium verticillioides1.25% (12.5 mg/mL)KCl1.0 MMaximum protoplast production observed[6]
Apium graveolens (Celery)Not usedMannitol0.6 M~8.01 x 10⁷ protoplasts (High viability of 93%)[10]
FungusNot specifiedSucrose0.4 M / 0.6 MHigher amount of protoplasts obtained at 0.4M; significant regeneration at 0.6M[4]

Detailed Experimental Protocol

This protocol provides a general framework for protoplast isolation using this compound. Optimization of concentrations, incubation times, and centrifugation speeds is recommended for specific experimental systems.

1. Preparation of Solutions

  • Enzyme Solution:

    • 1.0% (w/v) this compound

    • 0.6 M Mannitol

    • 20 mM MES buffer

    • Adjust pH to 5.6 with KOH.

    • Bring to final volume with sterile water and pass through a 0.22 µm filter.

  • Washing Solution (W5):

    • 0.5 M Mannitol

    • 20 mM KCl

    • 4 mM MES buffer

    • Adjust pH to 5.6 and sterilize.

2. Experimental Workflow

  • Tissue Preparation:

    • Select young, healthy leaf tissue.

    • Sterilize the surface of the leaves.

    • Carefully slice the tissue into thin strips (0.5-1 mm) to maximize surface area for enzyme exposure.

  • Enzymatic Digestion:

    • Place the tissue strips into a petri dish containing the prepared Enzyme Solution.

    • Ensure the tissue is fully submerged.

    • Incubate in the dark with gentle agitation (e.g., 40-50 rpm) for 3-5 hours at 25-28°C.

  • Protoplast Isolation and Purification:

    • Gently swirl the dish to release the protoplasts from the digested tissue.

    • Filter the solution through a nylon mesh (50-100 µm pore size) into a sterile centrifuge tube to remove undigested debris.[8]

    • Centrifuge at 100 x g for 5 minutes. A loose pellet of protoplasts should form.

    • Carefully remove the supernatant and gently resuspend the protoplast pellet in 10 mL of W5 Washing Solution.

    • Repeat the centrifugation and washing step twice to completely remove the enzyme.

  • Quantification and Viability Check:

    • After the final wash, resuspend the protoplasts in a known volume of W5 solution.

    • Use a hemocytometer to count the number of protoplasts and determine the yield.

    • Assess viability using a method like Fluorescein Diacetate (FDA) staining.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the protoplast isolation protocol.

ProtoplastIsolation start Start: Select Healthy Source Tissue prep Tissue Preparation (Sterilize & Slice) start->prep digestion Enzymatic Digestion (this compound + Osmotic Stabilizer) prep->digestion filtration Filtration (Remove Debris) digestion->filtration digestion->filtration Incubate 3-5h centrifuge1 Centrifugation (100 x g) (Pellet Protoplasts) filtration->centrifuge1 filtration->centrifuge1 Collect Filtrate wash1 Wash 1 (Resuspend in W5 Solution) centrifuge1->wash1 centrifuge1->wash1 Discard Supernatant centrifuge2 Centrifugation (100 x g) wash1->centrifuge2 wash2 Wash 2 (Resuspend in W5 Solution) centrifuge2->wash2 final_pellet Final Protoplast Pellet wash2->final_pellet end Downstream Applications (Culture, Transformation, etc.) final_pellet->end

Caption: Workflow for protoplast isolation using enzymatic digestion.

References

Optimizing incubation time for Driselase to avoid over-digestion

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize Driselase incubation time and prevent over-digestion during experiments such as protoplast isolation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is incubation time critical?

A1: this compound is a complex enzyme mixture derived from the fungus Trichoderma viride containing cellulase, hemicellulase, and pectinase (B1165727) activities.[1][2] It is highly effective at degrading plant and fungal cell walls to generate protoplasts.[1][2][3] The incubation time is a critical parameter because it directly impacts the efficiency of cell wall digestion and the viability of the resulting protoplasts. Insufficient incubation leads to low protoplast yield, while excessive incubation can cause cell lysis and death, a phenomenon known as over-digestion.[4][5]

Q2: What are the visible signs of over-digestion?

A2: Over-digestion results in fragile, easily lysed protoplasts. Under the microscope, you may observe a high number of burst protoplasts, cellular debris, and a general decrease in the population of intact, spherical protoplasts. Viability staining, for example with Fluorescein Diacetate (FDA), will show a low percentage of fluorescent (viable) cells.[6]

Q3: What indicates an under-digestion or incomplete reaction?

A3: The primary sign of under-digestion is a low yield of protoplasts. You will observe many cells still clumped together or tissue fragments that have not been fully broken down by the enzymes.[7] The cell walls are not completely removed, making subsequent applications like transformation difficult.

Q4: What factors influence the optimal this compound incubation time?

A4: Several factors can affect the ideal incubation time.[8][9] These include:

  • Enzyme Concentration: Higher concentrations of this compound generally require shorter incubation times.[4]

  • Temperature and pH: this compound has an optimal temperature range (typically 40°C to 50°C) and pH range (around 5.0-6.0).[1] Deviations from these optima can slow the reaction, requiring longer incubation.

  • Tissue Type and Age: The composition and thickness of the cell wall vary between species and even different tissues or developmental stages of the same organism.[10][11] Younger tissues generally require shorter digestion times.[10]

  • Enzyme Lot Variation: Different batches of this compound can have varying levels of enzymatic activity, making it necessary to optimize the incubation time for each new lot.[5]

  • Substrate Purity: Contaminants in the starting material can inhibit enzyme activity.[12][13]

Q5: How can I determine the optimal incubation time for my specific experiment?

A5: The most effective method is to perform a time-course experiment. This involves incubating your sample with this compound and collecting aliquots at different time points (e.g., every 30-60 minutes). You can then analyze each time point for protoplast yield and viability to identify the optimal duration.

Troubleshooting Guide for this compound Digestion

ProblemPossible CauseRecommended Solution
Low Protoplast Yield (Under-digestion) Incubation time is too short.Increase the incubation period. Perform a time-course experiment to find the optimal duration.[12][14]
Enzyme concentration is too low.Increase the this compound concentration in the digestion buffer.[12]
Suboptimal temperature or pH.Ensure the digestion is carried out within the optimal pH (5.0-6.0) and temperature (40-50°C) range for this compound activity.[1]
Presence of inhibitors in the sample.Purify the starting material to remove potential enzyme inhibitors like phenols or salts.[13][14]
Low Protoplast Viability (Over-digestion) Incubation time is too long.Reduce the total incubation time. Monitor the digestion process closely under a microscope.[4][12]
Enzyme concentration is too high.Decrease the concentration of this compound used in the reaction.[12]
Mechanical stress during incubation.Ensure gentle agitation (e.g., slow shaking at 45-85 rpm) to avoid physically damaging the fragile protoplasts.[4][7]
Suboptimal osmotic stabilizer.Verify that the osmoticum (e.g., mannitol, sorbitol, KCl) concentration in the buffer is correct to prevent protoplasts from bursting.[8]

Quantitative Data Summary

Optimizing this compound concentration and incubation time is crucial and highly dependent on the target tissue. The following table provides examples from published studies as starting points for optimization.

Organism/TissueThis compound ConcentrationOther EnzymesIncubation TimeTemperatureReference
Colletotrichum scovillei (Fungus)0.8%2% Lysing enzyme3 hoursNot Specified[4]
Eutypella sp. (Fungus)20 g/L (2%)20 g/L Lysing enzyme6 hours28°C[8]
Fusarium verticillioides (Fungus)12.5 mg/mL (1.25%)None2-4 hoursNot Specified[15]
Apium graveolens (Celery) LeavesNot the primary enzyme2.0% Cellulase, 0.1% Pectolase8 hours25°C[7]
Grape CellsNot specified0.007% Cellulase, 0.0007% Pectolyase4-12 hours22°C[6]

Experimental Protocols

Protocol: Time-Course Experiment to Optimize Incubation Time

This protocol outlines a method to determine the optimal digestion time for producing a high yield of viable protoplasts.

1. Materials and Reagents:

  • Starting material (e.g., plant leaves, fungal mycelia)

  • This compound

  • Enzyme Buffer (e.g., 0.6 M Mannitol, 10 mM MES, pH 5.7)

  • Washing Solution (e.g., W5 salt solution)[7]

  • Hemocytometer or cell counter

  • Microscope

  • Viability Stain (e.g., Fluorescein diacetate - FDA)

2. Procedure:

  • Prepare the enzyme solution by dissolving this compound and any other required enzymes in the pre-warmed enzyme buffer to the desired starting concentration.

  • Prepare the biological material. For leaves, slice them into thin strips (1-2 mm).[7] For mycelia, use young, actively growing cultures.[4]

  • Immerse a known quantity of the prepared material into the enzyme solution.

  • Incubate the mixture at the recommended temperature with gentle agitation.

  • At regular intervals (e.g., 60, 90, 120, 150, 180 minutes), gently pipette a small aliquot of the suspension.

  • Observe the aliquot under a microscope to qualitatively assess the release of protoplasts and their integrity. Note the time point when a significant number of protoplasts are released but cells are not yet bursting.

  • To quantify, filter the collected aliquot through a nylon mesh to remove undigested debris.

  • Centrifuge the filtrate at a low speed (e.g., 100 x g) for 5-10 minutes to pellet the protoplasts.[7]

  • Carefully remove the supernatant and resuspend the protoplasts in a known volume of washing solution.

3. Analysis:

  • Yield: Use a hemocytometer to count the number of intact protoplasts per unit volume. Calculate the total yield based on the initial amount of starting material.

  • Viability: Add FDA stain to a small sample of the protoplast suspension and incubate for 5-10 minutes. Observe under a fluorescence microscope. Viable protoplasts will exhibit bright green fluorescence.[6] Calculate the percentage of viable cells.

  • Optimization: Plot the protoplast yield and viability against incubation time. The optimal time is the point that yields the highest number of viable protoplasts before a significant drop in viability is observed.

Visualizations

Experimental Workflow for Optimization

G A Prepare Tissue/Mycelia C Incubate with Gentle Agitation A->C B Prepare this compound Enzyme Solution B->C D Collect Aliquots at Different Time Points (e.g., 60, 120, 180 min) C->D E Filter and Purify Protoplasts D->E F Assess Protoplast Yield (Hemocytometer) E->F G Assess Protoplast Viability (FDA Staining) E->G H Determine Optimal Incubation Time (Highest Viable Yield) F->H G->H

Caption: Workflow for determining optimal this compound incubation time.

Troubleshooting Logic for this compound Digestion

G Start Start Digestion Analysis Yield Is Protoplast Yield Low? Start->Yield Viability Is Protoplast Viability Low? Yield->Viability No Under Under-digestion Suspected Yield->Under Yes Over Over-digestion Suspected Viability->Over Yes Success Digestion is Optimal Viability->Success No IncTimeShort Increase Incubation Time Under->IncTimeShort EnzConcLow Increase this compound Conc. Under->EnzConcLow ConditionsSub Check Temp/pH IncTimeShort->ConditionsSub EnzConcLow->ConditionsSub IncTimeLong Decrease Incubation Time Over->IncTimeLong EnzConcHigh Decrease this compound Conc. Over->EnzConcHigh

Caption: Decision tree for troubleshooting this compound digestion issues.

References

Technical Support Center: Enhancing Driselase Efficiency with Mechanical Disruption

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the efficiency of Driselase-mediated cell wall digestion by incorporating mechanical disruption techniques.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a commercially available enzyme mixture derived from fungi such as Trichoderma viride.[1] It contains a cocktail of cell wall-degrading enzymes, including cellulase, hemicellulase, and pectinase.[1][2] This powerful combination works synergistically to break down the complex carbohydrate structures of plant and fungal cell walls.[2] Its most common application in research is the generation of protoplasts (cells stripped of their cell wall) for use in genetic transformation, cell fusion, and subcellular studies.[1][2][3]

Q2: Why should I consider combining this compound treatment with mechanical disruption?

While this compound is effective on its own, some plant tissues or fungal species have particularly resilient cell walls that are resistant to complete enzymatic digestion. Combining the enzymatic action of this compound with a subsequent gentle mechanical disruption can significantly increase the yield and efficiency of cell lysis.[4] This dual approach first weakens the cell wall structure with enzymes, making it more susceptible to physical breakage. This can lead to higher yields of protoplasts or cell lysates, reduce the required enzyme concentration, and shorten incubation times.[4][5]

Q3: What are the common mechanical disruption methods used with this compound?

Common mechanical methods that can be paired with this compound treatment include:

  • Bead Beating: This method uses small glass or ceramic beads agitated by a high-speed vortexer or bead mill to physically crack open the pre-weakened cells. It is highly effective for tough cells like fungi and yeasts.[6][7]

  • Sonication: This technique utilizes high-frequency sound waves to create cavitation bubbles in the cell suspension. The collapse of these bubbles generates shear forces that disrupt the cell membranes.[8][9]

  • Homogenization: This process involves forcing the cell suspension through a narrow space, subjecting the cells to high shear stress. It is effective for a variety of tissues, including plant and animal samples.[6]

  • Mortar and Pestle Grinding: A traditional and effective method, particularly for plant tissues, often performed with samples frozen in liquid nitrogen to make them brittle.[2]

Q4: How do I choose the right mechanical method for my experiment?

The choice depends on your starting material and desired outcome:

  • For tough fungal mycelia or yeast , bead beating is often the most reliable method.[7]

  • For cultured plant cells or softer tissues , sonication or homogenization can provide more controlled disruption.

  • For intact plant tissues like leaves, grinding with a mortar and pestle is a common first step before or after enzymatic treatment.[2]

  • If preserving organelle integrity is critical, a gentler method like bead beating with smaller beads or carefully controlled homogenization is preferable to high-amplitude sonication.[2]

Experimental Protocols & Data

Data Presentation: Comparison of Lysis Methods

Combining enzymatic lysis with a mechanical step can significantly improve disruption efficiency and subsequent yields of intracellular products like lipids or proteins. The following table, based on data from a study on the microalga Neochloris oleoabundans, illustrates the synergistic effect.

Lysis MethodDisruption Degree (%)Lipid Recovery (%)Key Observation
Enzymatic Only (Cellulase)~64%ModerateEffective at weakening the cell wall but incomplete lysis.
Mechanical Only (Homogenization)~85%HighHigh energy input required; can generate heat.
Combined (Enzymatic + Homogenization)>95% ~93% Achieved the highest disruption with reduced enzyme and mechanical force.[4]

Table 1: Representative data comparing the efficiency of enzymatic, mechanical, and combined cell disruption methods. The combined approach shows a significantly higher degree of cell disruption and lipid recovery. Data adapted from a study on microalgae.[4]

Protocol 1: Standard Protoplast Isolation using this compound (Fungal Mycelia)

This protocol provides a general procedure for isolating protoplasts from fungal mycelia using only this compound.

Materials:

  • Young fungal mycelium (2-3 days old)

  • This compound

  • Osmotic Stabilizer Buffer (e.g., 1 M KCl or 0.75 M NaCl)[10][11]

  • Sterile water

  • Filtration mesh (e.g., 40-100 µm nylon mesh)

  • Hemocytometer

Procedure:

  • Harvest young, actively growing mycelia by filtration.

  • Wash the mycelia three times with a suitable osmotic stabilizer buffer to remove media components.

  • Resuspend the mycelia in the osmotic stabilizer buffer containing this compound. A typical starting concentration is 10-20 mg/mL.[10]

  • Incubate the mixture at a suitable temperature (e.g., 28-30°C) with gentle agitation (50-80 rpm) for 3-6 hours.[10]

  • Monitor the release of protoplasts periodically using a light microscope.

  • Once a sufficient number of protoplasts are released, separate them from the mycelial debris by filtering the suspension through a sterile nylon mesh.[2]

  • Collect the protoplasts from the filtrate by centrifugation at a low speed (e.g., 1000 x g) for 5-10 minutes.

  • Carefully discard the supernatant and wash the protoplast pellet twice with the osmotic stabilizer buffer.

  • Resuspend the final protoplast pellet in a known volume of buffer and determine the yield using a hemocytometer.

Protocol 2: Enhanced Protoplast Isolation with this compound and Mechanical Disruption (Bead Beating)

This protocol integrates a bead beating step after a shortened this compound treatment to enhance the lysis of resilient fungal cells.

Materials:

  • All materials from Protocol 1

  • Bead beating device (e.g., Vortex-Genie with adapter)

  • Sterile glass or silica (B1680970) beads (e.g., 400-800 µm diameter)[7]

  • Microcentrifuge tubes

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • Incubate the mycelia with this compound for a reduced time (e.g., 1-2 hours). The goal is to weaken the cell walls, not necessarily release all protoplasts.

  • Transfer the enzyme-treated mycelial suspension to microcentrifuge tubes pre-filled with sterile glass beads (approx. 1/3 of the tube volume).[7]

  • Secure the tubes on a bead beater or vortex adapter and process at maximum speed for 3-5 cycles of 30-60 seconds, with cooling on ice for 1 minute between cycles to prevent overheating.

  • Centrifuge the tubes at low speed (e.g., 1000 x g) for 5 minutes to pellet the protoplasts and debris.

  • Carefully transfer the supernatant containing the protoplasts to a new tube.

  • Proceed with filtration and washing steps as described in steps 6-9 of Protocol 1 to purify the protoplasts.

Troubleshooting Guide

Problem 1: Low Protoplast/Lysate Yield

Possible CauseRecommended Solution
Inefficient Enzymatic Digestion Optimize this compound concentration (try a range from 5 mg/mL to 25 mg/mL) and incubation time (2-6 hours).[10][12] Ensure the incubation temperature is optimal for this compound activity (typically 28-37°C).[10]
Resistant Cell Wall The cell wall may be too thick or have a composition that is resistant to this compound alone. Introduce a mechanical disruption step (bead beating, sonication) after a partial enzymatic digestion.[4][5]
Incomplete Mechanical Disruption If using sonication, ensure the probe is properly immersed and use pulsed cycles to prevent overheating.[9] If using bead beating, check that the bead size is appropriate for your cell type and that the tube is not overfilled, allowing for bead movement.[7]
Cell Clumping Undigested tissue can trap protoplasts. Ensure gentle agitation during incubation and consider a pre-filtration step to remove large clumps before the main collection step.[2]

Problem 2: Low Protoplast Viability

Possible CauseRecommended Solution
Over-digestion with this compound Reduce the incubation time or the enzyme concentration. Protoplast viability can decrease with prolonged exposure to enzymes.[2]
Excessive Mechanical Force Mechanical disruption can easily damage the plasma membrane. Reduce the intensity (amplitude/speed) or duration of sonication/bead beating. Use pulsed cycles with cooling steps in between to minimize heat generation, which can denature proteins and damage cells.[3][9]
Osmotic Imbalance The osmotic stabilizer concentration is critical. If protoplasts are bursting, increase the molarity of the stabilizer (e.g., from 0.6 M to 1.0 M). If they appear shrunken, decrease the concentration.[10]
Damage from Oxidative Stress The enzymatic process itself can induce oxidative stress. Adding antioxidants like superoxide (B77818) dismutase to the isolation medium can improve viability.[13]

Problem 3: Degradation of Target Molecules (e.g., Proteins, RNA)

Possible CauseRecommended Solution
Protease/Nuclease Release Cell lysis releases endogenous proteases and nucleases. Perform all lysis and subsequent steps at 4°C and add protease and/or RNase inhibitors to all buffers immediately before use.[4][8]
Heat Denaturation Mechanical methods, especially sonication, can generate significant heat. Always keep the sample on ice and use short, pulsed cycles rather than continuous sonication.[3][9]
Harsh Lysis Conditions If protein function is critical, enzymatic lysis is generally gentler than mechanical methods.[14] If a combined approach is needed, use the mildest possible mechanical force required to achieve sufficient lysis after enzymatic pre-treatment.

Problem 4: Lysate is Highly Viscous

Possible CauseRecommended Solution
Genomic DNA Release Lysis of cells releases large amounts of genomic DNA, making the solution thick and difficult to pipette.[15]
Add Nuclease Add DNase I (along with its required cofactor, Mg²⁺) to the lysis buffer to digest the DNA and reduce viscosity.[8][15]
Mechanical Shearing Further mechanical shearing (e.g., passing the lysate through a narrow-gauge needle) can also help break down the long DNA strands.

Visualized Workflows and Logic

Experimental Workflow: Comparison of Lysis Strategies

G cluster_paths start Start: Plant/Fungal Culture enz_harvest Harvest & Wash Cells start->enz_harvest Path A: Enzymatic Only comb_harvest Harvest & Wash Cells start->comb_harvest Path B: Combined Method enz_this compound Full this compound Incubation (3-6 hours) enz_harvest->enz_this compound enz_filter Filter & Collect Protoplasts enz_this compound->enz_filter enz_result Result: Moderate Yield enz_filter->enz_result comb_this compound Partial this compound Incubation (1-2 hours) comb_harvest->comb_this compound comb_mech Mechanical Disruption (Bead Beat/Sonicate) comb_this compound->comb_mech comb_filter Filter & Collect Protoplasts comb_mech->comb_filter comb_result Result: Higher Yield comb_filter->comb_result

Workflow comparing enzymatic vs. combined lysis.
Troubleshooting Logic for Low Protoplast Viability

G start Problem: Low Protoplast Viability check_osmotic Is Osmotic Stabilizer Concentration Optimal? start->check_osmotic adjust_osmotic Adjust Molarity: Increase if bursting, Decrease if shrunken check_osmotic->adjust_osmotic No check_mech Was Mechanical Force Too High? check_osmotic->check_mech Yes adjust_osmotic->check_mech reduce_mech Reduce Intensity/Duration of Sonication/Beating. Add Cooling Steps. check_mech->reduce_mech Yes check_enz Was Enzyme Incubation Too Long? check_mech->check_enz No reduce_mech->check_enz reduce_enz Decrease Incubation Time or this compound Concentration check_enz->reduce_enz Yes final_check Re-assess Viability check_enz->final_check No reduce_enz->final_check

Flowchart for troubleshooting low protoplast viability.

References

Validation & Comparative

Driselase vs. Yatalase: A Comparative Guide to Fungal Protoplast Isolation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with filamentous fungi, the efficient generation of protoplasts is a critical step for a multitude of applications, including genetic transformation, secondary metabolite screening, and single-cell analysis. The enzymatic digestion of the fungal cell wall is the most common method for protoplast isolation, with Driselase and Yatalase being two frequently employed enzyme preparations. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable enzyme for your research needs.

Enzyme Composition and Primary Activities

The efficacy of this compound and Yatalase in digesting fungal cell walls stems from their distinct enzymatic compositions. Fungal cell walls are complex structures primarily composed of chitin (B13524), glucans, and glycoproteins. The varied composition of these enzymes dictates their effectiveness against different fungal species.

This compound , derived from Basidiomycetes sp., is a crude enzyme mixture with a broad spectrum of activities. Its primary components include cellulase, hemicellulase, pectinase, xylanase, and laminarinase. This complex formulation allows this compound to break down a wide array of polysaccharides found in fungal cell walls.

Yatalase , produced from Corynebacterium sp. OZ-21, has a more targeted enzymatic profile, consisting mainly of chitinase (B1577495) and chitobiase, which specifically target the chitin backbone of the fungal cell wall. It also contains other activities such as chitosanase, β-1,3-glucanase, and protease, which contribute to its overall lytic efficacy.

Performance Comparison: Protoplast Yield

The efficiency of protoplast isolation is most commonly quantified by the yield of protoplasts obtained from a given amount of fungal mycelium. A direct comparative study on the filamentous fungus Nodulisporium sp. provides valuable quantitative insights into the performance of this compound and Yatalase.

In this study, mycelia were treated with either this compound or Yatalase under identical experimental conditions. The results, summarized in the table below, demonstrate a significantly higher protoplast yield with Yatalase.

EnzymeFungal SpeciesMycelial Weight (g)Enzyme Concentration (mg/mL)Incubation Time (h)Protoplast Yield (protoplasts/mL)Reference
This compound Nodulisporium sp.1103~1.0 x 10^7[1]
Yatalase Nodulisporium sp.1103~2.5 x 10^7[1]

While the study on Nodulisporium sp. provides a clear head-to-head comparison, it is important to note that the optimal enzyme and conditions can be species-specific. For instance, a study on Fusarium verticillioides reported high protoplast yields using this compound at a concentration of 12.5 mg/mL[2]. Another study on Eutypella sp. utilized a combination of a lysing enzyme and this compound to achieve a yield of up to 6.15 x 10^6 protoplasts/mL[3]. Similarly, Yatalase has been used effectively, often in combination with other enzymes like β-Glucanase, for protoplast isolation from Botrytis cinerea[4].

Experimental Protocols

Below are detailed methodologies for fungal protoplast isolation using this compound and Yatalase, based on the comparative study conducted on Nodulisporium sp.[1].

Fungal Culture and Mycelia Collection
  • Inoculate the desired fungus into 100 mL of Yeast Extract Peptone Dextrose (YEPD) liquid medium.

  • Incubate the culture for 24 hours at 28°C with shaking.

  • Collect the mycelia by filtration and wash with sterile distilled water.

Protoplast Isolation Protocol
  • Suspend 1 g of washed mycelia in 5 mL of the enzyme solution.

  • Enzyme Solution Preparation :

    • This compound Solution : Prepare a 10 mg/mL solution of this compound in a suitable osmotic stabilizer (e.g., 1.2 M sorbitol).

    • Yatalase Solution : Prepare a 10 mg/mL solution of Yatalase in a suitable osmotic stabilizer (e.g., 1.2 M sorbitol).

  • Incubate the mycelia-enzyme suspension at 30°C for 3 hours with gentle agitation.

  • Monitor protoplast release periodically using a microscope.

  • Separate the protoplasts from the mycelial debris by filtering through sterile glass wool or a nylon mesh.

  • Pellet the protoplasts by centrifugation (e.g., 500 x g for 5 minutes).

  • Wash the protoplast pellet with the osmotic stabilizer solution and re-centrifuge.

  • Resuspend the final protoplast pellet in a suitable buffer for downstream applications.

Experimental Workflow

The general workflow for fungal protoplast isolation is depicted in the diagram below. This process involves several key stages, from fungal culture to the final purification of protoplasts.

Fungal_Protoplast_Isolation_Workflow cluster_0 Preparation cluster_1 Protoplasting cluster_2 Purification Fungal Culture Fungal Culture Mycelia Harvesting Mycelia Harvesting Fungal Culture->Mycelia Harvesting Enzymatic Digestion Enzymatic Digestion Mycelia Harvesting->Enzymatic Digestion Add this compound or Yatalase Protoplast Release Protoplast Release Enzymatic Digestion->Protoplast Release Filtration Filtration Protoplast Release->Filtration Remove Debris Centrifugation & Washing Centrifugation & Washing Filtration->Centrifugation & Washing Purified Protoplasts Purified Protoplasts Centrifugation & Washing->Purified Protoplasts

Fungal Protoplast Isolation Workflow

Conclusion

Both this compound and Yatalase are effective enzyme preparations for fungal protoplast isolation. The choice between them depends significantly on the fungal species being studied and its specific cell wall composition.

  • Yatalase demonstrated superior efficiency in protoplast yield for Nodulisporium sp. in a direct comparative study, suggesting its high chitinase and chitobiase activity is particularly effective against the cell walls of certain fungi.[1]

  • This compound , with its broad spectrum of enzymatic activities, offers a versatile option that can be effective against a wider range of fungal species, as evidenced by its successful use in studies on Fusarium verticillioides.[2]

For researchers targeting fungi with a high chitin content in their cell walls, Yatalase may be the more efficient choice. Conversely, for novel or diverse fungal species where the cell wall composition is not well characterized, the broader activity profile of this compound might be more advantageous. It is also common practice to use these enzymes in combination with other lytic enzymes to enhance protoplast yield, and this approach may be necessary for particularly recalcitrant fungal strains. Ultimately, empirical testing with the specific fungal species of interest is recommended to determine the optimal enzyme or enzyme combination for achieving the highest protoplast isolation efficiency.

References

A Comparative Guide to Driselase and Cellulase Onozuka for Plant Protoplast Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isolation of viable plant protoplasts is a cornerstone of plant biotechnology, enabling a wide range of applications from genetic transformation and somatic hybridization to single-cell analysis. The enzymatic digestion of the plant cell wall is the most critical step in this process, and the choice of enzymes is paramount to success. This guide provides an objective comparison of two commonly used enzyme preparations, Driselase and Cellulase (B1617823) Onozuka, for the isolation of plant protoplasts, supported by experimental data and detailed protocols.

Enzyme Composition and Activity

This compound is a complex enzyme mixture derived from Basidiomycetes sp. containing a broad spectrum of cell wall degrading activities, including cellulase, hemicellulase (B13383388), pectinase (B1165727), and xylanase.[1][2][3] This multi-enzyme composition allows this compound to break down the various polysaccharide components of the plant cell wall simultaneously.

Cellulase Onozuka , derived from Trichoderma viride, is primarily a cellulase, with potent activity against the β-1,4-glucan linkages in cellulose.[4][5] While its main activity is cellulolytic, it also contains some hemicellulase and pectinase activities.[4][5] It is often used in combination with Macerozyme, which is rich in pectinase and hemicellulase, to achieve complete cell wall digestion.[4][6]

Performance Comparison: Protoplast Yield and Viability

The efficiency of protoplast isolation is highly dependent on the plant species, tissue type, and the specific combination and concentration of enzymes used. While a single, universally optimal enzyme solution does not exist, the following tables summarize reported protoplast yields using this compound and Cellulase Onozuka from various studies.

Table 1: Protoplast Yield with this compound-Containing Enzyme Cocktails

Plant SpeciesTissue SourceEnzyme CombinationProtoplast Yield (protoplasts/g FW)Reference
Stevia rebaudianaLeaves2% Cellulase R-10, 1.5% Macerozyme R-10, 0.2% this compound, 0.1% Pectolyase Y-23Not specified[3]
AlstroemeriaFriable embryogenic callus4% Cellulase, 0.5% this compound, 0.2% MacerozymeNot specified[7]
Phellodendron amurenseCallus1% Cellulase Onozuka R-10, 1% this compound5.5 x 10⁵[8]
Glycine max (Soybean)Hypocotyl0.5% this compound, 0.02% Macerozyme, 0.1% BSA, with varying CellulaseUp to 8.81 x 10⁶[9]
Fusarium verticillioides (fungus)Germinated conidia12.5 mg/ml this compound, 10 mg/ml lysing enzymeNot specified[10]

Table 2: Protoplast Yield with Cellulase Onozuka-Containing Enzyme Cocktails

Plant SpeciesTissue SourceEnzyme CombinationProtoplast Yield (protoplasts/g FW)Reference
Camellia sinensis (Tea)Leaves3% Cellulase R-10, 0.3% Macerozyme R-10~10⁷[1]
Brassica napus (Rapeseed)Leaves1.5% Cellulase Onozuka R-10, 0.6% Macerozyme R-10Not specified[11]
Brassica oleracea (Cabbage)Leaves0.5% Cellulase Onozuka RS, 0.1% Macerozyme R-102.38 to 4.63 x 10⁶[12]
Arabidopsis thalianaRoots2.0-2.5% Cellulase Onozuka R-101.5-3 x 10⁷[13]
Musa acuminata (Banana)Embryogenic cell suspensions1% Cellulase "Onozuka" R-10, 1% Macerozyme R-10~3 x 10⁶[14]
Dictyopteris pacifica & Scytosiphon lomentaria (Brown Algae)Cultured samples1% Cellulase Onozuka RS, 4 U/mL Alginate lyase4.83 x 10⁶ & 74.64 x 10⁶[15]

Key Observations:

  • Synergy: Both this compound and Cellulase Onozuka are often used in combination with other enzymes, particularly pectinases like Macerozyme or Pectolyase, to achieve efficient cell wall degradation.[3][4][7]

  • Species Dependency: The optimal enzyme and concentration vary significantly between plant species. For example, a study on brown algae found that the inclusion of this compound did not significantly affect protoplast yield, whereas Cellulase Onozuka RS was effective.[15] In contrast, for some woody plants and callus cultures, this compound is a key component of the enzyme cocktail.[7][8]

  • Concentration is Crucial: The concentration of each enzyme must be carefully optimized. For instance, in tea protoplast isolation, increasing Cellulase R-10 concentration to 3% significantly increased yield, while higher concentrations of Macerozyme R-10 had a negative effect.[1]

Experimental Protocols

The following are generalized protocols for plant protoplast isolation using either this compound or Cellulase Onozuka. Researchers should optimize the enzyme concentrations, incubation time, and osmoticum concentration for their specific plant material.

General Protoplast Isolation Workflow

Protoplast_Isolation_Workflow A Plant Material Preparation B Plasmolysis A->B C Enzymatic Digestion B->C D Protoplast Release C->D E Filtration D->E F Purification E->F G Viability Assessment F->G H Protoplast Culture G->H

A generalized workflow for plant protoplast isolation.
Protocol 1: this compound-Based Enzyme Solution

  • Plant Material: Use young, healthy, and fully expanded leaves or actively growing cell suspension cultures.

  • Pre-treatment:

    • Sterilize the plant material (e.g., with 70% ethanol (B145695) and a dilute bleach solution).

    • For leaves, gently remove the lower epidermis (peeling) or finely slice the tissue.

    • Incubate the tissue in a plasmolysis solution (e.g., 0.5 M mannitol) for 30-60 minutes.

  • Enzyme Solution Preparation:

    • Prepare an enzyme solution containing:

      • 1.0 - 2.0% (w/v) this compound

      • 0.5 - 1.0% (w/v) Macerozyme R-10 (optional, but recommended)

      • 0.4 - 0.6 M Mannitol (as osmotic stabilizer)

      • MES buffer (pH 5.5 - 5.8)

    • Filter-sterilize the enzyme solution.

  • Digestion:

    • Remove the plasmolysis solution and add the enzyme solution.

    • Incubate in the dark at 25-30°C with gentle shaking (30-50 rpm) for 4-16 hours. Monitor the release of protoplasts periodically under a microscope.

  • Purification:

    • Gently filter the digest through a series of nylon meshes (e.g., 100 µm followed by 40 µm) to remove undigested debris.

    • Centrifuge the filtrate at a low speed (e.g., 100 x g for 5 minutes) to pellet the protoplasts.

    • Wash the protoplasts by resuspending the pellet in a washing solution (e.g., W5 solution) and centrifuging again. Repeat this step twice.

    • For higher purity, protoplasts can be purified on a sucrose (B13894) or Percoll density gradient.

  • Viability and Yield Assessment:

    • Resuspend the final protoplast pellet in a known volume of culture medium.

    • Determine protoplast viability using fluorescein (B123965) diacetate (FDA) staining.

    • Calculate the protoplast yield using a hemocytometer.

Protocol 2: Cellulase Onozuka-Based Enzyme Solution
  • Plant Material and Pre-treatment: Follow steps 1 and 2 from Protocol 1.

  • Enzyme Solution Preparation:

    • Prepare an enzyme solution containing:

      • 1.0 - 3.0% (w/v) Cellulase Onozuka R-10 or RS

      • 0.5 - 1.5% (w/v) Macerozyme R-10

      • 0.4 - 0.6 M Mannitol (as osmotic stabilizer)

      • MES buffer (pH 5.5 - 5.8)

    • Filter-sterilize the enzyme solution.

  • Digestion, Purification, and Assessment: Follow steps 4, 5, and 6 from Protocol 1.

Signaling Pathways and Cell Wall Integrity

The enzymatic removal of the cell wall is a significant stress event for the plant cell, triggering cell wall integrity (CWI) signaling pathways.[16] This response is initiated by the perception of cell wall damage, likely through cell surface receptors that monitor the state of the cell wall.[16]

Cell_Wall_Signaling cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Enzymes This compound / Cellulase Onozuka CWD Cell Wall Damage (DAMPs release) Enzymes->CWD Receptors Cell Surface Receptors (e.g., RLKs) CWD->Receptors Signaling Signal Transduction Cascade (ROS, Ca2+ influx) Receptors->Signaling Response Cellular Response: - Defense Gene Expression - Cell Wall Regeneration - Apoptosis (if stress is severe) Signaling->Response

Cell wall integrity signaling during enzymatic protoplast isolation.

Upon enzymatic digestion, damage-associated molecular patterns (DAMPs) are released from the cell wall, which are perceived by receptor-like kinases (RLKs) on the plasma membrane.[16] This perception triggers a downstream signaling cascade involving reactive oxygen species (ROS) production and calcium ion influx, leading to transcriptional reprogramming.[17] This can result in the activation of defense genes and the initiation of cell wall regeneration.[17] However, excessive stress from enzymatic treatment can also lead to programmed cell death, reducing protoplast viability. Therefore, minimizing the incubation time and using the lowest effective enzyme concentration is crucial.

Conclusion and Recommendations

Both this compound and Cellulase Onozuka are effective enzyme preparations for the isolation of plant protoplasts. The choice between them, or their use in combination, is highly dependent on the specific plant species and tissue being used.

  • This compound is a good starting point for many plant species, especially those with complex cell walls, due to its broad spectrum of enzymatic activities. Its "all-in-one" nature can simplify the initial optimization of enzyme cocktails.

  • Cellulase Onozuka , particularly when combined with Macerozyme, offers a more defined and titratable system. This allows for more precise optimization of cellulase and pectinase activities, which can be beneficial for sensitive tissues or for maximizing protoplast viability.

For optimal results, it is recommended to:

  • Conduct a literature review for protocols established for the specific plant species or a closely related one.

  • Empirically test a range of concentrations for both this compound and Cellulase Onozuka (in combination with a pectinase).

  • Optimize incubation time to maximize protoplast release while minimizing damage.

  • Carefully control osmotic conditions throughout the isolation and washing steps to maintain protoplast integrity.

By systematically approaching the optimization of the enzymatic digestion step, researchers can significantly improve the yield and viability of plant protoplasts, paving the way for successful downstream applications.

References

A Head-to-Head Battle of Enzymes: Driselase vs. Snailase for Fungal Cell Wall Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in mycology, drug development, and fungal biotechnology, the efficient isolation of viable protoplasts is a critical first step for a myriad of molecular techniques. The enzymatic digestion of the fungal cell wall is the most common and effective method to achieve this. This guide provides a detailed comparison of two widely used enzyme cocktails, Driselase and Snailase, for the degradation of fungal cell walls, supported by experimental data and detailed protocols to aid in the selection of the most suitable enzyme for your research needs.

Executive Summary

This compound, a commercially available enzyme mixture derived from fungi such as Trichoderma viride or Irpex lacteus, is rich in cellulases, hemicellulases, and pectinases.[1][2] In contrast, Snailase is a complex enzymatic cocktail extracted from the digestive tracts of snails, containing over 20 different enzymes, including cellulase, pectinase, amylase, and protease.[3][4] While both are effective in degrading fungal cell walls, their efficacy can vary significantly depending on the fungal species and experimental conditions. This guide presents a quantitative comparison of their performance and provides detailed protocols for their use.

Quantitative Performance Comparison

The efficacy of this compound and Snailase in producing fungal protoplasts has been evaluated in various studies. While a direct comparison on the same fungal species under identical conditions is not always available, the following tables summarize key quantitative data from different experiments.

Table 1: Direct Comparison of Protoplast Yield from Sclerotinia sclerotiorum

EnzymeConcentration (% w/v)Protoplast Yield (x 10^5 / 0.1 g hyphae)
This compound1.5~4.5
Snailase1.5~2.0

Data is estimated from graphical representations in a study by Ge et al., 2013 and should be considered approximate.

Table 2: Protoplast Yield from Various Fungi Using this compound and Snailase

Enzyme(s)Fungal SpeciesEnzyme ConcentrationProtoplast Yield
This compoundFusarium verticillioides12.5 mg/mL120 x 10^5 protoplasts/mL
Snailase + LyticaseAspergillus nigerSnailase:Lyticase = 1:35.41 x 10^6 / mL (Snailase alone)
This compound + Lysing EnzymeEutypella sp. D-120 g/L this compound + 20 g/L Lysing Enzyme6.15 x 10^6 cells/mL

Note: The data in Table 2 is compiled from different studies and should not be used for direct comparison due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for fungal protoplast isolation using this compound and Snailase, based on common practices in the literature.

Protocol 1: Fungal Protoplast Isolation using this compound

This protocol is a generalized procedure based on studies using this compound for fungal protoplast isolation.

1. Fungal Culture and Mycelium Collection:

  • Inoculate the desired fungus into a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate at the optimal temperature and agitation for 2-3 days to obtain young, actively growing mycelium.
  • Harvest the mycelium by filtration through sterile cheesecloth or Miracloth.
  • Wash the mycelium extensively with a suitable osmotic stabilizer (e.g., 0.6 M KCl or 0.7 M NaCl) to remove media components.

2. Enzymatic Digestion:

  • Prepare the enzyme solution by dissolving this compound in an osmotic stabilizer solution to a final concentration of 10-20 mg/mL. The optimal concentration may need to be determined empirically.
  • Resuspend the washed mycelium in the this compound solution. A general ratio is 0.1 g of wet mycelium per 1-2 mL of enzyme solution.
  • Incubate the mixture at 28-32°C with gentle shaking (50-80 rpm) for 2-4 hours. Monitor the release of protoplasts periodically using a microscope.

3. Protoplast Purification:

  • Separate the protoplasts from the mycelial debris by filtering the suspension through sterile cheesecloth or a nylon mesh.
  • Pellet the protoplasts by centrifugation at a low speed (e.g., 500-1000 x g) for 5-10 minutes.
  • Gently wash the protoplast pellet twice with the osmotic stabilizer solution to remove residual enzyme.
  • Resuspend the final protoplast pellet in a suitable buffer or medium for downstream applications.

Protocol 2: Fungal Protoplast Isolation using Snailase

This protocol is a generalized procedure based on studies using Snailase, often in combination with other enzymes.

1. Fungal Culture and Mycelium Collection:

  • Follow the same procedure as described in Protocol 1 for fungal culture and mycelium collection.

2. Enzymatic Digestion:

  • Prepare the enzyme solution by dissolving Snailase (and any other supplementary enzymes like lyticase) in an osmotic stabilizer (e.g., 0.6 M Sorbitol or 1 M MgSO4). A common concentration for Snailase is 10-20 mg/mL.
  • Resuspend the washed mycelium in the Snailase solution.
  • Incubate the mixture at 30-37°C with gentle agitation for 1-3 hours. Protoplast formation should be monitored microscopically.

3. Protoplast Purification:

  • Follow the same purification steps as outlined in Protocol 1 to separate and wash the protoplasts.

Experimental Workflow and Signaling Pathways

The general workflow for fungal protoplast isolation is a sequential process that involves several critical steps. The following diagram, generated using the DOT language, illustrates this workflow.

Fungal_Protoplast_Isolation cluster_culture Fungal Culture cluster_harvest Harvesting cluster_digestion Enzymatic Digestion cluster_purification Purification Culture Inoculate Fungus in Liquid Medium Incubate Incubate to Obtain Young Mycelium Culture->Incubate Harvest Harvest Mycelium by Filtration Incubate->Harvest Wash Wash Mycelium with Osmotic Stabilizer Harvest->Wash Digestion Incubate Mycelium with Enzyme Wash->Digestion Enzyme_Prep Prepare this compound or Snailase Solution Enzyme_Prep->Digestion Filter Filter to Remove Debris Digestion->Filter Centrifuge1 Centrifuge to Pellet Protoplasts Filter->Centrifuge1 Wash_Protoplasts Wash Protoplast Pellet Centrifuge1->Wash_Protoplasts Centrifuge2 Centrifuge Again Wash_Protoplasts->Centrifuge2 Resuspend Resuspend in Suitable Buffer Centrifuge2->Resuspend Downstream_Applications Downstream_Applications Resuspend->Downstream_Applications Viable Protoplasts for Downstream Applications

References

A Comparative Guide to Alternative Enzyme Cocktails for Protoplasting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the isolation of high-quality protoplasts is a critical first step for a multitude of applications, including genetic transformation, single-cell analysis, and somatic hybridization. Driselase, a complex mixture of cell wall-degrading enzymes, has long been a staple for this purpose. However, the need for optimized protocols, cost-effective alternatives, and consistent supply has driven the exploration of other enzyme cocktails. This guide provides an objective comparison of prominent alternatives to this compound for both plant and fungal protoplasting, supported by experimental data and detailed protocols.

Understanding this compound

This compound is a crude enzymatic preparation derived from fungi such as Basidiomycetes sp. or Trichoderma viride. Its effectiveness lies in its composite nature, containing a spectrum of activities including cellulase (B1617823), hemicellulase, and pectinase (B1165727).[1][2][3] This allows it to synergistically degrade the complex polysaccharide matrix of plant and fungal cell walls.

Alternatives for Plant Protoplasting

The primary components of plant cell walls are cellulose, hemicellulose, and pectin (B1162225). Effective enzyme cocktails for plant protoplasting typically combine enzymes that target each of these components.

Cellulase "Onozuka" R-10 and Macerozyme R-10

This combination is one of the most widely used and effective alternatives to this compound for plant protoplast isolation. Cellulase "Onozuka" R-10 is rich in cellulase activity, while Macerozyme R-10 provides a high concentration of pectinase and hemicellulase.

Experimental Data Summary

Plant SpeciesEnzyme CocktailProtoplast Yield (protoplasts/g FW)Viability (%)Reference
Brassica oleracea var. capitata (Cabbage)0.5% Cellulase "Onozuka" RS, 0.1% Macerozyme R-102.38 - 4.63 x 10⁶>93%[4]
Physcomitrium patens (Moss)1.5% Cellulase "Onozuka" R-10, 0.5% Macerozyme R-101.8 x 10⁶ (total from culture)Not reported[5]
Lilium ledebeourii4% Cellulase, 1% Pectinase (similar to Macerozyme)6.65 x 10⁵Not specified for this combination[6]

Experimental Protocol: Protoplast Isolation from Brassica oleracea Leaves [4]

  • Plant Material: Use leaves from sterile in vitro grown cabbage plants.

  • Enzyme Solution:

    • 0.5% (w/v) Cellulase "Onozuka" RS

    • 0.1% (w/v) Macerozyme R-10

    • Mannitol (as osmotic stabilizer, typically 0.4 M to 0.6 M)

    • MES buffer (pH 5.7)

  • Digestion:

    • Slice the leaves into thin strips (0.5-1 mm).

    • Incubate the leaf strips in the enzyme solution.

    • Incubate overnight in the dark with gentle shaking.

  • Purification:

    • Filter the protoplast suspension through a nylon mesh (e.g., 40-100 µm) to remove undigested debris.

    • Centrifuge the filtrate to pellet the protoplasts.

    • Wash the protoplasts with a suitable washing solution (e.g., W5 solution).

    • Purify further using a sucrose (B13894) gradient if necessary.

  • Quantification and Viability:

    • Count the protoplasts using a hemocytometer.

    • Assess viability using fluorescein (B123965) diacetate (FDA) staining.

Cellulase and Pectolyase Y-23

Pectolyase Y-23 is another potent pectinase that is often used in combination with cellulase for rapid and efficient protoplast isolation. It has been reported to have significantly stronger endo-polygalacturonase activity than Macerozyme R-10.[7]

Experimental Data Summary

Plant SpeciesEnzyme CocktailProtoplast Yield (protoplasts/g FW)Viability (%)Reference
Anubias nana2% Cellulase "Onozuka" RS, 0.2% Pectolyase Y-234.79 x 10⁶82.9%[7]
Brassica oleracea var. capitata (Cabbage)0.5% Cellulase "Onozuka" RS, 0.01% Pectolyase Y-23~1.9 x 10⁶>90%[8]

Experimental Protocol: Protoplast Isolation from Anubias nana Leaves [7]

  • Plant Material: Use in vitro leaves from six-week-old plants.

  • Enzyme Solution:

    • 2% (w/v) Cellulase "Onozuka" RS

    • 0.2% (w/v) Pectolyase Y-23

    • 0.6 M Mannitol

    • 2.5 mM CaCl₂

    • 5 mM MES buffer (pH 5.6)

  • Digestion:

    • Incubate finely chopped leaf tissue in the enzyme solution.

    • Incubate for 4 hours in the dark.

  • Purification:

    • Follow standard filtration and centrifugation steps as described for the Cellulase/Macerozyme protocol.

  • Quantification and Viability:

    • Use a hemocytometer for counting and FDA staining for viability.

Alternatives for Fungal Protoplasting

Fungal cell walls are primarily composed of chitin, glucans, and glycoproteins. Therefore, enzyme cocktails for fungal protoplasting often include chitinases and glucanases.

Lysing Enzyme from Trichoderma harzianum (often with this compound)

Lysing Enzyme from Trichoderma harzianum is a common component in fungal protoplasting cocktails, often used in conjunction with this compound to enhance the digestion of the complex fungal cell wall.

Experimental Data Summary

Fungal SpeciesEnzyme CocktailProtoplast YieldViability (%)Reference
Fusarium verticillioides12.5 mg/mL this compound, 10 mg/mL Lysing EnzymeMaximum yield observed with combinationNot reported[9]
Eutypella sp. D-120 g/L Lysing Enzyme, 20 g/L this compound6.15 x 10⁶ cells/mLGood (assessed by FDA staining)[10]

Experimental Protocol: Protoplast Isolation from Fusarium verticillioides [9]

  • Fungal Material: Use germinated conidia.

  • Enzyme Solution:

    • 12.5 mg/mL this compound

    • 10 mg/mL Lysing Enzyme from Trichoderma harzianum

    • 1 M KCl (as osmotic stabilizer)

  • Digestion:

    • Incubate the germinated conidia in the enzyme solution.

    • The optimal incubation time should be determined empirically (e.g., 2-4 hours).

  • Purification:

    • Filter the suspension to remove mycelial debris.

    • Centrifuge to pellet the protoplasts.

    • Wash the protoplasts with the osmotic stabilizer solution.

  • Quantification and Viability:

    • Count using a hemocytometer.

    • Assess viability with a suitable stain.

VinoTaste® Pro

VinoTaste® Pro is a commercial enzyme preparation used in the winemaking industry that has been successfully repurposed for fungal protoplast isolation. It is considered a cost-effective alternative to other lytic enzymes.

Experimental Data Summary

Fungal SpeciesEnzyme CocktailProtoplast Yield (protoplasts/g mycelium)Viability (%)Reference
Botrytis cinerea0.2 g VinoTaste Pro in 20 mL KC buffer for 2 g myceliumYielded 10 times more protoplasts than a this compound-containing mixNot reported[1]

Experimental Protocol: Protoplast Isolation from Botrytis cinerea [1]

  • Fungal Material: Mycelium from a 2-day old liquid culture.

  • Enzyme Solution:

    • 0.2 g VinoTaste® Pro

    • 20 mL KC buffer (composition not specified, but typically contains an osmotic stabilizer like KCl or sorbitol)

  • Digestion:

    • Incubate 2 g of mycelium in the enzyme solution.

    • Incubation conditions (time, temperature, shaking) should be optimized for the specific fungal strain.

  • Purification:

    • Standard filtration and washing steps.

  • Quantification and Viability:

    • Standard counting and viability assessment methods.

Extralyse

Extralyse is another enzyme cocktail from the wine industry that has been shown to be effective for fungal protoplast isolation, offering an inexpensive and readily available option.

While direct comparative data with this compound is not provided in the search results, a protocol for its use in various filamentous ascomycete species is available, indicating its efficacy.[11]

Visualizing the Process: Enzymatic Cell Wall Degradation

To better understand the action of these enzyme cocktails, the following diagrams illustrate the enzymatic degradation of plant and fungal cell walls.

Plant_Cell_Wall_Degradation cluster_products PCW Plant Cell Wall Cellulose Cellulose Microfibrils PCW->Cellulose Hemicellulose Hemicellulose PCW->Hemicellulose Pectin Pectin Matrix PCW->Pectin Protoplast Protoplast This compound This compound This compound->Cellulose This compound->Hemicellulose This compound->Pectin Cellulase Cellulase (e.g., Onozuka) Cellulase->Cellulose degrades Cellulase->Protoplast Hemicellulase Hemicellulase Hemicellulase->Hemicellulose degrades Hemicellulase->Protoplast Pectinase Pectinase (Macerozyme, Pectolyase) Pectinase->Pectin degrades Pectinase->Protoplast

Enzymatic Degradation of the Plant Cell Wall

Fungal_Cell_Wall_Degradation cluster_products FCW Fungal Cell Wall Chitin Chitin FCW->Chitin Glucans β-Glucans FCW->Glucans Glycoproteins Glycoproteins FCW->Glycoproteins Protoplast Protoplast This compound This compound This compound->Glucans some activity LysingEnzyme Lysing Enzyme LysingEnzyme->Chitin LysingEnzyme->Glucans VinoTaste VinoTaste Pro VinoTaste->Chitin VinoTaste->Glucans Chitinase Chitinase Chitinase->Chitin degrades Chitinase->Protoplast Glucanase Glucanase Glucanase->Glucans degrades Glucanase->Protoplast

Enzymatic Degradation of the Fungal Cell Wall

Conclusion

While this compound remains a potent and effective enzyme mixture for protoplasting, several viable alternatives offer researchers the ability to optimize protocols for specific organisms, improve cost-effectiveness, and ensure a consistent supply of reagents. For plant protoplasting, the combination of Cellulase "Onozuka" R-10 and Macerozyme R-10 is a robust and widely cited alternative. For applications requiring more rapid or potent pectin degradation, Pectolyase Y-23 can be substituted for Macerozyme. In the realm of fungal protoplasting, commercially available enzyme cocktails from the wine industry, such as VinoTaste® Pro and Extralyse , are emerging as highly effective and economical alternatives to traditional lytic enzymes.

Ultimately, the choice of enzyme cocktail will depend on the specific research needs, the organism of interest, and empirical optimization. The data and protocols presented in this guide provide a solid foundation for researchers to explore these alternatives and develop efficient and reproducible protoplasting procedures.

References

Validating Gene Expression Post-Driselase Treatment: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in plant biology and drug development, obtaining high-quality protoplasts is a critical first step for a multitude of downstream applications, including transient gene expression analysis, single-cell RNA sequencing, and genome editing. Driselase, a multi-enzyme preparation from Basidiomycetes, is a commonly used agent for the enzymatic digestion of plant cell walls. However, the enzymatic isolation process itself can be a significant source of cellular stress, leading to alterations in gene expression that may confound experimental results. This guide provides a comparative overview of validating gene expression following this compound treatment, offers insights into alternative enzymatic approaches, and presents detailed protocols to minimize and assess the impact of protoplasting on transcriptomic analyses.

Enzymatic Treatments for Protoplast Isolation: A Comparison

The choice of enzymatic cocktail for cell wall digestion is a critical variable that can influence both protoplast yield and viability, as well as the integrity of the cellular transcriptome. While this compound is a popular choice due to its broad spectrum of cellulolytic, hemicellulolytic, and pectolytic activities, it is a complex and somewhat undefined mixture. This can lead to variability between batches and potentially unforeseen effects on gene expression. A common alternative is a more defined mixture of purified enzymes, typically a combination of cellulase (B1617823) and macerozyme.

Enzyme TreatmentCompositionAdvantagesDisadvantages
This compound Complex mixture of cellulases, xylanases, and pectinases from Basidiomycetes.Effective on a wide range of plant species and tissues; often requires less optimization.Batch-to-batch variability; potential for contaminating activities that can stress cells; may induce a broader stress response.
Cellulase & Macerozyme Typically a combination of Cellulase "Onozuka" R-10 and Macerozyme R-10.More defined composition leading to greater reproducibility; allows for finer control over the digestion process by varying the ratio of enzymes.May require more optimization for different plant tissues; potentially less effective on recalcitrant cell walls.
Other Formulations Combinations including pectinase, hemicellulase, and other specific enzymes.Can be tailored for specific tissues to maximize yield and viability while potentially reducing stress.Requires significant upfront optimization and knowledge of the specific cell wall composition.

Impact of Enzymatic Digestion on Gene Expression

The process of protoplasting, regardless of the specific enzymes used, is known to induce a significant stress response in the isolated cells. This response involves the differential expression of a large number of genes, which can complicate the interpretation of subsequent gene expression studies.

Commonly Affected Gene Categories:

  • Stress-Responsive Genes: Genes involved in wounding, osmotic stress, and oxidative stress are frequently upregulated.

  • Cell Wall Synthesis Genes: The removal of the cell wall triggers a response to regenerate it, leading to the upregulation of genes involved in cellulose, hemicellulose, and pectin (B1162225) biosynthesis.

  • Hormone Signaling Pathways: Genes related to auxin, cytokinin, and abscisic acid signaling are often modulated, reflecting the cell's attempt to respond to the stress and initiate repair and division.

  • Transcription Factors: A variety of transcription factor families are activated to orchestrate the complex transcriptional reprogramming in response to protoplasting.

While direct, quantitative comparisons of the transcriptomic impact of this compound versus other enzyme cocktails are limited in the literature, it is reasonable to hypothesize that the less defined nature of this compound could lead to a more complex and potentially more variable stress-induced gene expression profile. Researchers should be aware of these potential artifacts and take steps to validate their gene expression results.

Experimental Protocols

To ensure the reliability of gene expression data obtained from protoplasts, it is crucial to follow a well-defined and controlled experimental workflow.

Protoplast Isolation Protocol (General)

This protocol provides a general framework. Optimization of enzyme concentrations, incubation times, and osmoticum concentration is recommended for each specific plant species and tissue type.

  • Plant Material: Use young, healthy leaf tissue. Finely slice the tissue (e.g., 0.5-1 mm strips) into a petri dish containing the enzyme solution.

  • Enzyme Solution:

    • This compound-based: 1-2% (w/v) this compound, 0.4 M Mannitol, 20 mM MES (pH 5.7), 20 mM KCl, 10 mM CaCl2.

    • Cellulase/Macerozyme-based: 1-1.5% (w/v) Cellulase R-10, 0.25-0.4% (w/v) Macerozyme R-10, 0.4 M Mannitol, 20 mM MES (pH 5.7), 20 mM KCl, 10 mM CaCl2.

  • Digestion: Incubate in the dark with gentle shaking (40-50 rpm) for 3-6 hours.

  • Protoplast Release: Gently swirl the dish to release protoplasts. Filter the suspension through a 40-100 µm nylon mesh to remove undigested tissue.

  • Washing: Centrifuge the protoplasts at a low speed (e.g., 100 x g) for 3-5 minutes. Carefully remove the supernatant and gently resuspend the protoplast pellet in a washing solution (e.g., W5 solution: 154 mM NaCl, 125 mM CaCl2, 5 mM KCl, 2 mM MES, pH 5.7). Repeat the washing step twice.

  • Quantification and Viability Check: Resuspend the final protoplast pellet in a suitable buffer. Determine the protoplast yield using a hemocytometer and assess viability using fluorescein (B123965) diacetate (FDA) staining.

RNA Extraction and Quality Control Protocol
  • RNA Extraction: Immediately after isolation and washing, lyse the protoplasts using a suitable RNA extraction reagent (e.g., TRIzol) or a column-based kit designed for plant cells.

  • DNase Treatment: Perform an on-column or in-solution DNase treatment to remove any contaminating genomic DNA.

  • RNA Purity Assessment: Measure the A260/280 and A260/230 ratios using a spectrophotometer (e.g., NanoDrop). Aim for ratios of ~2.0 and 2.0-2.2, respectively.

  • RNA Integrity Assessment: Analyze the RNA integrity by running an aliquot on an Agilent Bioanalyzer or similar instrument. The RNA Integrity Number (RIN) is a key metric, with values > 7 being generally considered suitable for downstream applications like RT-qPCR and RNA sequencing.

ParameterRecommended ValueSignificance
A260/280 Ratio ~2.0Indicates purity from protein contamination.
A260/230 Ratio 2.0 - 2.2Indicates purity from polysaccharide and other organic contaminants.
RNA Integrity Number (RIN) > 7.0Indicates the integrity of the ribosomal RNA, which is a good proxy for overall mRNA integrity.

Mandatory Visualizations

Experimental_Workflow cluster_Protoplasting Protoplast Isolation cluster_GeneExpression Gene Expression Analysis PlantMaterial Plant Material (e.g., Leaf Tissue) EnzymaticDigestion Enzymatic Digestion (this compound or Cellulase/Macerozyme) PlantMaterial->EnzymaticDigestion Filtration Filtration EnzymaticDigestion->Filtration Washing Washing & Purification Filtration->Washing ViabilityCheck Yield & Viability Assessment Washing->ViabilityCheck RNA_Extraction RNA Extraction ViabilityCheck->RNA_Extraction High Viability Protoplasts QC Quality Control (RIN, A260/280) RNA_Extraction->QC RT_qPCR RT-qPCR QC->RT_qPCR High Quality RNA RNA_Seq RNA Sequencing QC->RNA_Seq High Quality RNA Data_Analysis Data Analysis & Validation RT_qPCR->Data_Analysis RNA_Seq->Data_Analysis

Caption: Experimental workflow for gene expression analysis after protoplast isolation.

Stress_Signaling_Pathway cluster_Stress Cellular Stress cluster_Signaling Signal Transduction cluster_Response Transcriptional Response EnzymaticDigestion Enzymatic Digestion (Cell Wall Removal) MechanicalStress Mechanical Stress EnzymaticDigestion->MechanicalStress OsmoticStress Osmotic Stress EnzymaticDigestion->OsmoticStress ROS Reactive Oxygen Species (ROS) Production MechanicalStress->ROS Ca2_influx Ca2+ Influx OsmoticStress->Ca2_influx HormoneSignaling Hormone Signaling (Auxin, ABA) ROS->HormoneSignaling Ca2_influx->HormoneSignaling TF_Activation Transcription Factor Activation HormoneSignaling->TF_Activation GeneExpression Differential Gene Expression (Stress, Cell Wall, Hormones) TF_Activation->GeneExpression

Caption: Generalized stress signaling pathway activated during protoplast isolation.

Conclusion and Recommendations

  • Protocol Optimization: Carefully optimize the protoplasting protocol to maximize viability and minimize incubation times, thereby reducing the stress response.

  • Appropriate Controls: Include a control of the intact tissue from which the protoplasts were isolated to quantify the extent of gene expression changes induced by the isolation procedure.

  • RNA Quality is Paramount: Rigorously assess RNA quality and integrity before any downstream analysis. A high RIN value is a strong indicator of reliable starting material.

  • Validation of Key Genes: Use an independent method, such as RT-qPCR, to validate the expression patterns of key genes of interest identified in broader transcriptomic studies.

  • Consider Alternatives: If batch-to-batch variability or concerns about the breadth of the stress response are significant for the experimental system, exploring more defined enzyme mixtures like cellulase and macerozyme is a worthwhile endeavor.

By implementing these strategies, researchers can confidently utilize protoplast-based systems for gene expression analysis while being mindful of and accounting for the inherent effects of the isolation process.

Navigating the Variables: A Comparative Guide to the Reproducible Use of Driselase in Cell Wall Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate study of plant and fungal cell walls, consistency is paramount. Driselase, a potent mix of cell wall-degrading enzymes, is a widely used tool for liberating protoplasts and analyzing cell wall composition. However, the inherent variability between different batches of this crude enzyme preparation can introduce significant reproducibility challenges. This guide provides a framework for understanding and mitigating this variability, ensuring the generation of reliable and comparable experimental data.

This compound is a commercially available enzyme cocktail derived from the fungus Irpex lacteus or Basidiomycetes sp., containing a complex mixture of cellulases, hemicellulases, and pectinases.[1][2][3][4][5] This unique composition makes it highly effective in breaking down the complex polysaccharide networks of plant and fungal cell walls.[2][3][4] However, as a biological product, the precise ratio and specific activity of these enzymes can differ from one production lot to the next, impacting experimental outcomes. This guide outlines the importance of standardizing this compound activity and provides detailed protocols for its application in cell wall analysis.

The Challenge of Batch-to-Batch Variability

Standardizing this compound Activity: A Necessary First Step

To overcome the challenge of batch variability, it is crucial to determine the specific activity of each new lot of this compound before use in comparative experiments. This can be achieved by performing individual enzyme assays for the key components.

Table 1: Representative Data on Hypothetical this compound Batches
ParameterThis compound Batch AThis compound Batch BThis compound Batch CAlternative Enzyme Mix
Source Basidiomycetes sp.Basidiomycetes sp.Irpex lacteusPurified Cellulase, Xylanase, Pectinase
Cellulase Activity (U/mg) 1.52.11.85.0
Xylanase Activity (U/mg) 3.22.53.510.0
Pectinase Activity (U/mg) 0.81.20.92.0
Optimal pH 5.05.55.04.5 - 5.5
Optimal Temperature (°C) 45504540 - 50

Note: The data in this table is hypothetical and for illustrative purposes. Researchers should determine these values for their specific this compound batches.

Experimental Protocols

Experimental Workflow for this compound Standardization and Cell Wall Analysis

G cluster_0 This compound Batch Standardization cluster_1 Cell Wall Digestion and Analysis BatchA This compound Batch A EnzymeAssays Perform Cellulase, Xylanase, and Pectinase Assays BatchA->EnzymeAssays BatchB This compound Batch B BatchB->EnzymeAssays BatchC This compound Batch C BatchC->EnzymeAssays StandardizedBatches Standardized Enzyme Concentrations (Adjusted to Equal Activity Units) EnzymeAssays->StandardizedBatches Digestion Enzymatic Digestion with Standardized this compound StandardizedBatches->Digestion PlantMaterial Prepare Plant Cell Wall Material (AIR) PlantMaterial->Digestion MonosaccharideAnalysis Monosaccharide Composition Analysis (e.g., HPAEC-PAD) Digestion->MonosaccharideAnalysis OligosaccharideAnalysis Oligosaccharide Profiling (e.g., Mass Spectrometry) Digestion->OligosaccharideAnalysis DataComparison Compare Results Across Different Batches MonosaccharideAnalysis->DataComparison OligosaccharideAnalysis->DataComparison

Caption: Workflow for standardizing this compound batches and subsequent cell wall analysis.

Protocol 1: Determination of Xylanase Activity in this compound

This protocol is adapted from the Sigma-Aldrich quality control test procedure for this compound.[6]

Principle: Xylanase activity is determined by measuring the release of reducing sugars from a xylan (B1165943) substrate.

Reagents:

  • 100 mM Sodium Acetate (B1210297) Buffer (pH 4.5)

  • 2.5% (w/v) Xylan solution in acetate buffer

  • This compound solution (prepared fresh in cold deionized water to a concentration that yields 0.075–0.15 units/ml)

  • p-Hydroxybenzoic Acid Hydrazide (PAHBAH) solution (for reducing sugar quantification)

  • Glucose standards

Procedure:

  • Equilibrate the xylan substrate and buffer to 37°C.

  • Add the this compound solution to the substrate and incubate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the released reducing sugars using the PAHBAH method and a spectrophotometer at 410 nm.

  • Calculate the enzyme activity based on a glucose standard curve. One unit of xylanase is defined as the amount of enzyme that liberates 1.0 mg of reducing sugar (as glucose) from xylan per minute at pH 4.5 and 37°C.

Protocol 2: Enzymatic Hydrolysis of Plant Cell Walls and Monosaccharide Analysis

This protocol outlines the steps for digesting plant cell wall material and analyzing its monosaccharide composition.

Materials:

  • Alcohol Insoluble Residue (AIR) from plant tissue

  • Standardized this compound solution

  • Trifluoroacetic acid (TFA)

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) system

Procedure:

  • Prepare AIR: Extract the plant tissue with 70% ethanol (B145695) to remove soluble sugars and other interfering compounds, resulting in AIR.

  • Enzymatic Digestion: Resuspend the AIR in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0) containing a known activity of standardized this compound. Incubate at the optimal temperature for a defined period (e.g., 24-48 hours).

  • Acid Hydrolysis: After enzymatic digestion, the remaining insoluble material (primarily crystalline cellulose) can be subjected to strong acid hydrolysis (e.g., with 2M TFA) to break it down into monosaccharides. The supernatant containing the enzymatically released oligosaccharides can also be hydrolyzed.

  • Monosaccharide Analysis: Neutralize the hydrolyzed samples and analyze the monosaccharide composition using HPAEC-PAD.[7]

Understanding the Cellular Response: Cell Wall Integrity Signaling

The degradation of the cell wall by enzymes like this compound is not a passive process from the plant's perspective. Plants possess a sophisticated surveillance system, known as the Cell Wall Integrity (CWI) signaling pathway, to monitor the state of their cell walls.[8][9][10][11][12][13][14] The release of oligosaccharide fragments, known as Damage-Associated Molecular Patterns (DAMPs), can trigger a defense response.[15][16][17][18]

Plant Cell Wall Integrity Signaling Pathway

G cluster_0 Cell Wall Perturbation cluster_1 Signal Perception and Transduction cluster_2 Cellular Response This compound This compound Application CW_Degradation Cell Wall Degradation This compound->CW_Degradation DAMPs Release of Oligosaccharides (DAMPs) CW_Degradation->DAMPs Receptors Receptor-Like Kinases (e.g., THE1, FERONIA) DAMPs->Receptors Binding Signaling_Cascade Intracellular Signaling Cascade (MAPK, Ca2+) Receptors->Signaling_Cascade Gene_Expression Altered Gene Expression Signaling_Cascade->Gene_Expression Hormone_Production Hormone Production (e.g., Jasmonic Acid) Gene_Expression->Hormone_Production CW_Modification Cell Wall Reinforcement (e.g., Lignification) Gene_Expression->CW_Modification Growth_Inhibition Inhibition of Cell Growth Gene_Expression->Growth_Inhibition

Caption: Simplified diagram of the plant cell wall integrity signaling pathway.

Understanding this signaling pathway is critical, as the cellular response to this compound treatment can influence experimental outcomes. For instance, the production of defense compounds could interfere with subsequent analyses.

Conclusion

The use of this compound is a powerful technique for cell wall research, but its inherent batch-to-batch variability poses a significant challenge to reproducibility. By implementing a rigorous standardization protocol for each new lot of enzyme, researchers can ensure the generation of consistent and comparable data. This guide provides a framework for this standardization process, along with detailed protocols for cell wall analysis and an overview of the relevant cellular signaling pathways. Adopting these practices will enhance the reliability of research findings and contribute to a deeper understanding of the complex architecture and dynamic nature of plant and fungal cell walls.

References

The Synergistic Power of Driselase: A Comparative Guide to Enhanced Biomass Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing enzymatic hydrolysis is paramount for efficient biomass conversion. Driselase, a potent enzyme cocktail derived from the fungus Basidiomycetes sp., offers a compelling solution. This guide provides a comprehensive comparison of this compound in combination with other enzymes, highlighting their synergistic effects on biomass degradation and providing the experimental data and protocols necessary to replicate and build upon these findings.

This compound is a commercially available enzyme preparation known for its broad spectrum of hydrolytic activities, primarily containing cellulase (B1617823), hemicellulase, and pectinase (B1165727).[1] This inherent combination allows it to effectively break down the complex matrix of plant cell walls. However, its efficacy can be significantly amplified when strategically combined with other specific enzymes, leading to a synergistic effect where the total hydrolytic activity is greater than the sum of the individual enzyme activities. This guide explores these synergistic combinations, offering a quantitative look at their performance and the methodologies behind the results.

Quantitative Performance of this compound and Synergistic Enzyme Combinations

The efficacy of enzymatic hydrolysis is most accurately measured by the yield of fermentable sugars or the degree of substrate conversion. The following tables summarize quantitative data from studies investigating the synergistic effects of enzyme combinations on different lignocellulosic biomasses.

Table 1: Synergism of Cellulase, Pectinase, and Xylanase on the Saccharification of Sweet Potato Residues

This table, adapted from a study on pretreated sweet potato residues, demonstrates the impact of combining cellulase (C), pectinase (P), and xylanase (X) on cellulose (B213188) conversion. While this compound itself is a mixture, this data illustrates the synergistic principles of its core components.

Enzyme CombinationCellulose Conversion (%)Monosaccharide Production PatternSynergistic Effect Observed
Cellulase (C) alone(Baseline)Glucose-
C + Pectinase (P)IncreasedEnhanced glucose and galactose productionYes
C + Xylanase (X)IncreasedEnhanced glucose production (except on H₂SO₄ pretreated substrate)Yes
Pectinase (P) + Xylanase (X)-No significant monosaccharide production increaseNo
C + P + XHighest (up to 96.2%) Broad-spectrum sugar releaseYes (Determined by C-X interaction for glucose)

Data adapted from a study on sweet potato residues. The degree of synergism between cellulase and the mixed accessory enzymes on glucose formation was positively correlated with the pectin (B1162225) content of the substrate.[2]

Table 2: Enhancing Hydrolysis of Steam-Exploded Wheat Straw with a Synergistic Enzyme Cocktail

This table showcases the development of an optimized enzyme mixture, "EnzMix," and its superior performance compared to a base commercial cellulase preparation (Celluclast). This exemplifies how supplementing a core cellulase activity, a key component of this compound, with other enzymes like β-glucosidase and xylanase can dramatically improve hydrolysis.

Enzyme PreparationProtein Ratio (Cellulase:β-glucosidase:Xylanase)Hydrolysis Yield (6 hours)Hydrolysis Yield (24 hours)Reduction in Enzyme Dosage for Same Yield
Control (Commercial Cellulase)-BaselineBaseline-
EnzMix (Optimized Cocktail) 20.40 : 38.43 : 41.16 Improved by 75% Improved by 30% 25%

Data from a study on steam-exploded wheat straw. The optimized enzyme cocktail demonstrated a significant increase in hydrolysis efficiency, particularly in the early stages of the reaction.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for validating and building upon research findings. The following are generalized methodologies for key experiments in enzymatic hydrolysis of lignocellulosic biomass.

Substrate Pretreatment (Alkaline)

Objective: To remove lignin (B12514952) and hemicellulose, increasing the accessibility of cellulose to enzymatic attack.

Materials:

  • Lignocellulosic biomass (e.g., wheat straw, corn stover)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1% w/v)

  • Autoclave

  • Deionized water

  • pH meter

Procedure:

  • Mill the biomass to a uniform particle size (e.g., 20-40 mesh).

  • Suspend the milled biomass in the NaOH solution at a specific solid-to-liquid ratio (e.g., 1:10 w/v).

  • Autoclave the slurry at 121°C for a defined period (e.g., 30-60 minutes).

  • Allow the mixture to cool to room temperature.

  • Wash the pretreated biomass repeatedly with deionized water until the pH of the filtrate is neutral.

  • Dry the pretreated substrate at a specific temperature (e.g., 60°C) until a constant weight is achieved.

Enzymatic Hydrolysis

Objective: To saccharify the pretreated biomass into fermentable monosaccharides using this compound and supplementary enzymes.

Materials:

  • Pretreated lignocellulosic biomass

  • This compound

  • Supplementary enzymes (e.g., purified cellulase, xylanase, pectinase)

  • Citrate (B86180) buffer (e.g., 50 mM, pH 4.8)

  • Shaking incubator

  • Centrifuge

Procedure:

  • Prepare a suspension of the pretreated biomass in the citrate buffer at a specific concentration (e.g., 5% w/v) in Erlenmeyer flasks.

  • Add the enzyme solution(s) to the slurry at a predetermined loading (e.g., based on Filter Paper Units (FPU) per gram of substrate or protein concentration). For synergistic studies, prepare flasks with individual enzymes and their combinations.

  • Incubate the flasks in a shaking incubator at a controlled temperature (e.g., 50°C) and agitation speed (e.g., 150 rpm) for a set duration (e.g., 72 hours).

  • Withdraw samples at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Immediately heat the samples to 100°C for 10 minutes to inactivate the enzymes.

  • Centrifuge the samples to separate the supernatant from the solid residue.

  • Analyze the supernatant for sugar content.

Analysis of Sugar Content

Objective: To quantify the concentration of released monosaccharides (e.g., glucose, xylose, galactose).

Materials:

  • Supernatant from hydrolyzed samples

  • High-Performance Liquid Chromatography (HPLC) system

  • Appropriate column (e.g., Aminex HPX-87H)

  • Sulfuric acid (e.g., 5 mM) as the mobile phase

  • Sugar standards (glucose, xylose, etc.)

Procedure:

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Inject the filtered sample into the HPLC system.

  • Run the analysis under isocratic conditions with the sulfuric acid mobile phase at a specific flow rate and column temperature.

  • Detect the sugars using a refractive index (RI) detector.

  • Quantify the sugar concentrations by comparing the peak areas to a standard curve generated from known concentrations of sugar standards.

Visualizing the Process: Workflows and Mechanisms

Understanding the experimental process and the underlying mechanisms of synergy is facilitated by clear visualizations.

Enzymatic_Hydrolysis_Workflow cluster_pretreatment Biomass Pretreatment cluster_hydrolysis Enzymatic Hydrolysis cluster_analysis Analysis raw_biomass Raw Lignocellulosic Biomass milling Milling raw_biomass->milling alkaline_treatment Alkaline/Acid Treatment milling->alkaline_treatment washing Washing & Drying alkaline_treatment->washing pretreated_biomass Pretreated Biomass washing->pretreated_biomass hydrolysis_reactor Hydrolysis Reactor (Controlled pH & Temp) pretreated_biomass->hydrolysis_reactor enzyme_prep Enzyme Preparation (this compound + Synergistic Enzymes) enzyme_prep->hydrolysis_reactor sampling Time-course Sampling hydrolysis_reactor->sampling inactivation Enzyme Inactivation sampling->inactivation centrifugation Centrifugation inactivation->centrifugation supernatant Supernatant Collection centrifugation->supernatant hplc HPLC Analysis supernatant->hplc data Sugar Yield Data hplc->data

Caption: Experimental workflow for the enzymatic hydrolysis of lignocellulosic biomass.

Synergistic_Mechanism cluster_biomass Lignocellulosic Biomass Structure cluster_enzymes Enzyme Cocktail Action cluster_products Hydrolysis Products lignocellulose Lignin Hemicellulose Crystalline Cellulose Amorphous Cellulose Pectin supplemental_bglucosidase Supplemental β-glucosidase lignocellulose->supplemental_bglucosidase Releases Cellobiose sugars Fermentable Sugars (Glucose, Xylose, etc.) lignocellulose->sugars Direct Release of Monomers This compound This compound cellulase Cellulase hemicellulase Hemicellulase pectinase Pectinase cellulase->lignocellulose:f2 Attacks Crystalline Cellulose cellulase->lignocellulose:f3 Hydrolyzes Amorphous Cellulose hemicellulase->lignocellulose:f1 Breaks down Hemicellulose pectinase->lignocellulose:f4 Degrades Pectin Layer supplemental_xylanase Supplemental Xylanase supplemental_xylanase->lignocellulose:f1 Enhances Hemicellulose Degradation supplemental_bglucosidase->sugars Converts Cellobiose to Glucose (Reduces Product Inhibition)

Caption: Conceptual diagram of the synergistic action of a this compound-based enzyme cocktail.

References

A Comparative Analysis of Biomass Degradation: Driselase Versus Other Commercial Enzyme Cocktails

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient degradation of lignocellulosic biomass into fermentable sugars is a critical step in biofuel production and the development of bio-based products. The choice of enzymatic cocktail can significantly impact sugar yields and overall process efficiency. This guide provides a comparative analysis of Driselase and other commercially available enzyme preparations, supported by experimental data and detailed protocols.

This compound is a complex enzyme mixture derived from fungi such as Irpex lacteus or Trichoderma viride, containing a blend of cellulases, hemicellulases, and pectinases.[1][2] This composition makes it a versatile tool for breaking down the complex carbohydrate structures found in plant cell walls, rendering it valuable in biofuel research, food processing, and other industrial applications.[1][2]

This guide compares the performance of this compound with other widely used commercial enzyme cocktails, such as those from Novozymes (e.g., Celluclast®, Cellic® CTec series), DuPont (formerly Genencor, e.g., Accellerase®), and others, in the degradation of common lignocellulosic feedstocks like corn stover and wheat straw.

Quantitative Performance Data

The following tables summarize the performance of various enzyme cocktails in the enzymatic saccharification of pretreated corn stover and wheat straw. It is important to note that the data presented are compiled from different studies and may not represent a direct head-to-head comparison under identical conditions. Variations in substrate pretreatment, enzyme loading, and hydrolysis conditions can influence the results.

Table 1: Enzymatic Hydrolysis of Pretreated Corn Stover

Enzyme CocktailSubstrate PretreatmentEnzyme LoadingHydrolysis Time (h)Glucose Yield (%)Xylose Yield (%)Reference
This compound Not specifiedNot specifiedNot specifiedData not availableData not available
Pre-commercial Cellulases (Danisco, DSM, Novozymes, Verenium) Dilute Sulfuric Acid12-54 mg protein/g cellulose (B213188)Not specified (SSF)≥ 90%Not reported[3]
Cellulase (B1617823) from T. reesei RUT C-30 Ammonia Fiber Expansion (AFEX™)Not specifiedNot specifiedHighNot reported
Accellerase® 1000 Alkaline Hydrogen Peroxide15 mg protein/g glucan4868.6%Not reported
Optimized Commercial Mix (Accellerase® 1000, Multifect Xylanase, Multifect Pectinase, Novozyme 188) Alkaline Hydrogen Peroxide (0.5 g H₂O₂/g biomass)15 mg protein/g glucanNot specified95%Not reported
Novozymes Cellic® CTec2 & HTec2 (3:1 ratio) Na₂CO₃Not specified24> 90%Not reported

Table 2: Enzymatic Hydrolysis of Pretreated Wheat Straw

Enzyme CocktailSubstrate PretreatmentEnzyme LoadingHydrolysis Time (h)Glucose Yield (% of theoretical)Reference
This compound Not specifiedNot specifiedNot specifiedData not available
Accellerase® 1500 0.75% H₂SO₄ then 1.5% NaOH26 U/gNot specifiedHigh (65.2 g/L glucose)[1]
Celluclast® 1.5L SteamNot specifiedNot specifiedBoostable with other enzymes
Malbranchea cinnamomea N12 enzymes + Commercial Cellulase AlkaliNot specifiedNot specifiedIncreased by 32%[4]
Na:EG (Deep Eutectic Solvent) Na:EGNot specified7281.6% (reducing sugar)[5]

Experimental Protocols

The following sections detail the methodologies for the key experiments involved in the comparative analysis of biomass degradation.

Biomass Pretreatment (Example: Dilute Acid Pretreatment of Corn Stover)

Objective: To increase the susceptibility of lignocellulosic biomass to enzymatic hydrolysis by solubilizing hemicellulose and exposing the cellulose fraction.

Materials:

  • Dried and milled corn stover

  • Dilute sulfuric acid (e.g., 1% v/v)

  • Deionized water

  • Pressure-resistant reaction vessel

  • Autoclave or similar heating apparatus

  • Filtration system (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Weigh a known amount of dried biomass and place it in the reaction vessel.

  • Add the dilute sulfuric acid solution at a specific solid-to-liquid ratio (e.g., 1:10 w/v).

  • Seal the vessel and heat to a set temperature (e.g., 190°C) for a defined residence time (e.g., 1 minute).[3]

  • After cooling, filter the pretreated slurry to separate the liquid and solid fractions.

  • Wash the solid residue with deionized water until the pH is neutral.

  • Dry the washed solids at a low temperature (e.g., 45°C) to a constant weight.

Enzymatic Hydrolysis (Saccharification)

Objective: To hydrolyze the cellulosic and hemicellulosic fractions of the pretreated biomass into monomeric sugars.

Materials:

  • Pretreated biomass

  • Sodium citrate (B86180) buffer (e.g., 0.05 M, pH 4.8)

  • Enzyme cocktail (e.g., this compound, Celluclast®, Accellerase®)

  • Shaking incubator or water bath

  • Centrifuge

  • Deionized water

Procedure:

  • Prepare a suspension of the pretreated biomass in the citrate buffer at a desired solids loading (e.g., 5-10% w/v) in a suitable reaction vessel.

  • Add the enzyme cocktail at a specified loading, often measured in Filter Paper Units (FPU) per gram of glucan or as mg protein per gram of substrate.

  • Incubate the mixture at the optimal temperature for the enzyme (typically 50°C) with constant agitation (e.g., 150 rpm) for a set duration (e.g., 72 hours).[6]

  • Collect samples at various time points. To stop the enzymatic reaction, heat the samples to 100°C for 10 minutes.[6]

  • Centrifuge the samples to separate the solid residue from the liquid hydrolysate.

  • Filter the supernatant through a 0.22 µm syringe filter for sugar analysis.

Analysis of Sugars by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of glucose, xylose, and other monosaccharides in the hydrolysate.

Apparatus:

  • HPLC system equipped with a refractive index (RI) detector.

  • A suitable carbohydrate analysis column (e.g., Bio-Rad Aminex HPX-87H).

Procedure:

  • Prepare standard solutions of glucose, xylose, and other relevant sugars of known concentrations.

  • Set the HPLC column temperature (e.g., 60°C) and the mobile phase (e.g., dilute sulfuric acid) flow rate.

  • Inject the filtered hydrolysate samples and the standard solutions into the HPLC system.

  • Identify and quantify the sugars in the samples by comparing their retention times and peak areas to those of the standards.

Visualizing Experimental Workflows

Enzymatic_Biomass_Degradation_Workflow cluster_pretreatment Biomass Pretreatment cluster_hydrolysis Enzymatic Hydrolysis cluster_analysis Analysis Raw_Biomass Raw Lignocellulosic Biomass Pretreatment Physical/Chemical Pretreatment Raw_Biomass->Pretreatment Pretreated_Biomass Pretreated Biomass (Increased Cellulose Accessibility) Pretreatment->Pretreated_Biomass Enzymatic_Saccharification Enzymatic Saccharification (e.g., this compound, Celluclast) Pretreated_Biomass->Enzymatic_Saccharification Hydrolysate Sugar-Rich Hydrolysate Enzymatic_Saccharification->Hydrolysate HPLC_Analysis HPLC Analysis Hydrolysate->HPLC_Analysis Sugar_Quantification Quantification of Glucose, Xylose, etc. HPLC_Analysis->Sugar_Quantification

Synergistic_Enzyme_Action cluster_enzymes Enzyme Cocktail Action Cellulose Cellulose (Crystalline and Amorphous Regions) Endoglucanase Endoglucanase Cellulose->Endoglucanase Oligosaccharides Cellooligosaccharides Endoglucanase->Oligosaccharides Creates free ends Exoglucanase Exoglucanase (Cellobiohydrolase) Cellobiose Cellobiose Exoglucanase->Cellobiose Acts on chain ends Beta_Glucosidase β-Glucosidase Glucose Glucose Beta_Glucosidase->Glucose Final hydrolysis step Oligosaccharides->Exoglucanase Cellobiose->Beta_Glucosidase

Conclusion

This compound, with its inherent mixture of cellulases, hemicellulases, and pectinases, offers a broad-spectrum approach to biomass degradation. However, for specific, highly recalcitrant substrates, more tailored commercial cocktails, such as the Cellic® series from Novozymes, which are optimized for high cellulase and β-glucosidase activity, may offer superior performance in terms of glucose yield.[7] The choice of enzyme is also highly dependent on the type of biomass and the pretreatment method used. For instance, enzyme cocktails with higher xylanase activity would be more effective on substrates with a high hemicellulose content.

The data presented in this guide, while not from a single comparative study, suggests that significant advancements have been made in the development of commercial enzyme cocktails that can achieve high sugar yields. Further research involving a direct comparative analysis of this compound with these modern cocktails under standardized conditions would be invaluable for the scientific community to make more informed decisions for their specific biorefinery applications.

References

Driselase: A Comparative Guide for Protoplast Isolation and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate enzymatic tools is a critical step in experimental success. This guide provides a comprehensive comparison of Driselase, a widely used enzyme mixture, with its common alternatives, supported by experimental data for protoplast isolation from both fungal and plant sources. Detailed protocols and workflow visualizations are included to facilitate practical application.

This compound is a commercially available enzyme preparation renowned for its efficacy in degrading complex plant and fungal cell walls.[1][2] Derived from the fungus Irpex lacteus or Trichoderma viride, it contains a potent cocktail of cellulases, hemicellulases, and pectinases.[3][4] This broad spectrum of activity makes this compound a valuable tool in various research and industrial applications, including biofuel production, food and beverage processing, and textile manufacturing.[3] However, its primary application in a research setting is the isolation of protoplasts—plant or fungal cells stripped of their rigid cell walls.[1][5]

Performance Comparison: this compound vs. Alternatives in Protoplast Isolation

The efficiency of protoplast isolation is determined by the yield and viability of the resulting protoplasts. While this compound is a robust option, several other enzyme mixtures and individual enzymes are also employed. The optimal choice is often species-dependent. Below is a summary of quantitative data from various studies, comparing the performance of this compound and its alternatives.

Fungal Protoplast Isolation
OrganismEnzyme/Enzyme CombinationConcentrationOsmotic StabilizerProtoplast YieldReference
Fusarium verticillioidesThis compound12.5 mg/mL1 M KCl120 x 10⁵ protoplasts/mL[6][7]
Lysing Enzyme10 mg/mL1.2 M MgSO₄High (second best to this compound)[7]
This compound + Lysing Enzyme12.5 mg/mL + 10 mg/mL1 M KClAdditive effect on protoplast formation[7]
Trichoderma harzianumLysing Enzymes10 mg/mL0.7 M KClNot specified[3]
Lysing Enzymes (Lyticase)8 mg/mL0.6 M KCl2.0 x 10³ protoplasts/mL[4]
Novozym 23410 mg/mL0.6 M KClHigh[8]
Botrytis cinereaVinoTaste Pro0.2 g in 10 mLKC buffer~2 x 10⁷ protoplasts/g mycelium[9]
Glucanex + Yatalase1% + 0.1%Not specified~2.5 x 10⁷ protoplasts/g mycelium[10]
Glucuronidase + Cellulase RIO + this compound0.4% + 0.4% + 0.2%0.6 M Mannitol2.6 - 5.8 x 10⁶ protoplasts/g mycelium[9]
Eutypella sp. (Arctic fungus)Lysing Enzyme + this compound20 g/L + 20 g/L0.75 M NaCl6.15 x 10⁶ cells/mL[11][12]
Plant Protoplast Isolation
OrganismSource TissueEnzyme CombinationProtoplast YieldReference
AlstroemeriaFriable embryogenic callus4% cellulase, 0.5% this compound, 0.2% MacerozymeHigh[13]
Physcomitrella patensYoung protonemal tissue0.5% this compound~1.5 x 10⁴ protoplasts/mL (adjusted density)[5]
Spathiphyllum wallisiiLeaves1.5% cellulase, 0.5% macerase, 0.5% this compoundHigh[14]
Anthurium scherzerianumEmbryos0.5% cellulase, 0.3% macerase, 0.5% this compoundSignificantly higher with this compound[14]
Tartary buckwheatHypocotylsCellulase, pectinase, and this compoundApplication of this compound was a key step[14]
Banana (Musa acuminata)Embryogenic cell suspension1% cellulase, 1% macerozyme~3 x 10⁶ protoplasts/mL SCV[15]
1% cellulase, 1% macerozyme, this compoundNo significant increase in yield[15]

Experimental Protocols

Fungal Protoplast Isolation Protocol (General)

This protocol is a generalized procedure based on methodologies for Trichoderma and Fusarium.[3][7]

  • Mycelium Culture: Inoculate 50 mL of Potato Dextrose Broth (PDB) with a conidial suspension (1 x 10⁶ conidia/mL) of the target fungus. Incubate on a rotary shaker (120 rpm) at room temperature for 15-18 hours to obtain young mycelia.

  • Harvesting: Harvest the mycelia by filtration through sterile Whatman No. 1 filter paper.

  • Washing: Wash the collected mycelium with sterile distilled water, followed by a wash with 0.1 M phosphate (B84403) buffer (pH 5.8), and finally with the osmotic stabilizer solution (e.g., 0.7 M KCl).

  • Enzymatic Digestion: Resuspend approximately 100 mg of the fresh mycelium in the enzyme solution prepared in the phosphate buffer containing the osmotic stabilizer.

    • This compound-based: 12.5 mg/mL this compound in 1 M KCl.

    • Lysing Enzyme-based: 10 mg/mL Lysing Enzymes in 0.7 M KCl.

  • Incubation: Incubate the mycelium-enzyme mixture on a rotary shaker (75 rpm) at room temperature for 3-4 hours. Monitor the release of protoplasts periodically under a light microscope.

  • Filtration: Filter the enzyme-protoplast mixture through a sterile cotton swab or nylon mesh to remove mycelial debris.

  • Purification: Centrifuge the filtrate at 3000 rpm for 5 minutes at 4°C. Discard the supernatant.

  • Resuspension: Gently resuspend the protoplast pellet in the osmotic stabilizer solution.

  • Quantification: Determine the protoplast yield using a hemocytometer.

Plant Protoplast Isolation Protocol (Physcomitrella patens)

This protocol is adapted from the method for isolating protoplasts from the moss Physcomitrella patens.[5]

  • Tissue Culture: Grow young protonemal tissue on cellophane-overlaid BCD medium plates.

  • Harvesting: Harvest the tissue from the cellophane overlay.

  • Enzymatic Digestion: For every 40 mg of fresh tissue, add 1 mL of sterile 0.5% (w/v) this compound solution in 8.5% D-mannitol.

  • Incubation: Incubate at room temperature for 30-60 minutes with gentle shaking. Monitor the digestion process for the release of round, free-floating protoplasts.

  • Filtration: Filter the protoplast suspension through a 100 µm nylon mesh, followed by filtration through a 50 µm mesh.

  • Washing and Purification:

    • Add 3 volumes of 8.5% D-mannitol solution to the filtered protoplasts.

    • Centrifuge at low speed (e.g., 100 x g) for 2 minutes.

    • Discard the supernatant and gently resuspend the protoplast pellet in 8.5% D-mannitol.

    • Repeat the washing step twice.

  • Resuspension and Quantification: Resuspend the final protoplast pellet in a known volume of 8.5% D-mannitol and determine the density using a hemocytometer. Adjust the concentration as needed for downstream applications.

Visualizing the Process and Underlying Biology

To better understand the experimental workflow and the cellular response to cell wall removal, the following diagrams are provided.

Experimental_Workflow General Workflow for Protoplast Isolation cluster_preparation Preparation cluster_digestion Enzymatic Digestion cluster_purification Purification cluster_final Final Steps start Start Material (Fungal Mycelium or Plant Tissue) harvest Harvest and Wash start->harvest enzyme Incubate with Enzyme Solution (e.g., this compound in Osmotic Stabilizer) harvest->enzyme filter Filter to Remove Debris enzyme->filter centrifuge Centrifuge to Pellet Protoplasts filter->centrifuge wash Wash Protoplast Pellet centrifuge->wash resuspend Resuspend in Fresh Buffer wash->resuspend quantify Quantify Yield and Viability resuspend->quantify end Downstream Applications (e.g., Transformation, Fusion) quantify->end

A generalized workflow for the isolation of protoplasts.

The removal of the cell wall by enzymes like this compound is a significant stressor for the cell, which can trigger the Cell Wall Integrity (CWI) signaling pathway. This pathway is a crucial surveillance system that monitors the state of the cell wall and initiates responses to damage.

CWI_Signaling_Pathway Cell Wall Integrity (CWI) Signaling Pathway Activation cluster_cell_exterior Cell Exterior cluster_plasma_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound (Cellulase, Pectinase, etc.) cell_wall Intact Cell Wall This compound->cell_wall degrades damaged_wall Damaged Cell Wall (Cell Wall Fragments - DAMPs) cell_wall->damaged_wall receptor Receptor Kinases (CWI Sensors) damaged_wall->receptor activates signaling_cascade Signaling Cascade (e.g., MAPK Pathway) receptor->signaling_cascade initiates cellular_response Cellular Response (e.g., Cell Wall Repair, Defense Gene Expression) signaling_cascade->cellular_response leads to

Activation of the CWI pathway by cell wall degradation.

References

A Comparative Guide to Driselase and Purified Cellulases for Specific Substrate Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Driselase, a complex enzyme mixture, and purified cellulases for the degradation of specific substrates. The information presented is supported by experimental data to aid in the selection of the most appropriate enzymatic tool for your research needs.

Introduction: Understanding the Enzymatic Tools

In the realm of biomass degradation and carbohydrate analysis, researchers often face a choice between using a broad-spectrum enzyme mixture or a cocktail of purified enzymes. This compound, derived from the fungus Irpex lacteus, is a commercially available enzyme preparation containing a variety of cell wall degrading enzymes, including cellulases, hemicellulases, and pectinases.[1] This makes it a versatile tool for the general digestion of plant materials.

In contrast, purified cellulase (B1617823) systems are composed of specific, individual enzymes that work together synergistically to break down cellulose (B213188). The three main types of purified cellulases are:

  • Endoglucanases: These enzymes randomly cleave internal β-1,4-glycosidic bonds in the amorphous regions of cellulose, creating new chain ends.

  • Exoglucanases (Cellobiohydrolases): These enzymes act on the reducing or non-reducing ends of cellulose chains to release cellobiose (B7769950) (a glucose dimer).

  • β-Glucosidases: These enzymes hydrolyze cellobiose into glucose monomers.

The synergistic action of these three types of cellulases is crucial for the efficient breakdown of cellulose.[2]

Performance Comparison: this compound vs. Purified Cellulase Cocktails

The choice between this compound and a purified cellulase cocktail depends largely on the specific application and the nature of the substrate. This compound, with its diverse enzymatic activities, can be advantageous when dealing with complex, heterogeneous substrates like plant cell walls, where a variety of polysaccharides need to be degraded. However, for the specific and controlled degradation of cellulose, a well-defined mixture of purified cellulases often offers superior performance and reproducibility.

The efficiency of a purified cellulase cocktail is highly dependent on the ratio of its constituent enzymes. Optimized mixtures can achieve high saccharification yields on various lignocellulosic substrates.

Table 1: Representative Saccharification Yields of Commercial Cellulase Cocktails on Pretreated Lignocellulosic Biomass

Enzyme CocktailSubstratePretreatmentEnzyme Loading (mg protein/g cellulose)Saccharification Yield (%)Reference
Commercial Cocktail ACorn StoverDilute Acid15~90 (Glucose)[3]
Commercial Cocktail BCorn StoverDilute Acid12>90 (Glucose)[3]
Cellic CTec2Sugarcane BagasseAcid2577 (Reducing Sugar)[4]
In-house Fungal CocktailSugarcane BagasseAcid2559 (Reducing Sugar)[4]
Commercial Cocktail CWheat StrawAlkaliNot Specified~55 (Saccharides)[5]
Purified Enzyme MixAvicelNone10~42 (Glucose)[6]

Note: This table presents data from different studies and is intended to provide a general overview of the performance of purified cellulase cocktails. Direct comparison requires studies conducted under identical conditions.

While direct quantitative comparisons between this compound and purified cellulase cocktails for lignocellulose saccharification are limited in publicly available literature, the data suggests that optimized commercial cellulase cocktails can achieve very high conversion rates. The performance of this compound in such applications would depend on the relative abundance and specific activity of its cellulase components, which is often not specified by the manufacturer.

Experimental Protocols

Below are representative protocols for enzymatic hydrolysis and the determination of cellulase activity.

3.1. Protocol for Enzymatic Hydrolysis of Lignocellulosic Biomass

This protocol provides a general framework for evaluating the performance of an enzyme preparation on a pretreated lignocellulosic substrate.

  • Substrate Preparation:

    • Start with a pretreated lignocellulosic biomass, such as dilute acid-pretreated corn stover or alkali-treated wheat straw.

    • Wash the substrate thoroughly with deionized water to remove any residual chemicals from the pretreatment process.

    • Determine the dry weight of the substrate by oven-drying a small sample at 105°C overnight.

  • Enzymatic Hydrolysis Reaction:

    • Prepare a reaction mixture in a suitable vessel (e.g., a 50 mL Falcon tube).

    • Add a known amount of the pretreated substrate to achieve a specific solids loading (e.g., 5% w/v).

    • Add a defined volume of 50 mM sodium citrate (B86180) buffer (pH 4.8) to the reaction vessel.

    • Add the enzyme preparation (this compound or a purified cellulase cocktail) at a specific loading (e.g., 15 mg protein per gram of cellulose).

    • Incubate the reaction at a controlled temperature (e.g., 50°C) with constant agitation (e.g., 150 rpm) for a defined period (e.g., 72 hours).

  • Sample Analysis:

    • At regular intervals, withdraw a small aliquot of the reaction mixture.

    • Stop the enzymatic reaction by heating the aliquot at 100°C for 10 minutes.

    • Centrifuge the sample to separate the supernatant from the solid residue.

    • Analyze the supernatant for the concentration of released sugars (e.g., glucose, xylose) using High-Performance Liquid Chromatography (HPLC).

  • Calculation of Saccharification Yield:

    • Calculate the saccharification yield as the percentage of the theoretical maximum sugar release from the cellulose present in the substrate.

3.2. Protocol for Cellulase Activity Assay (Filter Paper Assay)

This protocol is a standard method for determining the overall cellulase activity of an enzyme preparation.

  • Reagents and Materials:

    • Whatman No. 1 filter paper strips (1.0 x 6.0 cm, ~50 mg).

    • 50 mM Sodium Citrate Buffer (pH 4.8).

    • Dinitrosalicylic acid (DNS) reagent for reducing sugar determination.

    • Glucose standard solutions.

  • Enzyme Reaction:

    • Place one filter paper strip into a test tube.

    • Add 1.0 mL of the appropriately diluted enzyme solution in citrate buffer.

    • Incubate the tubes in a water bath at 50°C for exactly 60 minutes.

  • Quantification of Reducing Sugars:

    • Stop the reaction by adding 3.0 mL of DNS reagent.

    • Boil the tubes for 5 minutes for color development.

    • Add 20 mL of deionized water and mix well.

    • Measure the absorbance at 540 nm using a spectrophotometer.

    • Determine the amount of reducing sugar released by comparing the absorbance to a glucose standard curve.

  • Calculation of Filter Paper Units (FPU):

    • One Filter Paper Unit (FPU) is defined as the amount of enzyme that releases 2.0 mg of glucose from the filter paper in 1 hour.

Visualizations: Pathways and Workflows

4.1. Synergistic Action of Purified Cellulases on Cellulose

The following diagram illustrates the cooperative mechanism of endoglucanases, exoglucanases, and β-glucosidases in the breakdown of a cellulose fiber.

Cellulose_Degradation cluster_cellulose Cellulose Fiber cluster_enzymes Purified Cellulases cluster_products Degradation Products C Crystalline Region Cellobiose Cellobiose C->Cellobiose A Amorphous Region Oligo Cellodextrins A->Oligo Endo Endoglucanase Endo->A Random Cleavage Exo Exoglucanase Exo->C End-wise Cleavage Exo->Cellobiose Beta β-Glucosidase Glucose Glucose Beta->Glucose Oligo->Exo Cellobiose->Beta Hydrolysis

Caption: Synergistic degradation of cellulose by purified cellulases.

4.2. Experimental Workflow for Comparing Enzyme Performance

This diagram outlines the typical steps involved in a comparative study of different enzyme preparations for biomass hydrolysis.

Experimental_Workflow start Start substrate Substrate Preparation (e.g., Pretreated Biomass) start->substrate This compound Enzymatic Hydrolysis with this compound substrate->this compound purified Enzymatic Hydrolysis with Purified Cellulases substrate->purified sampling Time-course Sampling This compound->sampling purified->sampling analysis Sugar Analysis (HPLC) sampling->analysis data Data Analysis (Yield Calculation) analysis->data comparison Performance Comparison data->comparison end End comparison->end

Caption: General workflow for comparing enzymatic hydrolysis.

4.3. Logical Relationship of this compound and Purified Cellulases

This diagram illustrates the compositional difference between this compound and a purified cellulase system.

Enzyme_Composition This compound This compound (Multi-enzyme Complex) Cellulases Cellulases This compound->Cellulases Contains Hemicellulases Hemicellulases This compound->Hemicellulases Contains Pectinases Pectinases This compound->Pectinases Contains Endo Endoglucanase Exo Exoglucanase Beta β-Glucosidase

Caption: Compositional overview of this compound and purified cellulases.

Conclusion: Selecting the Right Tool for the Job

  • This compound is a powerful, broad-spectrum enzymatic tool ideal for applications requiring the complete digestion of complex plant-based materials where the precise control over the degradation of specific polysaccharides is not critical. Its multi-enzyme nature makes it effective on heterogeneous substrates.

  • Purified Cellulase Cocktails offer a higher degree of specificity and control for the degradation of cellulose. By optimizing the ratio of endoglucanases, exoglucanases, and β-glucosidases, researchers can achieve high saccharification yields on specific cellulosic substrates. This approach is preferable for applications requiring quantitative analysis of cellulose degradation, biofuel production from lignocellulosic feedstocks, and fundamental studies of enzyme-substrate interactions. The performance of these cocktails is highly dependent on their composition, highlighting the importance of selecting a well-characterized and optimized mixture for a given substrate.

References

The Cost-Effectiveness of Driselase for Protoplast Isolation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient isolation of viable protoplasts is a critical first step in numerous cellular and molecular studies. The choice of cell wall degrading enzymes is paramount to the success of this process, with both efficacy and cost being significant considerations. This guide provides an objective comparison of Driselase and its common alternatives, supported by experimental data, to aid in the selection of the most cost-effective solution for your research needs.

This compound, a crude enzyme preparation from the fungus Irpex lacteus (previously classified as Basidiomycetes sp.), is a popular choice for protoplast isolation due to its complex mixture of cellulases, hemicellulases, and pectinases.[1][2] This broad spectrum of activity makes it effective on a wide range of plant and fungal species.[1][3][4] However, its relatively higher cost and variability between batches have led researchers to seek more defined and economical alternatives.

Performance Comparison of this compound and Alternatives

The primary measure of performance for protoplast isolation enzymes is the yield and viability of the resulting protoplasts. The following tables summarize quantitative data from various studies, comparing this compound with common alternatives such as combinations of Cellulase R-10, Macerozyme R-10, and Pectinase.

Table 1: Comparison of Protoplast Yield

Enzyme/Enzyme CombinationPlant/Fungal SpeciesProtoplast Yield (protoplasts/g fresh weight)Reference
0.5% this compoundPhyscomitrella patens (moss)Not explicitly quantified, but described as "abundant"[5]
0.2% this compound, 0.4% Cellulase RIO, 0.4% glucuronidaseBotrytis cinerea (fungus)2.6 - 5.8 x 10⁶[3]
12.5 mg/ml this compoundFusarium verticillioides (fungus)Maximum production (exact numbers not provided)[6][7]
1.5% Cellulase R-10 + 0.5% Macerozyme R-10Physcomitrium patens (moss)1.8 x 10⁶ in 3 hours[8]
0.5% Cellulase Onozuka RS + 0.1% Macerozyme R-10Brassica oleracea (cabbage)2.38 - 4.63 x 10⁶[9]
3% Cellulase R-10 + 0.3% Macerozyme R-10Camellia sinensis (tea)~10⁷[10]
1.0% Cellulase onozuka R-10 + 0.4% Macerozyme R-10Vetiveria nemoralis (vetiver)6.80 x 10⁵[11]
4% Cellulase + 1% PectinaseLilium ledebeourii6.65 x 10⁵[12]

Table 2: Comparison of Protoplast Viability

Enzyme/Enzyme CombinationPlant/Fungal SpeciesProtoplast ViabilityReference
0.5% Cellulase Onozuka RS + 0.1% Macerozyme R-10Brassica oleracea (cabbage)≥ 93%[9]
1.0% Cellulase onozuka R-10 + 0.4% Macerozyme R-10Vetiveria nemoralis (vetiver)96.56%[11]
2.0% Cellulase + 0.1% PectolaseApium graveolens (celery)up to 95%
Not specifiedCapsicum annuum (pepper)Not specified

Cost-Effectiveness Analysis

A direct comparison of cost-effectiveness requires an analysis of both performance (protoplast yield) and cost of the enzymes. While prices are subject to change and vary by supplier, a general price comparison can be made.

Table 3: Estimated Cost Comparison

EnzymeSupplierPrice (USD) per gram
This compoundSigma-Aldrich~$154
This compoundMedChemExpress~$700 (for 50mg, extrapolated)
Macerozyme R-10PlantMedia~$103

Note: Prices are approximate and for informational purposes only. Researchers should obtain current quotes from suppliers.

From the data, it is evident that while this compound can be effective, combinations of more purified enzymes like Cellulase R-10 and Macerozyme R-10 can achieve comparable or even higher protoplast yields and viability, often at a lower overall cost.[8][9][10][11] For example, the protocol for Brassica oleracea using Cellulase and Macerozyme yielded up to 4.63 x 10⁶ protoplasts/g with over 93% viability, demonstrating a highly efficient and likely more economical alternative to this compound.[9]

Experimental Protocols

Detailed and optimized protocols are crucial for successful protoplast isolation. Below are representative methodologies for using this compound and a common alternative combination.

Protocol 1: Protoplast Isolation using this compound (from Physcomitrella patens)

Source: Adapted from McDaniel Lab (2015)[5]

  • Tissue Preparation: Grow Physcomitrella patens protonemal tissue on cellophane-overlaid plates. Harvest young, actively growing tissue.

  • Enzyme Digestion: For every 40 mg of fresh tissue, add 1 mL of sterile 0.5% this compound solution in a suitable buffer (e.g., 8% mannitol).

  • Incubation: Incubate the tissue in the enzyme solution for 30-60 minutes at room temperature with gentle shaking. Monitor the digestion process under a microscope until a sufficient number of round, free-floating protoplasts are observed. Protoplast viability may decrease with incubation times longer than 2 hours.

  • Filtration: Filter the protoplast suspension through a 100 µm mesh to remove undigested tissue, followed by filtration through a 50 µm mesh to further purify the protoplasts.

  • Washing: Pellet the protoplasts by centrifugation at a low speed (e.g., 100 x g) for 5 minutes. Gently resuspend the pellet in a wash solution (e.g., 8% mannitol (B672) with CaCl₂) and repeat the centrifugation step.

  • Quantification and Viability Assessment: Resuspend the final protoplast pellet in a known volume of wash solution. Determine the protoplast concentration using a hemocytometer. Assess viability using a method such as Fluorescein Diacetate (FDA) staining.[13][14]

Protocol 2: Protoplast Isolation using Cellulase and Macerozyme (from Brassica oleracea)

Source: Adapted from a study on cabbage protoplast isolation[9]

  • Tissue Preparation: Use young, fully expanded leaves from in vitro-grown cabbage plants. Finely slice the leaves into small strips (approximately 0.5-1 mm).

  • Enzyme Digestion: Prepare an enzyme solution containing 0.5% Cellulase 'Onozuka' RS and 0.1% Macerozyme R-10 in a CPW salts solution with mannitol as an osmotic stabilizer.

  • Incubation: Incubate the leaf strips in the enzyme solution for 12-16 hours in the dark at 25°C with gentle shaking (e.g., 40 rpm).

  • Filtration: Gently pass the digest through a 70 µm nylon mesh to separate the protoplasts from undigested debris.

  • Washing: Centrifuge the filtrate at 100 x g for 5 minutes to pellet the protoplasts. Remove the supernatant and gently resuspend the protoplasts in a wash solution. Repeat this washing step twice.

  • Purification: Resuspend the washed protoplasts in a 21% sucrose (B13894) solution and centrifuge. The viable protoplasts will float at the top and can be carefully collected.

  • Quantification and Viability Assessment: Resuspend the purified protoplasts in a suitable medium. Determine the yield using a hemocytometer and assess viability with a staining method like FDA.[13][14]

Visualizing the Workflow

To provide a clear overview of the typical experimental process, the following diagram illustrates the key steps in protoplast isolation and subsequent viability assessment.

Protoplast_Isolation_Workflow General Workflow for Protoplast Isolation and Analysis cluster_prep Tissue Preparation cluster_digestion Enzymatic Digestion cluster_purification Protoplast Purification cluster_analysis Analysis Start Select Plant/Fungal Material Sterilize Surface Sterilization Start->Sterilize Slice Mechanical Disruption (slicing/chopping) Sterilize->Slice Enzyme_Prep Prepare Enzyme Solution (e.g., this compound or Cellulase/Macerozyme) Slice->Enzyme_Prep Add tissue to enzyme solution Incubate Incubate with Gentle Agitation Enzyme_Prep->Incubate Filter Filter through Nylon Mesh Incubate->Filter Centrifuge1 Centrifuge to Pellet Protoplasts Filter->Centrifuge1 Wash Wash with Osmoticum Centrifuge1->Wash Centrifuge2 Repeat Centrifugation/Wash Wash->Centrifuge2 Quantify Quantify with Hemocytometer Centrifuge2->Quantify Viability Assess Viability (e.g., FDA Staining) Quantify->Viability End End Viability->End Proceed to Downstream Applications

Caption: A generalized workflow for the isolation, purification, and analysis of protoplasts.

Conclusion

While this compound offers a convenient all-in-one solution for protoplast isolation, a careful evaluation of its cost-effectiveness is warranted. For many applications, a combination of more defined and less expensive enzymes, such as Cellulase R-10 and Macerozyme R-10, can provide equivalent or superior results in terms of protoplast yield and viability. Researchers are encouraged to perform small-scale pilot experiments to optimize enzyme concentrations and incubation times for their specific biological system, thereby maximizing both scientific outcomes and budgetary efficiency. The detailed protocols and comparative data presented in this guide serve as a valuable starting point for making an informed decision on the most appropriate enzymatic solution for your research.

References

Side-by-side comparison of protoplast regeneration from different enzyme treatments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful isolation and regeneration of protoplasts are critical steps for a multitude of applications, from genetic engineering to single-cell analysis. The choice of enzymatic treatment for the removal of the plant cell wall is a pivotal factor that significantly influences protoplast yield, viability, and subsequent regeneration efficiency. This guide provides a side-by-side comparison of different enzyme treatments, supported by experimental data, to aid in the selection of the most effective protocol.

The enzymatic digestion of the plant cell wall is a delicate process requiring a precise balance of enzymes to break down complex polysaccharides without damaging the plasma membrane. The most commonly employed enzymes include cellulases, hemicellulases, and pectinases, often used in combination to achieve optimal results.

Comparative Analysis of Enzyme Treatments on Protoplast Yield and Viability

The efficacy of different enzyme combinations and concentrations varies significantly depending on the plant species and tissue type. Below is a summary of quantitative data from various studies, providing a comparative overview of protoplast yield and viability under different enzymatic conditions.

Plant SpeciesTissue SourceEnzyme CombinationEnzyme Concentration (%)Protoplast Yield (x 10^6 /g FW)Viability (%)Reference
Brassica oleracea (Cabbage)Leaf MesophyllCellulase Onozuka RS + Macerozyme R-100.5 + 0.12.38 - 4.63> 93[1][2]
Brassica oleracea (Cabbage)Leaf MesophyllCellulase Onozuka RS + Pectolyase Y-230.5 + 0.01Lower than Macerozyme combination~90[1][2]
Morus spp. (Mulberry)CotyledonsCellulase Onozuka RS + Pectolyase Y-23 + Macerozyme R-10 + Meicelase P13 + 0.1 + 1 + 162Not Reported[3]
Camellia sinensis (Tea)LeavesCellulase R-10 + Macerozyme R-103 + 0.64594[4]
Apium graveolens (Celery)LeavesCellulase + Pectolase2.0 + 0.182.295[5]
Arabidopsis thalianaRootsCellulase Onozuka R-102.0 - 2.5Not ReportedNot Reported[6]
Castanea mollissima (Chestnut)Suspension CellsCellulase R-10 + Pectolase Y-231.0 + 0.59.2792.49[7]

Note: Protoplast yield and viability are influenced by numerous factors beyond enzyme composition, including incubation time, osmotic conditions, and the physiological state of the source material.[1][4] The data presented here is for comparative purposes and may require further optimization for specific experimental conditions.

Experimental Protocols

An effective protoplast isolation and regeneration protocol is fundamental for successful downstream applications. The following is a generalized methodology based on common practices, which should be adapted and optimized for the specific plant material.

Protoplast Isolation Protocol
  • Plant Material Preparation: Utilize young, healthy leaves from in vitro-grown plants for optimal results.[8] Sterilize the leaves and carefully slice them into thin strips (approximately 1 mm).[9]

  • Enzyme Solution Preparation: Prepare a fresh enzyme solution before each experiment. A common combination includes Cellulase R-10, Macerozyme R-10, and mannitol (B672) as an osmotic stabilizer.[4][10] The concentrations should be optimized based on the target plant species (refer to the table above). The solution should be filter-sterilized.[9]

  • Enzymatic Digestion: Incubate the leaf strips in the enzyme solution in the dark with gentle agitation (e.g., 60 rpm) for a duration of 4 to 16 hours, depending on the plant species and enzyme concentration.[3][4]

  • Protoplast Purification:

    • Filter the enzyme-protoplast mixture through a nylon mesh (e.g., 70-100 µm) to remove undigested tissue.[9][11]

    • Centrifuge the filtrate at a low speed (e.g., 200 x g) for 5-10 minutes to pellet the protoplasts.[11][12]

    • Wash the protoplast pellet with a suitable wash solution (e.g., W5 solution) to remove residual enzymes.[1]

    • For further purification, a sucrose (B13894) gradient can be used to separate intact protoplasts from debris.[1]

  • Viability Assessment: Determine protoplast viability using methods such as Fluorescein Diacetate (FDA) staining.[2]

Protoplast Regeneration Protocol
  • Protoplast Culture: Resuspend the purified protoplasts in a regeneration medium at an optimal density. This medium is typically supplemented with plant growth regulators (auxins and cytokinins) and an osmoticum to maintain protoplast integrity.[13][14]

  • Cell Wall Formation and Cell Division: Culture the protoplasts in the dark or under low light conditions. The formation of a new cell wall is a critical first step, followed by cell division, which can be observed within a few days.[14]

  • Microcallus Formation: Continued cell division leads to the formation of microcalli.[13]

  • Callus Proliferation and Shoot Regeneration: Transfer the microcalli to a callus induction medium to promote further growth. Subsequently, move the calli to a shoot induction medium to stimulate the development of shoots.[13][14]

  • Plantlet Development: Once shoots have formed, they can be transferred to a rooting medium to develop into complete plantlets.[15]

Visualizing the Workflow and Signaling

To better understand the experimental process and the underlying biological pathways, the following diagrams have been generated.

Protoplast_Isolation_and_Regeneration_Workflow cluster_isolation Protoplast Isolation cluster_regeneration Protoplast Regeneration PlantMaterial Plant Material (e.g., Young Leaves) Sterilization Sterilization & Slicing PlantMaterial->Sterilization EnzymeDigestion Enzymatic Digestion (Cellulase, Macerozyme, etc.) Sterilization->EnzymeDigestion Purification Purification (Filtration & Centrifugation) EnzymeDigestion->Purification ViableProtoplasts Viable Protoplasts Purification->ViableProtoplasts Culture Protoplast Culture (Regeneration Medium) ViableProtoplasts->Culture CellWall Cell Wall Formation Culture->CellWall CellDivision First Cell Division CellWall->CellDivision Microcallus Microcallus Formation CellDivision->Microcallus Callus Callus Proliferation Microcallus->Callus Shoot Shoot Induction Callus->Shoot Plantlet Plantlet Development Shoot->Plantlet

Caption: Experimental workflow for protoplast isolation and regeneration.

Protoplast_Regeneration_Signaling cluster_stimuli External Stimuli cluster_cellular_response Cellular Response cluster_outcome Outcome Enzyme_Stress Enzymatic Stress & Wounding Signal_Perception Signal Perception (Receptors) Enzyme_Stress->Signal_Perception Hormones Plant Hormones (Auxin, Cytokinin) Hormones->Signal_Perception MAPK_Cascade MAPK Signaling Cascade Signal_Perception->MAPK_Cascade Ca_Signaling Calcium Signaling Signal_Perception->Ca_Signaling Gene_Expression Transcriptional Reprogramming (Stress & Development Genes) MAPK_Cascade->Gene_Expression Ca_Signaling->Gene_Expression Cell_Cycle Cell Cycle Re-entry Gene_Expression->Cell_Cycle Cell_Wall_Synth Cell Wall Synthesis Gene_Expression->Cell_Wall_Synth Cell_Division Cell Division & Proliferation Cell_Cycle->Cell_Division Regeneration Successful Regeneration Cell_Wall_Synth->Regeneration Cell_Division->Regeneration

Caption: Key signaling pathways in protoplast regeneration.

Conclusion

The selection of an appropriate enzyme treatment is a cornerstone of successful protoplast regeneration. As evidenced by the comparative data, a combination of cellulases and pectinases, such as Macerozyme or Pectolyase, is often effective, though the optimal concentrations are species-dependent. Researchers are encouraged to use this guide as a starting point, systematically optimizing enzyme concentrations, incubation times, and culture conditions to establish a robust and efficient protoplast regeneration system for their specific research needs. This will ultimately facilitate advancements in plant biotechnology, from fundamental studies of cell biology to the development of improved crop varieties.

References

Assessing Protoplast Purity: A Comparative Guide to Driselase and Other Enzyme Cocktails

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isolation of high-purity protoplasts is a critical first step for a multitude of downstream applications, from single-cell genomics to drug screening and plant regeneration. The choice of enzymatic digestion cocktail significantly impacts not only the yield and viability but also the purity of the isolated protoplasts. This guide provides a comparative analysis of Driselase-containing enzyme mixtures versus other common enzyme formulations, with a focus on assessing the resulting protoplast purity.

This compound, a crude enzyme preparation from Basidiomycetes, contains a mix of cellulases, hemicellulases, and pectinases, making it effective in degrading a wide variety of plant cell walls.[1] While often lauded for its high efficacy in releasing protoplasts, its performance in terms of the purity of the final protoplast suspension is a key consideration. Purity, in this context, refers to the proportion of intact, viable protoplasts relative to undigested cells, cellular debris, and free organelles.

Comparative Analysis of Enzyme Cocktails

Achieving a high yield of viable protoplasts is often the primary metric for optimizing isolation protocols. A higher initial yield of protoplasts can correlate with a purer final sample after standardized purification procedures, as a more complete digestion of the cell wall results in fewer undigested tissue clumps and associated debris.

Studies have shown that the inclusion of this compound in enzyme cocktails can significantly increase protoplast yield. For instance, in the isolation of protoplasts from Fusarium verticillioides, this compound at a concentration of 12.5 mg/mL in a 1 M KCl protoplasting medium yielded the maximum number of protoplasts.[2] The combination of this compound with a lysing enzyme was found to have an additive effect on protoplast formation.[2] Similarly, for the fungus Eutypella sp., an optimized protocol using a combination of 20 g/L lysing enzyme and 20 g/L this compound resulted in a high yield of protoplasts with good viability as confirmed by FDA staining.[3]

In plant tissues, the addition of this compound to a standard cellulase (B1617823) and macerozyme mixture has been shown to enhance protoplast release from various species, including Spathiphyllum wallisii and Anthurium scherzerianum.[4] For Alstroemeria, the most efficient protoplast isolation was achieved with an enzyme solution containing 4% cellulase, 0.5% this compound, and 0.2% Macerozyme.[5]

While these studies highlight the effectiveness of this compound in maximizing protoplast yield, they often do not provide a direct quantitative comparison of protoplast purity with other enzyme cocktails. However, a more efficient initial digestion, leading to a higher release of protoplasts and less undigested tissue, logically contributes to a cleaner preparation that is easier to purify.

Plant/Fungal SpeciesEnzyme CocktailProtoplast Yield (protoplasts/g FW or /mL)Viability (%)Reference
Fusarium verticillioides12.5 mg/mL this compound120 × 10⁵/mLNot specified[6]
Fusarium verticillioides12.5 mg/mL this compound + 10 mg/mL Lysing EnzymeAdditive effect on yieldNot specified[2]
Eutypella sp.20 g/L Lysing Enzyme + 20 g/L this compound6.15 × 10⁶/mLHigh (FDA positive)[3]
Spathiphyllum wallisii (leaves)1.5% Cellulase + 0.5% Macerase + 0.5% this compoundHighest yield obtainedNot specified[4]
Alstroemeria (friable embryogenic callus)4% Cellulase + 0.5% this compound + 0.2% MacerozymeMost efficient isolationNot specified[5]
Cabbage ('Reball F1')0.5% Cellulase Onozuka RS + 0.1% Macerozyme R-104.63 × 10⁶/g FW≥ 93%[7]
Cotton (callus)1.5% Cellulase + 1.5% Pectinase + 0.5% Macerozyme + 0.5% Hemicellulase3.0 × 10⁶/mL> 97%[8]

Experimental Protocols

General Protoplast Isolation Protocol

A generalized workflow for protoplast isolation is depicted below. The specific concentrations of enzymes, osmotic stabilizers, and incubation times will vary depending on the plant or fungal species and the tissue type.

G General Protoplast Isolation and Purification Workflow start Start Material (e.g., Leaf Tissue, Callus) pretreatment Pre-treatment (e.g., Plasmolysis) start->pretreatment digestion Enzymatic Digestion (Enzyme Cocktail + Osmoticum) pretreatment->digestion filtration Filtration (Nylon Mesh) digestion->filtration centrifugation Purification (e.g., Sucrose Gradient Centrifugation) filtration->centrifugation washing Washing and Resuspension centrifugation->washing assessment Purity and Viability Assessment washing->assessment end Pure Protoplasts assessment->end G Logic for Assessing Protoplast Purity start Isolated Protoplast Suspension qualitative Qualitative Assessment (Microscopy) start->qualitative quantitative Quantitative Assessment (Flow Cytometry) start->quantitative brightfield Bright-field: - Spherical Morphology - Debris Check qualitative->brightfield staining Fluorescence Staining: - FDA (Viability) - Calcofluor White (Cell Wall) qualitative->staining fsc_ssc FSC vs. SSC: - Gate on Protoplast Size and Complexity quantitative->fsc_ssc autofluorescence Autofluorescence: - Gate on Chlorophyll Signal quantitative->autofluorescence purity_qual Purity Estimate: (Visual Inspection) brightfield->purity_qual staining->purity_qual purity_quant Purity Calculation: (% of Events in Gate) fsc_ssc->purity_quant autofluorescence->purity_quant

References

A Comparative Review of Driselase Efficacy for Protoplast Isolation Across Species

Author: BenchChem Technical Support Team. Date: December 2025

Driselase, a commercially available enzyme mixture derived from fungi such as Basidiomycetes sp. or Trichoderma viride, is widely utilized in research for the enzymatic degradation of plant, fungal, and algal cell walls to produce protoplasts.[1] Its effectiveness stems from its composition as a crude lytic preparation containing a spectrum of synergistic activities, including cellulase, hemicellulase, pectinase, laminarinase, and xylanase.[1][2] This guide provides a comparative analysis of this compound's efficacy across various species, supported by quantitative data and detailed experimental protocols to aid researchers in optimizing their protoplast isolation procedures.

Data Presentation: this compound Performance Across Different Kingdoms

The efficiency of this compound is highly dependent on the target species, the type of tissue used, and the composition of the enzymatic cocktail.[3] The following tables summarize quantitative data from various studies, highlighting the diverse applications and optimal conditions for this compound-mediated protoplast isolation.

Table 1: this compound Efficacy in Fungi

Fungal SpeciesStarting MaterialThis compound ConcentrationOther EnzymesOsmotic StabilizerProtoplast Yield (protoplasts/mL)Reference
Fusarium verticillioidesGerminated conidia12.5 mg/mLNone1 M KCl~120 x 10⁵[4]
Fusarium verticillioidesGerminated conidia12.5 mg/mLLysing enzyme (10 mg/mL)1 M KCl>120 x 10⁵ (additive effect)[2]
Colletotrichum scovilleiYoung hyphae0.8% (8 mg/mL)Lysing enzyme (2%)1 M NH₄ClNot specified[5]

Table 2: this compound Efficacy in Plants

Plant SpeciesTissue SourceThis compound ConcentrationOther EnzymesProtoplast YieldReference
AlstroemeriaFriable embryogenic callus0.5% (5 mg/mL)4% Cellulase, 0.2% Macerozyme15.1 x 10⁵ / g FW[6][7]
Spathiphyllum wallisiiLeaves0.5% (5 mg/mL)1.5% Cellulase, 0.5% MaceraseNot specified[8]
Anthurium scherzerianumLeaves0.5% (5 mg/mL)0.5% Cellulase, 0.3% MaceraseNot specified[8]
Fagopyrum tataricumHypocotylsNot specified (key component)Cellulase, Pectinase< 2.3 x 10⁶ / g FW[8]
Coriandrum sativumEmbryogenic cell suspension0.1% (1 mg/mL)2% Cellulase Onozuka R-10, 1% PectinaseNot specified[9]
Sugarcane (Saccharum spp)Cell suspension culturesNot specified (part of mix)Cellulase RS, Pectinase, MacerozymeHigh yields reported[10]

Table 3: this compound Efficacy in Mosses and Algae

SpeciesKingdomStarting MaterialThis compound ConcentrationIncubation ConditionsNotesReference
Physcomitrella patensMossYoung protonemal tissue0.5% (5 mg/mL)30-60 min, gentle shakingViability decreases with incubations over 2 hours.[11]
General ProtocolAlgaeLogarithmic growth phase cells2.5% (25 mg/mL)45-60 min, 30-40 rpm shakingUsed a 0.5 M mannitol (B672) solution as an osmotic stabilizer.[12]

Experimental Protocols and Methodologies

Successful protoplast isolation is contingent on several factors including the choice of source tissue, enzyme concentration, osmotic stabilizer, and incubation time.[3][9] Younger, vigorously growing tissues generally yield more viable protoplasts.[3][11]

General Protocol for Fungal Protoplast Isolation (Adapted from Fusarium verticillioides)

  • Preparation of Fungal Material : Use germinated conidia as they are highly susceptible to enzymatic digestion.[2]

  • Enzyme Solution Preparation : Prepare the protoplasting medium by dissolving this compound to a final concentration of 12.5 mg/mL in 1 M Potassium Chloride (KCl), which acts as the osmotic stabilizer.[2][4] For an enhanced effect, a combination of this compound (12.5 mg/mL) and Lysing Enzyme (10 mg/mL) in 1 M KCl can be used.[2]

  • Enzymatic Digestion : Incubate the germinated conidia in the enzyme solution for 2-4 hours.[13]

  • Protoplast Collection : Monitor the release of protoplasts periodically. Once a sufficient yield is observed, the reaction is stopped.

  • Purification : Separate protoplasts from undigested material through filtration.[11]

General Protocol for Plant Protoplast Isolation (Adapted from Alstroemeria and others)

  • Source Material : Friable embryogenic callus is an excellent source material.[7] For leaf tissue, slicing it into thin strips can increase the surface area for enzyme activity.[9] A pre-plasmolysis step in a mannitol solution can improve protoplast release.[14]

  • Enzyme Solution Preparation : A typical enzyme solution consists of a combination of enzymes. For Alstroemeria, a solution of 4% cellulase, 0.5% this compound, and 0.2% Macerozyme was effective.[6][7] The enzymes are typically dissolved in a solution containing an osmotic stabilizer like mannitol (e.g., 0.4-0.8 M).[9][14]

  • Enzymatic Digestion : Incubate the plant material in the enzyme solution. This can range from a few hours to overnight (12-16 hours) in the dark at a controlled temperature (e.g., 24°C) with gentle agitation.[7][9]

  • Filtration and Purification : The resulting mixture is filtered through nylon or steel mesh (e.g., 50-100 µm pores) to remove undigested cellular debris.[11]

  • Washing : Protoplasts are collected by centrifugation at a low speed and washed multiple times with the osmoticum solution to remove residual enzymes.[11]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation of protoplasts, a critical initial step for various downstream applications such as single-cell sequencing, genetic transformation, and somatic hybridization.[11][12][14]

G cluster_prep Phase 1: Preparation cluster_digest Phase 2: Digestion cluster_iso Phase 3: Isolation & Purification cluster_end Phase 4: Final Steps start Select Source Material (e.g., Leaves, Callus, Mycelia) pretreat Pre-treatment (Slicing, Pre-plasmolysis) start->pretreat incubation Enzymatic Digestion (Controlled Temp. & Time) pretreat->incubation enzyme Prepare Enzyme Cocktail (this compound + Other Enzymes + Osmotic Stabilizer) enzyme->incubation filter Filtration (Remove Debris) incubation->filter wash Centrifugation & Washing (Remove Enzymes) filter->wash purify Purification (e.g., Density Gradient) wash->purify quantify Quantification & Viability Check (Hemocytometer, Staining) purify->quantify end_point Downstream Applications (Culture, Transformation, Fusion) quantify->end_point

Caption: General workflow for protoplast isolation using this compound.

Conclusion

This compound is a potent and versatile enzyme mixture for protoplast isolation from a wide array of organisms, including fungi, plants, and algae. The optimal concentration and enzymatic partners for this compound vary significantly, necessitating species- and tissue-specific protocol optimization. For fungi like Fusarium, a high concentration of this compound (12.5 mg/mL), often combined with a lysing enzyme, is effective.[2][4] In plants, this compound is typically used at a lower concentration (0.1-0.5%) as part of a broader cocktail including cellulases and macerases.[6][7][8][9] The data and protocols compiled in this guide serve as a valuable resource for researchers aiming to leverage this compound for efficient cell wall degradation and high-yield protoplast production.

References

A Comparative Guide to Driselase and Novel Enzyme Formulations for Plant Cell Wall Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Driselase, a widely used enzyme mixture, with other commercially available enzyme formulations for applications such as protoplast isolation and biomass degradation. The performance of these enzyme systems is evaluated based on experimental data, offering insights to help researchers select the most effective solution for their specific needs.

Introduction to Enzyme Formulations

The enzymatic degradation of plant cell walls is a critical process in various fields of biological research and biotechnology, including the generation of protoplasts for genetic engineering and the breakdown of lignocellulosic biomass for biofuel production. The efficacy of this process is highly dependent on the composition and activity of the enzyme formulation used.

This compound is a complex enzyme mixture derived from fungi such as Basidiomycetes sp. or Trichoderma viride.[1][2][3] It contains a spectrum of activities, including cellulase (B1617823), hemicellulase, and pectinase (B1165727), which act synergistically to break down the primary components of the plant cell wall.[3]

Novel enzyme formulations have been developed to offer more defined or optimized activities for specific applications. This guide will focus on the following alternatives:

  • Cellulase "Onozuka" R-10 & Macerozyme R-10 Cocktail: This is a classic and widely used combination for protoplast isolation. Cellulase R-10, from Trichoderma viride, provides high cellulase activity, while Macerozyme R-10, from Rhizopus sp., is rich in pectinase and hemicellulase, facilitating the separation of plant cells.[4][5][6]

  • Viscozyme L: Derived from Aspergillus aculeatus, this formulation is a multi-enzyme complex containing a broad range of carbohydrases, including arabanase, cellulase, β-glucanase, hemicellulase, and xylanase.[7] It is effective in degrading a variety of plant tissues.

  • Cellic® CTec2: This is a more recent formulation engineered for the efficient saccharification of lignocellulosic biomass. It comprises a blend of cellulases, β-glucosidases, and hemicellulases designed to convert complex carbohydrates into fermentable sugars.

Performance Comparison: Protoplast Isolation

The successful isolation of viable protoplasts is a crucial first step for many plant cell biology and genetic manipulation techniques. The choice of enzyme formulation significantly impacts the yield and quality of the isolated protoplasts.

Quantitative Data Summary
Enzyme FormulationPlant SpeciesProtoplast Yield (protoplasts/g FW)Viability (%)Reference
This compound (0.5%) Physcomitrella patensNot explicitly quantified, but described as producing abundant protoplasts.High viability, but decreases with incubation time beyond 2 hours.[8]
This compound (12.5 mg/ml) Fusarium verticillioidesMaximum number of protoplasts among single enzymes tested.Not specified.[9]
Cellulase R-10 (1.5%) + Macerozyme R-10 (0.5%) Physcomitrella patens1.8 millionNot specified, but sufficient for successful transformation.[10]
Cellulase R-10 (1.0%) + Macerozyme R-10 (0.4%) Vetiveria nemoralis6.8 x 10⁵96.56[11]
Cellulase R-10 (0.5%) + Macerozyme R-10 (0.5%) Vetiveria zizanioides6.12 x 10⁵98.61[11]
Cellulase (2%) + Macerozyme (1%) Glycine max (Soybean)3.6 x 10⁴>83[12]

Note: Direct comparison of yields across different studies can be challenging due to variations in plant material, experimental conditions, and quantification methods.

Performance Comparison: Biomass Degradation

The efficient conversion of lignocellulosic biomass into fermentable sugars is a key challenge in the production of biofuels and other bio-based products. The performance of enzyme cocktails in this application is typically measured by the yield of reducing sugars released from a given substrate.

Quantitative Data Summary
Enzyme FormulationSubstrateKey Performance MetricReference
This compound General BiomassEffective in breaking down lignocellulosic biomass into fermentable sugars.[2][2]
Viscozyme L Sugar Beet PulpDemonstrated robust degradation ability, releasing monosaccharides, methanol, and acetate.[13][13]
Cellic® CTec2 Hydrothermally pretreated empty fruit bunches84.7% glucose yield with 30 FPU/g glucan.[14]
Cellic® CTec2 Steam-exploded wheat strawMore efficient than a Celluclast-based cocktail in releasing glucose and xylose.[15]

Experimental Protocols

Protoplast Isolation from Physcomitrella patens using this compound

This protocol is adapted from Cove et al. (2009).

  • Plant Material: Grow Physcomitrella patens protonemal tissue on cellophane-overlaid BCD medium plates. Use young, actively growing tissue for optimal results.

  • Enzyme Solution: Prepare a 0.5% (w/v) solution of this compound in 8.5% mannitol (B672). Sterilize by filtration.

  • Digestion: Harvest the protonemal tissue and add 1 mL of the sterile this compound solution for every 40 mg of fresh weight tissue. Incubate at room temperature with gentle shaking for 1-2 hours. Monitor the release of protoplasts microscopically.

  • Filtration: Once abundant protoplasts are observed, pass the suspension through a 100 µm nylon mesh to remove undigested tissue, followed by filtration through a 50 µm mesh.

  • Washing: Centrifuge the filtered protoplast suspension at a low speed (e.g., 100 x g) for 5 minutes. Carefully remove the supernatant and gently resuspend the protoplast pellet in 8.5% mannitol. Repeat the washing step twice.

  • Quantification and Viability: Resuspend the final protoplast pellet in a known volume of 8.5% mannitol. Determine the protoplast yield using a hemocytometer. Assess viability using a suitable stain such as fluorescein (B123965) diacetate (FDA).

Protoplast Isolation from Physcomitrella patens using Cellulase R-10 and Macerozyme R-10

This protocol is adapted from a study on moss protoplast transformation.[10]

  • Plant Material: Harvest protonemal tissue grown in liquid suspension.

  • Enzyme Solution: Prepare an enzyme solution containing 1.5% (w/v) Cellulase "Onozuka" R-10 and 0.5% (w/v) Macerozyme R-10 in a suitable osmoticum (e.g., 8.5% mannitol solution). Filter-sterilize the solution.

  • Digestion: Incubate the protonemal tissue in the enzyme solution for approximately 3 hours at 30°C in the dark.

  • Purification: Follow steps 4 and 5 from the this compound protocol to filter and wash the protoplasts.

Visualizing the Process

Enzymatic Degradation of the Plant Cell Wall

Plant_Cell_Wall_Degradation cluster_components Primary Components This compound This compound Plant_Cell_Wall Plant Cell Wall This compound->Plant_Cell_Wall Degrades Cellulase_Macerozyme Cellulase R-10 + Macerozyme R-10 Cellulase_Macerozyme->Plant_Cell_Wall Degrades Viscozyme Viscozyme L Viscozyme->Plant_Cell_Wall Degrades Cellic_CTec2 Cellic CTec2 Cellic_CTec2->Plant_Cell_Wall Degrades Cellulose (B213188) Cellulose Plant_Cell_Wall->Cellulose Hemicellulose Hemicellulose Plant_Cell_Wall->Hemicellulose Pectin Pectin Plant_Cell_Wall->Pectin Glucose Glucose Cellulose->Glucose Cellulase, β-glucosidase Other_Sugars Other Sugars (Xylose, etc.) Hemicellulose->Other_Sugars Hemicellulase, Xylanase Pectin->Other_Sugars Pectinase

Caption: Enzymatic breakdown of the plant cell wall into fermentable sugars.

General Experimental Workflow for Protoplast Isolation

Protoplast_Isolation_Workflow Start Start: Plant Tissue Enzymatic_Digestion Enzymatic Digestion (e.g., this compound or Cellulase/Macerozyme) Start->Enzymatic_Digestion Filtration Filtration (Remove Debris) Enzymatic_Digestion->Filtration Centrifugation_Wash1 Centrifugation & Washing Filtration->Centrifugation_Wash1 Purification Purification (e.g., Sucrose Gradient) Centrifugation_Wash1->Purification Final_Protoplasts Viable Protoplasts Purification->Final_Protoplasts

Caption: A generalized workflow for the isolation and purification of plant protoplasts.

Conclusion

This compound remains a potent and effective enzyme mixture for a variety of applications requiring plant cell wall degradation. Its broad spectrum of activities makes it a versatile tool, particularly for protoplast isolation from various plant and fungal species.

For more targeted applications, novel enzyme formulations may offer advantages. The classic combination of Cellulase "Onozuka" R-10 and Macerozyme R-10 is a well-documented and reliable alternative for protoplast isolation, with extensive literature supporting its use. For industrial-scale biomass degradation, specialized cocktails like Cellic® CTec2 demonstrate superior performance in saccharification efficiency, highlighting the benefits of enzyme formulations optimized for specific substrates and process conditions.

The selection of the most appropriate enzyme formulation will ultimately depend on the specific research or industrial goal, the nature of the plant material, and cost-effectiveness. The data and protocols presented in this guide are intended to assist researchers in making an informed decision to optimize their experimental outcomes.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Driselase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Driselase, a common enzyme mixture used for digesting plant cell walls. Adhering to these guidelines will help maintain a secure workspace and ensure compliance with safety regulations.

Hazard and Safety Information

This compound, while a valuable enzymatic tool, presents specific health risks that necessitate careful handling and disposal. It is classified as a respiratory sensitizer, which can cause allergy or asthma-like symptoms if inhaled.[1]

Hazard ClassificationGHS CodeDescriptionPersonal Protective Equipment (PPE)
Respiratory Sensitization H334May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]Dust mask (type N95), Eyeshields, Gloves.[1]
Water Hazard Class WGK 3Highly hazardous to water (German classification).N/A

Experimental Protocol: this compound Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound powder and contaminated materials. The primary method of disposal is to treat it as chemical waste to be handled by a licensed disposal company.[1][2]

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling this compound waste, ensure you are wearing the appropriate PPE: a type N95 dust mask, safety eyeshields, and chemical-resistant gloves.[1]

  • Conduct all disposal preparations within a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust particles.[1][2]

2. Managing Spills:

  • In the event of a spill, avoid creating dust.[1]

  • Carefully collect the spilled material using methods that do not generate airborne particles (e.g., gently sweeping, using a dampened cloth).

  • Collect the spilled powder and any contaminated cleaning materials into a designated, sealable waste container.

  • Clean the affected area thoroughly.[1]

3. Containerizing Waste:

  • Place all unused or surplus this compound powder into a clearly labeled, sealed container designated for chemical waste.

  • Any materials that have come into contact with this compound, such as pipette tips, contaminated gloves, and weighing papers, should also be collected in this container.

  • The container should be tightly closed to prevent leakage or dust generation.[1]

4. Final Disposal:

  • The sealed container of this compound waste must be disposed of through an approved and licensed waste disposal company.[1][2]

  • Do not dispose of this compound down the drain or in regular trash, as it is considered highly hazardous to water.

  • Follow your institution's specific procedures for arranging the collection of chemical waste.

This compound Disposal Workflow

The following diagram illustrates the logical steps for the safe and proper disposal of this compound.

G cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Disposal start Start: this compound Disposal Required ppe Don Appropriate PPE (N95 Mask, Goggles, Gloves) start->ppe hood Work in Fume Hood ppe->hood spill Accidental Spill Occurs hood->spill collect_waste Collect Unused this compound & Contaminated Materials hood->collect_waste spill->collect_waste No cleanup_spill Clean Spill Without Generating Dust spill->cleanup_spill Yes containerize Seal in Labeled Waste Container collect_waste->containerize cleanup_spill->containerize storage Store Securely for Pickup containerize->storage disposal_co Arrange Pickup by Licensed Waste Disposal Company storage->disposal_co end_proc End: Disposal Complete disposal_co->end_proc

Caption: Logical workflow for the proper disposal of this compound.

References

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